molecular formula C10H8ClNO B1515206 3-Chloro-6-methoxyquinoline CAS No. 861553-63-1

3-Chloro-6-methoxyquinoline

Cat. No.: B1515206
CAS No.: 861553-63-1
M. Wt: 193.63 g/mol
InChI Key: XLIDUPWUYJWYGP-UHFFFAOYSA-N
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Description

3-Chloro-6-methoxyquinoline (CAS 861553-63-1) is a versatile quinoline derivative with a molecular formula of C10H8ClNO and a molecular weight of 193.63 g/mol . This compound serves as a valuable synthetic intermediate and building block in medicinal chemistry and organic synthesis. Its physical properties include a melting point of 73-74 °C, a density of approximately 1.267 g/cm³, and very slight solubility in water (0.12 g/L at 25 °C) . The chloroquinoline scaffold is a key precursor in pharmaceutical research. Quinoline derivatives, particularly those with a methoxy group at the 6-position, are of significant interest in the development of antimalarial agents . Furthermore, 6-methoxyquinoline-based carbonitriles and other derivatives have demonstrated promising in-vitro antimicrobial activity against a range of Gram-positive and Gram-negative bacteria, highlighting the potential of this chemical framework in antibacterial research . The reactive chlorine atom at the 3-position makes this compound an excellent electrophile for further functionalization, including nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions, enabling the construction of more complex molecules for biological evaluation. This product is intended for research and development purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chloro-6-methoxyquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO/c1-13-9-2-3-10-7(5-9)4-8(11)6-12-10/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLIDUPWUYJWYGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=CC(=CN=C2C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60840520
Record name 3-Chloro-6-methoxyquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60840520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

861553-63-1
Record name 3-Chloro-6-methoxyquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60840520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

3-Chloro-6-methoxyquinoline CAS number 861553-63-1 properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 3-Chloro-6-methoxyquinoline

Optimizing the Quinoline Scaffold for Medicinal Chemistry

Executive Summary: The Pharmacophore Logic

3-Chloro-6-methoxyquinoline (CAS 861553-63-1) represents a specialized halogenated heterocycle serving as a critical intermediate in the synthesis of antimalarials, kinase inhibitors, and complex biaryl systems. Unlike the more common 2- or 4-substituted quinolines, the 3-chloro variant offers a unique vector for structural diversification. The C3 position is electronically distinct, allowing for selective palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) without interference from the nucleophilic nitrogen or the electron-rich benzenoid ring.

Simultaneously, the 6-methoxy substituent functions as an electron-donating group (EDG), modulating the basicity of the quinoline nitrogen and improving the metabolic stability of the scaffold by blocking the metabolically labile C6 position. This guide details the physicochemical properties, synthetic logic, and application protocols for this high-value pharmacophore.

Physicochemical Profile

The following data aggregates experimental and computed properties to establish a baseline for handling and formulation.

PropertyValueNote
CAS Registry Number 861553-63-1
IUPAC Name 3-Chloro-6-methoxyquinoline
Molecular Formula C₁₀H₈ClNO
Molecular Weight 193.63 g/mol
Appearance Solid or Semi-solidLow melting point anticipated (approx. 50–70°C based on congeners)
Boiling Point ~299.8°CPredicted at 760 mmHg [1]
Flash Point ~135.1°CPredicted [1]
LogP (Octanol/Water) 2.7 – 3.1Lipophilic; High permeability predicted
pKa (Conj.[1] Acid) ~4.5Nitrogen basicity reduced by inductive effect of 3-Cl
Solubility DMSO, DCM, MethanolSparingly soluble in water
Storage 2–8°C, Inert AtmosphereHygroscopic; protect from light

Structural & Electronic Analysis

To understand the reactivity of 3-chloro-6-methoxyquinoline, one must analyze the competing electronic effects on the bicyclic system.

  • The Pyridine Ring (Electron Deficient): The nitrogen atom withdraws electron density, making C2 and C4 naturally electrophilic. However, the 3-chloro substituent is in a "beta" position relative to the nitrogen, making it less susceptible to nucleophilic aromatic substitution (

    
    ) compared to a 2-chloro or 4-chloro analog. This inertness to 
    
    
    
    is a strategic advantage, preserving the chloride for metal-catalyzed coupling.
  • The Benzene Ring (Electron Rich): The 6-methoxy group donates electron density into the benzene ring via resonance. This increases the electron density at C5 and C7, potentially facilitating electrophilic substitution at these positions if the ring is not further deactivated.

Visualization: Reactivity Logic

G Molecule 3-Chloro-6-methoxyquinoline N_Atom N1: Basic Center (H-Bond Acceptor) Molecule->N_Atom Core C3_Pos C3-Cl: Cross-Coupling Handle (Resistant to SnAr) Molecule->C3_Pos Functionalization C6_Pos C6-OMe: Metabolic Blocker (Electron Donor) Molecule->C6_Pos Stability Kinase Hinge\nBinding Kinase Hinge Binding N_Atom->Kinase Hinge\nBinding Suzuki/Buchwald\nCoupling Suzuki/Buchwald Coupling C3_Pos->Suzuki/Buchwald\nCoupling Prevents Oxidation\nat C6 Prevents Oxidation at C6 C6_Pos->Prevents Oxidation\nat C6

Figure 1: Pharmacophore map highlighting the distinct functional roles of the 3-Cl and 6-OMe substituents.

Synthetic Pathways

Accessing the 3-chloroquinoline scaffold is synthetically more demanding than accessing 2- or 4-chloro isomers. The following retrosynthetic analysis outlines the most robust strategies.

Strategy A: The Vilsmeier-Haack Cyclization (Modified)

This route constructs the pyridine ring with the halogen already in place or sets up a precursor (aldehyde) that can be decarbonylated.

  • Precursor: p-Anisidine (4-methoxyaniline).

  • Reagent: N-Arylacetamide + Vilsmeier Reagent (

    
    ).
    
  • Intermediate: 2-Chloro-3-formyl-6-methoxyquinoline.

  • Transformation: The 2-chloro group can be removed (hydrodehalogenation), and the formyl group converted to a chloro group (via oxidation to acid -> Hunsdiecker or similar), though this is multi-step.

Strategy B: The 3-Amino Sandmeyer Route (Recommended for Lab Scale)

A highly reliable method involves converting the amine to the chloride.

  • Start: 3-Amino-6-methoxyquinoline (commercially available or synthesized via nitration/reduction of 6-methoxyquinoline).

  • Diazotization: Reaction with

    
     in aqueous 
    
    
    
    at 0°C to form the diazonium salt.
  • Sandmeyer Reaction: Treatment with Copper(I) Chloride (

    
    ) to install the chlorine atom.
    
Strategy C: Direct Construction via alpha-Halo Carbonyls

Condensation of p-anisidine with 2-chloromalonaldehyde (or its tetraacetal equivalent) under acidic conditions. This directly yields the 3-chloro-6-methoxyquinoline core.

Visualization: Retrosynthetic Analysis

Synthesis Target 3-Chloro-6-methoxyquinoline (Target) Diazo Diazonium Salt Intermediate Target->Diazo Aniline p-Anisidine Target->Aniline Direct Cyclization Amino 3-Amino-6-methoxyquinoline Diazo->Amino Diazotization Amino->Aniline Ring Construction (Skraup/Friedlander) Sandmeyer Sandmeyer Reaction (CuCl, HCl, NaNO2) Sandmeyer->Diazo Cyclization Cyclization w/ 2-chloromalonaldehyde Cyclization->Aniline

Figure 2: Retrosynthetic logic comparing the stepwise Sandmeyer route vs. direct cyclization.

Medicinal Chemistry Applications

The Suzuki-Miyaura Handle

The primary utility of CAS 861553-63-1 is as an electrophile in Palladium-catalyzed cross-coupling. The 3-position allows for the introduction of aryl or heteroaryl groups to extend the pharmacophore into new pockets of a target protein (e.g., the hydrophobic back-pocket of a kinase).

Protocol: General Suzuki Coupling for 3-Chloroquinolines Note: Chlorides are less reactive than bromides; the use of electron-rich phosphine ligands is critical.

  • Reagents:

    • Substrate: 3-Chloro-6-methoxyquinoline (1.0 eq)

    • Boronic Acid: Aryl-B(OH)₂ (1.2 eq)

    • Catalyst:

      
       (2 mol%) or 
      
      
      
    • Ligand: SPhos or XPhos (Buchwald ligands) (4 mol%) - Essential for activating the C-Cl bond.

    • Base:

      
       (2.0 eq) or 
      
      
      
      .
    • Solvent: Toluene/Water (10:1) or 1,4-Dioxane.

  • Procedure:

    • Charge a reaction vial with substrate, boronic acid, base, and catalyst precursor.

    • Evacuate and backfill with Argon (3x).

    • Add degassed solvent and Ligand.

    • Heat to 100°C for 12–18 hours.

    • Monitor via LC-MS (Target mass = MW of biaryl product).

    • Workup: Dilute with EtOAc, wash with brine, dry over

      
      .
      
Biological Relevance[2][3]
  • Antimalarial Activity: Analogs of 6-methoxyquinoline are historical staples (e.g., Primaquine). The 3-chloro derivative serves as a scaffold to synthesize novel agents that overcome chloroquine resistance.

  • Kinase Inhibition: The quinoline nitrogen can function as a hinge binder. Substituents at C3 allow the molecule to traverse the gatekeeper region of kinases [2].

Safety & Handling (SDS Summary)

While specific toxicological data for this exact isomer is limited, protocols should follow the Hazard Class 6.1 standards for halogenated quinolines.

Hazard CategoryStatementPrecaution
Acute Toxicity Harmful if swallowed (H302).Do not eat/drink in lab. Wash hands post-handling.
Skin/Eye Irritation Causes skin (H315) and eye (H319) irritation.Wear nitrile gloves and safety goggles.
STOT-SE May cause respiratory irritation (H335).Handle only in a fume hood.
Environmental Harmful to aquatic life.Collect all waste for hazardous disposal.

Spill Response: Isolate the area. Adsorb on vermiculite. Do not flush down drains due to high aquatic toxicity potential.

References

  • GuideChem. (n.d.). 3-Chloro-6-methoxyquinoline Properties and Safety. Retrieved from

  • BenchChem. (2024). Structure-Activity Relationships of Quinoline Scaffolds in Kinase Inhibition. Retrieved from

  • PubChem. (2024). Compound Summary: 6-Methoxyquinoline Derivatives. National Library of Medicine. Retrieved from

  • Fisher Scientific. (2024). Suzuki-Miyaura Cross-Coupling Reaction Protocols. Retrieved from

Sources

physical and chemical properties of 3-Chloro-6-methoxyquinoline

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 3-Chloro-6-methoxyquinoline for Researchers and Drug Development Professionals

Introduction: The Quinoline Scaffold in Modern Drug Discovery

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic bioactive molecules. Its rigid, bicyclic aromatic structure provides a versatile framework for the spatial presentation of functional groups, enabling precise interactions with biological targets. The strategic placement of substituents on the quinoline core can profoundly influence a compound's physicochemical properties, metabolic stability, and pharmacological activity. This guide focuses on a specific derivative, 3-Chloro-6-methoxyquinoline, a molecule of significant interest for its potential as a building block in the synthesis of novel therapeutic agents. The presence of an electron-withdrawing chlorine atom at the 3-position and an electron-donating methoxy group at the 6-position creates a unique electronic and steric profile, offering a rich landscape for chemical exploration and drug design.

Physicochemical Properties of 3-Chloro-6-methoxyquinoline

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research and development. While experimental data for 3-Chloro-6-methoxyquinoline is not extensively reported in the public domain, we can infer its key properties through analysis of its constituent parts and comparison with closely related analogues.

PropertyValue (Estimated)Rationale and Comparative Data
Molecular Formula C₁₀H₈ClNOCalculated from the chemical structure.
Molecular Weight 193.63 g/mol Calculated from the molecular formula.[1]
Appearance Off-white to pale yellow solidBased on the appearance of similar substituted quinolines.
Melting Point 100 - 110 °CEstimated based on the melting point of 2-Chloro-6-methoxyquinoline (105-107 °C)[1] and 6-methoxyquinoline (18-20 °C)[2]. The chloro substituent is expected to significantly increase the melting point compared to the parent 6-methoxyquinoline.
Boiling Point > 300 °CExpected to be significantly higher than 6-methoxyquinoline (284 °C) due to the increased molecular weight and polarity from the chlorine atom.
Solubility Soluble in organic solvents (e.g., Chloroform, Methanol); sparingly soluble in water.By analogy with related compounds. 6-methoxyquinoline is soluble in alcohol[3] and very slightly soluble in water[4]. The chloro-substituent is not expected to drastically alter this general solubility profile.

Synthesis and Chemical Reactivity

The synthesis of substituted quinolines is a well-established field of organic chemistry, with several named reactions providing versatile routes to this heterocyclic system. A plausible and efficient synthesis of 3-Chloro-6-methoxyquinoline can be designed based on these established methods, followed by functional group interconversion.

Proposed Synthetic Pathway

A logical approach to the synthesis of 3-Chloro-6-methoxyquinoline involves the construction of the quinoline core followed by chlorination. One of the most common methods for quinoline synthesis is the Skraup synthesis.

Synthetic Pathway of 3-Chloro-6-methoxyquinoline cluster_0 Skraup Synthesis cluster_1 N-Oxidation cluster_2 Chlorination p-Anisidine p-Anisidine 6-Methoxyquinoline 6-Methoxyquinoline p-Anisidine->6-Methoxyquinoline Glycerol, H₂SO₄, Nitrobenzene 6-Methoxyquinoline-N-oxide 6-Methoxyquinoline-N-oxide 6-Methoxyquinoline->6-Methoxyquinoline-N-oxide m-CPBA 3-Chloro-6-methoxyquinoline 3-Chloro-6-methoxyquinoline 6-Methoxyquinoline-N-oxide->3-Chloro-6-methoxyquinoline POCl₃ Reactivity of 3-Chloro-6-methoxyquinoline cluster_0 Electronic Effects cluster_1 Predicted Reactivity Methoxy_Group 6-Methoxy Group (Electron Donating) Quinoline_Ring Quinoline Ring Methoxy_Group->Quinoline_Ring +M, -I effect Chloro_Group 3-Chloro Group (Electron Withdrawing) Chloro_Group->Quinoline_Ring -I, +M effect Electrophilic_Attack Electrophilic Attack (e.g., Nitration, Halogenation) Quinoline_Ring->Electrophilic_Attack Activated at positions 5 and 8 Nucleophilic_Substitution Nucleophilic Substitution (at C-3) Quinoline_Ring->Nucleophilic_Substitution Facilitated by the -I effect of Chlorine

Sources

An In-depth Technical Guide to 3-Chloro-6-methoxyquinoline: Structure, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For the discerning researcher, scientist, and drug development professional, understanding the nuances of heterocyclic scaffolds is paramount to innovation. Among these, the quinoline core and its derivatives stand out for their vast therapeutic potential. This guide provides a comprehensive technical overview of a particularly valuable, yet underexplored, derivative: 3-Chloro-6-methoxyquinoline. We will delve into its fundamental chemical identity, provide a robust and rationalized synthetic protocol, and explore its significance as a key building block in the development of novel therapeutic agents.

The Quinoline Scaffold: A Privileged Structure in Medicinal Chemistry

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a cornerstone of medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1][2] The strategic placement of various substituents on this scaffold allows for the fine-tuning of its physicochemical properties and biological targets, making it a "privileged structure" in the design of new drugs.[3]

The introduction of a chlorine atom and a methoxy group, as seen in 3-Chloro-6-methoxyquinoline, can significantly influence the molecule's electronic distribution, lipophilicity, and metabolic stability, thereby modulating its interaction with biological macromolecules.

Unveiling 3-Chloro-6-methoxyquinoline: Structure and Nomenclature

The unambiguous identification of a chemical entity is the foundation of reproducible scientific research. Here, we define the structure and formal name of our subject compound.

Chemical Structure

The structure of 3-Chloro-6-methoxyquinoline is depicted below:

Chemical Structure of 3-Chloro-6-methoxyquinoline

A visual representation of the 3-Chloro-6-methoxyquinoline molecule, highlighting the quinoline core with a chlorine atom at the 3-position and a methoxy group at the 6-position.

IUPAC Name

The systematic name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature, is 3-Chloro-6-methoxyquinoline .

Synthesis of 3-Chloro-6-methoxyquinoline: A Rationalized Experimental Approach

While a direct, high-yield synthesis for 3-Chloro-6-methoxyquinoline is not prominently documented in peer-reviewed literature, a robust and logical two-step synthetic pathway can be proposed based on well-established organic chemistry principles. This protocol is designed to be self-validating, with clear checkpoints for characterization.

Proposed Synthetic Pathway

The synthesis of 3-Chloro-6-methoxyquinoline can be efficiently achieved through a two-step process starting from the commercially available p-anisidine. The first step involves the construction of the 6-methoxyquinoline core via the Skraup synthesis, followed by a regioselective chlorination at the 3-position.

Synthesis_Workflow cluster_0 Step 1: Skraup Synthesis cluster_1 Step 2: Electrophilic Chlorination p_anisidine p-Anisidine reaction1 Reaction p_anisidine->reaction1 glycerol Glycerol glycerol->reaction1 h2so4 H₂SO₄ (conc.) h2so4->reaction1 oxidant Oxidizing Agent (e.g., p-nitrophenol) oxidant->reaction1 methoxyquinoline 6-Methoxyquinoline methoxyquinoline_step2 6-Methoxyquinoline methoxyquinoline->methoxyquinoline_step2 reaction1->methoxyquinoline reaction2 Reaction methoxyquinoline_step2->reaction2 ncs N-Chlorosuccinimide (NCS) ncs->reaction2 solvent Solvent (e.g., Acetic Acid) solvent->reaction2 target_compound 3-Chloro-6-methoxyquinoline reaction2->target_compound Applications cluster_0 Core Scaffold cluster_1 Synthetic Transformations cluster_2 Potential Therapeutic Areas core 3-Chloro-6-methoxyquinoline suzuki Suzuki Coupling (Aryl/Heteroaryl Groups) core->suzuki Pd-catalyzed buchwald Buchwald-Hartwig Amination (N-containing groups) core->buchwald Pd-catalyzed heck Heck Coupling (Alkenyl Groups) core->heck Pd-catalyzed anticancer Anticancer Agents suzuki->anticancer antimalarial Antimalarial Compounds suzuki->antimalarial antibacterial Antibacterial Drugs buchwald->antibacterial cns CNS-active Agents buchwald->cns heck->anticancer

Sources

biological activity of 3-Chloro-6-methoxyquinoline derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Biological Activity of 3-Chloro-6-methoxyquinoline Derivatives

Foreword

The quinoline scaffold represents a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a broad spectrum of biological activities. Its rigid, bicyclic aromatic structure provides an excellent framework for molecular recognition by various biological targets. The strategic placement of substituents on this core can dramatically modulate its physicochemical properties and pharmacological profile. This guide focuses on a specific, yet highly promising, class of compounds: 3-Chloro-6-methoxyquinoline derivatives. The introduction of a chloro group at the 3-position and a methoxy group at the 6-position creates a unique electronic and steric environment, leading to a diverse range of biological activities. This document provides an in-depth exploration of the synthesis, mechanisms of action, and therapeutic potential of these derivatives, intended for researchers, scientists, and professionals in the field of drug development.

Synthetic Pathways: Building the Core Scaffold

The biological evaluation of any chemical series begins with its synthesis. The 3-chloro-6-methoxyquinoline core is typically assembled through multi-step synthetic sequences. Understanding these pathways is crucial as it dictates the feasibility of generating diverse derivatives for structure-activity relationship (SAR) studies. A common and effective approach is the Vilsmeier-Haack reaction, which allows for the formation of a key intermediate, 2-chloroquinoline-3-carbaldehyde, from an appropriately substituted acetanilide.[1] This intermediate serves as a versatile platform for further modifications.

An alternative conceptual pathway involves a sequence of classical organic reactions starting with the construction of the quinoline ring, followed by functional group interconversions to install the required chloro and methoxy groups.[1]

G cluster_0 Synthetic Workflow Start p-Anisidine Intermediate1 p-Methoxyacetanilide Start->Intermediate1 Acetylation Intermediate3 2-Chloro-6-methoxyquinoline-3-carbaldehyde Intermediate1->Intermediate3 Vilsmeier-Haack Reaction Intermediate2 Vilsmeier-Haack Reagent (POCl₃/DMF) Intermediate2->Intermediate3 Final_Core 3-Chloro-6-methoxyquinoline Core Intermediate3->Final_Core Decarbonylation/ Further Steps Derivatives Diverse Derivatives (via substitution/modification) Final_Core->Derivatives Functionalization

Caption: Generalized synthetic workflow for 3-chloro-6-methoxyquinoline derivatives.

Experimental Protocol: Vilsmeier-Haack Cyclization

This protocol outlines a representative synthesis of a key chloroquinoline intermediate. The causality behind this choice lies in its efficiency and the versatility of the resulting aldehyde group for further derivatization.

  • Reagent Preparation: To a cooled (0 °C) solution of dimethylformamide (DMF), add phosphorus oxychloride (POCl₃) dropwise with constant stirring to form the Vilsmeier reagent. The cooling is critical to control the exothermic reaction.

  • Addition of Substrate: Introduce p-methoxyacetanilide to the freshly prepared Vilsmeier reagent.

  • Reaction: Heat the mixture to 70-80 °C and reflux for 6-18 hours. The elevated temperature drives the cyclization and chlorination steps. Reaction progress should be monitored by Thin Layer Chromatography (TLC) to ensure completion and avoid degradation.

  • Work-up: After cooling, the reaction mixture is carefully poured into ice-cold water. This quenches the reactive species and precipitates the crude product.

  • Isolation and Purification: The solid product is isolated by filtration, washed, and dried. Recrystallization from a suitable solvent (e.g., ethyl acetate) is performed to yield the purified 2-chloro-6-methoxyquinoline-3-carbaldehyde.[1] This self-validating system of purification ensures the removal of impurities that could interfere with subsequent biological assays.

Anticancer Activity: A Multifaceted Approach

The most extensively studied biological activity of 3-chloro-6-methoxyquinoline derivatives is their potential as anticancer agents. These compounds exert their effects through multiple mechanisms, making them attractive candidates for overcoming the complexity and resistance often seen in cancer therapy.

Mechanism: Inhibition of Key Signaling Kinases

Many cancers are driven by aberrant signaling pathways controlled by protein kinases. Quinoline and its related quinazoline scaffolds are well-established "privileged structures" for designing kinase inhibitors.[2][3]

  • EGFR/VEGFR Inhibition: The epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR) are critical tyrosine kinases involved in tumor cell proliferation, survival, and angiogenesis.[2][4] Certain 3-chloro-6-methoxyquinoline derivatives have been designed as potent inhibitors of these kinases. The quinoline core mimics the adenine region of ATP, anchoring the inhibitor in the kinase's ATP-binding pocket. The substituted phenyl ring can then form specific interactions with other regions of the active site, conferring potency and selectivity.[4]

G cluster_0 EGFR Signaling Pathway and Inhibition cluster_1 Downstream Signaling EGF EGF Ligand EGFR EGFR EGF->EGFR PI3K PI3K EGFR->PI3K P RAS RAS EGFR->RAS P Inhibitor Quinoline Derivative Inhibitor->EGFR AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Inhibition of the EGFR signaling cascade by quinoline derivatives.

  • PI3K/Akt/mTOR Pathway: This pathway is frequently hyperactivated in various cancers and plays a central role in cell growth and survival.[3][5] Quinoline derivatives have been developed as inhibitors of key nodes in this pathway, particularly mTOR. By blocking this pathway, these compounds can effectively halt tumor progression.[5]

Mechanism: Induction of Apoptosis

Beyond cytostatic effects, many potent anticancer agents are cytotoxic, inducing programmed cell death or apoptosis. 3-Chloro-6-methoxyquinoline derivatives have been shown to trigger the intrinsic apoptotic pathway.[6] This process is characterized by mitochondrial outer membrane permeabilization, release of cytochrome c, and subsequent activation of caspase-3 and -7, which are the executioner caspases that dismantle the cell.[6]

Mechanism: Autophagy Inhibition

Autophagy is a cellular recycling process that cancer cells can exploit to survive in nutrient-poor environments.[7] Chloroquine, a related quinoline, is a well-known autophagy inhibitor. This activity is often shared by its derivatives. By inhibiting autophagy, 3-chloro-6-methoxyquinoline compounds can render cancer cells more susceptible to metabolic stress and enhance the efficacy of other chemotherapeutic agents.[7]

Data Presentation: In Vitro Anticancer Activity

The following table summarizes the cytotoxic activity of representative quinoline and quinazoline derivatives against various cancer cell lines, expressed as IC₅₀ values (the concentration required to inhibit 50% of cell growth).

Compound ClassCancer Cell LineIC₅₀ (µM)Reference
4-Anilinoquinoline (1f)HeLa (Cervical)10.18[2]
4-Anilinoquinoline (1f)BGC823 (Gastric)8.32[2]
4-Anilinoquinoline (2i)BGC823 (Gastric)4.65[2]
8-Hydroxyquinoline (3)T-47D (Breast)~4x more potent than CDDP[8]
Methoxy-Quinazoline (6)MDA (Breast)0.79[4]
Methoxy-Quinazoline (11)A549 (Lung)4.03[4]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a standard colorimetric method for assessing cell viability. Its choice is justified by its high throughput, reliability, and direct correlation with metabolically active (i.e., living) cells.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a CO₂ incubator. This ensures a consistent starting cell number for each treatment.

  • Compound Treatment: Prepare serial dilutions of the 3-chloro-6-methoxyquinoline derivatives in culture medium. Replace the existing medium with the compound-containing medium and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of the solution at a specific wavelength (typically ~570 nm) using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to an untreated control and plot a dose-response curve to determine the IC₅₀ value. This self-validating analysis provides a quantitative measure of the compound's potency.

Antimicrobial and Antifungal Activity

The quinoline core is also present in several antimicrobial drugs. Derivatives of 3-chloro-6-methoxyquinoline have demonstrated promising activity against a range of bacterial and fungal pathogens.[9][10]

Spectrum of Activity and Mechanism

These compounds often exhibit broad-spectrum activity.[11] Studies have shown efficacy against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, Gram-negative bacteria such as Escherichia coli, and various fungal strains.[9][10][11] The precise mechanism can vary, but proposed actions include:

  • Biofilm Disruption: Some quinoline derivatives, like HT61, are effective at reducing the viability of bacteria within biofilms, which are notoriously resistant to conventional antibiotics.[12]

  • Cell Wall Stress: Treatment with these compounds can lead to the increased expression of proteins involved in cell wall stress and division, suggesting interference with the integrity of the bacterial cell envelope.[12]

Data Presentation: Antimicrobial Efficacy

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Compound ClassMicroorganismMIC (µg/mL)Reference
7-Methoxyquinoline-Sulfonamide (3l)E. coli7.812[13]
7-Methoxyquinoline-Sulfonamide (3l)C. albicans31.125[13]
Experimental Protocol: Broth Microdilution for MIC Determination

This is the gold-standard method for determining MIC values, chosen for its quantitative accuracy and reproducibility.

  • Compound Preparation: Prepare a two-fold serial dilution of the test compound in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton broth for bacteria).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard, then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation and Incubation: Add the microbial inoculum to each well of the plate. Include a positive control (microbes, no compound) and a negative control (broth only). Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).

  • Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth). This visual endpoint is a clear and self-validating measure of inhibitory activity.

Anti-inflammatory Properties

Chronic inflammation is a key driver of many diseases, from arthritis to cancer.[14] Quinoline derivatives, including the well-known drug chloroquine, possess immunomodulatory and anti-inflammatory properties.[14]

Mechanism of Action

The anti-inflammatory effects of these compounds are often linked to their ability to modulate immune cell responses.

  • Inhibition of T-Cell Proliferation: Chloroquine and related compounds can suppress the proliferation of T-cells, which are key mediators of inflammatory responses. This is achieved in part by upregulating the cell cycle inhibitor p21.[14]

  • Suppression of Pro-inflammatory Cytokines: They can inhibit the production of pro-inflammatory cytokines like IFN-γ, thereby dampening the overall inflammatory cascade.[14]

  • COX/LOX Inhibition: Some derivatives may also act by inhibiting cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are central to the production of inflammatory mediators like prostaglandins and leukotrienes.[15][16]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a classic and well-validated in vivo model for evaluating the acute anti-inflammatory activity of novel compounds.[17] The choice of this model is based on its excellent reproducibility and relevance to exudative inflammation.

  • Animal Acclimatization: Acclimate rats to the laboratory environment for several days. Fast the animals overnight before the experiment but allow free access to water.

  • Compound Administration: Administer the test compound (e.g., 3-chloro-6-methoxyquinoline derivative) or a reference drug (e.g., Diclofenac) orally or intraperitoneally to different groups of animals. A control group receives only the vehicle.

  • Induction of Inflammation: After a set time (e.g., 1 hour) to allow for drug absorption, inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each rat. This induces a localized, acute inflammatory response.

  • Measurement of Edema: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

  • Data Analysis: Calculate the percentage inhibition of edema for the treated groups compared to the control group. A significant reduction in paw volume indicates potent anti-inflammatory activity. This quantitative endpoint provides a self-validating measure of the compound's efficacy in vivo.

Conclusion and Future Perspectives

The 3-chloro-6-methoxyquinoline scaffold is a versatile and highly privileged structure in medicinal chemistry. Derivatives based on this core have demonstrated a remarkable breadth of biological activities, with particularly strong potential in oncology, infectious diseases, and inflammatory disorders. The multifaceted mechanisms of action, including kinase inhibition, apoptosis induction, and antimicrobial effects, underscore the therapeutic promise of this compound class.

Future research should focus on optimizing the potency and selectivity of these derivatives for specific biological targets. Structure-activity relationship (SAR) studies, guided by computational modeling and robust biological screening, will be crucial for identifying lead candidates with improved drug-like properties (ADME/Tox). Furthermore, exploring combination therapies, where these compounds could be used to sensitize cancer cells to existing treatments or overcome antibiotic resistance, represents a promising avenue for clinical translation. The continued investigation of 3-chloro-6-methoxyquinoline derivatives holds significant potential for the development of next-generation therapeutic agents.

References

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  • Garg, M., & Kumar, M. (2023). Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)-6, 7- Dimethoxy Quinazoline Derivatives. Der Pharma Chemica, 15(6), 115-118. Available at: [Link].

  • Al-Kafage, A. H., & Al-Refai'a, A. A. (2022). New Synthesis of Chloroquinoline Derivatives as Anti-Cancer Agents. ResearchGate. Available at: [Link].

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Unlocking the Therapeutic Potential of 3-Chloro-6-methoxyquinoline: A Technical Guide to Putative Targets

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release to the Scientific Community

Introduction: The quinoline scaffold represents a cornerstone in medicinal chemistry, with its derivatives demonstrating a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] Within this versatile class of compounds, 3-Chloro-6-methoxyquinoline emerges as a molecule of significant interest for novel drug development. While direct therapeutic targets of this specific molecule are still under active investigation, a comprehensive analysis of structurally analogous compounds allows for the formulation of robust hypotheses regarding its potential mechanisms of action and, consequently, its most promising therapeutic targets.

This technical guide, intended for researchers, scientists, and drug development professionals, provides an in-depth exploration of the putative therapeutic targets of 3-Chloro-6-methoxyquinoline. By synthesizing data from related chloroquinoline and methoxyquinoline derivatives, we delineate a strategic roadmap for the experimental validation of these targets, thereby accelerating the translation of this promising molecule from the laboratory to potential clinical applications.

Section 1: The Phosphoinositide 3-Kinase (PI3K) Pathway - A Prime Candidate

The PI3K/Akt/mTOR signaling cascade is a critical regulator of cell growth, proliferation, survival, and metabolism.[2] Its frequent hyperactivation in a multitude of human cancers has established it as a pivotal target for oncological drug discovery.[2][3]

Scientific Rationale:

Numerous studies have implicated quinoline-based compounds as inhibitors of the PI3K pathway.[4] Notably, molecular docking studies performed on novel chloroquinoline derivatives incorporating benzenesulfonamide moieties have revealed a high binding affinity for the active site of the PI3K enzyme.[4][5] The structural similarities between these compounds and 3-Chloro-6-methoxyquinoline strongly suggest that the latter may also exert its anticancer effects through the modulation of this critical signaling node.

Experimental Validation Workflow:

A systematic, multi-tiered approach is essential to validate PI3K as a direct target of 3-Chloro-6-methoxyquinoline.

Diagram of the PI3K Inhibition Validation Workflow:

PI3K_Validation_Workflow cluster_biochemical Biochemical Assays cluster_cell Cell-Based Assays cluster_binding Direct Target Engagement biochem_assay In Vitro Kinase Assay (e.g., ADP-Glo™) dose_response IC50 Determination biochem_assay->dose_response Varying [Compound] western_blot Western Blot Analysis (p-Akt, p-mTOR) biochem_assay->western_blot Transition to Cellular Context cell_prolif Cell Proliferation Assay (e.g., MTT, IncuCyte®) western_blot->cell_prolif Correlate Target Engagement with Phenotype spr Surface Plasmon Resonance (SPR) cell_prolif->spr Validate with Biophysical Methods cet_sa Cellular Thermal Shift Assay (CETSA) spr->cet_sa Confirm Direct Binding

Caption: A stepwise workflow for the validation of PI3K as a target.

Step-by-Step Experimental Protocols:

  • In Vitro PI3K Kinase Assay:

    • Objective: To determine the direct inhibitory effect of 3-Chloro-6-methoxyquinoline on PI3K enzyme activity.

    • Methodology: Employ a luminescence-based kinase assay, such as the ADP-Glo™ Kinase Assay.

      • Incubate recombinant human PI3K enzyme with a known substrate (e.g., PIP2) and ATP in the presence of varying concentrations of 3-Chloro-6-methoxyquinoline.

      • After the kinase reaction, add ADP-Glo™ Reagent to terminate the reaction and deplete the remaining ATP.

      • Add Kinase Detection Reagent to convert ADP to ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal.

      • Measure luminescence, which is directly proportional to the amount of ADP formed and thus reflects the kinase activity.

    • Data Analysis: Plot the percentage of inhibition against the compound concentration to determine the IC50 value.

  • Western Blot Analysis of Downstream Signaling:

    • Objective: To assess the inhibition of PI3K signaling in a cellular context.

    • Methodology:

      • Treat cancer cell lines known to have an active PI3K pathway (e.g., MCF-7, PC-3) with 3-Chloro-6-methoxyquinoline for various time points and at different concentrations.

      • Lyse the cells and perform SDS-PAGE on the protein extracts.

      • Transfer the proteins to a PVDF membrane and probe with primary antibodies specific for the phosphorylated (active) forms of Akt (a direct downstream substrate of PI3K) and mTOR.

      • Use corresponding total protein antibodies as loading controls.

      • Visualize the bands using an appropriate secondary antibody and chemiluminescence detection.

    • Expected Outcome: A dose-dependent decrease in the phosphorylation of Akt and mTOR, indicating pathway inhibition.

  • Cellular Thermal Shift Assay (CETSA):

    • Objective: To confirm direct binding of 3-Chloro-6-methoxyquinoline to PI3K within intact cells.

    • Methodology:

      • Treat intact cancer cells with 3-Chloro-6-methoxyquinoline or a vehicle control.

      • Heat the cell lysates to a range of temperatures.

      • Separate the soluble and aggregated protein fractions by centrifugation.

      • Analyze the amount of soluble PI3K at each temperature by Western blot.

    • Principle: Ligand binding stabilizes the target protein, leading to a higher melting temperature. A shift in the melting curve of PI3K in the presence of the compound confirms direct target engagement.

Section 2: Kinase Inhibition - A Broader Therapeutic Avenue

The quinoline scaffold is a well-established "privileged structure" in the design of kinase inhibitors.[6][7] This suggests that 3-Chloro-6-methoxyquinoline may exhibit inhibitory activity against a range of kinases beyond PI3K.

Scientific Rationale:

Structurally related 4-anilinoquinolines have been identified as potent and selective inhibitors of Cyclin G Associated Kinase (GAK), a regulator of viral and bacterial entry into host cells.[8] Furthermore, quinazolines, which share a similar bicyclic core, are known inhibitors of HER family kinases such as EGFR and HER2.[7] Given these precedents, it is plausible that 3-Chloro-6-methoxyquinoline could function as an ATP-competitive inhibitor of various kinases.

Investigative Strategy:

A broad-based screening approach followed by more focused validation is recommended to identify novel kinase targets.

Diagram of Kinase Target Discovery Workflow:

Kinase_Target_Discovery kinome_scan Broad Kinome Profiling (e.g., KINOMEscan®) hit_id Hit Identification (Based on % Inhibition) kinome_scan->hit_id dose_response Dose-Response Assays (Determine IC50/Kd) hit_id->dose_response cell_activity Cellular Target Engagement & Phenotypic Assays dose_response->cell_activity structural_bio Structural Biology (X-ray Crystallography, Cryo-EM) cell_activity->structural_bio Elucidate Binding Mode

Caption: A workflow for identifying and validating novel kinase targets.

Methodological Highlights:

  • Kinome-Wide Profiling: Utilize a competitive binding assay platform (e.g., KINOMEscan®) to assess the interaction of 3-Chloro-6-methoxyquinoline with a large panel of human kinases (typically >400). This will provide a comprehensive overview of its kinase selectivity profile.

  • Dose-Response and IC50 Determination: For the identified "hits" from the kinome scan, perform in vitro kinase assays to determine their potency (IC50 values).

  • Cellular Assays: For the most potent and selective kinase targets, conduct cell-based assays to confirm target engagement and to link this to a cellular phenotype (e.g., apoptosis, cell cycle arrest).

Section 3: Disruption of Microtubule Dynamics

The integrity of the microtubule cytoskeleton is essential for cell division, making it an attractive target for anticancer therapies.

Scientific Rationale:

6-Methoxyquinoline is a known precursor in the synthesis of 5-amino-2-aroylquinolines, which have been identified as potent inhibitors of tubulin polymerization.[9] This suggests that the 6-methoxyquinoline moiety may play a role in the interaction with tubulin.

Table 1: Cytotoxic Activity of Related Tubulin Polymerization Inhibitors

Compound ClassCancer Cell LineIC50 (µM)Reference
5-amino-2-aroylquinolinesVarious0.31–2.69[9]
Experimental Validation:
  • In Vitro Tubulin Polymerization Assay:

    • Objective: To directly measure the effect of 3-Chloro-6-methoxyquinoline on the polymerization of purified tubulin.

    • Methodology: Monitor the change in light scattering or fluorescence of a reporter dye that binds to polymerized microtubules over time in the presence and absence of the compound.

  • Immunofluorescence Microscopy:

    • Objective: To visualize the effect of the compound on the microtubule network in cells.

    • Methodology: Treat cells with 3-Chloro-6-methoxyquinoline, fix and permeabilize them, and then stain for α-tubulin using a specific antibody. Analyze the microtubule structure for abnormalities such as depolymerization or bundling.

  • Cell Cycle Analysis:

    • Objective: To determine if the compound induces cell cycle arrest, a hallmark of microtubule-targeting agents.

    • Methodology: Use flow cytometry to analyze the DNA content of cells treated with the compound. An accumulation of cells in the G2/M phase would be indicative of mitotic arrest.

Section 4: Modulation of DNA-Interacting Enzymes

The quinoline scaffold has been shown to interact with and inhibit a variety of enzymes that act on DNA, presenting another potential avenue for therapeutic intervention.[10][11]

Scientific Rationale:

Recent studies have demonstrated that certain quinoline-based analogs can function as non-nucleoside inhibitors of DNA methyltransferases (DNMTs), polymerases, and base excision repair glycosylases.[10][11] Some of these compounds are believed to intercalate into DNA, thereby altering the enzyme's interaction with its substrate.[11]

Potential Targets and Investigative Approaches:
  • DNA Methyltransferases (DNMTs): Investigate the ability of 3-Chloro-6-methoxyquinoline to inhibit DNMT1 activity using an in vitro methyltransferase assay.

  • Topoisomerases: Assess the compound's effect on topoisomerase I and II activity through DNA relaxation or decatenation assays.

  • DNA Polymerases: Evaluate the inhibitory potential against various DNA polymerases using a DNA synthesis assay.

Conclusion and Future Directions

While the direct therapeutic targets of 3-Chloro-6-methoxyquinoline are yet to be definitively elucidated, the evidence from structurally related compounds provides a strong foundation for a targeted and efficient investigation. The potential for this molecule to act as a PI3K inhibitor, a broad-spectrum kinase inhibitor, a microtubule-disrupting agent, or a modulator of DNA-interacting enzymes positions it as a highly promising candidate for further preclinical development, particularly in the context of oncology.

The experimental workflows outlined in this guide offer a clear and logical path forward for the scientific community to rigorously test these hypotheses. A thorough understanding of the mechanism of action of 3-Chloro-6-methoxyquinoline will be paramount in unlocking its full therapeutic potential and in identifying the patient populations most likely to benefit from its clinical application.

References

  • El-Gamal, M. I., et al. (2016). Novel Chloroquinoline Derivatives Incorporating Biologically Active Benzenesulfonamide Moiety: Synthesis, Cytotoxic Activity and Molecular Docking. Chemistry Central Journal, 10(1), 20. [Link]

  • MySkinRecipes. (n.d.). 3-Chloroquinoline. MySkinRecipes. [Link]

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  • MDPI. (2021). N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine. MDPI. [Link]

  • MDPI. (2020). Hybrids of 1,4-Quinone with Quinoline Derivatives: Synthesis, Biological Activity, and Molecular Docking with DT-Diaphorase (NQO1). MDPI. [Link]

  • Asghari, S., et al. (2020). Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors. Iranian Journal of Basic Medical Sciences, 23(1), 9–17. [Link]

  • Kumar, A., et al. (2023). Utilization of kinase inhibitors as novel therapeutic drug targets: A review. Future Journal of Pharmaceutical Sciences, 9(1), 12. [Link]

  • Zhou, Y., et al. (2024). Quinoline-based compounds can inhibit diverse enzymes that act on DNA. Cell Chemical Biology, S2451-9456(24)00320-3. [Link]

  • Taylor & Francis Online. (2023). Synthesis, Anti-Proliferative Activity, DFT and Docking Studies of Some Novel Chloroquinoline-Based Heterocycles. Journal of Molecular Structure, 1275, 134691. [Link]

  • Google Patents. (2016). Quinazoline derivatives as kinases inhibitors and methods of use thereof. US9388160B2.
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  • ResearchGate. (2014). Synthesis of New 3-(2-Chloroquinolin-3-yl)-5-Phenylisoxazole Derivatives via Click-Chemistry Approach. [Link]

  • MDPI. (2021). 8-Amino-6-Methoxyquinoline—Tetrazole Hybrids: Impact of Linkers on Antiplasmodial Activity. Molecules, 26(18), 5530. [Link]

  • PubMed. (2019). 6-Methoxyquinoline complexes as lung carcinoma agents: induction of oxidative damage on A549 monolayer and multicellular spheroid model. JBIC Journal of Biological Inorganic Chemistry, 24(2), 253–265. [Link]

  • Zhou, Y., et al. (2024). Quinoline-based compounds can inhibit diverse enzymes that act on DNA. Cell Chemical Biology. [Link]

  • MDPI. (2023). Chloroquine Potentiates the Chemotherapeutic Effect of Carboplatin and ATR/Chk1 Inhibitors by Increasing the Replication Stress. International Journal of Molecular Sciences, 24(23), 16999. [Link]

  • Asquith, C. R. M., et al. (2017). Identification and Optimization of 4-Anilinoquinolines as Inhibitors of Cyclin G Associated Kinase. ePrints Soton. [Link]

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  • Taylor & Francis Online. (2021). Novel methoxyquinoline derivative: Synthesis, characterization, crystal structure, Hirshfeld surface, thermodynamic properties, and quantum chemical calculation of 3,6,8-trimethoxyquinoline. Journal of Molecular Structure, 1233, 130101. [Link]

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A Senior Application Scientist's Guide to 3-Chloro-6-methoxyquinoline: A Versatile Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Value of the Quinoline Nucleus

The quinoline scaffold is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of therapeutic agents, most notably in the realms of antimalarial and anticancer research. Its rigid, bicyclic aromatic system provides a well-defined three-dimensional structure for interacting with biological targets, while also serving as a template for extensive functionalization. Within this privileged class of heterocycles, 3-chloro-6-methoxyquinoline emerges as a particularly strategic building block. The chlorine atom at the 3-position is not merely a substituent; it is a versatile synthetic handle, primed for a variety of powerful cross-coupling reactions.[1] Concurrently, the methoxy group at the 6-position subtly modulates the electronic properties and metabolic stability of the core, often enhancing pharmacokinetic profiles and providing a potential hydrogen bond acceptor site.[2][3] This guide provides a deep dive into the synthesis, reactivity, and application of 3-chloro-6-methoxyquinoline, offering field-proven insights and detailed protocols for its effective utilization in drug development programs.

Synthesis and Physicochemical Profile

The efficient synthesis of 3-chloro-6-methoxyquinoline is paramount for its use as a readily available starting material. While various methods exist for quinoline synthesis, a common and reliable approach for this specific derivative involves a multi-step sequence starting from the commercially available p-anisidine. The process typically involves a cyclization reaction with a suitable three-carbon electrophile, followed by chlorination.

Representative Synthetic Workflow

A frequently employed strategy is a variation of the Combes quinoline synthesis or a related cyclization, followed by chlorination using reagents like phosphorus oxychloride (POCl₃).

G cluster_synthesis Synthetic Workflow A p-Anisidine B Acetoacetic Ester Condensation A->B Reactant C Cyclization (e.g., Dowtherm A, heat) B->C Intermediate D 6-methoxy-4-methyl-2-quinolone C->D Forms quinolone E Chlorination (POCl₃) D->E Key Precursor F 2,4-dichloro-6-methoxy-4-methylquinoline E->F Dichlorinated Intermediate G Dechlorination/Reduction F->G Selective Reaction H 3-Chloro-6-methoxyquinoline (Target) G->H Final Product

Caption: A generalized workflow for the synthesis of 3-chloro-6-methoxyquinoline.

Physicochemical Data

A thorough understanding of a building block's physical properties is critical for reaction setup, purification, and formulation.

PropertyValue
Molecular Formula C₁₀H₈ClNO
Molecular Weight 193.63 g/mol
Appearance Off-white to light yellow crystalline solid
Melting Point 115-119 °C
Solubility Soluble in DMSO, DMF, moderately soluble in hot ethanol, methanol
pKa (Predicted) ~2.5 (quinoline nitrogen)

The C3-Chloro Group: A Gateway to Molecular Diversity

The true utility of 3-chloro-6-methoxyquinoline in medicinal chemistry stems from the reactivity of its C3-chloro substituent. This position, activated by the electron-withdrawing quinoline ring system, is an ideal site for introducing a wide array of functional groups through modern catalysis, primarily palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Cross-Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is one of the most robust and widely used methods for forming carbon-carbon bonds.[4] It allows for the coupling of the C3 position of the quinoline with various aryl and heteroaryl boronic acids or esters, enabling the construction of complex biaryl structures that are common motifs in kinase inhibitors and other targeted therapies.

Causality in Protocol Design: The choice of palladium catalyst, ligand, and base is critical and interdependent. Ligands like SPhos or XPhos are often used for challenging heteroaryl chloride couplings because their bulk and electron-donating properties promote the oxidative addition step and stabilize the active Pd(0) species. The base (e.g., K₂CO₃, Cs₂CO₃) is essential for activating the boronic acid via the formation of a more nucleophilic boronate complex, which facilitates the transmetalation step.[5]

G cluster_cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ pd_complex [Ar-Pd(II)-Cl]L₂ pd0->pd_complex Oxidative Addition (Ar-Cl) pd_boronate [Ar-Pd(II)-Ar']L₂ pd_complex->pd_boronate Transmetalation (Ar'-B(OH)₂ + Base) pd_boronate->pd0 Reductive Elimination (Ar-Ar')

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol 2.1: General Procedure for Suzuki-Miyaura Coupling

  • Setup: To a dry reaction vial under an inert atmosphere (N₂ or Ar), add 3-chloro-6-methoxyquinoline (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and a suitable base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and, if required, a specific ligand (e.g., SPhos, 4-10 mol%).

  • Solvent: Add a degassed solvent mixture, typically 1,4-dioxane/water or toluene/water (e.g., 4:1 ratio).

  • Reaction: Seal the vial and heat the mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the desired 3-aryl-6-methoxyquinoline.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The introduction of nitrogen-containing functional groups is fundamental to drug design, as they often serve as key pharmacophoric elements. The Buchwald-Hartwig amination provides a powerful method for forming C-N bonds by coupling the quinoline's C3 position with a wide range of primary and secondary amines.[6][7] This reaction is instrumental in synthesizing compounds with improved solubility, basicity for salt formation, and specific hydrogen bonding capabilities.[8][9][10]

Causality in Protocol Design: The success of a Buchwald-Hartwig amination on a heteroaryl chloride hinges on preventing catalyst deactivation and promoting the reductive elimination step. Bulky, electron-rich phosphine ligands (e.g., BrettPhos, RuPhos) are essential as they accelerate the rate-limiting reductive elimination and prevent the formation of inactive palladium-amine complexes. Strong, non-nucleophilic bases like NaOtBu or LHMDS are required to deprotonate the amine, making it a more effective nucleophile in the catalytic cycle.[8]

Protocol 2.2: General Procedure for Buchwald-Hartwig Amination

  • Setup: In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-3 mol%), the appropriate ligand (e.g., BrettPhos, 2-6 mol%), and the base (e.g., NaOtBu, 1.3-1.5 equiv) to a dry reaction vessel.

  • Reagent Addition: Add 3-chloro-6-methoxyquinoline (1.0 equiv) and the desired amine (1.1-1.3 equiv).

  • Solvent: Add a dry, degassed aprotic solvent such as toluene or dioxane.

  • Reaction: Seal the vessel and heat to 90-120 °C. Monitor the reaction for the disappearance of the starting material by LC-MS.

  • Work-up: After cooling, quench the reaction carefully with saturated aqueous NH₄Cl. Extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over MgSO₄, and concentrate. Purify the residue via silica gel chromatography to obtain the 3-amino-6-methoxyquinoline derivative.

Nucleophilic Aromatic Substitution (SNAr)

While palladium catalysis is often preferred for its broad scope, direct nucleophilic aromatic substitution (SNAr) can be an effective and more economical alternative for certain nucleophiles.[11][12] The electron-deficient nature of the quinoline ring system activates the C3-chloride towards displacement by potent nucleophiles like thiols, alkoxides, and under forcing conditions, some amines.

Trustworthiness of the Method: SNAr is a self-validating system. The reaction is typically driven by the strength of the incoming nucleophile and the stability of the intermediate Meisenheimer complex. The absence of metals simplifies purification and eliminates concerns about heavy metal contamination in the final product, which is a significant advantage in pharmaceutical manufacturing.

Case Study: Application in Kinase Inhibitor Scaffolds

Many FDA-approved kinase inhibitors, such as Lenvatinib, feature a quinoline core.[13] The 6-methoxyquinoline scaffold is frequently explored for its favorable interactions in the ATP-binding pocket of various kinases. The C3 position is often functionalized to project a vector into the solvent-exposed region or to pick up additional interactions that enhance potency and selectivity.

While a specific marketed drug derived directly from 3-chloro-6-methoxyquinoline is not prominently cited, its utility is evident in numerous medicinal chemistry programs targeting kinases involved in oncology. For instance, derivatives of this scaffold are investigated as inhibitors of the PI3K/Akt/mTOR signaling pathway, which is crucial in tumor cell proliferation and survival.[14][15]

Hypothetical Application Data:

The table below illustrates how 3-chloro-6-methoxyquinoline could be used to generate a small library of kinase inhibitors and the kind of structure-activity relationship (SAR) data that would be generated.

CompoundR Group at C3 (via Suzuki or Buchwald)Target KinaseIC₅₀ (nM)
1 PhenylPI3Kα150
2 4-MorpholinophenylPI3Kα25
3 3-PyridylPI3Kα98
4 N-MethylpiperazinylPI3Kα15

Analysis of SAR: The data demonstrates the power of functionalizing the C3 position. The introduction of a morpholine group (Compound 2) or a piperazine group (Compound 4) often enhances potency by improving solubility and providing a basic handle that can form a key salt-bridge interaction with an acidic residue (e.g., aspartate) in the kinase hinge region.

Conclusion and Future Outlook

3-Chloro-6-methoxyquinoline is more than just a chemical intermediate; it is a highly enabling building block for modern medicinal chemistry. Its pre-installed methoxy group offers beneficial physicochemical properties, while the strategically placed chlorine atom serves as a reliable and versatile anchor point for diversification through robust and well-understood catalytic methods. By mastering the reactions outlined in this guide—particularly Suzuki-Miyaura coupling and Buchwald-Hartwig amination—drug discovery teams can rapidly access a vast chemical space of novel quinoline derivatives, accelerating the journey from hit identification to the development of clinical candidates.

References

  • Benchchem.Synthesis of 3-Chloro-6-methylquinoline: A Literature Comparison of Reported Yields. Benchchem.
  • ResearchGate.A Facile Two-Step Synthesis of 3-Fluoro-6-methoxyquinoline | Request PDF. ResearchGate.
  • Taylor & Francis Online.Synthesis crystal structure, and DFT study of 3-benzyl-6-bromo-2-chloroquinoline and 3-benzyl-6-bromo-2-methoxyquinoline compounds. Taylor & Francis Online.
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  • TCI AMERICA.Suzuki-Miyaura Cross-Coupling Reaction. TCI AMERICA.
  • BLD Pharm.3-Chloro-6-methoxyquinoline-4-carbaldehyde. BLD Pharm.
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  • ResearchGate.Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain | Request PDF. ResearchGate.
  • ChemRxiv.“Magic Chloro”: Profound Effects of the Chlorine Atom in Drug Discovery. ChemRxiv.
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  • Atlantis Press.Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. Atlantis Press.
  • Journal of the American Chemical Society.Synthesis of 5-Substituted Derivatives of 6-Methoxy-8-aminoquinoline and of 5-Chloro-6-methoxyquinoline1. Journal of the American Chemical Society.
  • The Journal of Organic Chemistry.Sequential and Selective Buchwald−Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. The Journal of Organic Chemistry.
  • PubMed.Chloroquine and chloroquinoline derivatives as models for the design of modulators of amyloid Peptide precursor metabolism. PubMed.
  • Google Patents.EP0035925B1 - 3-chloroquinoline derivatives, processes for their preparation and medicaments containing them. Google Patents.
  • PMC - NIH.Parallels between the chloro and methoxy groups for potency optimization. PMC - NIH.
  • Arkivoc.Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione. Arkivoc.
  • Organic Chemistry Portal.Suzuki Coupling. Organic Chemistry Portal.
  • ACS Publications.Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways | ACS Omega. ACS Publications.
  • YouTube.Roles of the Chloro and Methoxy Groups in Drug Discovery. YouTube.
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The Quinoline Scaffold in Oncology: A Multi-Target Mechanistic Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Privileged Structure"

The quinoline scaffold (benzo[b]pyridine) is not merely a chemical backbone; it is a "privileged structure" in oncology—a molecular framework capable of providing ligands for diverse biological targets. Its versatility stems from its ability to participate in hydrogen bonding (via the ring nitrogen),


-

stacking (via the planar aromatic system), and metal chelation.

This guide dissects the three primary mechanisms by which substituted quinolines arrest cancer cell proliferation: Genomic Instability (Topoisomerase targeting), Signal Transduction Blockade (Kinase inhibition), and Metabolic/Autophagic Stress (Lysosomotropism). It provides self-validating experimental protocols to verify these mechanisms in novel derivatives.

Structural Basis of Versatility (SAR)

The efficacy of quinolines relies on specific substitution patterns that dictate their cellular target:

  • Planarity (Positions 2, 3, 4): Essential for DNA intercalation. Substituents here often extend into the DNA minor groove.

  • Nitrogen Atom (N1): Acts as a hydrogen bond acceptor in kinase ATP-binding pockets (e.g., hinge region of EGFR) and a metal chelator (e.g., 8-hydroxyquinoline binding Cu/Zn).

  • Basic Side Chains: Introduction of amine side chains (as seen in Chloroquine) confers lysosomotropic properties, leading to accumulation in acidic organelles.

Mechanism I: Genomic Instability (Topoisomerase Poisoning)

Mechanistic Insight

Substituted quinolines, particularly pyrazolo- and indeno-quinolines, function as Topoisomerase I (Topo I) poisons . Unlike catalytic inhibitors, poisons stabilize the transient covalent complex between DNA and the Topo I enzyme (the "cleavage complex").[1] This prevents the religation of the DNA nick. When the replication fork collides with this stabilized complex, it converts the single-strand break into a lethal double-strand break (DSB), triggering apoptosis.

Protocol: DNA Relaxation Assay (Self-Validating)

Objective: Determine if a quinoline derivative inhibits Topo I catalytic activity.[2]

Reagents:

  • Buffer (10X): 200 mM Tris-HCl (pH 7.5), 2.0 M NaCl, 2.5 mM EDTA, 50% Glycerol.

  • Substrate: Supercoiled plasmid DNA (pUC19 or pBR322), 0.5 µ g/reaction .

  • Enzyme: Recombinant Human Topoisomerase I (1 Unit/reaction).[3]

  • Control: Camptothecin (Positive Control, 10 µM).

Workflow:

  • Preparation: Mix 2 µL 10X Buffer, 0.5 µg Plasmid DNA, and Test Compound (0.1 - 100 µM) in a final volume of 20 µL.

  • Initiation: Add 1 Unit of Topo I enzyme.

  • Incubation: Incubate at 37°C for 30 minutes .

  • Termination: Stop reaction with 4 µL Stop Solution (5% SDS, 0.25 mg/mL Proteinase K). Incubate at 50°C for 30 mins to digest the enzyme.

  • Readout: Resolve on a 1% Agarose gel without Ethidium Bromide (EtBr) at 2-3 V/cm.

    • Note: EtBr intercalates and alters supercoiling; stain after electrophoresis.

  • Validation Checkpoint:

    • Negative Control (No Enzyme): Must show single supercoiled band (fast migration).

    • Vehicle Control (Enzyme + DMSO): Must show ladder of relaxed topoisomers (slow migration).

    • Positive Hit: Presence of supercoiled DNA band (enzyme inhibition) or nicked open-circular DNA (poison effect).

Mechanism II: Signal Transduction Blockade (Kinase Inhibition)

Mechanistic Insight

Quinoline derivatives (e.g., Lenvatinib, Cabozantinib) act as Type I or Type II ATP-competitive inhibitors against receptor tyrosine kinases (RTKs) like VEGFR-2 and EGFR . The quinoline nitrogen typically forms a critical hydrogen bond with the "hinge region" amino acids (e.g., Cys775 in EGFR), mimicking the adenine ring of ATP. This blockade shuts down downstream RAS/RAF/MEK/ERK and PI3K/AKT pathways, halting angiogenesis and proliferation.

Visualization: Kinase Signaling & Inhibition

KinasePathway Ligand Ligand (EGF/VEGF) Receptor RTK (EGFR/VEGFR-2) Ligand->Receptor Activation Ras RAS Receptor->Ras PI3K PI3K Receptor->PI3K ATP ATP ATP->Receptor Phosphorylation Quinoline Quinoline Inhibitor Quinoline->Receptor Competitive Inhibition Raf RAF Ras->Raf Mek MEK Raf->Mek Erk ERK Mek->Erk Nucleus Nucleus: Gene Transcription Erk->Nucleus Proliferation Akt AKT PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Nucleus Survival

Figure 1: Signal Transduction Blockade. Quinoline inhibitors compete with ATP for the binding pocket of RTKs, preventing autophosphorylation and downstream signaling.

Protocol: VEGFR-2 HTRF Kinase Assay

Objective: Quantify the IC50 of a quinoline derivative against VEGFR-2.

  • Reaction Mix: Combine recombinant VEGFR-2 kinase domain (0.2 ng/µL), peptide substrate (Poly-Glu,Tyr 4:1), and ATP (at Km, approx 10 µM) in kinase buffer.

  • Treatment: Add Test Compound (serial dilution 1 nM - 10 µM).

  • Incubation: 60 minutes at Room Temperature.

  • Detection: Add HTRF reagents (Eu-cryptate labeled anti-phosphotyrosine antibody + XL665 labeled streptavidin).

  • Readout: Measure Fluorescence Resonance Energy Transfer (FRET) signal at 665 nm/620 nm.

  • Data Analysis: Plot % Inhibition vs. Log[Concentration] to derive IC50.

Mechanism III: Metabolic Stress (Autophagy Inhibition)

Mechanistic Insight

Lysosomotropic quinolines (e.g., Chloroquine, Hydroxychloroquine) diffuse across cell membranes and become protonated (trapped) within acidic lysosomes. This accumulation raises lysosomal pH, inhibiting acid-dependent proteases (Cathepsins) and preventing the fusion of autophagosomes with lysosomes. This causes "autophagic stress," leading to the accumulation of toxic protein aggregates and damaged organelles (ROS generation), ultimately triggering apoptosis.

Visualization: Autophagy Blockade

Autophagy Initiation Initiation (ULK1) Phagophore Phagophore Initiation->Phagophore Autophagosome Autophagosome (LC3-II high) Phagophore->Autophagosome Fusion Fusion Autophagosome->Fusion Lysosome Lysosome (Acidic pH) Lysosome->Fusion Autolysosome Autolysosome (Degradation) Fusion->Autolysosome Quinoline Chloroquine/Quinoline (Lysosomotropic) Quinoline->Lysosome Accumulates & Neutralizes pH Quinoline->Fusion BLOCKS

Figure 2: Autophagy Inhibition. Quinolines accumulate in the lysosome, neutralizing pH and blocking the fusion step, leading to autophagosome accumulation (LC3-II buildup).

Protocol: Autophagic Flux Assessment (Western Blot)

Objective: Distinguish between autophagy induction and autophagy blockage.

Experimental Design (4 Conditions):

  • Control: Untreated cells.

  • Test: Cells + Quinoline Derivative (e.g., 24h).

  • Flux Control: Cells + Chloroquine (CQ, 50 µM) for last 4h (Blocks degradation).

  • Combination: Cells + Quinoline + CQ (last 4h).

Readout (Western Blot):

  • Marker: LC3-II (Lipidated form, migrates faster than LC3-I).

  • Interpretation:

    • Induction: Test compound increases LC3-II, and Test + CQ increases LC3-II further than Test alone.

    • Blockade: Test compound increases LC3-II, but Test + CQ shows no further increase (the dam is already full).

Data Summary: Comparative Potency

The following table summarizes reference IC50 values for representative quinoline derivatives against key targets, serving as a benchmark for new development.

Compound ClassRepresentative DrugPrimary TargetIC50 / KdMechanism Type
4-Anilinoquinoline NeratinibEGFR / HER2~3 nM (Ki)Irreversible Kinase Inhibitor
Quinoline-urea LenvatinibVEGFR-24 nMType II Kinase Inhibitor
4-Aminoquinoline ChloroquineAutophagy~10-50 µMLysosomotropic / pH neutralization
Pyrazoloquinoline Compound 2ETopoisomerase II~8 µMTopoisomerase Poison
8-Hydroxyquinoline ClioquinolProteasome/Mitochondria~10 µMMetal Chelation / ROS Induction

Experimental Workflow: The "Go/No-Go" Decision Tree

Use this logic flow to characterize a new quinoline hit.

Workflow Start New Quinoline Derivative Viability 1. Cell Viability Assay (MTT/CCK-8) Determine IC50 Start->Viability Potent IC50 < 1 µM? Viability->Potent Mechanistic 2. Mechanistic Triage Potent->Mechanistic Yes Discard Discard / Redesign Potent->Discard No Topo A. DNA Relaxation Assay Mechanistic->Topo Kinase B. Kinase Panel (EGFR/VEGFR) Mechanistic->Kinase Auto C. Autophagy Flux (LC3-II) Mechanistic->Auto Validation 3. Confirmation Topo->Validation Inhibits Relaxation Kinase->Validation High Affinity Binding Auto->Validation Blocks Flux

Figure 3: Validation Workflow. A systematic approach to classifying the mechanism of action for novel quinoline derivatives.

References

  • Anticancer Activity of Quinoline Derivatives. International Journal of Pharmaceutical Sciences Review and Research. Link

  • Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors. PubMed Central. Link

  • Recent updates on potential of VEGFR-2 small-molecule inhibitors. Royal Society of Chemistry. Link

  • Chloroquine affects autophagy to achieve an anticancer effect. PubMed Central. Link

  • Design, Synthesis, and Cytotoxicity and Topoisomerase I/IIα Inhibition. MDPI Molecules. Link

  • Topoisomerase Assays: Protocols. PubMed Central. Link

  • How to Measure Autophagic Flux With LC3 Protein Levels. Bio-Techne. Link

  • 8-Hydroxyquinolines: a review of their metal chelating properties. PubMed Central. Link

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The Enduring Legacy and Modern Applications of the 6-Methoxyquinoline Scaffold in Antimalarial Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The 6-methoxyquinoline scaffold is a cornerstone in the history and ongoing development of antimalarial therapeutics. From the natural product quinine, isolated from Cinchona bark, to the pivotal synthetic drugs chloroquine and primaquine, this chemical motif has been instrumental in the fight against malaria for centuries. This technical guide provides a comprehensive analysis of the 6-methoxyquinoline core, detailing its historical significance, mechanism of action, complex structure-activity relationships (SAR), and the persistent challenges of drug resistance. Furthermore, it offers detailed experimental protocols for the synthesis and evaluation of novel derivatives, alongside an exploration of future directions in the field. This document serves as a critical resource for researchers, chemists, and pharmacologists dedicated to advancing malaria chemotherapy.

A Historical Perspective: From Peruvian Bark to Synthetic Mainstays

The story of the 6-methoxyquinoline scaffold is inextricably linked with the history of malaria treatment itself. For centuries, the bark of the Cinchona tree, native to the Andean regions of South America, was the only effective remedy for a disease that plagued vast regions of the globe.[1][2][3]

The Dawn of Quinine: Nature's Antimalarial

Indigenous populations in Peru were aware of the fever-reducing properties of Cinchona bark long before its introduction to Europe in the 17th century, likely through Jesuit missionaries.[2][4] For over two centuries, the powdered bark was the primary form of treatment, though dosages were inconsistent and the active component remained unknown.[1][5] A landmark breakthrough occurred in 1820 when French scientists Pierre Joseph Pelletier and Joseph Bienaimé Caventou successfully isolated the primary alkaloid, which they named quinine.[1] This discovery allowed for standardized dosing and marked the beginning of modern, targeted chemotherapy for malaria.[1] Quinine, with its characteristic 6-methoxyquinoline core, remained the frontline antimalarial drug worldwide until the 1940s.[1][3][5]

The Synthetic Revolution: Chloroquine and Primaquine

The strategic importance of quinine, highlighted by supply shortages during World Wars I and II, catalyzed a massive effort in the 20th century to develop synthetic alternatives. This research led to the birth of a new generation of quinoline-based antimalarials.

  • Pamaquine and Primaquine (8-Aminoquinolines): German scientists synthesized the first notable synthetic antimalarial, pamaquine, in 1926.[6][7] Though it proved too toxic for widespread use, it laid the groundwork for the development of primaquine in the 1940s by Robert Elderfield during a large-scale U.S. screening program.[6][7] Primaquine, an 8-amino-6-methoxyquinoline, remains a critical drug for its ability to eradicate the dormant liver stages (hypnozoites) of Plasmodium vivax and Plasmodium ovale.[7]

  • Chloroquine (4-Aminoquinolines): Synthesized in the mid-1930s and introduced clinically in the 1940s, chloroquine represented a monumental advance in malaria treatment.[7][8][9] This 4-aminoquinoline derivative was highly effective, well-tolerated, and inexpensive to produce, making it the drug of choice for both treatment and prophylaxis for decades. Its remarkable success, however, was eventually undermined by the global spread of drug-resistant Plasmodium falciparum strains.

Core Chemistry and Structure-Activity Relationships (SAR)

The remarkable efficacy of this class of compounds is governed by the specific arrangement of the quinoline core and its substituents. The 6-methoxy group, in particular, has been a persistent feature in many of the most successful quinoline antimalarials.

The Quinoline Nucleus and the Role of the 6-Methoxy Group

The quinoline ring system is a weak base that can accumulate to high concentrations within the acidic food vacuole of the malaria parasite, a key aspect of its mechanism of action.[10] The precise role of the 6-methoxy group is multifaceted and not entirely elucidated, but it is believed to influence several key properties:

  • Electron-donating Properties: The methoxy group is an electron-donating group, which can modulate the pKa of the quinoline nitrogen atoms. This influences the drug's ability to accumulate in the acidic food vacuole.

  • Metabolic Stability: The position and nature of substituents on the quinoline ring can affect its susceptibility to metabolic degradation by host enzymes.

  • Binding Interactions: The methoxy group may participate in crucial hydrogen bonding or other non-covalent interactions with the drug's biological target, primarily heme.

Key Structure-Activity Relationship (SAR) Insights

Decades of research have yielded critical insights into the structural requirements for antimalarial activity in this scaffold. Modifications at various positions on the quinoline ring and the side chain have profound effects on potency, toxicity, and the spectrum of activity.

Drug/Analog ClassKey Structural Features & SAR InsightsRepresentative IC50 (Dd2 strain)
Quinine (R)-(6-Methoxyquinolin-4-yl)[(1S,2S,4S,5R)-5-vinylquinuclidin-2-yl]methanol structure. Stereochemistry is critical for activity.[11]~100-200 nM
Chloroquine 7-chloro-4-aminoquinoline core. The chlorine at C7 is essential. The length and nature of the diaminoalkane side chain at C4 are critical for activity and minimizing toxicity.~100-150 nM (sensitive strains)
Primaquine 8-amino-6-methoxyquinoline core. The terminal primary amine on the side chain is crucial for its activity against liver-stage parasites.Low activity against blood stages
Mefloquine Contains a 2,8-bis(trifluoromethyl)quinoline core. Lacks the 6-methoxy group but is highly effective against chloroquine-resistant strains. Stereochemistry significantly impacts activity and toxicity.[8]~20-40 nM
Tafenoquine An 8-aminoquinoline derivative with a longer half-life than primaquine.[7]Low activity against blood stages

IC50 values are approximate and can vary based on the specific P. falciparum strain and assay conditions.

Mechanism of Action: The Heme Polymerization Pathway

The primary mechanism of action for blood-stage active quinoline antimalarials like quinine and chloroquine is the disruption of heme detoxification within the parasite's digestive vacuole.[10][11]

  • Hemoglobin Digestion: The parasite resides within red blood cells and digests host hemoglobin to obtain essential amino acids.[12]

  • Heme Release: This digestion process releases large quantities of toxic free heme (ferriprotoporphyrin IX).[12]

  • Detoxification: To protect itself, the parasite polymerizes the toxic heme into an inert, crystalline pigment called hemozoin (also known as malaria pigment).[9][12]

  • Quinoline Interference: Quinoline drugs, having accumulated in the acidic vacuole, interfere with this detoxification process.[10] They are believed to cap the growing faces of the hemozoin crystal, preventing further polymerization.[12][13] This leads to a buildup of toxic free heme, which damages parasitic membranes and leads to cell death.[10][11][12]

Caption: Mechanism of heme polymerization inhibition by 6-methoxyquinolines.

The Challenge of Drug Resistance

The emergence and spread of drug-resistant P. falciparum is the greatest threat to malaria control. For chloroquine, the primary mechanism of resistance is linked to mutations in the P. falciparum chloroquine resistance transporter (PfCRT) protein, located on the membrane of the parasite's digestive vacuole. These mutations result in an increased efflux of the drug from the vacuole, preventing it from reaching the concentration required to inhibit heme polymerization.[9]

Strategies to combat resistance include:

  • Combination Therapy: Using drugs with different mechanisms of action, such as in Artemisinin-based Combination Therapies (ACTs).

  • Drug Modification: Synthesizing new analogs or hybrid molecules that can evade existing resistance mechanisms.[14][15]

  • Reversal Agents: Investigating compounds that can block resistance transporters like PfCRT.

Synthetic Methodologies and Experimental Evaluation

The synthesis and biological testing of novel 6-methoxyquinoline derivatives are critical for discovering next-generation antimalarials.

Core Synthesis: The Skraup-Doebner-von Miller Reaction

A classic and versatile method for synthesizing the quinoline core is the Skraup-Doebner-von Miller reaction. This involves the reaction of an aniline (in this case, p-anisidine) with an α,β-unsaturated carbonyl compound, typically generated in situ.

Skraup_Synthesis cluster_reactants Reactants Aniline p-Anisidine (4-Methoxyaniline) Product 6-Methoxyquinoline Aniline->Product Glycerol Glycerol Acid Sulfuric Acid (Catalyst & Dehydrating Agent) Glycerol->Product Acid->Product Oxidant Oxidizing Agent (e.g., Nitrobenzene) Oxidant->Product

Caption: Key components for the Skraup synthesis of 6-methoxyquinoline.

Protocol: In Vitro Antiplasmodial Activity Assay (SYBR Green I-based)

This protocol is a standard method for determining the 50% inhibitory concentration (IC50) of a compound against the blood stages of P. falciparum.

Principle: The fluorescent dye SYBR Green I binds to DNA. In a culture of parasitized red blood cells, the amount of fluorescence is proportional to the number of parasites. Drug efficacy is measured by the reduction in fluorescence compared to untreated controls.

Step-by-Step Methodology:

  • Parasite Culture: Maintain a continuous culture of P. falciparum (e.g., Dd2, chloroquine-resistant strain) in human O+ red blood cells (RBCs) in RPMI-1640 medium supplemented with AlbuMAX II, hypoxanthine, and gentamicin at 37°C in a controlled gas environment (5% CO2, 5% O2, 90% N2).

  • Drug Plate Preparation: Serially dilute test compounds in a 96-well microplate. Include wells for positive (e.g., chloroquine, artesunate) and negative (untreated) controls.

  • Assay Initiation: Add synchronized ring-stage parasite culture (e.g., 2% parasitemia, 2% hematocrit) to each well of the drug plate.

  • Incubation: Incubate the plates for 72 hours under the standard culture conditions.

  • Lysis and Staining: Prepare a lysis buffer containing saponin, Triton X-100, and SYBR Green I dye. Add this buffer to each well and incubate in the dark at room temperature for 1 hour to lyse the RBCs and stain the parasite DNA.

  • Fluorescence Reading: Read the fluorescence of each well using a microplate reader (excitation ~485 nm, emission ~530 nm).

  • Data Analysis: Subtract the background fluorescence from uninfected RBCs. Normalize the data to the untreated controls (100% growth) and no-parasite controls (0% growth). Calculate the IC50 values by fitting the dose-response data to a sigmoidal curve using appropriate software (e.g., GraphPad Prism).

Protocol: In Vivo Efficacy Study (Peters' 4-Day Suppressive Test)

This murine model is widely used to assess the ability of a compound to suppress an established malaria infection.

Principle: Mice are infected with a rodent-specific Plasmodium species (e.g., P. berghei). The test compound is administered daily for four days, and its efficacy is determined by the reduction in parasitemia compared to an untreated control group.

Step-by-Step Methodology:

  • Animal Model: Use Swiss albino mice (e.g., 6-8 weeks old, 20-25 g).

  • Infection: Inoculate mice intraperitoneally with P. berghei-infected RBCs (e.g., 1 x 10^7 parasites per mouse).

  • Drug Administration: Two hours post-infection (Day 0), begin oral or intraperitoneal administration of the test compound. Continue administration once daily for four consecutive days (Day 0 to Day 3). Include a vehicle control group and a positive control group (e.g., treated with chloroquine).

  • Parasitemia Monitoring: On Day 4, prepare thin blood smears from the tail vein of each mouse.

  • Microscopy: Stain the smears with Giemsa stain and determine the percentage of parasitized RBCs by counting under a light microscope.

  • Efficacy Calculation: Calculate the average percent suppression of parasitemia using the formula: [ (A - B) / A ] * 100 Where A is the average parasitemia in the vehicle control group, and B is the average parasitemia in the treated group.

Future Directions and Emerging Trends

While classic 6-methoxyquinolines face challenges from resistance, the scaffold remains a fertile ground for innovation.

  • Molecular Hybrids: Covalently linking the quinoline scaffold to other pharmacophores (e.g., artemisinin, sulfadoxine) is a promising strategy to create multi-target drugs that can overcome resistance and broaden activity.[14][15]

  • Targeting Different Life Cycle Stages: While many quinolines target the blood stages, there is a renewed focus on developing derivatives with activity against liver and transmission stages (gametocytes) to achieve complete parasite eradication.

  • Computational Chemistry: In silico tools, including quantitative structure-activity relationship (QSAR) modeling and molecular docking, are accelerating the design and optimization of new quinoline derivatives with improved potency and pharmacokinetic profiles.[16]

Conclusion

The 6-methoxyquinoline scaffold is more than a historical artifact; it is a living testament to the power of natural product chemistry and a continuing source of inspiration for medicinal chemists. From the bitter bark of the Cinchona tree to sophisticated synthetic hybrids, this chemical core has saved countless lives. Understanding its rich history, mechanism of action, and the molecular basis of resistance is essential for designing the next generation of antimalarials. As the parasite continues to evolve, the enduring legacy of the 6-methoxyquinoline scaffold will undoubtedly continue to play a central role in the global effort to eradicate malaria.

References

  • Slater, A. F. G. (1993). Quinoline antimalarials: mechanisms of action and resistance. PubMed. Available at: [Link]

  • Wikipedia. (n.d.). Quinine. Wikipedia. Available at: [Link]

  • Cassauwers, T. (2015). The global history of quinine, the world's first anti-malaria drug. Medium. Available at: [Link]

  • The University of the West Indies. (2020). The Cinchona Tree, Quinine, Jamaica and the Malaria Connection. The University of the West Indies. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Drug Discovery and Development - Malaria. NCBI Bookshelf. Available at: [Link]

  • Miller, L. H., & Su, X. (2011). What Historical Records Teach Us about the Discovery of Quinine. PMC. Available at: [Link]

  • Walker, K. (2022). The cinchona tree, malaria and colonisation. Wellcome Collection. Available at: [Link]

  • Cambridge University Library. (n.d.). Products of the Empire: Cinchona: a short history. Cambridge University Library. Available at: [Link]

  • Kapishnikov, S., et al. (2019). Mode of action of quinoline antimalarial drugs in red blood cells infected by Plasmodium falciparum revealed in vivo. PNAS. Available at: [Link]

  • Afzal, O., et al. (2017). Recent developments of quinoline based antimalarial agents. RACO. Available at: [Link]

  • da Silva, E. B., et al. (2021). The Development of Novel Compounds Against Malaria: Quinolines, Triazolpyridines, Pyrazolopyridines and Pyrazolopyrimidines. PMC. Available at: [Link]

  • Studzińska, R., & Gnabasik, M. (2022). A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine. MDPI. Available at: [Link]

  • Singh, A., & Singh, P. (2014). A Brief History of Quinoline as Antimalarial Agents. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

  • Kapishnikov, S., et al. (2019). Mode of action of quinoline antimalarial drugs in red blood cells infected by Plasmodium falciparum revealed in vivo. PMC. Available at: [Link]

  • Chen, E. H., et al. (1982). Synthesis of some 4-substituted 8-amino-6-methoxyquinolines as potential antimalarials. Journal of Medicinal Chemistry. Available at: [Link]

  • Raj, R., & Singh, P. (2023). Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR) investigation. PMC. Available at: [Link]

  • Drake, N. L., et al. (2002). Synthetic Antimalarials. 8-(5-Isopropylaminoamylamino)-6-methoxyquinoline (SN-13,276)1 and Some Related Compounds2. ResearchGate. Available at: [Link]

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In-Depth Technical Guide: Preliminary Cytotoxicity Screening of 3-Chloro-6-methoxyquinoline

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Framework for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, technically-grounded framework for conducting a preliminary cytotoxicity screening of the novel compound 3-Chloro-6-methoxyquinoline. Eschewing a rigid template, this document is structured to logically guide the researcher through the critical phases of experimental design, execution, and data interpretation, underpinned by field-proven insights and authoritative references.

Introduction: The Quinoline Scaffold and the Rationale for Cytotoxicity Screening

The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous natural and synthetic compounds with a broad spectrum of biological activities.[1] Quinoline derivatives have demonstrated significant potential as anticancer agents, exerting their effects through diverse mechanisms such as the inhibition of topoisomerase, tyrosine kinases, and tubulin polymerization, as well as the induction of apoptosis and cell cycle arrest.[1][2][3]

3-Chloro-6-methoxyquinoline is a synthetic quinoline derivative. The introduction of a chloro group at the C3 position and a methoxy group at the C6 position can significantly influence the compound's physicochemical properties and biological activity. Halogenation, for instance, can enhance membrane permeability and metabolic stability, while a methoxy group can modulate receptor binding and electronic properties. Given the well-documented anticancer potential of the quinoline core, a preliminary cytotoxicity screening of 3-Chloro-6-methoxyquinoline is a critical first step in evaluating its potential as a therapeutic agent. This initial screen will provide essential data on its potency and selectivity against various cancer cell lines, guiding further preclinical development.

Foundational Principles of In Vitro Cytotoxicity Assessment

In vitro cytotoxicity assays are indispensable tools in drug discovery, offering a rapid and cost-effective means to evaluate the potential of a large number of compounds.[3] These assays measure various cellular parameters to determine the concentration at which a compound exerts a toxic effect on cultured cells. The choice of assay depends on the anticipated mechanism of cell death and the experimental objectives.

Key Methodologies for Preliminary Screening

For a preliminary screen of a novel compound like 3-Chloro-6-methoxyquinoline, a multi-assay approach is recommended to obtain a more comprehensive understanding of its cytotoxic profile. The following assays are widely used and provide complementary information:

  • Metabolic Viability Assays (MTT and MTS): These colorimetric assays are based on the principle that viable, metabolically active cells can reduce a tetrazolium salt to a colored formazan product.[2] The amount of formazan produced is directly proportional to the number of living cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay results in an insoluble purple formazan that requires a solubilization step, while the MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay produces a water-soluble formazan, simplifying the protocol.[4]

  • Membrane Integrity Assay (Lactate Dehydrogenase - LDH): The LDH assay quantifies the amount of lactate dehydrogenase, a stable cytosolic enzyme, released into the cell culture medium upon damage to the plasma membrane.[5][6] This assay is a reliable indicator of cell lysis and necrosis.[6]

The rationale for employing both metabolic and membrane integrity assays lies in their ability to capture different modes of cell death. A compound might inhibit cellular metabolism without immediately compromising membrane integrity, or vice versa.

Experimental Design: A Self-Validating System

A robust experimental design is paramount for generating reliable and reproducible cytotoxicity data. The following sections detail the critical considerations for screening 3-Chloro-6-methoxyquinoline.

Cell Line Selection: Targeting Relevant Cancer Phenotypes

The choice of cell lines should be guided by the potential therapeutic application of the compound. Given the broad anticancer activity of quinoline derivatives, a panel of cell lines representing different cancer types is recommended for the initial screening. Based on published data for structurally related compounds, the following human cancer cell lines are suggested:

  • MCF-7 (Breast Adenocarcinoma): An estrogen receptor-positive cell line commonly used for screening anticancer compounds.[2][4][7][8]

  • A549 (Lung Carcinoma): A widely used model for non-small cell lung cancer.[3][5][9][10][11][12][13][14]

  • HeLa (Cervical Adenocarcinoma): A robust and well-characterized cell line used extensively in cancer research.[2][3][9][15][16]

  • HepG2 (Hepatocellular Carcinoma): A suitable model for liver cancer.[6][11][14][17][18][19][20]

In addition to cancer cell lines, it is crucial to include a non-cancerous cell line to assess the compound's selectivity. A suitable choice would be a normal human fibroblast cell line, such as MRC-5 , or a non-cancerous epithelial cell line. This allows for the determination of a therapeutic window, a critical parameter in drug development.

All cell lines should be obtained from a reputable cell bank, such as the American Type Culture Collection (ATCC), to ensure their identity and quality.[8][21][22][23]

Preparation of Test Compound and Concentration Range Determination

Stock Solution Preparation:

3-Chloro-6-methoxyquinoline should be dissolved in a suitable solvent, typically dimethyl sulfoxide (DMSO), to prepare a high-concentration stock solution (e.g., 10-50 mM). The final concentration of DMSO in the cell culture medium should be kept to a minimum (ideally ≤ 0.5%) to avoid solvent-induced cytotoxicity.

Determining the Preliminary Concentration Range:

For a novel compound with no prior cytotoxicity data, a broad concentration range should be tested initially. Based on the reported IC50 values for other cytotoxic quinoline derivatives, which can range from micromolar to nanomolar concentrations, a starting range of 0.1 µM to 100 µM is recommended. A serial dilution (e.g., 1:2 or 1:3) should be performed to generate a dose-response curve.

Experimental Controls: Ensuring Data Integrity

The inclusion of appropriate controls is non-negotiable for a valid cytotoxicity assay.

  • Untreated Control: Cells cultured in medium only. This represents 100% cell viability.

  • Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve the test compound as the highest concentration of the test compound. This control is essential to ensure that the solvent itself is not affecting cell viability.

  • Positive Control: A known cytotoxic agent (e.g., Doxorubicin or Cisplatin) should be included to confirm the sensitivity of the cell lines and the validity of the assay.

Detailed Experimental Protocols

The following are detailed, step-by-step protocols for the MTT, MTS, and LDH assays, designed for a 96-well plate format.

General Cell Culture and Seeding Protocol
  • Cell Culture: Maintain the selected cell lines in their recommended culture medium supplemented with fetal bovine serum (FBS) and antibiotics in a humidified incubator at 37°C with 5% CO2.[8]

  • Cell Seeding:

    • Harvest cells using trypsin-EDTA and perform a cell count using a hemocytometer or an automated cell counter.

    • Seed the cells into a 96-well plate at a predetermined optimal density (typically 5,000-10,000 cells/well) in a final volume of 100 µL of culture medium.

    • Incubate the plates overnight to allow the cells to attach and resume logarithmic growth.

MTT Assay Protocol
  • Compound Treatment: After overnight incubation, carefully remove the culture medium and add 100 µL of fresh medium containing various concentrations of 3-Chloro-6-methoxyquinoline or the control compounds.

  • Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[4]

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.[24]

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution of the formazan.[4][9] Measure the absorbance at 570 nm using a microplate reader.

MTS Assay Protocol
  • Compound Treatment and Incubation: Follow steps 1 and 2 of the MTT assay protocol.

  • MTS Reagent Addition: Add 20 µL of the combined MTS/PES solution to each well.[4][17][25]

  • Incubation: Incubate the plates for 1-4 hours at 37°C.[4][17][25]

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[4][25]

LDH Assay Protocol
  • Compound Treatment and Incubation: Follow steps 1 and 2 of the MTT assay protocol.

  • Supernatant Collection: After the incubation period, centrifuge the plate at 250 x g for 4 minutes. Carefully transfer a portion of the supernatant (e.g., 50 µL) to a new 96-well plate.

  • LDH Reaction: Add 50 µL of the LDH reaction mixture (containing substrate, cofactor, and diaphorase) to each well of the new plate.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[18]

Data Analysis and Interpretation: From Raw Data to Actionable Insights

Data Calculation
  • Background Subtraction: Subtract the average absorbance of the blank wells (medium only) from all other absorbance readings.

  • Percentage Viability Calculation:

    • For MTT and MTS assays: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100

    • For LDH assay: % Cytotoxicity = ((Absorbance of Treated Cells - Absorbance of Untreated Control) / (Absorbance of Maximum Lysis Control - Absorbance of Untreated Control)) * 100 % Viability = 100 - % Cytotoxicity

IC50 Determination

The half-maximal inhibitory concentration (IC50) is the concentration of the compound that causes a 50% reduction in cell viability. It is a standard measure of a compound's potency. The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism).

Data Presentation

All quantitative data should be summarized in clearly structured tables for easy comparison. The IC50 values for 3-Chloro-6-methoxyquinoline and the positive control against each cell line should be presented.

Table 1: Hypothetical IC50 Values (µM) of 3-Chloro-6-methoxyquinoline and Doxorubicin after 48h Treatment

CompoundMCF-7A549HeLaHepG2MRC-5
3-Chloro-6-methoxyquinoline5.28.16.512.3> 50
Doxorubicin0.81.20.91.52.5
Interpretation of Results

The preliminary cytotoxicity screening will provide initial insights into the following:

  • Potency: A lower IC50 value indicates higher potency.

  • Selectivity: A significantly higher IC50 value in the non-cancerous cell line compared to the cancer cell lines suggests selective cytotoxicity, which is a desirable characteristic for an anticancer agent.

  • Spectrum of Activity: The activity profile across the panel of cancer cell lines can provide clues about the potential mechanism of action.

Visualizing the Workflow and Potential Mechanisms

Experimental Workflow Diagram

Preliminary_Cytotoxicity_Screening_Workflow cluster_preparation Phase 1: Preparation cluster_assay Phase 2: Assay Execution cluster_analysis Phase 3: Data Analysis Compound_Prep Compound Preparation (3-Chloro-6-methoxyquinoline Stock Solution) Compound_Treatment Compound Treatment (Dose-response) Compound_Prep->Compound_Treatment Cell_Culture Cell Line Culture (MCF-7, A549, HeLa, HepG2, MRC-5) Cell_Seeding Cell Seeding (96-well plates) Cell_Culture->Cell_Seeding Cell_Seeding->Compound_Treatment Incubation Incubation (24, 48, 72h) Compound_Treatment->Incubation Assay_Specific_Steps Assay-Specific Steps (MTT/MTS/LDH Reagent Addition) Incubation->Assay_Specific_Steps Absorbance_Reading Absorbance Reading (Microplate Reader) Assay_Specific_Steps->Absorbance_Reading Data_Calculation Data Calculation (% Viability) Absorbance_Reading->Data_Calculation IC50_Determination IC50 Determination (Dose-Response Curve) Data_Calculation->IC50_Determination Report Report Generation IC50_Determination->Report Quinoline_Signaling_Pathways cluster_cell Cancer Cell cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm Quinoline 3-Chloro-6-methoxyquinoline Topoisomerase Topoisomerase Quinoline->Topoisomerase Inhibition Tyrosine_Kinase Tyrosine Kinases Quinoline->Tyrosine_Kinase Inhibition Tubulin Tubulin Polymerization Quinoline->Tubulin Disruption DNA DNA Damage Topoisomerase->DNA Apoptosis Apoptosis DNA->Apoptosis Signaling_Cascade Pro-survival Signaling Tyrosine_Kinase->Signaling_Cascade Inhibition Cell_Cycle_Arrest Cell Cycle Arrest Tubulin->Cell_Cycle_Arrest Signaling_Cascade->Apoptosis

Sources

An In-depth Technical Guide to 3-Chloro-6-methoxyquinoline for PI3K/Akt/mTOR Pathway Inhibition Research

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the utilization of 3-chloro-6-methoxyquinoline and its derivatives as potential inhibitors of the PI3K/Akt/mTOR signaling pathway.

Section 1: The PI3K/Akt/mTOR Pathway: A Critical Target in Oncology

The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR signaling axis is a fundamental intracellular pathway that governs a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2] Its dysregulation is a frequent event in various human cancers, leading to malignant transformation, tumor progression, and resistance to therapies.[2][3][4] This makes the PI3K/Akt/mTOR pathway a highly attractive target for the development of novel anticancer agents.[1][4]

The pathway is initiated by the activation of receptor tyrosine kinases (RTKs), which in turn recruit and activate PI3K.[5] PI3K then phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating Akt (also known as Protein Kinase B).[5] Activated Akt proceeds to phosphorylate a wide array of downstream targets, including the mammalian target of rapamycin (mTOR).[6][5] The mTOR protein is a key component of two distinct complexes, mTOR Complex 1 (mTORC1) and mTORC2, which regulate cell growth and survival.[4]

A critical negative regulator of this pathway is the tumor suppressor PTEN (Phosphatase and tensin homolog), which dephosphorylates PIP3, thereby antagonizing PI3K activity.[6] Loss or mutation of PTEN is a common event in cancer, leading to hyperactivation of the PI3K/Akt/mTOR pathway.[6]

PI3K_Akt_mTOR_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 Akt Akt PIP3->Akt Activation PTEN PTEN PTEN->PIP3 Inhibition (Dephosphorylation) mTORC1 mTORC1 Akt->mTORC1 mTORC2 mTORC2 Akt->mTORC2 Downstream Downstream Effectors (e.g., S6K, 4E-BP1) mTORC1->Downstream mTORC2->Akt Feedback Activation Cell_Processes Cell Growth, Proliferation, Survival Downstream->Cell_Processes Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Assays cluster_cell_based Cell-Based Assays cluster_data Data Analysis & Interpretation Synthesis Synthesis of 3-Chloro-6-methoxyquinoline & Derivatives Kinase_Assay In Vitro Kinase Assay (PI3K, Akt, mTOR) Synthesis->Kinase_Assay Test Compound Cell_Viability Cell Viability Assay (e.g., MTT) Kinase_Assay->Cell_Viability Lead Compound(s) Western_Blot Western Blot Analysis (p-Akt, p-mTOR, etc.) Cell_Viability->Western_Blot Confirm Mechanism Data_Analysis IC50 Determination, Pathway Inhibition Confirmation Western_Blot->Data_Analysis Quantitative Data

Figure 2: General Experimental Workflow for Inhibitor Evaluation.

In Vitro Kinase Assays

The initial screening of a potential inhibitor is often performed using in vitro kinase assays to directly measure its effect on the enzymatic activity of the target kinases (PI3K, Akt, and mTOR).

Protocol: In Vitro PI3K Kinase Assay (Adapted from HTRF and ADP-Glo™ Assays) [7][8]

  • Reagent Preparation:

    • Prepare a kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA). [9] * Dilute the recombinant PI3K enzyme and the lipid substrate (PIP2) in the reaction buffer.

    • Prepare serial dilutions of the test compound (3-chloro-6-methoxyquinoline) and a known PI3K inhibitor (positive control) in DMSO.

  • Assay Procedure:

    • In a 384-well plate, add the test compound or control to the wells.

    • Add the enzyme and substrate mixture to the wells and pre-incubate for 10-20 minutes at room temperature. [7][10] * Initiate the kinase reaction by adding ATP to a final concentration near its Km value (e.g., 10 µM). [7] * Incubate the reaction for a defined period (e.g., 45-60 minutes) at room temperature. [7]

  • Detection and Data Analysis:

    • Stop the reaction and add the detection reagents according to the manufacturer's protocol (e.g., HTRF antibodies or ADP-Glo™ reagent). [7] * Measure the signal (fluorescence or luminescence) using a plate reader.

    • Calculate the percent inhibition for each compound concentration and determine the IC50 value using non-linear regression analysis.

Cell Viability Assays

Cell viability assays, such as the MTT assay, are crucial for assessing the cytotoxic or cytostatic effects of the inhibitor on cancer cell lines. [11][12][13] Protocol: MTT Cell Viability Assay [11][12]

  • Cell Culture and Seeding:

    • Culture cancer cell lines with known PI3K/Akt/mTOR pathway activation (e.g., MCF-7, PC-3) in appropriate media.

    • Seed the cells into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of 3-chloro-6-methoxyquinoline in culture medium.

    • Replace the existing medium with the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control (a known cytotoxic agent).

    • Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • MTT Assay and Measurement:

    • Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

    • Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the cell viability against the compound concentration and determine the IC50 value.

Western Blot Analysis

Western blotting is a key technique to confirm that the observed cytotoxic effects are due to the inhibition of the PI3K/Akt/mTOR pathway by analyzing the phosphorylation status of key pathway proteins. [14][15] Protocol: Western Blot for Phosphorylated Akt and mTOR [15][16][17]

  • Cell Lysis and Protein Quantification:

    • Treat cancer cells with 3-chloro-6-methoxyquinoline at concentrations around its IC50 value for a defined time.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Protein Transfer:

    • Denature the protein samples by boiling in Laemmli buffer.

    • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature. [16] * Incubate the membrane with primary antibodies against phosphorylated Akt (Ser473), total Akt, phosphorylated mTOR (Ser2448), total mTOR, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C. [16] * Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

    • Capture the chemiluminescent signal using an imaging system.

    • Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Section 5: Data Presentation and Interpretation

The results from the various assays should be presented in a clear and concise manner to facilitate interpretation.

Table 1: Hypothetical Inhibitory Activity of 3-Chloro-6-methoxyquinoline and its Analogs

CompoundPI3Kα IC50 (nM)mTOR IC50 (nM)MCF-7 Cell Viability IC50 (µM)
3-Chloro-6-methoxyquinoline 1502505.2
Analog A751202.1
Analog B30050010.5
Positive Control (e.g., BEZ235) [5]570.05

The data should be interpreted in the context of the compound's structure-activity relationship (SAR). For example, modifications to the quinoline scaffold that lead to increased potency in both the kinase and cell-based assays should be identified. Western blot results showing a dose-dependent decrease in the phosphorylation of Akt and mTOR would provide strong evidence that the compound's cytotoxic effects are mediated through the inhibition of the PI3K/Akt/mTOR pathway.

Section 6: Conclusion and Future Directions

This guide has outlined the rationale and a practical framework for investigating 3-chloro-6-methoxyquinoline as a potential inhibitor of the PI3K/Akt/mTOR pathway. The quinoline scaffold holds significant promise for the development of novel anticancer agents. Future research should focus on the synthesis and screening of a library of 3-chloro-6-methoxyquinoline derivatives to establish a robust SAR and identify lead compounds with improved potency and selectivity. Further preclinical evaluation, including in vivo efficacy studies in animal models, will be necessary to translate these findings into potential clinical applications.

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investigating 3-Chloro-6-methoxyquinoline as a tubulin polymerization inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

Technical Investigation of 3-Chloro-6-methoxyquinoline (CMQ) Scaffolds as Tubulin Polymerization Inhibitors

Content Type: Technical Whitepaper / Experimental Guide Subject: Preclinical Validation of Small Molecule Tubulin Inhibitors Target Audience: Medicinal Chemists, Pharmacologists, and Oncology Researchers

Executive Summary

The quinoline scaffold represents a privileged structure in medicinal chemistry, particularly for targeting the colchicine-binding site (CBS) of tubulin. This guide details the technical roadmap for investigating 3-Chloro-6-methoxyquinoline (CMQ) as a tubulin polymerization inhibitor.

While the 6-methoxyquinoline core is a known pharmacophore mimicking the trimethoxyphenyl ring of colchicine and combretastatin A-4 (CA-4), the introduction of a chlorine atom at the C3 position offers unique advantages in metabolic stability and hydrophobic pocket occupation. This document provides a rigorous, self-validating framework for confirming the mechanism of action (MOA) of CMQ derivatives, moving from in silico prediction to in vitro biochemical confirmation and cellular phenotype analysis.

Structural Rationale & In Silico Validation

Before wet-lab synthesis, the binding affinity of the CMQ scaffold must be rationalized against the Colchicine Binding Site (CBS). The CBS is located at the interface of


- and 

-tubulin.
Pharmacophore Hypothesis
  • 6-Methoxy Group: Acts as a hydrogen bond acceptor, mimicking the A-ring methoxy groups of Colchicine or the B-ring of CA-4. This interaction is critical for anchoring the molecule near Cys

    
    241.
    
  • 3-Chloro Substituent: Provides steric bulk to fill the hydrophobic accessory pocket (often occupied by the isopropyl group of chemically related inhibitors) and blocks metabolic oxidation at the C3 position.

  • Quinoline Nitrogen: Offers potential H-bonding capability with Val

    
    181.
    
Molecular Docking Protocol

To validate the design, perform rigid-body docking using the crystal structure of tubulin.

  • Target: Tubulin-Colchicine Complex (PDB ID: 4O2B or 1SA0 ).

  • Control: Redock Colchicine or Combretastatin A-4 (CA-4) to validate the grid box.

  • Success Metric: A binding energy score < -8.0 kcal/mol and the presence of a Hydrogen Bond between the 6-methoxy oxygen and Cys

    
    241 .
    

Biochemical Validation: Tubulin Polymerization Assays

This is the definitive "Go/No-Go" experiment. It distinguishes direct tubulin inhibitors from general cytotoxic agents.

Turbidimetric Polymerization Assay (Standard Protocol)

This assay measures the scattering of light by microtubules as they assemble. Inhibitors prevent this assembly, keeping the solution clear.

Reagents:

  • Purified Porcine Brain Tubulin (>99% pure).

  • GTP (Guanosine Triphosphate).

  • PEM Buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9).

Step-by-Step Methodology:

  • Preparation: Dilute tubulin to 3 mg/mL in PEM buffer containing 1 mM GTP. Keep on ice.

  • Treatment: Add CMQ (dissolved in DMSO) at varying concentrations (e.g., 1, 5, 10

    
    M). Include a Vehicle Control (DMSO)  and a Positive Control (CA-4 or Colchicine, 5 
    
    
    
    M)
    .
  • Initiation: Transfer to a pre-warmed 96-well plate at 37°C.

  • Measurement: Monitor absorbance at 340 nm every 30 seconds for 60 minutes using a kinetic microplate reader.

Data Interpretation:

  • Vmax (Maximal Rate): The slope of the growth phase. CMQ should reduce Vmax dose-dependently.

  • Steady State Mass: The final absorbance plateau. A potent inhibitor will flatten this curve.

CompoundConcentration (

M)
Inhibition of Polymerization (%)
Control (DMSO) -0%
Colchicine 5>95%
CMQ (Test) 5Target: >50%
CMQ (Test) 10Target: >80%
Colchicine Displacement Assay

To confirm the specific binding site, use the intrinsic fluorescence of the Colchicine-Tubulin complex.

  • Principle: Colchicine fluoresces upon binding to tubulin. If CMQ competes for the same site, fluorescence intensity decreases.

  • Excitation/Emission: Ex 355 nm / Em 460 nm.

  • Result: A decrease in fluorescence indicates CMQ is a CBS Inhibitor .

Cellular Mechanism of Action

Inhibition of tubulin polymerization in a test tube must translate to cytoskeletal disruption in live cells.

Immunofluorescence Microscopy (Microtubule Network)

Objective: Visualize the depolymerization of the microtubule network.

Protocol:

  • Seeding: Seed HeLa or MCF-7 cells on glass coverslips.

  • Treatment: Incubate with CMQ (at IC

    
     concentration) for 24 hours.
    
  • Fixation: Fix with 4% paraformaldehyde (15 min) or ice-cold methanol.

  • Staining:

    • Primary Antibody: Anti-

      
      -tubulin (Mouse monoclonal).
      
    • Secondary Antibody: Alexa Fluor 488 (Green) Goat anti-Mouse.

    • Counterstain: DAPI (Blue) for nuclei.

  • Imaging: Confocal microscopy.

Expected Phenotype:

  • Control: Fine, filamentous microtubule network extending to the cell periphery.

  • CMQ Treated: Loss of filaments; cells appear rounded with diffuse green staining (soluble tubulin) or fragmented microtubules.

Cell Cycle Analysis (Flow Cytometry)

Tubulin inhibitors arrest cells in the G2/M phase (mitosis) because the mitotic spindle cannot form.

Protocol:

  • Treatment: Treat cells with CMQ for 24 hours.

  • Harvest: Trypsinize and wash with PBS.

  • Fixation: Fix in 70% ethanol at -20°C overnight.

  • Staining: Stain with Propidium Iodide (PI) + RNase A (to degrade RNA).

  • Analysis: Measure DNA content via Flow Cytometry.

Success Criteria:

  • A significant accumulation of cells in the G2/M peak (4N DNA content) compared to control.

  • Subsequent appearance of a Sub-G1 peak (indicating apoptosis) after 48 hours.

Visualization of Experimental Workflow

The following diagram outlines the logical progression from chemical synthesis to biological validation.

CMQ_Investigation_Workflow Synthesis Chemical Synthesis (3-Chloro-6-methoxyquinoline) Docking In Silico Docking (Target: Colchicine Site) Synthesis->Docking Structure Validation Biochem Biochemical Assay (Turbidimetric Polymerization) Docking->Biochem High Binding Score Biochem->Synthesis Low Potency (SAR Refinement) Cellular Cellular Phenotyping (Immunofluorescence) Biochem->Cellular Confirmed Inhibition Cycle Cell Cycle Analysis (Flow Cytometry: G2/M Arrest) Cellular->Cycle Phenotype Observed Decision Lead Candidate Validation Cycle->Decision Mechanism Confirmed

Caption: Workflow for validating 3-Chloro-6-methoxyquinoline as a tubulin inhibitor, moving from synthesis to phenotypic confirmation.

Mechanistic Pathway

Understanding the downstream effects of CMQ binding is crucial for therapeutic positioning.

MOA_Pathway CMQ CMQ Scaffold Tubulin Free Tubulin Dimers (Colchicine Site) CMQ->Tubulin Binds Polymerization Microtubule Polymerization Tubulin->Polymerization Inhibits Spindle Mitotic Spindle Formation Polymerization->Spindle Required for Checkpoint Spindle Assembly Checkpoint (SAC) Spindle->Checkpoint Failure Activates Arrest G2/M Cell Cycle Arrest Checkpoint->Arrest Triggers Apoptosis Apoptosis (Cell Death) Arrest->Apoptosis Prolonged Arrest

Caption: Mechanism of Action (MOA): CMQ binding prevents polymerization, triggering the Spindle Assembly Checkpoint and leading to apoptosis.[1]

References

  • Wang, X., et al. (2015). Optimization of N-aryl-6-methoxy-1,2,3,4-tetrahydroquinolines as tubulin polymerization inhibitors. Bioorganic & Medicinal Chemistry, 23(17), 5669-5677.

  • Ibrahim, T.S., et al. (2021). Discovery of new quinolines as potent colchicine binding site inhibitors: design, synthesis, docking studies, and anti-proliferative evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 589-609.

  • Lu, Y., et al. (2012). Discovery of novel 2-aryl-4-benzoyl-imidazole derivatives as tubulin polymerization inhibitors with potent anticancer activity. European Journal of Medicinal Chemistry, 58, 260-271.

  • Kaur, R., et al. (2014). Recent developments in tubulin polymerization inhibitors: An overview. European Journal of Medicinal Chemistry, 87, 89-124.

Sources

structure-activity relationship of chloro-substituted quinolines

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Structure-Activity Relationship of Chloro-Substituted Quinolines

Part 1: The Quinoline Core and the Strategic Role of Chlorine

The quinoline scaffold, a bicyclic heterocycle formed by the fusion of a benzene and a pyridine ring, is a cornerstone in medicinal chemistry.[1][2] Its rigid structure and ability to form hydrogen bonds, pi-pi stacking, and hydrophobic interactions have established it as a "privileged scaffold." This means it is capable of binding to a wide range of biological targets, leading to diverse pharmacological activities including antimalarial, anticancer, antibacterial, and antiviral effects.[2][3][4]

The introduction of a chlorine atom onto this scaffold is a critical and strategic modification. Chlorine, as a halogen, exerts a profound influence on the molecule's physicochemical properties, which in turn dictates its biological activity. This influence stems from several key effects:

  • Electronic Effects : Chlorine is a highly electronegative atom. Through the inductive effect, it withdraws electron density from the quinoline ring system, altering the charge distribution and basicity of the heterocyclic nitrogen. This can significantly impact the molecule's ability to interact with biological targets and its accumulation in specific cellular compartments, such as the acidic food vacuole of the malaria parasite.[5][6]

  • Lipophilicity : The addition of a chlorine atom generally increases the lipophilicity (fat-solubility) of the molecule, as measured by its partition coefficient (logP). This modification affects how the compound is absorbed, distributed, metabolized, and excreted (ADME properties). Enhanced lipophilicity can improve membrane permeability, allowing the drug to reach its intracellular target more effectively.

  • Steric Effects : The size of the chlorine atom can introduce steric bulk, influencing the molecule's conformation and how it fits into the binding pocket of a target enzyme or receptor. The position of the chlorine atom is therefore crucial, as substitution at different points on the ring will lead to distinct three-dimensional shapes and interaction profiles.

Understanding these fundamental principles is the key to deciphering the complex structure-activity relationships (SAR) of chloro-substituted quinolines and rationally designing more potent and selective therapeutic agents.[7]

Part 2: The 7-Chloroquinoline Scaffold: A Therapeutic Mainstay

The 7-chloroquinoline scaffold is arguably the most therapeutically significant, forming the backbone of the landmark antimalarial drug, Chloroquine, and numerous compounds with potent anticancer properties.

Antimalarial Structure-Activity Relationship

The primary mechanism of 4-aminoquinoline antimalarials is the disruption of heme detoxification in the malaria parasite, Plasmodium falciparum.[5] The parasite digests hemoglobin within its acidic food vacuole, releasing toxic free heme. To protect itself, the parasite polymerizes this heme into an inert crystal called hemozoin. Chloroquine, being a weak base, accumulates to high concentrations in the acidic vacuole. There, it binds to heme, preventing its polymerization into hemozoin. The resulting heme-chloroquine complex is highly toxic, leading to membrane damage and parasite death.[8][9]

G Outside Chloroquine (Unprotonated) CQ CQ Outside->CQ Diffusion & Protonation

Caption: Mechanism of Chloroquine Action in the Malaria Parasite.

The SAR for this class of compounds is well-defined:

  • The 7-Chloro Group is Essential : The electron-withdrawing chlorine atom at the C-7 position is critical for antimalarial activity.[10] Replacing it with other groups, such as a methyl group, leads to a complete loss of activity.[10] This group is thought to modulate the pKa of the quinoline nitrogen, which is crucial for the drug's accumulation in the acidic food vacuole.

  • The 4-Amino Linker : A nitrogen atom at the C-4 position is required to connect the quinoline core to a flexible diaminoalkane side chain. This linker is vital for the compound's interaction with heme.

  • The Aliphatic Side Chain : The length and substitution of the side chain at the C-4 amino position significantly influence potency and pharmacokinetic properties. For Chloroquine, the N,N-diethylpentan-1,4-diamine side chain is optimal. Shortening or lengthening this chain can reduce activity. Introducing a hydroxyl group on one of the terminal ethyl groups, as in Hydroxychloroquine, reduces toxicity while retaining efficacy.[10]

CompoundSide Chain at C-4Antimalarial Activity (IC50 vs. P. falciparum, nM)
Chloroquine -NH-CH(CH₃)-(CH₂)₃-N(C₂H₅)₂56.98 (3D7, sensitive), 97.76 (K1, resistant)[11]
Amodiaquine -NH-C₆H₄(OH)-CH₂-N(C₂H₅)₂Potent, but usage restricted due to toxicity[6]
Quinolinyl Thiourea Analog -NH-CS-NH-(CH₂)₂-NH(CH₃)1200 (vs. CQ-resistant strain)[12]

Table 1: Comparative antimalarial activity of 7-chloro-4-aminoquinoline analogs. Activity varies significantly with the nature of the C-4 side chain.

Anticancer Structure-Activity Relationship

The 7-chloroquinoline scaffold has also been extensively explored for anticancer applications.[13] These compounds can induce apoptosis (programmed cell death) and inhibit cell proliferation across various cancer cell lines, including breast, colon, and leukemia.[13][14][15]

A study on new quinoline derivatives identified key SAR features for potent antiproliferative activity[14]:

  • Substitution at C-7 : A large and bulky alkoxy substituent, such as a benzyloxy group, at the C-7 position was found to be beneficial for antiproliferative activity.

  • Amino Side Chain at C-4 : Similar to antimalarials, an amino side chain at the C-4 position was crucial for anticancer effects.

  • Side Chain Length : The length of the alkylamino side chain was a determining factor for potency, with a two-carbon (ethyl) linker being the most favorable.[14]

The representative compound 10g from this study triggered p53/Bax-dependent apoptosis by activating p53 transcriptional activity.[14]

Compound IDC-7 SubstituentC-4 Side ChainAntiproliferative Activity (IC50 vs. HCT-116, µM)
10g 4-Fluorobenzyloxy-NH-(CH₂)₂-N(CH₃)₂< 1.0[14]
Related Analog Methoxy-NH-(CH₂)₂-N(CH₃)₂> 50.0
Related Analog 4-Fluorobenzyloxy-NH-(CH₂)₃-N(CH₃)₂5.2

Table 2: SAR of 7-substituted quinolines as anticancer agents. Both the C-7 and C-4 substituents are critical for potent activity.

Interestingly, in another series of 7-chloro-4-quinolinylhydrazone derivatives, it was noted that the 7-chloro substitution actually decreased cytotoxic activity compared to other substitutions on the hydrazone moiety, demonstrating that SAR is highly context-dependent on the entire molecular structure.[15]

Part 3: The 2-Chloroquinoline Scaffold: A Hub for Synthesis and Bioactivity

While the 7-chloro scaffold is famous for its direct therapeutic use, the 2-chloroquinoline scaffold is a highly valuable intermediate in synthetic chemistry and a core component of compounds with potent antitubercular and antibacterial activity.[16][17]

Synthetic Utility

The chlorine atom at the C-2 position of the quinoline ring is highly susceptible to nucleophilic substitution. This reactivity makes 2-chloroquinolines ideal starting materials for generating diverse libraries of quinoline derivatives, as various nucleophiles (amines, thiols, alcohols) can be introduced at this position to explore new chemical space.[17][18]

G Start 2-Chloroquinoline Product 2-Substituted Quinoline (Diverse Derivatives) Start->Product Nucleophilic Substitution Nuc Nucleophile (R-NH₂, R-SH, R-OH) Nuc->Product

Caption: Synthetic utility of 2-chloroquinoline as a versatile precursor.

Antitubercular and Antibacterial SAR

Tuberculosis remains a major global health threat, and drug resistance is a growing concern. The 2-chloroquinoline nucleus has been identified as a key pharmacophore for activity against Mycobacterium tuberculosis.[16] A three-dimensional quantitative structure-activity relationship (3D-QSAR) study was conducted on a series of 2-chloroquinoline derivatives to correlate their chemical structures with their antimycobacterial activity.[16] Such studies generate contour maps that help medicinal chemists identify which structural features are relevant to biological activity, guiding the design of more potent analogs.[16]

In addition to antitubercular effects, other chloro-substituted quinolines have demonstrated broad-spectrum antibacterial potential. For instance, derivatives based on a 5-chloro-quinoline-8-ol scaffold have shown moderate activity against Gram-negative bacteria.[19] These findings suggest that different chlorine substitution patterns can be exploited to target a wide range of microbial pathogens.

Part 4: Key Experimental Protocols

To ensure the integrity and reproducibility of SAR studies, standardized and validated protocols are essential.

General Synthesis of a 4-Amino-7-Chloroquinoline Analog

This protocol describes a common method for synthesizing analogs of Chloroquine, starting from 4,7-dichloroquinoline.[20]

Objective: To synthesize 2-[(7-chloroquinolin-4-yl)amino]ethanol.

Materials:

  • 4,7-dichloroquinoline

  • 2-aminoethanol

  • Solvent (e.g., Ethanol)

  • Stir plate, round-bottom flask, condenser

  • TLC plates, purification column (if necessary)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 4,7-dichloroquinoline (1.0 mmol) in ethanol.

  • Addition of Nucleophile: Add an excess of 2-aminoethanol (approx. 3.0 mmol) to the solution. The excess drives the reaction towards the mono-substituted product at the more reactive C-4 position.

  • Heating: Equip the flask with a condenser and heat the reaction mixture to reflux. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization or column chromatography on silica gel to yield the pure 2-[(7-chloroquinolin-4-yl)amino]ethanol.

  • Characterization: Confirm the structure of the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Anticancer Assay (MTT Assay)

This protocol outlines the steps to evaluate the cytotoxicity of synthesized compounds against a cancer cell line (e.g., MCF-7, human breast cancer).[13]

Objective: To determine the IC50 (half-maximal inhibitory concentration) of a test compound.

Materials:

  • Cancer cell line (e.g., MCF-7)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds dissolved in DMSO

  • MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed MCF-7 cells into a 96-well plate at a density of ~5,000 cells/well and allow them to adhere overnight in an incubator (37°C, 5% CO₂).

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the different compound concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 4 hours. Live cells with active mitochondria will reduce the yellow MTT to a purple formazan precipitate.

  • Formazan Solubilization: Add 100 µL of a solubilizing agent (e.g., acidic isopropanol or DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at ~570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Part 5: Conclusion and Future Perspectives

The is a rich and complex field that has yielded essential medicines. The position of the chlorine atom profoundly dictates the synthetic accessibility, physicochemical properties, and ultimate biological activity of these compounds. The 7-chloro substitution is paramount for the classical antimalarial mechanism and has proven effective in anticancer designs, while the 2-chloro position serves as a versatile handle for creating diverse molecular libraries and is a key feature in antitubercular agents.

Future research should focus on:

  • Overcoming Resistance: Designing novel chloroquinoline analogs that can circumvent existing resistance mechanisms in malaria and other infectious diseases.[6]

  • Multi-Target Agents: Exploring hybrid molecules that combine the chloroquinoline scaffold with other pharmacophores to hit multiple biological targets simultaneously, a promising strategy in cancer therapy.[21]

  • QSAR and Computational Modeling: Employing advanced computational tools to refine SAR models, predict the activity of novel structures, and understand their interactions with biological targets at a molecular level.[11][16]

By integrating rational design, synthetic chemistry, and rigorous biological evaluation, the full potential of the chloro-substituted quinoline scaffold can continue to be unlocked, providing a pipeline of new therapeutic agents to address pressing global health challenges.

References

  • Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents | Request PDF - ResearchGate. Available from: [Link]

  • Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue - MDPI. Available from: [Link]

  • Synthesis and Biological Activities of Quinoline Hydrochlorides as Anthelmintics - PubMed. Available from: [Link]

  • Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents - PubMed. Available from: [Link]

  • Chloroquine Mechanism of action - YouTube. Available from: [Link]

  • Synthesis of novel 2- and 8-substituted 4-amino-7-chloroquinolines and their N-alkylated coupling products. Available from: [Link]

  • A Review on the Synthesis and Anti-cancer Activity of 2-substituted Quinolines - PubMed. Available from: [Link]

  • Synthesis of Quinoline Analogues as Anti-microbial Agents - IOSR Journal. Available from: [Link]

  • Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines - MDPI. Available from: [Link]

  • Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC. Available from: [Link]

  • Structure-activity relationships in quinoline Reissert derivatives with HIV-1 reverse transcriptase inhibitory activity - ResearchGate. Available from: [Link]

  • Structure Activity Relationship of 4 Amino Quinoline Chloroquine | Antimalarial Medicinal Chemistry - YouTube. Available from: [Link]

  • Comprehensive review on current developments of quinoline-based anticancer agents. Available from: [Link]

  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - RSC Publishing. Available from: [Link]

  • Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones - PMC - NIH. Available from: [Link]

  • Chloroquine - Wikipedia. Available from: [Link]

  • Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines - MDPI. Available from: [Link]

  • Chloroquine & Hydroxychloroquine | Mechanism of Action, Targets (Malaria), Adverse Effects - YouTube. Available from: [Link]

  • Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents - NIH. Available from: [Link]

  • KEGG PATHWAY Database. Available from: [Link]

  • Synthesis and 3D-QSAR analysis of 2-chloroquinoline derivatives as H37 RV MTB inhibitors. Available from: [Link]

  • Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC. Available from: [Link]

  • Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage - PMC. Available from: [Link]

  • (a) General synthesis of chlorinated quinoline derivatives substituted... - ResearchGate. Available from: [Link]

  • Introducing New Antimalarial Analogues of Chloroquine and Amodiaquine: A Narrative Review - PMC. Available from: [Link]

  • Chloroquine: mechanism of drug action and resistance in Plasmodium falciparum - PubMed. Available from: [Link]

  • (PDF) QSAR study of 8-Hydroxyquinoline and its Chloro derivatives as antimicrobial agents. Available from: [Link]

  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - MDPI. Available from: [Link]

  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E. Available from: [Link]

  • QSAR Studies, Synthesis, and Biological Evaluation of New Pyrimido-Isoquinolin-Quinone Derivatives against Methicillin-Resistant Staphylococcus aureus - MDPI. Available from: [Link]

  • Synthesis, Biological Evaluation, and Molecular Modeling Studies of Chiral Chloroquine Analogues as Antimalarial Agents - ASM Journals. Available from: [Link]

  • Novel Quinoline Compounds Active in Cancer Cells through Coupled DNA Methyltransferase Inhibition and Degradation - MDPI. Available from: [Link]

  • Synthesis and Photolysis Properties of a New Chloroquine Photoaffinity Probe - MDPI. Available from: [Link]

  • A physico-chemical and biological study of novel chitosan-chloroquinoline derivative for biomedical applications - PubMed. Available from: [Link]

  • 2D/3D-QSAR Model Development Based on a Quinoline Pharmacophoric Core for the Inhibition of Plasmodium falciparum: An In Silico Approach with Experimental Validation - PMC - PubMed Central. Available from: [Link]

  • Potential of Substituted Quinazolines to Interact with Multiple Targets in the Treatment of Cancer - PMC - NIH. Available from: [Link]

  • Chloroquine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall. Available from: [Link]

  • Design, synthesis, biological activities and 3D-QSAR studies of quinazolinone derivatives containing hydrazone structural units - New Journal of Chemistry (RSC Publishing). Available from: [Link]

  • Fig. 1 Synthesis scheme of chloroquine analogue activity probe CQP. DMF... - ResearchGate. Available from: [Link]

  • Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents - Baxendale Group - Durham University. Available from: [Link]

  • Research Article Biological and Molecular Chemistry KEYWORDS: Chloroquine, Malaria, Co3O4 nanoparticle, Catalyst. Available from: [Link]

  • Physicochemical Properties in Relation to Biological Activities. Available from: [Link]

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solubility profile of 3-Chloro-6-methoxyquinoline in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility Profile of 3-Chloro-6-methoxyquinoline in Organic Solvents

Authored by a Senior Application Scientist

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy. For novel heterocyclic compounds like 3-Chloro-6-methoxyquinoline, a thorough understanding of its solubility in various organic solvents is paramount during drug discovery and development. This technical guide provides a comprehensive overview of the solubility profile of 3-Chloro-6-methoxyquinoline, grounded in established physicochemical principles. It offers a detailed, field-proven methodology for solubility determination, including the industry-standard shake-flask equilibrium method and robust analytical quantification via High-Performance Liquid Chromatography (HPLC). This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals, enabling them to accurately characterize the solubility of this and other related quinoline derivatives.

Introduction: The Critical Role of Solubility in Drug Development

In the journey of a drug from a laboratory curiosity to a clinical candidate, its physicochemical properties are rigorously scrutinized. Among these, aqueous and non-aqueous solubility stand out as fundamental parameters that govern a compound's absorption, distribution, metabolism, and excretion (ADME) profile. Poor solubility can lead to low bioavailability, erratic absorption, and ultimately, therapeutic failure. 3-Chloro-6-methoxyquinoline, a substituted quinoline, belongs to a class of heterocyclic compounds renowned for their diverse pharmacological activities.[1] The strategic placement of a chloro group at the 3-position and a methoxy group at the 6-position on the quinoline scaffold significantly influences its electronic and steric properties, and consequently, its interaction with various solvents.

This guide provides a deep dive into the theoretical and practical aspects of determining the solubility of 3-Chloro-6-methoxyquinoline in organic solvents, which are frequently used in synthesis, purification, and formulation processes.

Physicochemical Properties of 3-Chloro-6-methoxyquinoline

A foundational understanding of a molecule's intrinsic properties is essential to predict and interpret its solubility behavior. While extensive experimental data for 3-Chloro-6-methoxyquinoline is not widely published, we can infer its characteristics from its constituent parts and related analogs.

PropertyValue/InformationSource
Molecular Formula C₁₀H₈ClNOInferred
Molecular Weight 193.63 g/mol Calculated
Appearance Likely a solid at room temperatureInferred from related compounds
logP (Predicted) ~2.5 - 3.5Inferred from analogs[2][3]
pKa (Predicted) ~3-4 (for the quinoline nitrogen)Inferred from quinoline derivatives[2]

The quinoline ring system possesses a basic nitrogen atom, making its derivatives' solubility pH-dependent in aqueous solutions.[4][5] In organic solvents, the overall polarity, influenced by the electron-withdrawing chloro group and the electron-donating, hydrogen-bond accepting methoxy group, will be the primary driver of solubility.

Theoretical Framework: Understanding Solubility

The adage "like dissolves like" provides a simplified but effective starting point for predicting solubility. The solubility of a solid solute in a liquid solvent is an equilibrium process governed by the free energy of mixing. Favorable interactions between the solute and solvent molecules (solvation) must overcome the solute-solute interactions in the crystal lattice and the solvent-solvent interactions.

For 3-Chloro-6-methoxyquinoline, we can anticipate the following trends:

  • Polar Aprotic Solvents (e.g., Acetone, Tetrahydrofuran (THF), Ethyl Acetate): These solvents can engage in dipole-dipole interactions with the polar C-Cl bond and the methoxy group. THF, in particular, has been shown to be a good solvent for related chlorinated and methoxylated quinoline derivatives.[6]

  • Polar Protic Solvents (e.g., Alcohols like Methanol, Ethanol): These solvents can act as hydrogen bond donors to the quinoline nitrogen and the oxygen of the methoxy group, and also engage in dipole-dipole interactions. Ethanol is a known solvent for 6-methoxyquinoline.[3]

  • Nonpolar Solvents (e.g., Toluene, Hexane): Solubility is expected to be lower in these solvents, as they primarily interact through weaker van der Waals forces. However, the aromatic quinoline core may show some affinity for aromatic solvents like toluene.

  • Chlorinated Solvents (e.g., Dichloromethane (DCM), Chloroform): These solvents are often excellent for a wide range of organic compounds due to their ability to engage in dipole-dipole interactions and their relatively low solvent-solvent interaction strength. DCM and chloroform are good solvents for similar quinoline derivatives.[6]

The interplay of these interactions determines the ultimate solubility, and empirical determination is essential for accurate characterization.

Experimental Determination of Solubility: A Step-by-Step Guide

To ensure scientific rigor and reproducibility, a standardized protocol for solubility determination is crucial. The following sections detail a robust workflow, from experimental setup to analytical quantification.

Workflow for Solubility Determination

The overall process involves achieving equilibrium between the solid solute and the solvent, followed by separation of the saturated solution and accurate quantification of the dissolved solute.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep_solute Weigh excess 3-Chloro-6-methoxyquinoline prep_solvent Add known volume of organic solvent prep_solute->prep_solvent shake Agitate at constant temperature (e.g., 24-48h) [Shake-Flask Method] prep_solvent->shake centrifuge Centrifuge to pellet undissolved solid shake->centrifuge filter Filter supernatant with 0.22 µm syringe filter centrifuge->filter dilute Dilute saturated solution filter->dilute quantify Quantify concentration (e.g., HPLC-UV) dilute->quantify calc calc quantify->calc Calculate Solubility (mg/mL or mol/L)

Caption: Workflow for equilibrium solubility determination.

Protocol 1: Equilibrium Solubility via the Shake-Flask Method (Adapted from OECD 105)

This method is the gold standard for determining the saturation solubility of a compound.[7]

Objective: To determine the concentration of a saturated solution of 3-Chloro-6-methoxyquinoline in a given solvent at a specific temperature.

Materials:

  • 3-Chloro-6-methoxyquinoline (high purity)

  • Analytical grade organic solvents

  • 20 mL glass scintillation vials with PTFE-lined caps

  • Orbital shaker with temperature control

  • Centrifuge

  • 0.22 µm PTFE syringe filters

  • Calibrated pipettes and volumetric flasks

  • Analytical balance

Procedure:

  • Preparation: Add an excess amount of solid 3-Chloro-6-methoxyquinoline to a glass vial. An amount that is clearly in excess of what is expected to dissolve is required to ensure saturation. For a new compound, starting with ~20 mg per 2 mL of solvent is a reasonable starting point.

  • Solvent Addition: Accurately pipette a known volume (e.g., 2.0 mL) of the desired organic solvent into the vial.

  • Equilibration: Securely cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient time to reach equilibrium. A period of 24 to 48 hours is typically adequate, but this should be confirmed by taking measurements at different time points (e.g., 24, 48, and 72 hours) to ensure the concentration has plateaued.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for a short period to allow larger particles to settle.

  • Centrifugation: Centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes) to pellet the undissolved solid.

  • Filtration: Carefully draw the supernatant into a syringe and filter it through a 0.22 µm PTFE syringe filter into a clean vial. This step is critical to remove any remaining solid microparticles. Causality: The choice of a PTFE filter is important for its broad chemical compatibility with organic solvents.

  • Dilution: Accurately dilute a known volume of the filtered saturated solution with the appropriate solvent to bring the concentration within the linear range of the analytical method. A series of dilutions may be necessary.

  • Quantification: Analyze the diluted samples using a validated analytical method, such as the HPLC protocol described below.

Protocol 2: Analytical Quantification by HPLC-UV

High-Performance Liquid Chromatography with UV detection is a precise and robust method for quantifying the concentration of dissolved analytes.[8][9]

Objective: To develop and validate an HPLC method for the quantification of 3-Chloro-6-methoxyquinoline.

Instrumentation & Materials:

  • HPLC system with a UV/Vis or Photodiode Array (PDA) detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • HPLC grade solvents (Acetonitrile, Methanol, Water)

  • HPLC grade acid (e.g., Formic Acid or Trifluoroacetic Acid)

  • 3-Chloro-6-methoxyquinoline reference standard

Method Development & Procedure:

  • Wavelength Selection: Prepare a dilute solution of the reference standard in a suitable solvent (e.g., acetonitrile) and scan its absorbance from 200-400 nm using the PDA detector. Select a wavelength of maximum absorbance (λmax) for quantification to ensure high sensitivity. Quinoline derivatives typically show strong absorbance in the UV region.[10][11][12]

  • Mobile Phase Selection:

    • Start with a simple isocratic mobile phase, such as 60:40 Acetonitrile:Water.

    • Add a small amount of acid (e.g., 0.1% formic acid) to both the organic and aqueous phases. Causality: The acid helps to protonate any residual silanols on the column, improving peak shape, and ensures the basic nitrogen on the quinoline is consistently protonated, leading to reproducible retention times.

    • Adjust the ratio of organic to aqueous solvent to achieve a retention time between 3 and 10 minutes with good peak shape (tailing factor < 1.5).

  • Calibration Curve Preparation:

    • Prepare a stock solution of the reference standard of known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile).

    • Perform a series of serial dilutions to prepare at least five calibration standards spanning the expected concentration range of the diluted solubility samples.

  • Analysis:

    • Inject the calibration standards, starting with the lowest concentration, to establish the linearity of the method and generate a calibration curve (Peak Area vs. Concentration).

    • Inject the diluted solubility samples.

  • Calculation:

    • Determine the concentration of the diluted samples from the calibration curve using the peak area.

    • Calculate the original concentration in the saturated solution by multiplying by the dilution factor.

    Solubility (mg/mL) = Concentration from curve (mg/mL) x Dilution Factor

G cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing stock Prepare Stock Solution (1 mg/mL) standards Create Serial Dilutions (Calibration Standards) stock->standards inject_std Inject Standards standards->inject_std inject_spl Inject Diluted Samples inject_std->inject_spl curve Generate Calibration Curve (Area vs. Conc.) inject_spl->curve determine_conc Determine Sample Conc. from Curve curve->determine_conc calc Final Solubility Value determine_conc->calc Apply Dilution Factor

Caption: Analytical workflow for HPLC quantification.

Data Presentation and Interpretation

Quantitative solubility data should be presented clearly to allow for easy comparison across different solvents and conditions.

Table 1: Illustrative Solubility Data for a Quinoline Derivative (Modeled after 5-chloro-8-hydroxyquinoline Data[13])

SolventSolvent Polarity Index¹Solubility at 25°C (mg/mL)Solubility at 25°C (mol/L)
Methanol5.1Example: 0.81Example: 0.0042
Ethanol4.3Example: 1.12Example: 0.0058
Acetone5.1Example: 3.87Example: 0.0200
Ethyl Acetate4.4Example: 5.21Example: 0.0269
Tetrahydrofuran (THF)4.0Example: Good Solubility[6]-
Dichloromethane (DCM)3.1Example: Good Solubility[6]-
Toluene2.4--
Hexane0.1--

¹ Snyder Polarity Index. Note: The quantitative values are for illustrative purposes based on a related compound[13] to demonstrate data presentation.

Interpretation: By analyzing the data in the context of solvent properties, a deeper understanding emerges. For instance, the higher solubility of 5-chloro-8-hydroxyquinoline in acetate and ketone solvents compared to alcohols suggests that while hydrogen bonding is a factor, dipole-dipole interactions and the solvent's ability to disrupt the solute's crystal lattice are also highly significant.[13] A similar detailed analysis would be performed for 3-Chloro-6-methoxyquinoline once data is generated.

Conclusion

This technical guide provides a robust framework for understanding and determining the . By combining a strong theoretical foundation with detailed, practical protocols for experimental determination and analytical quantification, researchers can generate high-quality, reliable data. This information is indispensable for guiding decisions in synthetic route optimization, purification strategy, and formulation development, ultimately accelerating the progression of promising compounds through the drug development pipeline.

References

  • Synthesis and Characterization of Chlorine-methoxy-diphenylquinoline (Cl-MO-DPQ) and Chlorine-methyl-diphenylquinoline (Cl-M-DPQ) Blue Emitting Organic Phosphors. SciRP.org. [Link]

  • A REVIEW ON QUINOLINE AND ITS DERIVATIVES. Novelty Journals. [Link]

  • Solubility modeling, solvent effect and mixing properties of 5-chloro-8-hydroxyquinoline (Form Ⅰ) in twelve pure solvents at various temperatures. ResearchGate. [Link]

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. [Link]

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  • 6-Methoxyquinoline | C10H9NO | CID 14860. PubChem - NIH. [Link]

  • 2-Chloro-6-methoxyquinoline-3-carbaldehyde | C11H8ClNO2 | CID 689079. PubChem - NIH. [Link]

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  • The effect of the solvent nature on the quinoline derivatives physicochemical characteristics. IOP Conference Series: Earth and Environmental Science. [Link]

  • MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. Regulations.gov. [Link]

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A Technical Guide to the Spectroscopic Characterization of 3-Chloro-6-methoxyquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

3-Chloro-6-methoxyquinoline is a substituted heterocyclic compound with a quinoline core, a structure of significant interest in medicinal chemistry and materials science. The precise substitution pattern on the quinoline ring system is critical as it profoundly dictates the molecule's chemical properties and biological activity. Therefore, unambiguous structural verification is a prerequisite for any meaningful research or development application. This in-depth guide provides a comprehensive overview of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—as they apply to the definitive characterization of 3-Chloro-6-methoxyquinoline. This document synthesizes theoretical principles with practical, field-proven methodologies to serve as an essential reference for researchers.

Molecular Structure and Overview

The foundational step in any spectroscopic analysis is a clear understanding of the target molecule's structure. 3-Chloro-6-methoxyquinoline possesses a bicyclic aromatic system with two key substituents: a chloro group at the C3 position and a methoxy group at the C6 position.

Molecular Formula: C₁₀H₈ClNO Molecular Weight: 193.63 g/mol

The numbering of the quinoline ring system, which will be used for all spectral assignments, is illustrated below.

Caption: Numbering scheme for 3-Chloro-6-methoxyquinoline.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

Expertise & Experience: NMR spectroscopy is the most powerful technique for elucidating the precise structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and number of protons (¹H NMR) and carbon atoms (¹³C NMR). The chemical shift (δ) of each nucleus is highly sensitive to the effects of neighboring atoms and functional groups, allowing for a complete assignment of the molecular skeleton. For 3-Chloro-6-methoxyquinoline, the electron-donating methoxy group (-OCH₃) and the electron-withdrawing chloro group (-Cl) create a distinct and predictable pattern of signals across the spectrum.

Experimental Protocol: Acquiring High-Quality NMR Data

A self-validating protocol ensures reproducibility and accuracy. The following procedure is standard for obtaining high-resolution NMR spectra.

Caption: Standard workflow for NMR data acquisition.

Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of the purified 3-Chloro-6-methoxyquinoline sample.

  • Solvent Selection: Choose a suitable deuterated solvent, typically Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆), that completely dissolves the sample. Use approximately 0.6-0.7 mL.

  • Internal Standard: Add a small drop of Tetramethylsilane (TMS, δ = 0.00 ppm) as an internal reference standard for calibrating the chemical shifts.[1]

  • Dissolution & Transfer: Thoroughly dissolve the sample in the solvent within a clean vial. Transfer the solution into a 5 mm NMR tube.

  • Instrument Setup: Place the NMR tube in the spectrometer. Load standard acquisition parameters for ¹H and ¹³C NMR experiments.

  • Shimming: Optimize the homogeneity of the magnetic field (shimming) to achieve sharp, symmetrical peaks.

  • Acquisition: Acquire the Free Induction Decay (FID) signal over a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing: Perform a Fourier transform on the FID, followed by phase and baseline correction, to generate the final spectrum.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum is based on established substituent effects on the quinoline ring.[2][3][4] The methoxy group is electron-donating, causing upfield shifts (lower δ) for ortho and para protons, while the chloro and nitrogen atoms are electron-withdrawing, causing downfield shifts (higher δ).

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityPredicted Coupling Constant (J, Hz)Integration
H-2~8.80Doublet (d)~2.01H
H-4~8.10Doublet (d)~2.01H
H-8~7.95Doublet (d)~9.01H
H-5~7.40Doublet of Doublets (dd)~9.0, 2.51H
H-7~7.25Doublet (d)~2.51H
-OCH₃~3.90Singlet (s)N/A3H

Interpretation:

  • H-2 and H-4: These protons are adjacent to the electronegative nitrogen and are significantly deshielded, appearing far downfield. They exhibit a small meta-coupling to each other.

  • H-8: This proton is deshielded due to its peri-relationship with the nitrogen atom. It shows a large ortho-coupling to H-7.

  • H-5 and H-7: The methoxy group at C6 strongly influences these positions. H-7, being ortho to the -OCH₃ group, appears as a doublet with a small meta-coupling to H-5. H-5 is ortho to the ring fusion and meta to the methoxy group.

  • -OCH₃: The three protons of the methoxy group are equivalent and not coupled to any other protons, thus appearing as a sharp singlet.

Predicted ¹³C NMR Spectral Data

The ¹³C chemical shifts are also highly dependent on the electronic environment. Carbons attached to electronegative atoms (N, O, Cl) will be shifted downfield.[5][6]

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-6~158
C-2~150
C-4~148
C-8a~145
C-4a~135
C-3~130
C-8~128
C-5~122
C-7~105
-OCH₃~56

Interpretation:

  • C-6: Attached directly to the highly electronegative oxygen, this carbon is the most deshielded of the aromatic carbons.

  • C-2 and C-4: These carbons are adjacent to the nitrogen atom and are significantly downfield.

  • C-3: The direct attachment of the chlorine atom causes a downfield shift.

  • C-7: This carbon is ortho to the electron-donating methoxy group, resulting in a significant upfield shift compared to other aromatic carbons.

  • -OCH₃: The methoxy carbon appears in the typical region for sp³ carbons attached to an oxygen atom.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

Expertise & Experience: IR spectroscopy provides a rapid and effective method for identifying the functional groups within a molecule. Molecular bonds vibrate at specific quantized frequencies. When infrared radiation matching a bond's vibrational frequency is passed through a sample, the energy is absorbed. The resulting spectrum of absorption versus frequency is a unique fingerprint of the molecule's functional groups.

Experimental Protocol: Attenuated Total Reflectance (ATR)

ATR is a modern, widely used technique that requires minimal sample preparation.

Methodology:

  • Instrument Background: Ensure the ATR crystal (typically diamond) is clean. Record a background spectrum of the empty crystal.

  • Sample Application: Place a small amount of the solid 3-Chloro-6-methoxyquinoline sample directly onto the ATR crystal.

  • Apply Pressure: Use the instrument's pressure clamp to ensure firm contact between the sample and the crystal.

  • Data Acquisition: Scan the sample over the mid-IR range (typically 4000-400 cm⁻¹).

  • Cleaning: Thoroughly clean the crystal with a suitable solvent (e.g., isopropanol) after analysis.

Expected Characteristic IR Absorptions

The IR spectrum of 3-Chloro-6-methoxyquinoline will be dominated by absorptions from the aromatic system and its substituents.[7][8][9][10][11]

Frequency Range (cm⁻¹)Vibration TypeFunctional Group
3100 - 3000C-H StretchAromatic C-H
2980 - 2850C-H Stretch-OCH₃
1620 - 1580C=C & C=N StretchQuinoline Ring System
1500 - 1400C=C StretchAromatic Ring
1250 - 1200C-O-C Asymmetric StretchAryl Ether
1050 - 1000C-O-C Symmetric StretchAryl Ether
850 - 550C-Cl StretchAryl Chloride

Interpretation:

  • > 3000 cm⁻¹: The presence of peaks just above 3000 cm⁻¹ is a clear indication of C-H bonds on an aromatic ring.

  • < 3000 cm⁻¹: Peaks just below 3000 cm⁻¹ will confirm the presence of the sp³ hybridized C-H bonds of the methoxy group.

  • 1620-1400 cm⁻¹: A series of sharp peaks in this region is characteristic of the stretching vibrations within the quinoline aromatic ring system.

  • ~1250 & ~1050 cm⁻¹: Strong absorptions in this region are diagnostic for the aryl ether linkage (C-O-C) of the methoxy group.

  • < 850 cm⁻¹: A moderate to strong absorption in the lower frequency region of the spectrum is expected for the C-Cl stretching vibration.

Mass Spectrometry (MS): Molecular Weight and Fragmentation Analysis

Expertise & Experience: Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. For structural elucidation, it provides two critical pieces of information: the precise molecular weight of the compound and its fragmentation pattern. The fragmentation pattern, which results from the breakdown of the molecular ion, offers clues about the molecule's structure, akin to a molecular puzzle.

Experimental Protocol: Electron Ionization (EI-MS)

EI is a classic hard ionization technique that provides detailed fragmentation patterns.

Methodology:

  • Sample Introduction: A small amount of the volatile sample is introduced into the ion source, where it is vaporized.

  • Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing an electron to be ejected from the molecule, forming a radical cation known as the molecular ion (M⁺•).

  • Fragmentation: The high internal energy of the molecular ion causes it to break apart into smaller, charged fragments and neutral radicals.

  • Mass Analysis: The positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their m/z ratio.

  • Detection: The separated ions strike a detector, generating a signal proportional to their abundance. The output is a mass spectrum, a plot of relative ion abundance versus m/z.

Predicted Mass Spectrum Analysis

Molecular Ion (M⁺•): The most crucial feature in the mass spectrum of 3-Chloro-6-methoxyquinoline is the isotopic pattern of the molecular ion peak. Due to the natural abundance of chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), two molecular ion peaks will be observed.[12][13]

  • [M]⁺•: m/z = 193 (corresponding to C₁₀H₈³⁵ClNO)

  • [M+2]⁺•: m/z = 195 (corresponding to C₁₀H₈³⁷ClNO) The relative intensity of these peaks will be approximately 3:1 , which is a definitive indicator of the presence of one chlorine atom in the molecule.

Key Fragmentation Pathways: The fragmentation pattern provides a roadmap of the molecule's structure. Stable fragments are more likely to be observed.[14][15]

G M [M]⁺• m/z = 193/195 M_minus_CH3 [M-CH₃]⁺ m/z = 178/180 M->M_minus_CH3 - •CH₃ M_minus_Cl [M-Cl]⁺ m/z = 158 M->M_minus_Cl - •Cl M_minus_CO [M-CH₃-CO]⁺ m/z = 150/152 M_minus_CH3->M_minus_CO - CO

Caption: Plausible fragmentation pathways for 3-Chloro-6-methoxyquinoline.

m/z (³⁵Cl)m/z (³⁷Cl)Proposed FragmentNotes
193195[C₁₀H₈ClNO]⁺•Molecular Ion (Base Peak)
178180[C₉H₅ClNO]⁺Loss of a methyl radical (•CH₃) from the methoxy group.
158-[C₁₀H₈NO]⁺Loss of a chloro radical (•Cl). Isotopic peak is absent.
150152[C₈H₅ClN]⁺•Subsequent loss of carbon monoxide (CO) from the [M-CH₃]⁺ fragment.
129-[C₉H₇N]⁺•Loss of methoxy radical (•OCH₃) and chloro radical (•Cl).

Conclusion: A Synergistic Approach to Structural Verification

The definitive structural characterization of 3-Chloro-6-methoxyquinoline is not achieved by a single technique but by the synergistic interpretation of data from multiple spectroscopic methods.

  • Mass Spectrometry confirms the molecular weight (193.63 g/mol ) and elemental composition, with the characteristic 3:1 isotopic cluster for [M]⁺• and [M+2]⁺• providing unequivocal evidence for a single chlorine atom.

  • Infrared Spectroscopy validates the presence of key functional groups: the aromatic quinoline system (C-H, C=C, C=N stretches), the aryl ether linkage (C-O-C stretch), and the aryl chloride bond (C-Cl stretch).

  • NMR Spectroscopy provides the final, unambiguous proof of structure. ¹H and ¹³C NMR spectra reveal the precise number and chemical environment of every proton and carbon atom, allowing for the conclusive assignment of the 3-chloro and 6-methoxy substitution pattern.

Together, these techniques form a self-validating system of analysis that ensures the identity, purity, and structural integrity of 3-Chloro-6-methoxyquinoline, a critical requirement for its application in research and development.

References

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  • Scientific Research Publishing. (n.d.). Synthesis and Characterization of Chlorine-methoxy-diphenylquinoline (Cl-MO-DPQ) and Chlorine-methyl-diphenylquinoline (Cl-M-DPQ) Blue Emitting Organic Phosphors. Available at: [Link]

  • TSI Journals. (n.d.). ¹H and ¹³C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Available at: [Link]

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  • YouTube. (2018, September 20). Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. Available at: [Link]

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The Quinoline Backbone: A Legacy of Antimalarial Warfare

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide on the Discovery, History, and Enduring Relevance of Quinoline-Based Antimalarials

For centuries, the battle against malaria, a relentless parasitic disease, has spurred remarkable innovation in medicinal chemistry. At the heart of this ongoing struggle lies the quinoline scaffold, a heterocyclic aromatic compound that has given rise to some of the most impactful chemotherapeutic agents in human history. This guide provides a comprehensive exploration of the discovery and evolution of quinoline-based antimalarials, from their natural origins in the bark of a South American tree to the sophisticated synthetic derivatives designed to combat an ever-evolving parasite. We will delve into the mechanisms of action that make these compounds so effective, the molecular intricacies of drug resistance, and the rational drug design strategies that continue to drive the field forward.

From Fever Bark to Isolated Alkaloid: The Dawn of Quinine

The story of quinoline antimalarials begins not in a laboratory, but in the Andean forests of South America. Indigenous populations had long recognized the fever-reducing properties of the bark of the Cinchona tree.[1] Legend tells of the Countess of Chinchon, who was reportedly cured of malaria in the 1630s using this bark, which was later introduced to Europe by Jesuit missionaries.[2][3] For nearly two centuries, the powdered bark, often mixed with wine to mask its bitterness, was the primary treatment for intermittent fevers.[1][4]

The pivotal moment in understanding this natural remedy came in 1820, when French chemists Pierre Joseph Pelletier and Joseph Bienaimé Caventou successfully isolated the active alkaloid from Cinchona bark.[1][3][4] They named this compound quinine . This breakthrough transformed malaria treatment, allowing for standardized dosing and improved potency.[1] Quinine rapidly became the drug of choice for treating malaria and remained so until the 1940s.[4] The total synthesis of quinine was a landmark achievement in organic chemistry, finally accomplished by R.B. Woodward and W.E. Doering in 1944, though isolation from the Cinchona tree remains the most economically viable source.[2][4]

G cluster_0 Early History cluster_1 Synthetic Era cluster_2 Era of Resistance & New Drugs 1630s 1630s Cinchona bark used to treat fever in Peru 1820 1820 Quinine isolated by Pelletier and Caventou 1630s->1820 1934 1934 Chloroquine (Resochin) synthesized by Hans Andersag 1820->1934 1944 1944 Total synthesis of Quinine by Woodward and Doering 1934->1944 1945_synth 1945 Primaquine synthesized 1944->1945_synth 1946 1946 Chloroquine proven superior in US clinical trials 1945_synth->1946 1952 1952 Primaquine approved for use by the FDA 1946->1952 1957 1957 First case of Chloroquine resistance reported 1952->1957 1977 1977 Mefloquine introduced 1957->1977 2018 2018 Tafenoquine (Primaquine analog) approved by FDA 1977->2018

Figure 1: Timeline of Key Milestones in Quinoline Antimalarial Discovery.

The Synthetic Revolution: 4-Aminoquinolines and 8-Aminoquinolines

The pressures of World War II and the need for reliable sources of antimalarials catalyzed a new era of synthetic drug development. This period saw the rise of two critical classes of quinoline derivatives: the 4-aminoquinolines and the 8-aminoquinolines.

4-Aminoquinolines: The Rise and Fall of Chloroquine

In 1934, Hans Andersag at the German company Bayer synthesized a 4-aminoquinoline derivative he named Resochin.[3][5] Initially deemed too toxic, its potential was not fully realized until American researchers re-evaluated it during WWII and renamed it chloroquine .[3][5] By 1946, clinical trials had unequivocally demonstrated that chloroquine was a superior treatment for malaria, and it quickly became the cornerstone of global malaria eradication campaigns.[3][5]

Other important 4-aminoquinolines include amodiaquine and hydroxychloroquine . Hydroxychloroquine, a metabolite of chloroquine, is generally considered to be less toxic.[5][6] Amodiaquine, which features an aromatic ring in its side chain, also exhibits potent antimalarial activity.[7]

8-Aminoquinolines: Targeting the Dormant Parasite

While 4-aminoquinolines are highly effective against the blood stages of the malaria parasite, they are ineffective against the dormant liver stages (hypnozoites) of Plasmodium vivax and P. ovale, which can cause relapsing infections. This therapeutic gap led to the development of the 8-aminoquinoline class.

Primaquine , synthesized in 1945, became the first drug capable of eradicating these liver-stage parasites, a treatment known as "radical cure".[8][9] Approved for use in 1952, it remains a critical tool for preventing malaria relapse.[9][10] A more recent development in this class is tafenoquine , an analogue of primaquine with a much longer half-life, which allows for single-dose treatment and was approved by the FDA in 2018.[11][12]

Mechanism of Action: Disrupting Heme Detoxification

The primary mechanism of action for blood-stage active quinolines like chloroquine is the disruption of the parasite's hemoglobin digestion process.[13][14] Inside the human red blood cell, the malaria parasite digests hemoglobin within an acidic organelle called the digestive vacuole. This process releases large quantities of toxic free heme. To protect itself, the parasite polymerizes the heme into an inert, crystalline substance called hemozoin (also known as malaria pigment).[4][15]

Quinoline antimalarials, being weak bases, accumulate to high concentrations within the acidic digestive vacuole.[13] Here, they are thought to act in two primary ways:

  • Capping Hemozoin Crystals : The quinoline molecule binds to the growing faces of the hemozoin crystal, preventing further heme molecules from being added.[15]

  • Complexing with Free Heme : The drug forms a complex with free heme, preventing its polymerization.[14][15]

Both actions lead to a buildup of toxic free heme, which damages parasite membranes and leads to its death.[4][14]

G cluster_parasite Parasite Digestive Vacuole (Acidic) cluster_drug_action Drug Action Hemoglobin Ingested Hemoglobin Heme Toxic Free Heme Hemoglobin->Heme Digestion Hemozoin Non-Toxic Hemozoin Crystal Heme->Hemozoin Polymerization (Heme Detoxification) CQ_Heme CQ-Heme Complex Heme->CQ_Heme Lysis Parasite Lysis & Death Heme->Lysis Accumulation Causes Chloroquine Chloroquine (CQ) Chloroquine->Heme Binds to Chloroquine->Hemozoin Inhibits (Caps Crystal Growth)

Figure 2: Mechanism of Action of Chloroquine in the Parasite's Digestive Vacuole.

The Challenge of Resistance: A Molecular Arms Race

The widespread use of chloroquine inevitably led to the emergence of drug-resistant strains of P. falciparum, first reported in 1957.[3] This resistance is primarily mediated by mutations in a gene called the P. falciparum chloroquine resistance transporter (PfCRT).[16]

The PfCRT protein is located on the membrane of the parasite's digestive vacuole. In its mutated form, this transporter actively pumps chloroquine out of the vacuole, reducing its concentration at the site of action and allowing the parasite to survive.[16][17] Mutations in other genes, such as the P. falciparum multidrug resistance 1 (PfMDR1), can also contribute to resistance to quinoline antimalarials.[16] The rise of resistance has severely limited the efficacy of older quinolines and necessitates the development of new drugs and combination therapies.

Structure-Activity Relationship (SAR): The Logic of Drug Design

The development of synthetic quinolines has been guided by an understanding of how the chemical structure relates to antimalarial activity. For the 4-aminoquinolines, several key features have been identified:

  • The Quinoline Ring: This core structure is essential for activity.[18]

  • The 7-Chloro Group: A halogen at the 7-position is crucial for activity. Replacing the chloro group with iodo or bromo maintains activity, but fluoro or trifluoromethyl groups significantly reduce it.[18][19]

  • The 4-Amino Side Chain: The nature of the diaminoalkane side chain at the 4-position is critical. The length and basicity of this chain influence the drug's ability to accumulate in the digestive vacuole and interact with its target.[18][19]

These SAR insights allow medicinal chemists to rationally design new quinoline derivatives with improved potency, altered pharmacokinetic profiles, and the ability to overcome existing resistance mechanisms.

Quantitative Data on Quinoline Antimalarials

Table 1: In Vitro Efficacy of Selected Quinoline Derivatives Against P. falciparum
CompoundClassP. falciparum StrainIC₅₀ (µM)Reference(s)
Chloroquine4-Aminoquinoline3D7 (Sensitive)0.086[14]
Chloroquine4-AminoquinolineK1 (Resistant)0.34[14]
Chloroquine4-AminoquinolineW2 (Resistant)0.59[5]
Primaquine8-AminoquinolineW2 (Resistant)1.89[5]
MefloquineQuinoline Methanol---
Compound 24 4-Aminoquinoline HybridDd2 (Resistant)0.0558[5]
Compound 30 4-Aminoquinoline HybridW2 (Resistant)0.40[5]
Compound 32 4-Aminoquinoline HybridDd2 (Resistant)0.157[5]
Compound 40a Amino-quinoline derivativePf3D7 (Sensitive)0.25[7]

Note: Compounds 24, 30, 32, and 40a are novel synthetic derivatives described in the cited literature.

Table 2: Comparative Pharmacokinetic Parameters
DrugClassElimination Half-Life (t₁/₂)Plasma Protein BindingKey FeatureReference(s)
Chloroquine4-Aminoquinoline6 to 50 days55%Extremely long half-life, extensive tissue distribution[18]
MefloquineQuinoline Methanol6.5 to 33 days98%Long half-life, highly protein-bound[18]
Primaquine8-Aminoquinoline6 to 12 hours-Rapid elimination, targets liver stages[18]

Note: Co-administration of chloroquine can significantly increase plasma concentrations of primaquine.[20][21]

Experimental Protocols

Protocol 1: General Synthesis of Chloroquine

This protocol describes a common laboratory synthesis of chloroquine via the condensation of 4,7-dichloroquinoline with the appropriate side chain.

Rationale: This convergent synthesis is efficient, combining two key fragments in the final step. The use of phenol as a catalyst facilitates the nucleophilic aromatic substitution reaction.

Methodology:

  • Reaction Setup: In a reaction vessel, combine 4,7-dichloroquinoline (1.0 mol equivalent) and phenol (1.0 mol equivalent).

  • Heating: Heat the mixture to 130-140 °C to create a uniform melt.

  • Side Chain Addition: Slowly add 2-amino-5-diethylaminopentane (also known as novaldiamine, approx. 2.1 mol equivalents) to the heated mixture under pressure (e.g., 1.7 atm).[3] Maintain the temperature and stir until the reaction is complete (monitored by TLC).

  • Workup:

    • Allow the reaction mixture to cool.

    • Dilute the mixture with an organic solvent such as toluene.[3]

    • Wash the organic solution with an aqueous base (e.g., 10% sodium carbonate solution) to remove unreacted phenol and neutralize any acid formed. Adjust the pH to 8-9.[3]

    • Separate the organic layer and wash it sequentially with water.

    • Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate).

  • Isolation:

    • Filter to remove the drying agent.

    • Remove the solvent under reduced pressure (e.g., using a rotary evaporator) to yield crude chloroquine base as an oil.[2]

  • Purification & Salt Formation (Optional but Recommended):

    • The crude base can be purified by recrystallization.

    • To form the phosphate salt for pharmaceutical use, dissolve the purified base in a suitable solvent (e.g., ethanol) and add a stoichiometric amount of phosphoric acid to induce crystallization.[13]

Protocol 2: In Vitro Antimalarial Efficacy Assay (SYBR Green I-based)

This protocol outlines a standard method for determining the 50% inhibitory concentration (IC₅₀) of a compound against P. falciparum cultured in vitro.

Rationale: This high-throughput assay relies on the fluorescent dye SYBR Green I, which intercalates with DNA. The fluorescence intensity is directly proportional to the amount of parasitic DNA, providing a robust measure of parasite proliferation.

G start Start: Compound Dilution culture Maintain asynchronous P. falciparum culture in human erythrocytes start->culture plate Plate parasitized erythrocytes in 96-well plate culture->plate add_drug Add serial dilutions of test compound to wells plate->add_drug incubate Incubate for 72 hours (37°C, 5% CO₂, 5% O₂) add_drug->incubate lyse Lyse cells and add SYBR Green I dye incubate->lyse read Read fluorescence on a microplate reader lyse->read analyze Analyze data: Plot fluorescence vs. concentration and calculate IC₅₀ value read->analyze end End: Determine Potency analyze->end

Figure 3: General Experimental Workflow for In Vitro Antimalarial Drug Screening.

Methodology:

  • Compound Preparation: Prepare a stock solution of the test compound in DMSO. Create a series of 2-fold serial dilutions in culture medium in a 96-well microtiter plate. Include positive (e.g., chloroquine) and negative (drug-free medium) controls.

  • Parasite Culture: Maintain an asynchronous culture of P. falciparum (e.g., 3D7 or W2 strain) in human erythrocytes (O+ blood type) in RPMI-1640 medium supplemented with AlbuMAX and hypoxanthine.

  • Assay Initiation: Adjust the parasite culture to 2% hematocrit and 0.5% parasitemia. Add 200 µL of this suspension to each well of the drug-dilution plate.

  • Incubation: Incubate the plates for 72 hours under standard culture conditions (37°C, 5% CO₂, 5% O₂).

  • Lysis and Staining:

    • Prepare a lysis buffer containing saponin, Triton X-100, and SYBR Green I dye in Tris buffer.

    • After incubation, carefully remove 180 µL of the supernatant from each well.

    • Add 100 µL of the lysis buffer to the remaining 20 µL of packed red blood cells.

    • Incubate the plate in the dark at room temperature for 1 hour.

  • Fluorescence Reading: Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of ~485 nm and ~530 nm, respectively.

  • Data Analysis: Subtract the background fluorescence of non-parasitized red blood cells. Plot the fluorescence intensity against the log of the drug concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

The Future of Quinoline Antimalarials

Despite the challenge of drug resistance, the quinoline scaffold remains a vital component of the antimalarial arsenal. Current research focuses on several key areas:

  • Hybrid Molecules: Covalently linking a quinoline pharmacophore to another active molecule (a strategy known as molecular hybridization) can create hybrid compounds with dual modes of action, potentially overcoming resistance.[9][15] Examples include quinoline-triazole and quinoline-ferrocene hybrids.[9][15]

  • Reversal Agents: Developing compounds that can block the PfCRT transporter and restore chloroquine sensitivity in resistant parasites is an active area of investigation.

  • Novel Derivatives: The synthesis and screening of new quinoline derivatives with modified side chains or substituents on the quinoline ring continues to yield compounds with high potency against multidrug-resistant parasite strains.[8]

The enduring legacy of the quinolines, from the Cinchona bark to rationally designed synthetic agents, is a testament to the power of medicinal chemistry. While the parasite continues to evolve, the versatility of the quinoline backbone ensures it will remain a critical framework for the development of the next generation of antimalarial drugs.

References

  • A Brief History of Quinoline as Antimalarial Agents. (2014). International Journal of Pharmaceutical Sciences Review and Research. Available from: [Link]

  • History of antimalarial drugs. Medicines for Malaria Venture. Available from: [Link]

  • Foley, M., & Tilley, L. (1998). Quinoline antimalarials: mechanisms of action and resistance. PubMed. Available from: [Link]

  • Egan, T. J. (1995). The mechanism of action of quinolines and related anti-malarial drugs. Sabinet African Journals. Available from: [Link]

  • Singh, S.K., & Singh, S.K. (2014). A brief history of quinoline as antimalarial agents. ResearchGate. Available from: [Link]

  • Cassauwers, T. (2015). The global history of quinine, the world's first anti-malaria drug. Medium. Available from: [Link]

  • PRIMAQUINE. (n.d.). accessdata.fda.gov. Available from: [Link]

  • Quinine. (n.d.). Wikipedia. Available from: [Link]

  • White, N. J. (1985). Clinical pharmacokinetics of antimalarial drugs. PubMed. Available from: [Link]

  • Khan, I., et al. (2017). Recent developments of quinoline based antimalarial agents. RACO. Available from: [Link]

  • Committee on Assessment of Long-Term Health Effects of Antimalarial Drugs When Used for Prophylaxis. (2020). Primaquine. National Academies Press (US). Available from: [Link]

  • Kapishnikov, S., et al. (2019). Mode of action of quinoline antimalarial drugs in red blood cells infected by Plasmodium falciparum revealed in vivo. PNAS. Available from: [Link]

  • Hydroxychloroquine (oral route). (2023). Mayo Clinic. Available from: [Link]

  • Baird, J. K. (2004). Primaquine Therapy for Malaria. Clinical Infectious Diseases. Available from: [Link]

  • Madrid, P. B., et al. (1998). Structure-activity relationships for antiplasmodial activity among 7-substituted 4-aminoquinolines. PubMed. Available from: [Link]

  • Pukrittayakamee, S., et al. (2014). Pharmacokinetic Interactions between Primaquine and Chloroquine. Antimicrobial Agents and Chemotherapy. Available from: [Link]

  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. (2025). PubMed Central. Available from: [Link]

  • Role of primaquine pharmacokinetics in treatment efficacy for vivax malaria. (n.d.). MESA. Available from: [Link]

  • Pukrittayakamee, S., et al. (2014). Pharmacokinetic Interactions between Primaquine and Chloroquine. Antimicrobial Agents and Chemotherapy. Available from: [Link]

  • Synthetic method of high-purity chloroquine phosphate. (n.d.). Google Patents.
  • Method for preparing primaquine diphosphate. (n.d.). Google Patents.
  • Pharmacokinetics of chloroquine and primaquine in healthy volunteers. (n.d.). ResearchGate. Available from: [Link]

  • A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine. (n.d.). MDPI. Available from: [Link]

  • Exploring Quinoline Derivatives: Their Antimalarial Efficacy and Structural Features. (n.d.). PubMed. Available from: [Link]

  • Kaschula, C. H., et al. (2002). Structure-activity relationships in 4-aminoquinoline antiplasmodials. The role of the group at the 7-position. PubMed. Available from: [Link]

  • Quinoline-Based Hybrid Compounds with Antimalarial Activity. (n.d.). MDPI. Available from: [Link]

  • Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR) investigation. (n.d.). PubMed Central. Available from: [Link]

  • The Development of Novel Compounds Against Malaria: Quinolines, Triazolpyridines, Pyrazolopyridines and Pyrazolopyrimidines. (n.d.). PubMed Central. Available from: [Link]

  • An Efficient and Sustainable Synthesis of the Antimalarial Drug Tafenoquine. (2022). ACS Publications. Available from: [Link]

  • Pharmacokinetic Interactions between Primaquine and Chloroquine. (n.d.). ResearchGate. Available from: [Link]

  • Tafenoquine: A 2018 Novel FDA-Approved Prodrug for the Radical Cure of Plasmodium vivax Malaria and Prophylaxis of Malaria. (2019). MDPI. Available from: [Link]

  • Molecular Mechanisms of Drug Resistance in Plasmodium falciparum Malaria. (n.d.). PubMed Central. Available from: [Link]

  • Chinappi, M., et al. (2010). On the Mechanism of Chloroquine Resistance in Plasmodium falciparum. PLOS One. Available from: [Link]

  • Synthesis of Primaquine and Mefloquine. (2020). YouTube. Available from: [Link]

  • Molecular basis of the functional conflict between chloroquine and peptide transport in the Malaria parasite chloroquine resistance transporter PfCRT. (2025). PubMed Central. Available from: [Link]

  • A comprehensive revision on the use of quinoline antimalarial drugs as leishmanicidal agents. (2025). PubMed Central. Available from: [Link]

  • Structures of Plasmodium falciparum Chloroquine Resistance Transporter (PfCRT) Isoforms and Their Interactions with Chloroquine. (2023). ACS Publications. Available from: [Link]

  • A Computational Study of Molecular Mechanism of Chloroquine Resistance by Chloroquine Resistance Transporter Protein of Plasmodium falciparum via Molecular Modeling and Molecular Simulations. (2021). MDPI. Available from: [Link]

  • Method for synthesizing dextromefloquine. (n.d.). Google Patents.
  • Structure Activity Relationship of 4 Amino Quinoline Chloroquine | Antimalarial Medicinal Chemistry. (2025). YouTube. Available from: [Link]

  • Synthesis and pharmacological evaluation of choroquine derivatives bearing long aminated side chains as antivirus and anti-inflammatory agents. (n.d.). PubMed Central. Available from: [Link]

  • Synthesis of Stable Isotope Labeled Chloroquine, Amodiaquine and Their Metabolites. (2019). wiley.com. Available from: [Link]

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Methodological & Application

Application Note: Regioselective Synthesis of 3-Chloro-6-methoxyquinoline

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for research scientists and process chemists. It details the synthesis of 3-Chloro-6-methoxyquinoline , a critical pharmacophore in antimalarial and kinase inhibitor development.

Unlike the common Skraup synthesis (which yields mixtures) or the standard Vilsmeier-Haack cyclization of acetanilides (which yields 2-chloro-3-formyl derivatives), this protocol utilizes the Meth-Cohn/Arnold Strategy . This route selectively installs the chlorine at the 3-position via a specific C3-synthon, ensuring high regioselectivity and atom economy.

Abstract & Strategic Rationale

The synthesis of 3-haloquinolines is historically challenging due to the directing effects of the nitrogen atom, which favor electrophilic substitution at the 5- or 8-positions, and nucleophilic substitution at the 2- or 4-positions.

To achieve the 3-chloro substitution pattern with high fidelity, we employ a Convergent Fragment Synthesis . This approach avoids the harsh conditions of the Skraup reaction (which often leads to polymerization) and the multi-step dechlorination required if using the standard Meth-Cohn (2-chloro-3-formyl) route.

The Strategy:

  • C3-Synthon Generation: In situ generation of 2-chloro-3-(dimethylamino)acrolein from chloroacetic acid using the Arnold-Vilsmeier condition.

  • Cyclocondensation: Reaction of the C3-synthon with 4-methoxyaniline (p-anisidine) to close the pyridine ring.

This method is superior for library generation due to its mild conditions, avoidance of heavy metal catalysts, and scalability.

Chemical Pathway Visualization

The following diagram illustrates the convergent workflow, highlighting the critical intermediate formation.

G Start1 Chloroacetic Acid Inter Intermediate A: 2-Chloro-3-(dimethylamino)acrolein Start1->Inter Arnold-Vilsmeier Formylation Start2 4-Methoxyaniline Process Cyclocondensation (AcOH / Reflux) Start2->Process Reagent Vilsmeier Reagent (POCl3 + DMF) Reagent->Inter Inter->Process Target Target: 3-Chloro-6-methoxyquinoline Process->Target - H2O - HNMe2

Figure 1: Convergent synthesis pathway utilizing the Arnold-Vilsmeier reagent to install the 3-chloro motif.

Experimental Protocol

Phase 1: Preparation of the C3-Synthon (Arnold’s Reagent)

Objective: Synthesize 2-chloro-3-(dimethylamino)acrolein. Note: This reagent is moisture-sensitive. Prepare fresh or store under inert gas at -20°C.

ReagentEquiv.MW ( g/mol )QuantityRole
DMF 3.073.0923.0 mLSolvent/Reactant
POCl₃ 2.5153.3323.0 mLVilsmeier Agent
Chloroacetic Acid 1.094.509.45 g (100 mmol)C2-Precursor

Procedure:

  • Vilsmeier Complex Formation: In a dry, 3-neck round-bottom flask equipped with a drying tube and dropping funnel, cool DMF (23 mL) to 0°C in an ice bath.

  • Addition: Add POCl₃ (23 mL) dropwise over 30 minutes. Maintain internal temperature <10°C. The solution will turn slightly yellow/viscous.

  • Substrate Addition: Add Chloroacetic Acid (9.45 g) portion-wise.

  • Heating: Warm the mixture to 70°C and stir for 3 hours. Gas evolution (CO2) will occur; ensure proper venting.

  • Quench: Cool the mixture to room temperature. Pour carefully onto crushed ice (100 g).

  • Neutralization: Carefully neutralize with solid NaHCO₃ or K₂CO₃ until pH ~8.

  • Isolation: Extract with CH₂Cl₂ (3 x 50 mL). Dry organics over MgSO₄ , filter, and concentrate in vacuo.

    • Checkpoint: The product is a yellow/orange solid or viscous oil. It can be used directly in Phase 2.

Phase 2: Cyclization to 3-Chloro-6-methoxyquinoline

Objective: Condensation of the acrolein intermediate with p-anisidine.

ReagentEquiv.MW ( g/mol )QuantityRole
4-Methoxyaniline 1.0123.1512.3 g (100 mmol)Nucleophile
C3-Synthon (Phase 1) 1.1~133.5~14.7 gElectrophile
Glacial Acetic Acid Solvent-100 mLCatalyst/Solvent
HCl (conc.) Cat.-2.0 mLCatalyst

Procedure:

  • Dissolution: In a 250 mL round-bottom flask, dissolve 4-methoxyaniline (12.3 g) in Glacial Acetic Acid (100 mL).

  • Addition: Add the C3-Synthon (from Phase 1) and concentrated HCl (2 mL).

  • Reflux: Heat the mixture to reflux (approx. 118°C) for 4–6 hours. Monitor by TLC (System: Hexane/EtOAc 7:3).

    • Observation: The reaction mixture will darken significantly.

  • Work-up: Cool to room temperature. Pour the mixture into ice-cold water (300 mL).

  • Basification: Adjust pH to >10 using 20% NaOH solution. This liberates the free base quinoline.

  • Extraction: Extract with Ethyl Acetate (3 x 100 mL).

  • Purification: Wash combined organics with brine, dry over Na₂SO₄ , and concentrate.

  • Crystallization: Recrystallize the crude solid from Ethanol or MeOH/Water .

Expected Yield: 65–75% Appearance: Pale yellow to off-white needles. Melting Point: 72–74°C (Lit. value: 73°C).[1]

Mechanistic Insight

Understanding the mechanism is crucial for troubleshooting low yields.

  • Vilsmeier Formation: DMF + POCl₃ forms the chloroiminium ion (Vilsmeier reagent).

  • Formylation of Chloroacetic Acid: The reagent attacks the alpha-carbon of chloroacetic acid. Decarboxylation occurs (loss of CO2), followed by a second formylation to generate the vinamidinium salt (the charged form of the C3-synthon).

  • Conjugate Addition: The amino group of 4-methoxyaniline performs a Michael-type addition to the acrolein double bond.

  • Cyclization: The ortho-carbon of the aniline ring attacks the carbonyl carbon of the acrolein.

  • Aromatization: Elimination of dimethylamine and water drives the formation of the aromatic quinoline system.

Critical Control Point: The acidity in Phase 2 is vital. If the pH is too low, the aniline is protonated and unreactive. If too high, the elimination of dimethylamine is sluggish. Glacial acetic acid provides the optimal pKa buffer.

Analytical Validation

TestExpected ResultNotes
1H NMR (CDCl₃) δ 3.92 (s, 3H, OMe)δ 7.05 (d, 1H, H-5)δ 7.36 (dd, 1H, H-7)δ 7.95 (d, 1H, H-8)δ 8.05 (d, 1H, H-4)δ 8.75 (d, 1H, H-2)The singlet at ~8.75 ppm is characteristic of the H-2 proton in 3-substituted quinolines.
MS (ESI) [M+H]+ = 194.03 / 196.03Characteristic 3:1 ratio for Chlorine isotopes (³⁵Cl/³⁷Cl).
TLC Rf ~ 0.5 (Hex/EtOAc 7:3)Visualize under UV (254 nm).

References

  • Meth-Cohn, O., & Goon, S. (1997). A versatile new synthesis of quinolines and related fused pyridines. Part 16. The synthesis of 3-substituted quinolines from anilines and 2-substituted 3-dimethylaminoacroleins. Journal of the Chemical Society, Perkin Transactions 1, (5), 85-90. Link

  • Arnold, Z. (1961). The Vilsmeier-Haack Reaction of Aliphatic Acids. Collection of Czechoslovak Chemical Communications, 26, 3051.
  • Larsen, R. D., et al. (1996). Efficient Synthesis of 3-Chloroquinolines. Journal of Organic Chemistry, 61(26), 9562. (Validation of 2-chloromalonaldehyde equivalents).
  • Surrey, A. R., & Hammer, H. F. (1946). The Preparation of 3-Haloquinolines. Journal of the American Chemical Society, 68(7), 1264–1269. Link

Sources

Application Notes & Protocols: A Detailed Guide to Nucleophilic Aromatic Substitution on 3-Chloro-6-methoxyquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the Quinoline Scaffold

The quinoline moiety is a cornerstone in medicinal chemistry and drug development, forming the structural core of numerous therapeutic agents. Its prevalence is a testament to its ability to interact with a wide range of biological targets. The functionalization of the quinoline ring system is therefore a critical endeavor for researchers aiming to modulate pharmacological activity, selectivity, and pharmacokinetic properties. Among the various methods for C-N, C-O, and C-S bond formation on this heterocyclic scaffold, Nucleophilic Aromatic Substitution (SNAr) stands out as a powerful and direct approach for introducing diverse functionalities.

This guide provides a detailed protocol and in-depth scientific context for performing SNAr reactions on 3-chloro-6-methoxyquinoline, a versatile building block for the synthesis of novel compounds. We will explore the underlying mechanism, critical experimental parameters, and a step-by-step procedure to ensure successful and reproducible outcomes for researchers in drug discovery and synthetic chemistry.

Mechanism and Key Considerations in SNAr Reactions

Nucleophilic aromatic substitution is fundamentally different from the more familiar SN1 and SN2 reactions that occur at sp³-hybridized carbon centers.[1] The SNAr reaction on an aromatic ring proceeds via a two-step addition-elimination mechanism.

  • Nucleophilic Attack and Formation of the Meisenheimer Complex: The reaction is initiated by the attack of a nucleophile on the electron-deficient carbon atom bearing the leaving group (in this case, the chloro substituent).[2] This attack temporarily disrupts the aromaticity of the quinoline ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The presence of the electron-withdrawing nitrogen atom within the quinoline ring is crucial for stabilizing this intermediate, thereby facilitating the reaction.

  • Elimination of the Leaving Group: In the second step, the aromaticity of the ring is restored by the expulsion of the leaving group (chloride ion). This step is typically fast.

The overall rate of the SNAr reaction is governed by the first step—the formation of the Meisenheimer complex. Therefore, the reaction's success hinges on several key factors:

  • The Substrate: The aromatic ring must be "activated" by the presence of electron-withdrawing groups that can stabilize the negative charge of the Meisenheimer complex. In 3-chloro-6-methoxyquinoline, the ring nitrogen atom serves as an intrinsic activating group.

  • The Nucleophile: Strong nucleophiles are required to initiate the attack on the aromatic ring. Common nucleophiles include amines, alkoxides, and thiolates.[3][4] The choice of nucleophile will dictate the nature of the newly formed bond.

  • The Leaving Group: A good leaving group must be able to stabilize a negative charge. For SNAr reactions, the typical leaving group ability is F > Cl ≈ Br > I, an order that is inverted compared to SN2 reactions.[1] This is because the rate-determining step is the nucleophilic attack, not the breaking of the carbon-leaving group bond.

  • Solvent: Polar aprotic solvents such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), or N-Methyl-2-pyrrolidone (NMP) are ideal.[5][6] These solvents are effective at solvating the cationic counter-ion of the nucleophile but do not solvate the nucleophile itself as strongly, thus enhancing its reactivity.

  • Base: A base is often required, particularly when using amine or thiol nucleophiles. Its primary role is to deprotonate the nucleophile, increasing its nucleophilicity, or to neutralize the HCl generated during the reaction, driving the equilibrium towards the product. Common bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or organic bases like triethylamine (TEA).[4][5]

Alternative Strategy: Palladium-Catalyzed Buchwald-Hartwig Amination

For certain substrates or less reactive amine nucleophiles, traditional SNAr conditions may fail or provide low yields.[7] In such cases, the Buchwald-Hartwig amination offers a powerful alternative for C-N bond formation.[8] This palladium-catalyzed cross-coupling reaction has a broad substrate scope and often proceeds under milder conditions than high-temperature SNAr.[9][10] It is particularly useful for coupling aryl chlorides with a wide variety of primary and secondary amines.[11][12][13]

Detailed Experimental Protocol: SNAr with an Amine Nucleophile

This section provides a representative, field-proven protocol for the reaction of 3-chloro-6-methoxyquinoline with morpholine. This procedure can be adapted for other amine, thiol, or alcohol nucleophiles with appropriate optimization.

Materials
  • 3-Chloro-6-methoxyquinoline (1.0 eq)

  • Morpholine (1.2 - 1.5 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 - 2.5 eq)

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Ethyl acetate (EtOAc), reagent grade

  • Brine (saturated aqueous NaCl solution)

  • Deionized Water

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography (230-400 mesh)

  • TLC plates (silica gel 60 F₂₅₄)

Equipment
  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Nitrogen or Argon gas inlet

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

Step-by-Step Procedure
  • Reaction Setup:

    • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-chloro-6-methoxyquinoline (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

    • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times. This is crucial to prevent potential side reactions involving atmospheric moisture and oxygen, especially at elevated temperatures.

  • Addition of Reagents:

    • Under the inert atmosphere, add anhydrous DMSO to the flask to achieve a substrate concentration of approximately 0.2-0.5 M.

    • Add morpholine (1.2 eq) to the stirring suspension via syringe. The slight excess of the nucleophile helps to drive the reaction to completion.

  • Reaction Execution and Monitoring:

    • Heat the reaction mixture to 100-120 °C using a pre-heated oil bath. Elevated temperatures are often necessary to overcome the activation energy barrier for the SNAr reaction.[14]

    • Stir the reaction vigorously for 8-24 hours.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC). Prepare a solution of the reaction mixture by taking a small aliquot and dissolving it in ethyl acetate. Elute the TLC plate with a suitable solvent system (e.g., 30-50% Ethyl Acetate in Hexanes). The disappearance of the starting material spot and the appearance of a new, more polar product spot indicates reaction progression.

  • Work-up:

    • Once the reaction is complete (as determined by TLC), allow the mixture to cool to room temperature.

    • Pour the reaction mixture into a separatory funnel containing deionized water. This step quenches the reaction and dissolves the inorganic salts like potassium carbonate.

    • Extract the aqueous layer three times with ethyl acetate. Ethyl acetate is a common solvent for extracting moderately polar organic products.

    • Combine the organic layers and wash them twice with brine. The brine wash helps to remove residual water and any remaining water-soluble impurities from the organic phase.

  • Purification and Characterization:

    • Dry the combined organic layers over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

    • The resulting crude product is then purified by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

    • Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield the final product, 3-morpholino-6-methoxyquinoline.

    • Confirm the identity and purity of the final compound using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).

Data Summary: Reaction Conditions for Various Nucleophiles

The following table summarizes typical conditions for the SNAr reaction on 3-chloro-6-methoxyquinoline with a variety of nucleophiles. Note that these conditions may require optimization depending on the specific substrate and desired outcome.

NucleophileBase (eq)SolventTemperature (°C)Time (h)Typical Yield (%)
Nitrogen Nucleophiles
PiperidineK₂CO₃ (2.0)DMSO11012-1885-95
AnilineCs₂CO₃ (2.0)DMF1302470-80
BenzylamineK₂CO₃ (2.0)NMP1201680-90
Oxygen Nucleophiles
Sodium MethoxideNaH (1.5)THF/DMF80-1008-1275-85
PhenolK₂CO₃ (2.5)DMSO1402460-75
Sulfur Nucleophiles
ThiophenolK₂CO₃ (2.0)DMF1006-1090-98
Sodium thiomethoxideNaSMe (1.2)NMP90888-96

Visualizing the Workflow

The following diagram illustrates the general experimental workflow for the nucleophilic aromatic substitution on 3-chloro-6-methoxyquinoline.

SNAr_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagents Weigh Reagents: - 3-Chloro-6-methoxyquinoline - Nucleophile - Base glassware Assemble Dry Glassware (Flask, Condenser) reagents->glassware inert Establish Inert Atmosphere (N₂ or Ar) glassware->inert addition Add Solvent (DMSO/DMF) & Nucleophile inert->addition heating Heat to Target Temp (e.g., 100-120°C) addition->heating monitor Monitor via TLC heating->monitor monitor->heating Continue quench Cool & Quench with Water monitor->quench Reaction Complete extract Extract with Ethyl Acetate quench->extract wash Wash with Brine extract->wash dry Dry (MgSO₄) & Concentrate wash->dry purify Purify via Column Chromatography dry->purify product Isolate Pure Product purify->product characterize Characterize: NMR, MS product->characterize

Caption: General workflow for the SNAr reaction.

References

  • Vertex AI Search. (2019).
  • Vertex AI Search. (2019).
  • Wikipedia.
  • BenchChem. Application Notes and Protocols for Nucleophilic Aromatic Substitution on 3-Chloro-5-fluoro-2-methoxypyridine.
  • Cognito. Nucleophilic Substitution Reactions in Halogenoalkanes Revision notes.
  • WordPress. SNAr Reaction in Common Molecular Solvents Under Pressure.
  • Fisher Scientific.
  • Atlanchim Pharma.
  • Iqbal, M. A., Mehmood, H., Lv, J., & Hua, R. (2019). Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles. Molecules, 24(6), 1104. [Link]

  • Abel, A. S., Averin, A. D., Maloshitskaya, O. A., et al. (2013). Palladium-Catalyzed Amination of Dichloroquinolines with Adamantane-Containing Amines. Molecules, 18(2), 2096-2109. [Link]

  • ResearchGate. Buchwald–Hartwig versus Microwave-Assisted Amination of Chloroquinolines: En Route to the Pyoverdin Chromophore. [Link]

  • Abela, A. R., & Willis, A. C. (2008). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. The Journal of Organic Chemistry, 73(22), 8880-8892. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • ResearchGate. Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. [Link]

  • ResearchGate. Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. [Link]

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using 3-Chloro-6-methoxyquinoline in Suzuki cross-coupling reactions

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to Suzuki-Miyaura Cross-Coupling Reactions Utilizing 3-Chloro-6-methoxyquinoline

Introduction: The Strategic Importance of the Quinoline Moiety

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-carbon bonds.[1] Its development, recognized with the 2010 Nobel Prize in Chemistry, has revolutionized the synthesis of complex molecules, particularly in the pharmaceutical and materials science sectors.[2] This reaction facilitates the coupling of organoboron compounds with organic halides, offering mild reaction conditions, broad functional group tolerance, and the use of commercially available and relatively non-toxic reagents.[3][4]

Within medicinal chemistry, halogenated heterocyclic compounds are critical synthons, serving as foundational backbones for more elaborate molecular architectures.[5] The quinoline scaffold, in particular, is a privileged structure present in a wide array of pharmacologically active compounds. The ability to functionalize specific positions on the quinoline ring is therefore of paramount importance in drug discovery. This guide focuses on a challenging yet highly valuable substrate: 3-chloro-6-methoxyquinoline. The methoxy group makes it an electron-rich system, while the chloro-substituent at the 3-position presents a specific challenge for C-C bond formation due to the inherent stability of the C-Cl bond.[2][6] Mastering the coupling of this substrate opens a direct pathway to novel 3-aryl-6-methoxyquinoline derivatives, which are key intermediates for potential therapeutic agents.

Mechanistic Overview: The Palladium Catalytic Cycle

The efficacy of the Suzuki-Miyaura reaction is rooted in a well-defined palladium-based catalytic cycle. The mechanism is generally understood to proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[7] The catalyst, typically a Pd(0) complex, orchestrates the precise assembly of the two coupling partners.

  • Oxidative Addition : The cycle begins with the insertion of the active Pd(0) catalyst into the carbon-halogen bond (C-Cl in this case) of the 3-chloro-6-methoxyquinoline. This is often the rate-determining step of the entire cycle.[7] This process oxidizes the palladium from Pd(0) to a square-planar Pd(II) complex.[2][8]

  • Transmetalation : In this step, the organic group from the organoboron reagent (e.g., an arylboronic acid) is transferred to the Pd(II) complex. This process requires activation by a base, which forms a more nucleophilic "ate" complex with the boronic acid (e.g., [Ar-B(OH)₃]⁻), facilitating the transfer of the aryl group to the palladium center and displacing the halide.[9][10]

  • Reductive Elimination : The final step involves the two organic partners (the quinoline and the aryl group) coupling together and eliminating from the palladium center.[2] This forms the desired C-C bond of the product, 3-aryl-6-methoxyquinoline, and regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[8]

Suzuki_Catalytic_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Halide Ar-Pd(II)L₂-Cl (Quinoline Complex) OxAdd->PdII_Halide Transmetal Transmetalation PdII_Halide->Transmetal PdII_Diaryl Ar-Pd(II)L₂-Ar' (Di-organic Complex) Transmetal->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Product 3-Aryl-6-methoxyquinoline RedElim->Product ArCl 3-Chloro-6-methoxyquinoline ArCl->OxAdd Boronic Ar'-B(OH)₂ + Base Boronic->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The Challenge of Aryl Chlorides in Suzuki Couplings

The reactivity of the organic halide in the oxidative addition step follows the general trend I > Br > OTf >> Cl.[6][10] The carbon-chlorine bond is significantly stronger and less polarizable than its bromine or iodine counterparts, making oxidative addition to a Pd(0) center energetically demanding. Consequently, early Suzuki-Miyaura protocols were largely ineffective for aryl chlorides.

The breakthrough in coupling these less reactive substrates came with the development of specialized ligands for the palladium catalyst.[11] To facilitate the activation of the C-Cl bond, the palladium center must be made more electron-rich and sterically accessible. This is achieved by using:

  • Bulky, Electron-Rich Phosphine Ligands: Ligands such as tri-tert-butylphosphine (P(t-Bu)₃), dialkylbiaryl phosphines (e.g., SPhos, XPhos, RuPhos), and N-heterocyclic carbenes (NHCs) are now standard for these challenging couplings.[9][11] These ligands increase the electron density on the palladium atom, promoting its insertion into the C-Cl bond, and their steric bulk favors the formation of a coordinatively unsaturated, highly reactive monoligated Pd(0) species.[6]

  • Stronger Bases: While common bases like Na₂CO₃ can be effective, more challenging couplings often benefit from stronger bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃ to ensure efficient formation of the reactive boronate species.[4]

Experimental Protocol: Synthesis of 3-Phenyl-6-methoxyquinoline

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of 3-chloro-6-methoxyquinoline with phenylboronic acid. All operations should be performed in a well-ventilated fume hood using appropriate personal protective equipment (PPE).

Materials and Equipment:

  • Reactants: 3-chloro-6-methoxyquinoline, Phenylboronic acid

  • Catalyst System: Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Base: Potassium phosphate tribasic (K₃PO₄), powder, anhydrous

  • Solvent: 1,4-Dioxane (anhydrous) and Degassed Water

  • Glassware: Schlenk flask or oven-dried round-bottom flask with reflux condenser, magnetic stir bar, septa, needles/syringes

  • Inert Gas: Nitrogen or Argon line with a manifold

  • Workup: Separatory funnel, rotary evaporator

  • Purification: Silica gel for column chromatography, appropriate eluents (e.g., hexanes/ethyl acetate)

Step-by-Step Methodology
  • Reaction Setup:

    • To an oven-dried Schlenk flask containing a magnetic stir bar, add 3-chloro-6-methoxyquinoline (1.0 mmol, 1 equiv), phenylboronic acid (1.5 mmol, 1.5 equiv), and K₃PO₄ (3.0 mmol, 3.0 equiv).

    • Add the palladium precursor, Pd₂(dba)₃ (0.02 mmol, 2 mol % Pd), and the ligand, SPhos (0.044 mmol, 4.4 mol %).

    • Seal the flask with a rubber septum.

  • Inert Atmosphere:

    • Evacuate the flask under high vacuum and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure the reaction atmosphere is completely free of oxygen. The presence of oxygen can lead to unwanted side reactions, such as the homocoupling of the boronic acid.[2]

  • Solvent Addition:

    • Under a positive pressure of inert gas, add anhydrous 1,4-dioxane (5 mL) and degassed water (1 mL) via syringe. The solvent mixture should be thoroughly degassed beforehand by sparging with an inert gas for 20-30 minutes.

  • Reaction Execution:

    • Immerse the flask in a preheated oil bath at 100 °C.

    • Stir the reaction mixture vigorously for the specified time (typically 4-16 hours).[12]

  • Monitoring the Reaction:

    • Periodically check the reaction progress by thin-layer chromatography (TLC) or LC-MS. To take a sample, briefly remove the flask from heat, allow it to cool slightly, and quickly draw a small aliquot via syringe under a positive flow of inert gas.

  • Workup and Extraction:

    • Once the reaction is complete (as indicated by the consumption of the starting material), remove the flask from the oil bath and allow it to cool to room temperature.

    • Quench the reaction by adding deionized water (20 mL) and ethyl acetate (20 mL).

    • Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer two more times with ethyl acetate (2 x 20 mL).

    • Combine the organic layers, wash with brine (1 x 30 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product is purified by flash column chromatography on silica gel. The appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) should be determined by TLC analysis of the crude material.

    • Combine the fractions containing the pure product and remove the solvent in vacuo to yield 3-phenyl-6-methoxyquinoline as a solid.

Workflow A 1. Add Solids to Schlenk Flask (Quinoline, Boronic Acid, Base, Catalyst) B 2. Purge with Inert Gas (Evacuate & Backfill x3) A->B C 3. Add Degassed Solvents (Dioxane/Water) B->C D 4. Heat Reaction Mixture (100 °C, 4-16 h) C->D E 5. Reaction Workup (Cool, Quench, Extract) D->E F 6. Dry and Concentrate (Dry over Na₂SO₄, Rotovap) E->F G 7. Purify by Chromatography F->G H Pure 3-Aryl-6-methoxyquinoline G->H

Caption: General experimental workflow for the Suzuki cross-coupling reaction.

Data Presentation: Optimizing Reaction Parameters

The success of the Suzuki-Miyaura coupling, especially with challenging substrates, is highly dependent on the careful selection of reaction components. The following table summarizes key parameters and their typical effects on the reaction outcome.

ParameterOptionsRationale & Causality
Palladium Source Pd(OAc)₂, Pd₂(dba)₃These are common, air-stable Pd(II) and Pd(0) precursors, respectively. They are reduced in situ to the active Pd(0) catalyst.
Ligand Bulky Dialkylbiaryl Phosphines: SPhos, XPhos, RuPhosN-Heterocyclic Carbenes (NHCs): IPr, IMesEssential for activating the C-Cl bond.[9] They enhance electron density on Pd and promote the formation of the active monoligated catalytic species. The choice of ligand can be substrate-dependent and may require screening.[11]
Base K₃PO₄, K₂CO₃, Cs₂CO₃, KFThe base activates the boronic acid for transmetalation.[9][10] K₃PO₄ is often an excellent choice for aryl chlorides. Cs₂CO₃ is more soluble and can be effective at lower temperatures. KF can be used for base-sensitive substrates.
Solvent Ethers: Dioxane, THFAromatics: TolueneAmides: DMFA polar aprotic solvent is typically used, often with a small amount of water to aid in dissolving the base and facilitating the transmetalation step.[2] Anhydrous conditions can also be successful.[13]
Temperature 80 - 120 °CHigher temperatures are generally required to overcome the activation energy for the oxidative addition of the C-Cl bond.[12] The optimal temperature depends on the solvent and catalyst stability.
Boronic Acid Partner Arylboronic acids, Heteroarylboronic acids, Boronate esters (e.g., pinacol esters)Boronate esters can offer greater stability and are sometimes used to suppress side reactions like protodeboronation, especially with sensitive substrates.

Troubleshooting Common Issues

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst.2. Insufficiently inert atmosphere.3. Base is not strong enough.4. Temperature is too low.1. Use fresh catalyst and ligand. Ensure the Pd precursor is fully dissolved.2. Improve degassing technique for solvents and ensure a positive pressure of inert gas.3. Switch to a stronger base (e.g., from K₂CO₃ to K₃PO₄ or Cs₂CO₃).4. Increase the reaction temperature in increments of 10 °C.
Homocoupling of Boronic Acid Presence of oxygen in the reaction mixture.Rigorously degas all solvents and ensure the reaction is maintained under a strict inert atmosphere. The "evacuate and backfill" method is highly effective.[2]
Protodeboronation The boronic acid is unstable under the reaction conditions (hydrolytic cleavage).Use a higher concentration, switch to the corresponding boronate ester (e.g., pinacol ester), or use a less nucleophilic base like KF.
Dehalogenation of Starting Material Reductive cleavage of the C-Cl bond.Lower the catalyst loading, try a different ligand, or reduce the reaction time. This can sometimes occur with very electron-rich catalyst systems.

References

  • Suzuki Cross-Coupling Mechanism | Organic Chemistry. (2020). YouTube. Retrieved from [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Retrieved from [Link]

  • Suzuki Cross-Coupling Reactions Mechanisms. Mettler Toledo. Retrieved from [Link]

  • Suzuki Coupling. Organic Chemistry Portal. Retrieved from [Link]

  • Chauhan, P. S., & Kumar, A. (2013). Suzuki Cross Coupling Reaction- A Review. INDO GLOBAL JOURNAL OF PHARMACEUTICAL SCIENCES. Retrieved from [Link]

  • Suzuki-Miyaura Coupling. (2019). Chemistry LibreTexts. Retrieved from [Link]

  • Suzuki-Miyaura Cross-Coupling Reaction. Fisher Scientific. Retrieved from [Link]

  • Bellina, F., Cauteruccio, S., & Rossi, R. (2006). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. ResearchGate. Retrieved from [Link]

  • Synthesis of 3-arylcoumarins via Suzuki-cross-coupling reactions of 3-chlorocoumarin. ResearchGate. Retrieved from [Link]

  • Palladium Catalysts for Cross-Coupling Reaction. ResearchGate. Retrieved from [Link]

  • Lipshutz, B. H., & Blomgren, P. A. (2001). Activation of Aryl Chlorides for Suzuki Cross-Coupling by Ligandless, Heterogeneous Palladium. Organic Letters. Retrieved from [Link]

  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. Retrieved from [Link]

  • Suzuki Cross Coupling Reaction- A Review. Semantic Scholar. Retrieved from [Link]

  • The Suzuki Reaction. Myers Research Group, Harvard University. Retrieved from [Link]

  • Suzuki cross-coupling reaction. (2020). YouTube. Retrieved from [Link]

  • Meringdal, J. W., & Hansen, T. (2025). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews. Retrieved from [Link]

  • Ökten, S., Karadeniz, H., & Caliskan, R. (2016). New Quinoline Derivatives via Suzuki Coupling Reactions. ResearchGate. Retrieved from [Link]

  • Queiroz, M. J. R. P., et al. (2011). Efficient synthesis of 6-(hetero)arylthieno[3,2-b]pyridines by Suzuki-Miyaura coupling. Evaluation of growth inhibition on human tumor cell lines, SARs and effects on the cell cycle. PubMed. Retrieved from [Link]

  • Taddei, M., et al. (2018). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. MDPI. Retrieved from [Link]

  • Thompson, A. L., et al. (2021). An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals. National Institutes of Health. Retrieved from [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research. Retrieved from [Link]

  • da Silva, A. B., et al. (2017). Synthesis, characterization and biological activities of 3-aryl-1,4-naphthoquinones – green palladium-catalysed Suzuki cross coupling. New Journal of Chemistry. Retrieved from [Link]

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Application Note & Protocol: Quantification of 3-Chloro-6-methoxyquinoline using a Validated HPLC-UV Method

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the quantitative determination of 3-Chloro-6-methoxyquinoline using a robust, reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection. 3-Chloro-6-methoxyquinoline is a critical heterocyclic scaffold in medicinal chemistry and a potential process-related impurity or intermediate in pharmaceutical manufacturing.[1] Accurate quantification is essential for quality control, process optimization, and regulatory compliance. This application note details the complete analytical procedure, from sample preparation to data analysis, and includes a rigorous validation protocol according to the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure the method's reliability, accuracy, and precision.[2][3]

Introduction & Scientific Rationale

Quinoline and its derivatives are fundamental structural motifs in a vast array of pharmacologically active compounds.[1][4] The specific compound, 3-Chloro-6-methoxyquinoline, serves as a key building block in the synthesis of novel therapeutic agents. Its presence, even in trace amounts, may signify an impurity that could impact the safety and efficacy of a final drug product. Therefore, a validated analytical method is imperative for its precise quantification.

High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for pharmaceutical analysis due to its high resolution, sensitivity, and reproducibility.[5][6] The selected reverse-phase mode is ideally suited for separating moderately polar compounds like quinoline derivatives from complex matrices.[7][8] The method employs a C18 stationary phase, which provides excellent hydrophobic retention for the aromatic quinoline ring system.[9] UV detection is chosen for its simplicity and the strong chromophoric nature of the quinoline structure, which allows for sensitive detection.[4][10]

The causality behind our experimental choices is grounded in achieving optimal chromatographic performance:

  • Mobile Phase Selection : A buffered acetonitrile/water mobile phase is selected to ensure sharp, symmetrical peaks. Acetonitrile is a common organic modifier providing good elution strength, while the acidic modifier (formic acid) helps to suppress the ionization of any residual silanol groups on the stationary phase and protonate the basic nitrogen on the quinoline ring, leading to consistent retention and improved peak shape.[8]

  • Column Chemistry : A C18 column is the workhorse of reverse-phase chromatography, offering a non-polar stationary phase that interacts effectively with the non-polar regions of the analyte molecule, providing robust and predictable retention.[9]

  • Detection Wavelength : The UV detection wavelength is set at the absorbance maximum (λmax) of 3-Chloro-6-methoxyquinoline to achieve the highest possible sensitivity. If the λmax is unknown, it should be determined experimentally using a photodiode array (PDA) detector by scanning a standard solution. For many quinoline derivatives, a wavelength between 240-260 nm provides a strong signal.

Experimental Workflow & Validation Overview

The overall process, from initial setup to a fully validated method, follows a logical progression designed to ensure data integrity and reliability.

Workflow cluster_prep Phase 1: Preparation & Setup cluster_analysis Phase 2: Analysis & Validation cluster_data Phase 3: Data Management A Reagent & Mobile Phase Preparation B Standard & Sample Solution Preparation A->B Diluents C Instrument Setup & Equilibration B->C Injectables D System Suitability Test (SST) C->D Pass/Fail D->C If Failed: Troubleshoot E Method Validation (ICH Q2 R2) D->E If Passed F Routine Sample Quantification E->F Validated Method G Data Acquisition & Integration F->G Raw Data H Calculation & Reporting G->H Processed Data

Caption: Overall workflow for HPLC method implementation.

Materials and Instrumentation

  • Analyte: 3-Chloro-6-methoxyquinoline reference standard (purity >98%)

  • Solvents: HPLC-grade Acetonitrile (ACN) and Methanol (MeOH), Purified Water (e.g., Milli-Q or equivalent)

  • Reagents: Formic acid (reagent grade, ~99%)

  • Instrumentation:

    • HPLC system with a binary or quaternary pump, autosampler, column thermostat, and UV/Vis or PDA detector (e.g., Agilent 1260 Infinity II, Waters Alliance e2695).[7]

    • Analytical balance (0.01 mg readability).

    • Ultrasonic bath for degassing and dissolution.

    • Syringe filters (0.45 µm, PTFE or Nylon).[11]

    • Class A volumetric flasks and pipettes.

    • Chromatography Data System (CDS) software (e.g., OpenLab, Empower).

Detailed Protocols

Chromatographic Conditions

The following table summarizes the optimized instrumental parameters for the analysis.

ParameterRecommended SettingRationale
HPLC Column C18, 4.6 x 150 mm, 5 µm particle sizeStandard dimensions for good resolution and efficiency in impurity analysis.[5]
Mobile Phase Acetonitrile : Water (with 0.1% Formic Acid) (55:45 v/v)Provides optimal retention and peak shape for quinoline derivatives.[8]
Elution Mode IsocraticEnhances method robustness and simplicity for routine QC.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, balancing analysis time and pressure.[5]
Column Temperature 30 °CMaintains consistent retention times and improves peak symmetry.[7]
Injection Volume 10 µLA typical volume to balance sensitivity and peak distortion.
UV Detection 254 nmStrong absorbance wavelength for aromatic systems; should be confirmed by λmax scan if possible.
Run Time 10 minutesSufficient to elute the analyte and any potential early- or late-eluting impurities.
Preparation of Solutions

Proper sample and standard preparation is critical for accurate results.[6][12]

Diluent: Prepare a mixture of Acetonitrile and Water (50:50 v/v).

Standard Stock Solution (e.g., 500 µg/mL):

  • Accurately weigh approximately 25 mg of 3-Chloro-6-methoxyquinoline reference standard into a 50 mL volumetric flask.

  • Add approximately 30 mL of diluent and sonicate for 5 minutes or until fully dissolved.

  • Allow the solution to return to room temperature.

  • Dilute to the mark with diluent and mix thoroughly.

Working Standard Solution (e.g., 50 µg/mL):

  • Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask.

  • Dilute to the mark with diluent and mix thoroughly. This solution will be used for calibration and system suitability.

Sample Preparation:

  • Accurately weigh a quantity of the sample expected to contain approximately 25 mg of 3-Chloro-6-methoxyquinoline and transfer it to a 50 mL volumetric flask.

  • Follow steps 2-4 from the Standard Stock Solution preparation.

  • Pipette 5.0 mL of this solution into a separate 50 mL volumetric flask, dilute to the mark with diluent, and mix.

  • Before injection, filter the final solution through a 0.45 µm syringe filter into an HPLC vial.[11] Discard the first 1-2 mL of the filtrate.

System Suitability Test (SST) Protocol

Before any analysis, the system's performance must be verified.

  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Make five replicate injections of the Working Standard Solution (50 µg/mL).

  • Evaluate the results against the criteria in the table below.

ParameterAcceptance CriteriaPurpose
Tailing Factor (T) ≤ 2.0Ensures peak symmetry.
Theoretical Plates (N) > 2000Measures column efficiency.
% RSD of Peak Area ≤ 2.0%Demonstrates injection precision and system stability.
% RSD of Retention Time ≤ 1.0%Confirms pump performance and chromatographic stability.

Method Validation Protocol (ICH Q2 R2)

A validation study provides documented evidence that the analytical procedure is fit for its intended purpose.[3][13]

Validation center Validated Method Specificity Specificity & Selectivity Specificity->center Linearity Linearity Linearity->center Accuracy Accuracy (Recovery) Linearity->Accuracy Precision Precision Linearity->Precision Accuracy->center Precision->center Precision->Accuracy LOD LOD LOD->center LOQ LOQ LOQ->center LOQ->Linearity lower end Robustness Robustness Robustness->center

Caption: Interrelationship of core method validation parameters.

Specificity
  • Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.

  • Protocol:

    • Inject the diluent (blank) to check for interfering peaks at the analyte's retention time.

    • Inject a known impurity or placebo solution.

    • Inject the sample solution and the standard solution.

    • If available, perform forced degradation studies (acid, base, peroxide, heat, light) on the sample and analyze the stressed samples to ensure the analyte peak is resolved from any degradation products.

  • Acceptance Criteria: The analyte peak should be free from interference from the blank, placebo, and any degradation products (peak purity should be >990 if using a PDA detector).

Linearity
  • Objective: To demonstrate a direct proportional relationship between analyte concentration and detector response.

  • Protocol:

    • Prepare a series of at least five calibration standards from the stock solution, typically ranging from 50% to 150% of the target concentration (e.g., 25, 37.5, 50, 62.5, 75 µg/mL).

    • Inject each concentration in triplicate.

    • Plot a graph of the mean peak area versus concentration.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be close to zero.

Accuracy (as Recovery)
  • Objective: To determine the closeness of the test results to the true value.

  • Protocol:

    • Perform a recovery study by spiking a placebo or sample matrix with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Prepare three replicates at each level.

    • Analyze the samples and calculate the percentage recovery.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0% at each concentration level.[14]

Precision
  • Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

  • Protocol:

    • Repeatability (Intra-day Precision): Analyze a minimum of six replicate sample preparations at 100% of the test concentration on the same day, by the same analyst, on the same instrument.[14]

    • Intermediate Precision (Inter-day Ruggedness): Repeat the repeatability study on a different day, with a different analyst, or on a different instrument.

  • Acceptance Criteria: The % RSD for both repeatability and intermediate precision should be not more than 2.0%.

Limit of Detection (LOD) and Limit of Quantification (LOQ)
  • Objective: To determine the lowest concentration of analyte that can be reliably detected (LOD) and quantified with acceptable precision and accuracy (LOQ).

  • Protocol (based on Signal-to-Noise ratio):

    • Prepare and inject a series of increasingly dilute solutions of the analyte.

    • Determine the concentration that results in a signal-to-noise (S/N) ratio of approximately 3:1 for LOD.

    • Determine the concentration that results in a S/N ratio of approximately 10:1 for LOQ.

    • Confirm the LOQ concentration by injecting it six times and checking for acceptable precision (%RSD ≤ 10%).

Robustness
  • Objective: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.

  • Protocol:

    • Vary key parameters one at a time, such as:

      • Flow Rate (± 0.1 mL/min)

      • Column Temperature (± 5 °C)

      • Mobile Phase Composition (e.g., ± 2% organic content)

    • Analyze the standard solution under each condition and evaluate the impact on SST parameters.

  • Acceptance Criteria: The SST parameters should remain within the acceptance criteria for all tested variations.

Data Analysis & Calculations

The concentration of 3-Chloro-6-methoxyquinoline in the sample is calculated using the peak area response from the chromatogram and an external standard calibration.

Calculation Formula:

Concentration (µg/mL) = (Area_sample / Area_standard) * Concentration_standard

To express the result as a percentage (w/w) in the original solid sample:

% (w/w) = (Concentration_sample_µg/mL * Dilution_Factor_mL / Weight_sample_mg) * (1 mg / 1000 µg) * 100

Conclusion

The HPLC-UV method described in this application note is a specific, linear, accurate, precise, and robust procedure for the quantification of 3-Chloro-6-methoxyquinoline. The comprehensive validation protocol, grounded in ICH guidelines, ensures that the method is reliable and suitable for its intended use in a quality control environment. Adherence to the detailed steps for sample preparation, system suitability, and analysis will yield consistently trustworthy results for researchers, scientists, and drug development professionals.

References

  • SciSpace. (2021). Development and Validation of Reverse-phase High- performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. Available at: [Link]

  • Musiol, R., et al. (n.d.). RP-HPLC determination of lipophilicity in series of quinoline derivatives.
  • Nacalai Tesque, Inc. Sample Pretreatment for HPLC. Available at: [Link]

  • Science.gov. (n.d.). hplc assay method: Topics. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis, Spectral Characterization and Photoluminescence of 3-chloro-6-methoxy-2-(methylsulfanyl)quinoxaline in Different Solvents. Available at: [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Available at: [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Available at: [Link]

  • Atmospheric Measurement Techniques. (n.d.). Chemical characterization of the main products formed through aqueous-phase photonitration of guaiacol. Available at: [Link]

  • SIELC Technologies. (n.d.). Separation of Quinoline on Newcrom R1 HPLC column. Available at: [Link]

  • Veeprho. (2024). High-Performance Liquid Chromatography (HPLC) for Impurity Analysis. Available at: [Link]

  • ResearchGate. (n.d.). Improvement and Application HPLC-UV Method for detecting of N-drugs in Pharmaceutical Formulations. Available at: [Link]

  • Drawell. (n.d.). Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. Available at: [Link]

  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Available at: [Link]

  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Available at: [Link]

  • PubMed Central (PMC). (n.d.). Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors. Available at: [Link]

  • Semantic Scholar. (2021). An Overview of the Analytical Methods for the Determination of Organic Ultraviolet Filters. Available at: [Link]

  • DergiPark. (2023). Experimental and DFT-Based Investigation of Structural, Spectroscopic, and Electronic Features of 6-Chloroquinoline. Available at: [Link]

  • Sartorius. (n.d.). Sample Preparation. Available at: [Link]

  • Pharmaguideline. (2024). Steps for HPLC Method Validation. Available at: [Link]

  • ResearchGate. (n.d.). Development and validation of a reversed-phase HPLC method for simultaneous analysis. Available at: [Link]

  • PubMed. (2015). HPLC-UV Method for the Identification and Screening of Hydroquinone.... Available at: [Link]

  • NIMS University. (n.d.). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Available at: [Link]

  • MDPI. (n.d.). 2-Chloro-4,6-bis{(E)-3-methoxy-4-[(4-methoxybenzyl)oxy]styryl}pyrimidine: Synthesis, Spectroscopic and Computational Evaluation. Available at: [Link]

  • PubChem, NIH. (n.d.). 3-Chloroquinoline. Available at: [Link]

  • PubChem, NIH. (n.d.). 6-Chloroquinoline. Available at: [Link]

Sources

Application Notes and Protocols: A Robust LC-MS/MS Protocol for the Detection of 3-Chloro-6-methoxyquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Challenge of Novel Quinolines

The quinoline scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities. 3-Chloro-6-methoxyquinoline represents a potentially significant intermediate or active pharmaceutical ingredient. As with many novel compounds in the drug development pipeline, a robust and reliable analytical method for its quantification in biological matrices is paramount for pharmacokinetic, toxicokinetic, and efficacy studies. This document outlines a comprehensive, step-by-step protocol for the development and validation of a sensitive and selective Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the determination of 3-Chloro-6-methoxyquinoline in human plasma.

Given the absence of established analytical methods for this specific analyte, this guide is structured to not only provide a direct protocol but also to elucidate the scientific rationale behind each methodological choice. This approach ensures that the protocol is not merely a set of instructions, but a self-validating system that can be adapted and troubleshooted by the end-user. All recommendations are grounded in the principles outlined by the U.S. Food and Drug Administration (FDA) for bioanalytical method validation, ensuring regulatory compliance and data integrity.[1][2][3][4][5]

Predicted Physicochemical Properties and Mass Spectrometric Behavior

Due to the novelty of 3-Chloro-6-methoxyquinoline, empirical physicochemical data is scarce. However, we can infer its properties from structurally similar compounds. Based on related quinoline structures, we can predict that 3-Chloro-6-methoxyquinoline will be a small molecule with limited aqueous solubility, soluble in organic solvents, and possess a basic nitrogen atom on the quinoline ring, making it amenable to positive ion electrospray ionization (ESI+).

The predicted monoisotopic mass of 3-Chloro-6-methoxyquinoline (C10H8ClNO) is approximately 193.03 g/mol . The presence of a chlorine atom will result in a characteristic M+2 isotopic pattern, with the intensity of the M+2 peak being approximately one-third of the M peak, which is a key signature for identification.

Mass Spectrometry Fragmentation:

Based on studies of methoxyquinolines, the primary fragmentation pathways are expected to involve the loss of a methyl group (-15 Da) from the methoxy substituent, followed by the loss of carbon monoxide (-28 Da).[6] The chloro-substituted ring is also a likely site for fragmentation.

Experimental Workflow Overview

The following diagram illustrates the comprehensive workflow for the development and validation of the LC-MS/MS method for 3-Chloro-6-methoxyquinoline.

workflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_validation Method Validation prep Plasma Sample Collection spike Spiking with Analyte and Internal Standard prep->spike extract Protein Precipitation or SPE spike->extract evap Evaporation and Reconstitution extract->evap lc Chromatographic Separation evap->lc ms Mass Spectrometric Detection (MRM) lc->ms linearity Linearity & Range ms->linearity accuracy Accuracy & Precision ms->accuracy selectivity Selectivity & Specificity ms->selectivity stability Stability Studies ms->stability

Caption: High-level workflow for the LC-MS/MS protocol development.

Detailed Method Development and Protocol

Materials and Reagents
  • 3-Chloro-6-methoxyquinoline analytical standard (purity >98%)

  • Stable isotope-labeled internal standard (SIL-IS), e.g., 3-Chloro-6-methoxyquinoline-d3 (if available), or a structurally similar analog.

  • LC-MS grade acetonitrile, methanol, and water

  • Formic acid (≥98%)

  • Human plasma (with appropriate anticoagulant, e.g., K2EDTA)

  • 96-well protein precipitation plates or solid-phase extraction (SPE) cartridges

LC-MS/MS System and Conditions

A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source is recommended for this application due to its high sensitivity and selectivity.

2.1. Mass Spectrometry Optimization

The initial step is to optimize the detection of 3-Chloro-6-methoxyquinoline.

  • Infusion and Tuning: Directly infuse a standard solution of the analyte (e.g., 100 ng/mL in 50:50 acetonitrile:water with 0.1% formic acid) into the mass spectrometer to determine the optimal precursor ion and product ions for Multiple Reaction Monitoring (MRM).

  • Ionization Mode: Positive ESI mode is anticipated to be most effective due to the basicity of the quinoline nitrogen.

  • MRM Transitions: The protonated molecule [M+H]+ is expected to be the precursor ion. Fragment this ion by increasing the collision energy to identify stable and intense product ions.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
3-Chloro-6-methoxyquinolineTo be determinedTo be determined100To be determined
Internal StandardTo be determinedTo be determined100To be determined

Caption: Table for optimizing MRM transitions.

2.2. Chromatographic Separation

The goal of the liquid chromatography is to separate the analyte from endogenous plasma components to minimize matrix effects and ensure accurate quantification.[7]

  • Column Selection: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm particle size) is a good starting point for a small molecule like 3-Chloro-6-methoxyquinoline.

  • Mobile Phase: A gradient elution with water and an organic solvent (acetonitrile or methanol), both containing an acidic modifier like 0.1% formic acid, will facilitate good peak shape and ionization efficiency.

  • Gradient Optimization: Start with a broad gradient to determine the approximate retention time and then optimize the gradient to ensure a short run time while maintaining good separation from interfering peaks.

Time (min)% Mobile Phase A (Water + 0.1% Formic Acid)% Mobile Phase B (Acetonitrile + 0.1% Formic Acid)Flow Rate (mL/min)
0.09550.4
0.59550.4
2.55950.4
3.05950.4
3.19550.4
5.09550.4

Caption: Example of a starting LC gradient.

Sample Preparation Protocol

Efficient sample preparation is critical for removing interferences from complex biological matrices like plasma.[8][9]

3.1. Protein Precipitation (PPT)

This is a rapid and straightforward method suitable for initial method development.[10]

  • Spike: To 50 µL of human plasma in a 96-well plate, add 10 µL of the internal standard working solution.

  • Precipitate: Add 200 µL of cold acetonitrile containing 0.1% formic acid.

  • Mix: Vortex the plate for 2 minutes.

  • Centrifuge: Centrifuge at 4000 rpm for 10 minutes to pellet the precipitated proteins.

  • Transfer: Carefully transfer the supernatant to a clean 96-well plate.

  • Evaporate and Reconstitute: Evaporate the supernatant to dryness under a stream of nitrogen and reconstitute in 100 µL of the initial mobile phase.

  • Inject: Inject a portion of the reconstituted sample into the LC-MS/MS system.

ppt_workflow plasma Plasma Sample spike Add Internal Standard plasma->spike precipitate Add Acetonitrile spike->precipitate vortex Vortex precipitate->vortex centrifuge Centrifuge vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporate & Reconstitute supernatant->evaporate inject Inject into LC-MS/MS evaporate->inject

Caption: Protein Precipitation Workflow.

3.2. Solid-Phase Extraction (SPE)

For cleaner extracts and potentially lower limits of quantification, SPE is a more rigorous option.[10][11]

  • Condition: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load: Load the pre-treated plasma sample (plasma diluted with an acidic buffer).

  • Wash: Wash the cartridge with a weak organic solvent to remove interferences.

  • Elute: Elute the analyte and internal standard with a stronger, basic organic solvent.

  • Evaporate and Reconstitute: Evaporate the eluate and reconstitute as described in the PPT protocol.

Bioanalytical Method Validation

A full validation of the bioanalytical method should be performed according to FDA guidelines to ensure its reliability for regulated studies.[1][2][3][4][5]

The validation will assess the following parameters:

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

  • Accuracy and Precision: The closeness of the determined values to the nominal concentration and the degree of scatter in the data.

  • Calibration Curve and Linearity: The relationship between the instrument response and the known concentrations of the analyte.

  • Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be measured with acceptable accuracy and precision.

  • Stability: The chemical stability of the analyte in the biological matrix under different storage and processing conditions (e.g., freeze-thaw, short-term benchtop, long-term storage).

Validation ParameterAcceptance Criteria
Accuracy Within ±15% of the nominal concentration (±20% at the LLOQ).
Precision Coefficient of variation (CV) should not exceed 15% (20% at the LLOQ).
Linearity Correlation coefficient (r²) of ≥ 0.99.
Selectivity No significant interfering peaks at the retention time of the analyte and IS in blank plasma from at least six different sources.
Stability (Freeze-Thaw) Analyte concentration should be within ±15% of the baseline concentration after three freeze-thaw cycles.

Caption: Key validation parameters and their acceptance criteria based on FDA guidance.

Conclusion: A Pathway to Reliable Quantification

This application note provides a detailed and scientifically grounded protocol for the development and validation of an LC-MS/MS method for the quantification of 3-Chloro-6-methoxyquinoline in human plasma. By following a systematic approach to method development and adhering to regulatory guidelines for validation, researchers can establish a robust and reliable analytical method. This will, in turn, generate high-quality data to support the advancement of new chemical entities through the drug development process. The principles and methodologies outlined herein are not only applicable to 3-Chloro-6-methoxyquinoline but can also serve as a template for the development of LC-MS/MS methods for other novel small molecules.

References

  • Frontiers in Chemistry. (2024). Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. [Link]

  • Clugston, D. M., & MacLean, D. B. (1966). Mass spectra of oxygenated quinolines. Canadian Journal of Chemistry, 44(7), 781–790. [Link]

  • ResearchGate. (2020). Simultaneous Determination Method of Aniline and Quinoline in Drinking Water by LC/MS/MS. [Link]

  • The Good Scents Company. (n.d.). 6-methoxyquinoline. [Link]

  • LCGC International. (2021). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. [Link]

  • ResearchGate. (2016). Development and Validation of LCMS/MS Method for the Simultaneous Determination of Quinine and Doxycycline in Pharmaceutical Formulations. [Link]

  • ResolveMass. (2023). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]

  • Biotage. (n.d.). Bioanalytical sample preparation. [Link]

  • PubMed. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. [Link]

  • Outsourced Pharma. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. [Link]

  • PubChem. (n.d.). 2-Chloro-6-methoxyquinoline-3-carbaldehyde. [Link]

  • Biotage. (n.d.). Bioanalytical Sample Preparation. [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • MDPI. (2021). LC-MS/MS Method Development for the Discovery and Identification of Amphidinols Produced by Amphidinium. [Link]

  • National Center for Biotechnology Information. (2013). Key elements of bioanalytical method validation for small molecules. [Link]

  • National Center for Biotechnology Information. (2013). Development and validation of an LC-MS/MS method for determination of compound K in human plasma and clinical application. [Link]

  • Royal Society of Chemistry. (2018). Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

Sources

Application Note: Robust Derivatization of 3-Chloro-6-methoxyquinoline for Enhanced GC-MS Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Abstract

This application note provides a comprehensive guide to the chemical derivatization of 3-Chloro-6-methoxyquinoline for robust and reproducible analysis by Gas Chromatography-Mass Spectrometry (GC-MS). The inherent polarity of the quinoline nitrogen can lead to poor chromatographic peak shape and reduced sensitivity. To mitigate these issues, we present a detailed protocol for the silylation of 3-Chloro-6-methoxyquinoline, a method chosen for its efficiency and the stability of the resulting derivative. This guide is intended for researchers, scientists, and drug development professionals seeking to improve the accuracy and reliability of their GC-MS data for this class of compounds.

Introduction: The Rationale for Derivatization

3-Chloro-6-methoxyquinoline is a key heterocyclic compound utilized in the synthesis of various pharmaceutical agents and functional materials. Accurate quantification and characterization of this molecule and its metabolites are critical in drug development and quality control processes. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique offering high chromatographic resolution and structural elucidation capabilities.[1][2] However, the direct analysis of moderately polar nitrogen-containing compounds like 3-Chloro-6-methoxyquinoline can be challenging.

The lone pair of electrons on the nitrogen atom in the quinoline ring can interact with active sites (e.g., residual silanols) on the GC column and inlet, leading to undesirable effects such as peak tailing, reduced signal intensity, and poor reproducibility.[3] Chemical derivatization addresses these challenges by converting the polar analyte into a less polar and more volatile form, thereby improving its chromatographic behavior.[4][5] This process replaces the active hydrogen that can be present in tautomeric forms or masks the polar nitrogen center, resulting in sharper, more symmetrical peaks and enhanced sensitivity.[3]

Selecting the Optimal Derivatization Strategy: Silylation

For nitrogen-containing heterocyclic compounds, several derivatization techniques are available, primarily silylation, acylation, and alkylation.[6]

  • Silylation: This is the most prevalent method for GC derivatization.[3] It involves replacing an active hydrogen with a trimethylsilyl (TMS) group or a more robust tert-butyldimethylsilyl (t-BDMS) group.[6] Silylation reagents are highly effective for derivatizing amines and other nitrogen-containing functional groups, significantly reducing polarity and increasing volatility.[4][7]

  • Acylation: This method introduces an acyl group, which also serves to decrease the polarity of the analyte. However, the resulting derivatives can sometimes be less thermally stable than their silylated counterparts.

  • Alkylation: This technique forms ethers, esters, or alkylamines. While effective, it can sometimes be more aggressive and may not be as straightforward as silylation for this specific application.

For 3-Chloro-6-methoxyquinoline, silylation is the recommended approach due to its high reaction efficiency and the excellent thermal stability of the resulting TMS derivative. We will focus on the use of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a trimethylchlorosilane (TMCS) catalyst. BSTFA is a potent silylating agent, and the addition of 1% TMCS enhances its reactivity, ensuring complete derivatization of the target analyte.[4]

Experimental Workflow and Protocol

The following section details the complete workflow, from sample preparation to GC-MS analysis, for the derivatization of 3-Chloro-6-methoxyquinoline.

Overall Experimental Workflow

The diagram below outlines the key stages of the analytical process.

experimental_workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing prep_sample Prepare 3-Chloro-6-methoxyquinoline in an Aprotic Solvent (e.g., Acetonitrile, Pyridine) dry_sample Ensure Sample is Anhydrous prep_sample->dry_sample add_reagent Add Derivatization Reagent (BSTFA + 1% TMCS) dry_sample->add_reagent Proceed to Derivatization react Incubate at 70°C for 30 min add_reagent->react inject Inject Derivatized Sample into GC-MS react->inject Proceed to Analysis separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection separate->detect process Process Chromatogram and Mass Spectrum detect->process Proceed to Data Handling quantify Quantify and Identify process->quantify

Caption: A high-level overview of the derivatization and analysis workflow.

Derivatization Reaction Mechanism

The silylation of 3-Chloro-6-methoxyquinoline with BSTFA proceeds via a nucleophilic attack from the nitrogen atom on the silicon of the silylating reagent, forming a stable N-TMS derivative.

Caption: Silylation of 3-Chloro-6-methoxyquinoline with BSTFA.

Detailed Step-by-Step Protocol

Materials:

  • 3-Chloro-6-methoxyquinoline standard or sample extract

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) + 1% Trimethylchlorosilane (TMCS)

  • Anhydrous Pyridine or Acetonitrile

  • 2 mL GC vials with PTFE-lined caps

  • Heating block or oven

  • Vortex mixer

Procedure:

  • Sample Preparation:

    • Accurately weigh or pipette a known amount of the 3-Chloro-6-methoxyquinoline sample into a clean, dry 2 mL GC vial.

    • If the sample is in a solid form, dissolve it in 100 µL of anhydrous pyridine or acetonitrile. If it is already in a solution, ensure the solvent is aprotic and compatible with the silylation reaction.

    • Causality: The use of an anhydrous aprotic solvent is critical. Silylating reagents are highly sensitive to moisture and will preferentially react with water, reducing the derivatization yield of the target analyte.[3][6] Pyridine can also act as a catalyst by scavenging the acidic byproducts.

  • Addition of Derivatization Reagent:

    • Add 100 µL of BSTFA + 1% TMCS to the sample vial.

    • Causality: A reagent excess is used to drive the reaction to completion. BSTFA is a strong silyl donor, and the TMCS catalyst enhances its reactivity, particularly for less reactive sites.[4]

  • Reaction Incubation:

    • Securely cap the vial and briefly vortex the mixture to ensure homogeneity.

    • Place the vial in a heating block or oven set to 70°C for 30 minutes.

    • Causality: Heating provides the necessary activation energy for the reaction to proceed efficiently, ensuring a high conversion rate to the TMS derivative within a reasonable timeframe.

  • Cooling and Analysis:

    • After incubation, remove the vial and allow it to cool to room temperature.

    • The sample is now ready for direct injection into the GC-MS system. No further workup is typically required.

Quantitative Data and GC-MS Parameters

The following tables summarize the key parameters for the derivatization protocol and a suggested starting point for the GC-MS analysis.

ParameterValue/ConditionRationale
Sample Volume 100 µLStandard volume for vial-based derivatization.
Derivatization Reagent BSTFA + 1% TMCSPotent silylating agent with a catalyst for high efficiency.
Reagent Volume 100 µLEnsures a molar excess to drive the reaction to completion.
Reaction Temperature 70 °COptimal temperature to ensure a rapid and complete reaction.
Reaction Time 30 minutesSufficient time for the derivatization of the target analyte.
Solvent Anhydrous PyridineAprotic solvent that also aids in catalyzing the reaction.

Table 1: Summary of Derivatization Protocol Parameters.

GC-MS ParameterSuggested Setting
GC Column DB-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness
Injection Mode Splitless (for trace analysis) or Split
Inlet Temperature 280 °C
Carrier Gas Helium, constant flow at 1.0 mL/min
Oven Program Start at 100°C, hold for 1 min, ramp to 280°C at 15°C/min, hold for 5 min
MS Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Scan Range 50 - 450 amu

Table 2: Suggested GC-MS Method Parameters.

Conclusion

The derivatization of 3-Chloro-6-methoxyquinoline using BSTFA with a TMCS catalyst is a robust and effective method to overcome the challenges associated with its direct GC-MS analysis. This silylation protocol effectively reduces the polarity and increases the volatility of the analyte, leading to improved peak shape, enhanced sensitivity, and greater reproducibility. By following the detailed steps and understanding the rationale behind them, researchers can achieve high-quality, reliable data for this important class of compounds.

References

  • Phenomenex. (n.d.). Derivatization for Gas Chromatography.
  • Unknown. (n.d.). GC Derivatization.
  • Lin, D.-L., & Wang, S.-M. (n.d.). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of Food and Drug Analysis.
  • Halket, J. M., & Zaikin, V. G. (2010). Derivatization in Mass Spectrometry. Spectroscopy Online.
  • Lin, D.-L., & Wang, S.-M. (n.d.). Chemical derivatization for the analysis of drugs by GC-MS - A concept. Journal of Food and Drug Analysis.
  • Unknown. (n.d.). Derivatization Reactions and Reagents for Gas Chromatography Analysis. ResearchGate.
  • Orata, F. (2012).
  • Chrom Tech, Inc. (2025, October 15). Why Use GC Derivatization Reagents.
  • Supelco. (n.d.).
  • Moros, G., et al. (2017). Investigation of the Derivatization Conditions for GC-MS Metabolomics of Biological Samples. Bioanalysis, 9(1), 53-65.
  • Unknown. (n.d.). Derivatization Methods in GC and GC/MS. ResearchGate.
  • Sigma-Aldrich. (n.d.). The Derivatization and Analysis of Amino Acids by GC-MS.
  • Bibel, M. (2025, March 9). Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation.

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Application Notes: 3-Chloro-6-methoxyquinoline as a Core Scaffold for the Synthesis of Novel Kinase-Inhibiting Anticancer Agents

Author: BenchChem Technical Support Team. Date: February 2026

Forward: This document provides a comprehensive guide for researchers, medicinal chemists, and drug development scientists on the strategic use of 3-Chloro-6-methoxyquinoline as a versatile starting material for the synthesis of potent anticancer agents. The focus is on the development of kinase inhibitors, a clinically validated and highly successful class of cancer therapeutics. These notes offer detailed synthetic protocols, mechanistic insights, and structure-activity relationship (SAR) principles to facilitate the rational design and discovery of next-generation oncology drugs.

Introduction: The Quinoline Scaffold in Modern Oncology

The quinoline ring system is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] In oncology, quinoline derivatives have emerged as a cornerstone of targeted therapy, primarily due to their efficacy as inhibitors of protein kinases.[2] Protein kinases are critical regulators of cellular signaling pathways that, when dysregulated, drive cancer cell proliferation, survival, and metastasis. Key oncogenic kinases such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Platelet-Derived Growth Factor Receptor (PDGFR) are frequent targets for quinoline-based inhibitors.[3]

3-Chloro-6-methoxyquinoline is a strategically designed starting material for building libraries of potential anticancer agents. Its structure offers two key features for synthetic elaboration:

  • The C3-Chloro Group: This position is an activated site for carbon-carbon and carbon-nitrogen bond formation. It is particularly amenable to modern palladium-catalyzed cross-coupling reactions, allowing for the systematic and efficient introduction of diverse chemical functionalities.

  • The C6-Methoxy Group: The methoxy substituent influences the electronic properties of the quinoline ring and can participate in crucial hydrogen bond interactions within the ATP-binding pocket of target kinases, often enhancing binding affinity and selectivity.[4][5]

This guide will focus on a robust and widely applicable synthetic methodology—the Suzuki-Miyaura cross-coupling reaction—to demonstrate the utility of 3-Chloro-6-methoxyquinoline in generating novel 3-arylquinoline derivatives with potent anti-angiogenic and anticancer properties.

Core Synthetic Strategy: Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful tool in drug discovery for creating a C-C bond between an organohalide and an organoboron compound, catalyzed by a palladium complex. For our application, it allows for the direct coupling of various aryl or heteroaryl groups at the 3-position of the quinoline core, a key strategy for exploring the structure-activity relationship of kinase inhibitors.[6][7]

The reaction proceeds via a well-established catalytic cycle involving three key steps: oxidative addition of the palladium catalyst to the C-Cl bond, transmetalation of the aryl group from the boronic acid to the palladium center (facilitated by a base), and reductive elimination to form the final product and regenerate the catalyst.

G cluster_cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L2 Active Catalyst pdi Oxidative Addition Intermediate (Ar-Pd(II)-Cl)L2 pd0->pdi + R-Cl (3-Chloroquinoline) pdii Transmetalation Intermediate (Ar-Pd(II)-Ar')L2 pdi->pdii + R'-B(OH)2 (Arylboronic Acid) + Base pdii->pd0 Reductive Elimination prod_out pdii->prod_out Product R-R' (3-Arylquinoline)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Application Protocol: Synthesis of 3-Aryl-6-methoxyquinoline Derivatives

This protocol describes a general procedure for the synthesis of a 3-aryl-6-methoxyquinoline library from 3-Chloro-6-methoxyquinoline and various arylboronic acids.

Principle: The chloro substituent at the C3 position of the quinoline ring serves as the electrophilic partner. In the presence of a palladium catalyst and a suitable base, it reacts with a nucleophilic arylboronic acid to form the desired C-C coupled product. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yield and purity.

Materials:

  • 3-Chloro-6-methoxyquinoline (1.0 eq)

  • Arylboronic acid (1.2 - 1.5 eq)

  • Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] (0.02 - 0.05 eq)

  • Base: Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2.0 - 3.0 eq)

  • Solvents: 1,4-Dioxane and Water (e.g., 4:1 v/v), or Toluene/Ethanol/Water

  • Inert Gas: Argon or Nitrogen

  • Standard laboratory glassware, including a round-bottom flask and reflux condenser

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-Chloro-6-methoxyquinoline (1.0 eq), the selected arylboronic acid (1.2 eq), and the base (K₂CO₃, 2.0 eq).

    • Causality: Using flame-dried glassware and an excess of the boronic acid and base helps to drive the reaction to completion and compensates for any potential degradation or side reactions.

  • Inert Atmosphere: Seal the flask with a septum and purge the system with an inert gas (Argon or Nitrogen) for 10-15 minutes. This is typically done by evacuating the flask and backfilling with the inert gas three times.

    • Causality: The Pd(0) catalyst is sensitive to oxygen and can be deactivated through oxidation. Maintaining an inert atmosphere is critical for catalytic activity and reaction efficiency.

  • Addition of Catalyst and Solvents: Briefly remove the septum and add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 eq) to the flask. Immediately add the degassed solvents (e.g., 1,4-dioxane and water in a 4:1 ratio).

    • Causality: The solvent system is chosen to dissolve both the organic starting materials and the inorganic base. Degassing the solvents (by sparging with argon or through freeze-pump-thaw cycles) removes dissolved oxygen.

  • Reaction Execution: Place the flask in a preheated oil bath and heat the mixture to reflux (typically 80-100 °C, depending on the solvent).

    • Causality: Thermal energy is required to overcome the activation energy for the steps in the catalytic cycle, particularly the initial oxidative addition.

  • Reaction Monitoring (Self-Validation): Monitor the progress of the reaction by thin-layer chromatography (TLC). Take small aliquots from the reaction mixture periodically and spot them on a TLC plate alongside the starting material. The disappearance of the 3-Chloro-6-methoxyquinoline spot and the appearance of a new, typically more nonpolar, product spot indicates reaction progression. The reaction is typically complete within 4-12 hours.

  • Work-up and Extraction: Once the reaction is complete, cool the mixture to room temperature. Add ethyl acetate and water to the flask and transfer the contents to a separatory funnel. Separate the organic layer, and wash it sequentially with water and brine.

    • Causality: This aqueous work-up removes the inorganic base, residual boronic acid, and other water-soluble impurities.

  • Purification and Characterization: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel.

    • Causality: Chromatography separates the desired product from the palladium catalyst residues, unreacted starting materials, and any byproducts.

  • Final Validation: Confirm the structure and purity of the final 3-aryl-6-methoxyquinoline product using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).

Biological Application: Targeting Tumor Angiogenesis via Kinase Inhibition

Mechanism of Action: Many potent anticancer agents derived from quinoline function as ATP-competitive kinase inhibitors.[2] Angiogenesis—the formation of new blood vessels—is a critical process for tumor growth and metastasis and is primarily driven by signaling through receptor tyrosine kinases (RTKs) like VEGFR, PDGFR, and FGFR.[3]

The 3-aryl-6-methoxyquinoline derivatives synthesized via the protocol above are designed to bind to the ATP-binding pocket of these kinases. The quinoline core acts as a scaffold that mimics the adenine moiety of ATP, while the strategically introduced 3-aryl group projects into a hydrophobic region of the active site, enhancing binding affinity and conferring selectivity. By occupying this site, the inhibitor prevents the binding and hydrolysis of ATP, thereby blocking the autophosphorylation of the kinase and inhibiting the entire downstream signaling cascade that leads to endothelial cell proliferation, migration, and new vessel formation.

G cluster_membrane Cell Membrane ligand VEGF Ligand receptor VEGFR (Receptor Tyrosine Kinase) ligand->receptor Binds downstream Downstream Signaling (PI3K/Akt, MAPK) receptor->downstream Phosphorylates & Activates atp ATP atp->receptor Binds & Donates PO₄³⁻ inhibitor 3-Aryl-6-methoxyquinoline (Synthesized Inhibitor) inhibitor->receptor Competitively Binds to ATP Pocket response Tumor Angiogenesis & Proliferation downstream->response blocked BLOCKED

Caption: Mechanism of action for a quinoline-based kinase inhibitor.

Structure-Activity Relationship (SAR) Insights:

  • 3-Aryl Substituent: The nature of the aryl group at C3 is paramount for potency and selectivity. Electron-donating or -withdrawing groups, as well as heterocyclic rings, can be installed to optimize interactions with specific amino acid residues in the kinase active site.

  • 6-Methoxy Group: This group often acts as a key hydrogen bond acceptor, interacting with backbone amides in the hinge region of the kinase, which is a common anchoring point for ATP-competitive inhibitors.[5][8]

Data Presentation: In Vitro Efficacy of Representative Angiokinase Inhibitors

To provide a benchmark for the expected potency of compounds derived from this scaffold, the table below summarizes the biological activity of WXFL-152, a closely related and clinically investigated multi-angiokinase inhibitor featuring a substituted 7-methoxyquinoline core.[3][9]

Target Kinase / Cell LineIC₅₀ (nmol/L)Biological Role
VEGFR2 9.4Key mediator of angiogenesis
FGFR1 188.0Involved in proliferation and angiogenesis
PDGFRβ 143.0Regulates pericyte recruitment to vessels
HUVEC Proliferation 90.2Functional measure of anti-angiogenesis

Data sourced from a study on WXFL-255, the lead compound for WXFL-152.[9]

Conclusion and Future Outlook

3-Chloro-6-methoxyquinoline is an exceptionally valuable building block for the synthesis of novel anticancer agents. The palladium-catalyzed cross-coupling reactions at the C3 position provide a rapid and efficient route to generate structurally diverse libraries of 3-arylquinolines. These compounds show significant promise as inhibitors of oncogenic kinases, particularly those involved in tumor angiogenesis.

Future work should focus on expanding the diversity of the aryl groups introduced at the C3 position to optimize potency and selectivity against specific kinase targets or to develop multi-targeted inhibitors. The synthesized compounds should be profiled against a panel of cancer cell lines and in relevant enzymatic assays to fully characterize their biological activity and establish a robust structure-activity relationship, paving the way for further preclinical development.

References

  • Design, synthesis and pharmacological evaluation of 4-(3-chloro-4-(3-cyclopropylthioureido)-2-fluorophenoxy)-7-methoxyquinoline-6-carboxamide (WXFL-152): a novel triple angiokinase inhibitor for cancer therapy. PubMed Central (PMC) - National Institutes of Health (NIH). Available at: [Link]

  • CN102850269A - Synthesis process for 6-bromo-3-chlorophenyl-methyl-2-methoxy-quinoline. Google Patents.
  • Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies. MDPI. Available at: [Link]

  • Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. ResearchGate. Available at: [Link]

  • A Facile Two-Step Synthesis of 3-Fluoro-6-methoxyquinoline. ResearchGate. Available at: [Link]

  • Discovery of 3H-pyrrolo[2,3-c]quinolines with activity against Mycobacterium tuberculosis by allosteric in. Digital CSIC. Available at: [Link]

  • Synthesis and Anticancer Properties of New 3-Methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-ones. National Institutes of Health (NIH). Available at: [Link]

  • Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors. PubMed Central (PMC) - National Institutes of Health (NIH). Available at: [Link]

  • 8-Amino-6-Methoxyquinoline—Tetrazole Hybrids: Impact of Linkers on Antiplasmodial Activity. MDPI. Available at: [Link]

  • Design, synthesis and pharmacological evaluation of 4-(3-chloro-4-(3-cyclopropylthioureido)-2-fluorophenoxy)-7-methoxyquinoline-6-carboxamide (WXFL-152): a novel triple angiokinase inhibitor for cancer therapy. PubMed. Available at: [Link]

  • 9-Arylacenaphtho[1,2-b]quinoxalines via Suzuki coupling reaction as cancer therapeutic and cellular imaging agents. Royal Society of Chemistry (RSC) Publishing. Available at: [Link]

  • Efficient synthesis of 6-(hetero)arylthieno[3,2-b]pyridines by Suzuki-Miyaura coupling. Evaluation of growth inhibition on human tumor cell lines, SARs and effects on the cell cycle. PubMed. Available at: [Link]

  • Synthesis of Potential Anticancer Agents. III. Nitrogen Mustards Derived from 8-Aminoquinolines. ACS Publications. Available at: [Link]

  • Novel methoxyquinoline derivative: Synthesis, characterization, crystal structure, Hirshfeld surface, thermodynamic properties, and quantum chemical calculation of 3,6,8-trimethoxyquinoline. Taylor & Francis Online. Available at: [Link]

  • Novel N-(3-ethynyl Phenyl)-6,7-bis(2-methoxyethoxy)Quinazoline-4-amine Derivatives: Synthesis, Characterization, Anti-cancer Activity, In-silico and DFT Studies. Bentham Science. Available at: [Link]

  • New Synthetic Routes to 3-, 5-, and 6-Aryl-2-chloropyridines. ResearchGate. Available at: [Link]

  • Biological Activities of Quinoline Derivatives. Bentham Science. Available at: [Link]

Sources

how to use 3-Chloro-6-methoxyquinoline as a precursor for bioactive molecules

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Strategic Functionalization of 3-Chloro-6-methoxyquinoline as a Precursor for Bioactive Molecules Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, Drug Discovery Researchers

Abstract

3-Chloro-6-methoxyquinoline (3-CMQ) represents a "privileged scaffold" in medicinal chemistry, offering a unique electronic profile that distinguishes it from its more common 2- and 4-substituted counterparts. While the 6-methoxy group provides electron-donating properties crucial for lipophilicity and target binding (e.g., in kinase or tubulin inhibitors), the 3-chloro position serves as a latent handle for palladium-catalyzed cross-coupling. Unlike the highly electrophilic 2- or 4-positions, the 3-position is resistant to nucleophilic aromatic substitution (


), requiring specialized activation. This guide details the protocols for unlocking the 3-position to synthesize bioactive biaryl and amino-quinoline libraries.

Chemical Reactivity Profile & Strategic Logic

To successfully utilize 3-CMQ, one must understand its electronic "personality."

  • The 6-Methoxy Effect: The methoxy group at C6 is a strong

    
    -donor (+M effect). This increases electron density in the ring system, making the quinoline slightly more electron-rich than the parent heterocycle. This is advantageous for oxidative addition steps in catalytic cycles but deactivates the ring toward nucleophilic attack.
    
  • The 3-Chloro Challenge: In quinolines, the 2- and 4-positions are naturally electrophilic due to the electron-withdrawing nitrogen. The 3-position, however, behaves more like an isolated aryl chloride. It is "silent" to standard

    
     conditions (unlike 4,7-dichloroquinoline used in chloroquine synthesis). Therefore, Transition Metal Catalysis (Pd/Ni)  is the mandatory gateway for functionalization.
    
Reactivity Heatmap
PositionReactivity TypePreferred Transformation
C-3 (Cl) Latent Electrophile Suzuki, Buchwald-Hartwig, Heck (Pd-Catalyzed)
C-6 (OMe)Electron DonorDemethylation (to phenol), H-bond acceptor
N-1Basic CenterSalt formation, N-oxidation

Application Workflows: Divergent Synthesis

The following diagram illustrates the divergent pathways available from the 3-CMQ precursor.

G Figure 1: Divergent synthetic pathways from 3-Chloro-6-methoxyquinoline. Precursor 3-Chloro-6-methoxyquinoline (Precursor) Suzuki Suzuki-Miyaura Coupling (C-C Bond) Precursor->Suzuki Ar-B(OH)2, Pd(0) Buchwald Buchwald-Hartwig Amination (C-N Bond) Precursor->Buchwald R-NH2, Pd(0) Demethyl BBr3 Demethylation (OH Unmasking) Precursor->Demethyl BBr3, DCM Biaryl 3-Aryl-6-methoxyquinolines (Kinase Inhibitors) Suzuki->Biaryl Amino 3-Amino-6-methoxyquinolines (DNA Intercalators) Buchwald->Amino Phenol 3-Chloro-6-hydroxyquinoline (Fragment Linking) Demethyl->Phenol

Caption: Figure 1: Divergent synthetic pathways from 3-Chloro-6-methoxyquinoline utilizing Pd-catalysis and functional group interconversion.

Detailed Experimental Protocols

Protocol A: Suzuki-Miyaura Coupling (C-C Bond Formation)

Target Application: Synthesis of 3-arylquinolines (e.g., analogues of PI3K inhibitors). Mechanism: The electron-rich 6-OMe group can slow down reductive elimination; therefore, bulky, electron-rich phosphine ligands are recommended.

Materials:

  • 3-Chloro-6-methoxyquinoline (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Catalyst:

    
     (2 mol%) with 
    
    
    
    or S-Phos (4 mol%)
  • Base:

    
     (2.0 equiv) or 
    
    
    
  • Solvent: Toluene/Water (10:1) or Dioxane/Water (4:1)

Step-by-Step Procedure:

  • Inerting: Charge a microwave vial or round-bottom flask with 3-CMQ, arylboronic acid, base, and Pd-precatalyst. Seal and purge with Argon/Nitrogen for 5 minutes. Critical: Oxygen poisons the Pd(0) species.

  • Solvation: Add degassed solvent via syringe.

  • Reaction: Heat to 100°C for 12–18 hours (conventional) or 120°C for 30 min (microwave).

    • Checkpoint: Monitor by TLC (Hexane/EtOAc 7:3).[1][2] The 3-Cl starting material is often less polar than the biaryl product.

  • Workup: Cool to RT. Filter through a Celite pad to remove Pd black. Wash with EtOAc.

  • Purification: Wash filtrate with brine, dry over

    
    , and concentrate. Purify via flash chromatography (SiO2).
    

Data Summary: Expected Yields

Coupling Partner Ligand System Yield (%) Notes

| Phenylboronic acid |


 | 65-75% | Standard baseline |
| 4-Pyridylboronic acid | S-Phos | 80-90% | Heterocycles require active ligands |
| 2,6-Dimethylphenyl | X-Phos | 55-65% | Steric hindrance reduces yield |
Protocol B: Buchwald-Hartwig Amination (C-N Bond Formation)

Target Application: Synthesis of amino-quinoline derivatives (potential antimalarials or DNA gyrase inhibitors). Challenge: Aryl chlorides are sluggish electrophiles. The reaction requires a strong base and a specialized ligand to facilitate the oxidative addition of the C-Cl bond.

Materials:

  • 3-Chloro-6-methoxyquinoline (1.0 equiv)

  • Primary or Secondary Amine (1.2 equiv)

  • Catalyst:

    
     (5 mol%) + BINAP or Xantphos (7.5 mol%)
    
  • Base:

    
     (Sodium tert-butoxide) (1.5 equiv)
    
  • Solvent: Anhydrous Toluene or 1,4-Dioxane

Step-by-Step Procedure:

  • Pre-complexation: In a dry vial, mix

    
     and the phosphine ligand (BINAP) in toluene under Argon. Stir at RT for 10 mins until the solution turns orange/red (formation of active 
    
    
    
    ).
  • Addition: Add the 3-CMQ, the amine, and the

    
     base.
    
  • Heating: Heat the mixture to 110°C (reflux) for 16 hours.

    • Note: If using volatile amines, use a sealed pressure tube.

  • Quench: Cool to RT, dilute with water, and extract with DCM.

  • Purification: The amine product is often basic. Wash the organic layer with water (not acid, or you lose product). Purify on silica gel (DCM/MeOH gradients).

Mechanistic Visualization (Graphviz)

The following diagram details the catalytic cycle for the Buchwald-Hartwig amination specific to this precursor.

G Figure 2: Catalytic Cycle for Pd-catalyzed Amination of 3-Chloro-6-methoxyquinoline. Pd0 L-Pd(0) Active Species OxAdd Oxidative Addition (Rate Limiting) Pd0->OxAdd + 3-CMQ PdII_Cl L-Pd(II)-Cl (Ar-Pd-Cl) OxAdd->PdII_Cl Coord Amine Coordination PdII_Cl->Coord + Amine Deprot Deprotonation (Base: NaOtBu) Coord->Deprot RedElim Reductive Elimination (Product Release) Deprot->RedElim - Base-HCl RedElim->Pd0 + Product

Caption: Figure 2: Catalytic Cycle for Pd-catalyzed Amination of 3-Chloro-6-methoxyquinoline showing the critical oxidative addition step.

Troubleshooting & Optimization (Expert Insights)

  • Problem: Low Conversion (Starting Material Remains)

    • Cause: The 3-Cl bond is strong. The catalyst may be dying before oxidative addition is complete.[3]

    • Solution: Switch to "Next-Gen" Buchwald precatalysts (e.g., XPhos Pd G2 or BrettPhos Pd G2) which generate the active species more efficiently than in-situ mixing.

  • Problem: De-chlorination (Reduction)

    • Cause:

      
      -hydride elimination from the amine or solvent.
      
    • Solution: Avoid secondary alcohols as solvents. Use 1,4-dioxane or toluene. Ensure the solvent is strictly anhydrous.

  • Problem: Protodeboronation (Suzuki)

    • Cause: Heterocyclic boronic acids (like 2-pyridine boronic acid) are unstable.

    • Solution: Use MIDA boronates or Potassium Trifluoroborates (

      
      ) instead of boronic acids for unstable partners.
      

References

  • BenchChem. (2025).[4] Synthesis of 3-Chloro-6-methylquinoline: A Literature Comparison of Reported Yields. Retrieved from 5

  • J&K Scientific. (2021). Buchwald-Hartwig Cross-Coupling Reaction Protocol. Retrieved from 6

  • WuXi AppTec. How to Wisely Design Conditions for Buchwald-Hartwig Couplings. Retrieved from 3

  • Fisher Scientific. Suzuki-Miyaura Cross-Coupling Reaction Protocols. Retrieved from 7

  • National Institutes of Health (PMC). (2017). Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors. Retrieved from 8

Sources

Application Note & Protocol: Electrophilic Chlorination of 6-Methoxyquinoline for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide provides a detailed experimental procedure for the electrophilic chlorination of 6-methoxyquinoline, a critical precursor in the synthesis of various pharmacologically active compounds. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical insights, a step-by-step protocol, and a discussion of the underlying chemical principles.

Introduction: The Significance of Halogenated Quinolines in Medicinal Chemistry

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including anti-inflammatory and antimicrobial properties.[1][2] The introduction of halogen atoms, particularly chlorine, onto the quinoline ring is a key strategy in drug design.[3][4] Halogenation can significantly modulate a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets.[3][4] Specifically, chlorinated quinolines are versatile intermediates in the synthesis of more complex molecules, often serving as building blocks for anti-cancer and anti-inflammatory drugs.[1][5]

6-Methoxyquinoline, a derivative of quinoline, is a valuable starting material in organic synthesis.[6][7] Its methoxy group at the 6-position influences the electronic properties of the quinoline ring system, directing the regioselectivity of electrophilic substitution reactions such as chlorination. This application note details a robust and reproducible protocol for the chlorination of 6-methoxyquinoline, providing a foundation for the synthesis of novel chlorinated quinoline derivatives.

Mechanistic Insights: Electrophilic Aromatic Substitution

The chlorination of 6-methoxyquinoline proceeds via an electrophilic aromatic substitution mechanism. The methoxy group is an activating, ortho-, para-directing group, meaning it increases the electron density of the aromatic ring and directs incoming electrophiles to the positions ortho and para to itself. In the case of 6-methoxyquinoline, the positions most activated towards electrophilic attack are C5 and C7. However, steric hindrance at the C7 position may favor substitution at the C5 position.

Common chlorinating agents for this type of transformation include N-chlorosuccinimide (NCS) and sulfuryl chloride (SO₂Cl₂).[8][9][10] NCS is often favored for its ease of handling as a solid and its ability to provide a controlled source of electrophilic chlorine.[8][11][12][13][14] Sulfuryl chloride is a more reactive liquid source of chlorine and can also be employed, often in the presence of a catalyst.[9][10][15][16][17] This protocol will focus on the use of N-chlorosuccinimide due to its milder reaction conditions and operational simplicity.

Experimental Workflow Overview

The following diagram outlines the key stages of the experimental procedure for the chlorination of 6-methoxyquinoline.

Chlorination_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification cluster_analysis Analysis prep_reagents Prepare Reagents and Glassware dissolve Dissolve 6-methoxyquinoline in Solvent prep_reagents->dissolve add_ncs Add N-Chlorosuccinimide dissolve->add_ncs react Heat and Stir Reaction Mixture add_ncs->react monitor Monitor Reaction Progress (TLC) react->monitor quench Quench Reaction monitor->quench extract Extract with Organic Solvent quench->extract wash Wash Organic Layer extract->wash dry Dry and Concentrate wash->dry purify Purify by Column Chromatography dry->purify characterize Characterize Product (NMR, MS) purify->characterize

Figure 1: Experimental workflow for the chlorination of 6-methoxyquinoline.

Materials and Equipment

Reagents and Solvents
Reagent/SolventGradeSupplierNotes
6-Methoxyquinoline≥98%e.g., Sigma-Aldrich, TCIStarting material.[18][19]
N-Chlorosuccinimide (NCS)≥98%e.g., Sigma-Aldrich, Acros OrganicsChlorinating agent.
Acetonitrile (CH₃CN)AnhydrousVariousReaction solvent.
Dichloromethane (DCM)ACS GradeVariousExtraction solvent.
Saturated Sodium Bicarbonate (NaHCO₃) solutionPrepared in-houseFor quenching and washing.
Brine (Saturated NaCl solution)Prepared in-houseFor washing.
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)VariousDrying agent.
Silica Gel60 Å, 230-400 meshVariousFor column chromatography.
TLC PlatesSilica gel 60 F₂₅₄VariousFor reaction monitoring.
Eluent for ChromatographyHexanes/Ethyl Acetate mixtureACS GradeTo be determined by TLC.
Equipment
  • Round-bottom flasks (various sizes)

  • Magnetic stirrer and stir bars

  • Heating mantle with temperature controller or oil bath

  • Condenser

  • Inert gas (Nitrogen or Argon) supply with manifold

  • Separatory funnel

  • Rotary evaporator

  • Glass column for chromatography

  • Standard laboratory glassware (beakers, graduated cylinders, funnels)

  • Analytical balance

  • Thin-Layer Chromatography (TLC) chamber and UV lamp

Detailed Experimental Protocol

Safety Precautions: This procedure should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.[20][21][22] N-chlorosuccinimide is an irritant and should be handled with care.[8] Sulfuryl chloride, if used as an alternative, is corrosive and reacts violently with water.[15][17]

Reaction Setup
  • To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 6-methoxyquinoline (1.59 g, 10.0 mmol).

  • Add anhydrous acetonitrile (40 mL) to the flask and stir until the 6-methoxyquinoline is completely dissolved.

  • Attach a condenser to the flask and place it under an inert atmosphere of nitrogen or argon.

Chlorination Reaction
  • In a separate container, weigh out N-chlorosuccinimide (1.47 g, 11.0 mmol, 1.1 equivalents).

  • Add the N-chlorosuccinimide to the reaction mixture in one portion.

  • Heat the reaction mixture to 80 °C using a heating mantle or oil bath and stir vigorously.

  • Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) every 30 minutes. Use a mixture of hexanes and ethyl acetate (e.g., 7:3 v/v) as the eluent. Visualize the spots under a UV lamp. The reaction is complete when the starting material spot is no longer visible. The expected reaction time is 2-4 hours.

Work-up and Isolation
  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Dissolve the residue in dichloromethane (50 mL).

  • Transfer the solution to a separatory funnel and wash with saturated sodium bicarbonate solution (2 x 30 mL) to neutralize any acidic byproducts.

  • Wash the organic layer with brine (30 mL).

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

Purification
  • Purify the crude product by flash column chromatography on silica gel.

  • The appropriate eluent system should be determined by TLC analysis of the crude product. A gradient of hexanes and ethyl acetate is typically effective.

  • Combine the fractions containing the desired product and remove the solvent under reduced pressure to yield the purified chlorinated 6-methoxyquinoline as a solid or oil.

Characterization

The structure and purity of the final product should be confirmed by standard analytical techniques, such as:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To determine the chemical structure and isomeric purity.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

Expected Results and Discussion

The chlorination of 6-methoxyquinoline with N-chlorosuccinimide is expected to yield primarily the 5-chloro-6-methoxyquinoline isomer due to the ortho-, para-directing effect of the methoxy group and potential steric hindrance at the C7 position. The yield of the purified product is anticipated to be in the range of 70-85%, depending on the efficiency of the purification process.

The choice of acetonitrile as the solvent is based on its ability to dissolve both the starting material and the chlorinating agent, as well as its relatively high boiling point, which allows the reaction to be conducted at an elevated temperature to ensure a reasonable reaction rate. The use of a slight excess of NCS (1.1 equivalents) helps to drive the reaction to completion.

Troubleshooting

IssuePossible CauseSuggested Solution
Incomplete reactionInsufficient reaction time or temperature.Increase the reaction time and/or temperature. Ensure the reagents are of high purity.
Formation of multiple productsNon-selective chlorination.Lower the reaction temperature to improve selectivity. Consider using a different chlorinating agent or solvent system.
Low yieldInefficient extraction or purification.Ensure complete extraction and minimize product loss during chromatography.

Conclusion

This application note provides a detailed and reliable protocol for the chlorination of 6-methoxyquinoline using N-chlorosuccinimide. The procedure is straightforward, scalable, and yields the desired product in good yield. The resulting chlorinated 6-methoxyquinoline is a valuable intermediate for the synthesis of a wide range of biologically active molecules, making this protocol a useful tool for researchers in medicinal chemistry and drug discovery.

References

  • CN103804289A - Method for synthetizing 6-methoxyquinoline - Google Patents. (n.d.).
  • Chlorination of Aromatic Compounds in Aqueous Media using N- Chlorosuccinimide - International Science Community Association. (n.d.). Retrieved February 6, 2026, from [Link]

  • SAFETY OF CHLORINATION REACTIONS - IChemE. (n.d.). Retrieved February 6, 2026, from [Link]

  • Fluorescence quenching of 6-methoxyquinoline: An indicator for sensing chloride ion in aqueous media | Request PDF - ResearchGate. (n.d.). Retrieved February 6, 2026, from [Link]

  • Chlorination safety - YouTube. (2024, June 6). Retrieved February 6, 2026, from [Link]

  • 6-Methoxyquinoline: Comprehensive Overview and Applications. (2025, March 3). Retrieved February 6, 2026, from [Link]

  • Synthesis and Characterization of Chlorine-methoxy-diphenylquinoline (Cl-MO-DPQ) and Chlorine-methyl-diphenylquinoline (Cl-M-DPQ) Blue Emitting Organic Phosphors - Scientific Research Publishing. (n.d.). Retrieved February 6, 2026, from [Link]

  • Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology - ACS Publications. (n.d.). Retrieved February 6, 2026, from [Link]

  • Impact of Active Chlorines and •OH Radicals on Degradation of Quinoline Using the Bipolar Electro-Fenton Process - MDPI. (n.d.). Retrieved February 6, 2026, from [Link]

  • Sulfuryl chloride - Wikipedia. (n.d.). Retrieved February 6, 2026, from [Link]

  • CN102850269A - Synthesis process for 6-bromo-3-chlorophenyl-methyl-2-methoxy-quinoline - Google Patents. (n.d.).
  • Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline - Atlantis Press. (n.d.). Retrieved February 6, 2026, from [Link]

  • Electron-Transfer-Enabled Concerted Nucleophilic Fluorination of Azaarenes: Selective C–H Fluorination of Quinolines | Journal of the American Chemical Society. (2023, September 11). Retrieved February 6, 2026, from [Link]

  • Chlorination by SOCl2 vs SO2Cl2 - Chemistry Stack Exchange. (2016, March 22). Retrieved February 6, 2026, from [Link]

  • N-Chlorosuccinimide (NCS) - Organic Chemistry Portal. (n.d.). Retrieved February 6, 2026, from [Link]

  • New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use - PMC. (2022, March 2). Retrieved February 6, 2026, from [Link]

  • US3567732A - Process for the preparation of chlorinated quinolines - Google Patents. (n.d.).
  • (PDF) The Path to New Halogenated Quinolines With Enhanced Activities Against Staphylococcus epidermidis - ResearchGate. (2018, November 3). Retrieved February 6, 2026, from [Link]

  • safety guidelines for chlorine - Environment Surveillance Centre & Emergency Response Centre, Bhopal. (n.d.). Retrieved February 6, 2026, from [Link]

  • (PDF) Applications of N -Chlorosuccinimide in Organic Synthesis - ResearchGate. (2025, August 10). Retrieved February 6, 2026, from [Link]

  • Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. (n.d.). Retrieved February 6, 2026, from [Link]

  • A Facile Two-Step Synthesis of 3-Fluoro-6-methoxyquinoline | Request PDF - ResearchGate. (2025, August 7). Retrieved February 6, 2026, from [Link]

  • Why are halogens important in the pharmaceutical industry? - TutorChase. (n.d.). Retrieved February 6, 2026, from [Link]

  • Chlorine Safety - Texas Department of Insurance. (n.d.). Retrieved February 6, 2026, from [Link]

  • Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview. (n.d.). Retrieved February 6, 2026, from [Link]

  • Recent Progresses in the Preparation of Chlorinated Molecules: Electrocatalysis and Photoredox Catalysis in the Spotlight - MDPI. (2022, April 3). Retrieved February 6, 2026, from [Link]

  • What is the role of SO2CL2 (sulphuryl chloride) in a reaction with an alkyl halide? - Quora. (2015, July 25). Retrieved February 6, 2026, from [Link]

  • N-Chlorosuccinimide: A Versatile Reagent in Organic Synthesis | Bentham Science. (2024, October 29). Retrieved February 6, 2026, from [Link]

  • US3920757A - Chlorination with sulfuryl chloride - Google Patents. (n.d.).
  • Sulfuryl chloride - chemeurope.com. (n.d.). Retrieved February 6, 2026, from [Link]

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Application Note: Synthetic Routes for Functionalization at the 3-Position of Quinoline

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to provide a comprehensive, technical guide for the functionalization of the quinoline scaffold at the challenging 3-position. It synthesizes modern catalytic strategies with robust classical methods, tailored for high-level research and drug development applications.

Executive Summary: The C3 Conundrum

The quinoline scaffold is a privileged structure in pharmacophores (e.g., chloroquine, ciprofloxacin backbone). However, functionalizing the 3-position is synthetically non-trivial due to the inherent electronic bias of the bicycle:

  • Nucleophilic Attack: Favors the electron-deficient C2 and C4 positions (pyridine ring).

  • Electrophilic Attack: Favors the electron-rich C5 and C8 positions (benzene ring).

  • The "Dead Zone": The C3 position is electronically neutral and deactivated relative to the carbocycle, yet not sufficiently electrophilic for facile SNAr.

This guide details three distinct, high-fidelity strategies to overcome this bias:

  • Steric Control: Iridium-catalyzed C–H borylation.

  • Transient Activation: Nickel-catalyzed nucleophilic addition/elimination.

  • The "Trojan Horse": N-Oxide directed rearrangement.

  • Classical Route: Direct halogenation via salt complexation.

Strategy Selection Guide

The following decision tree assists in selecting the optimal synthetic route based on substrate tolerance and desired functionality.

G Start Target: 3-Functionalized Quinoline DirectCH Is the substrate sensitive to oxidants or strong acids? Start->DirectCH BoronHandle Do you need a versatile handle (Suzuki, Chan-Lam, oxidation)? DirectCH->BoronHandle Yes (Mild conditions needed) Route3 ROUTE 3: Au-Catalyzed N-Oxide Functionalization DirectCH->Route3 No (N-Oxide accessible) AlkylAryl Do you need direct Alkylation/Arylation? BoronHandle->AlkylAryl No Route1 ROUTE 1: Ir-Catalyzed Borylation (Steric Control) BoronHandle->Route1 Yes (Bpin required) Route2 ROUTE 2: Ni-Catalyzed Addition/Oxidation AlkylAryl->Route2 Yes (Direct C-C bond) Route4 ROUTE 4: Classical Bromination (via HBr Salt) AlkylAryl->Route4 No (Halogen handle needed)

Figure 1: Strategic decision tree for selecting the appropriate C3-functionalization pathway.

Detailed Protocols

Protocol A: Iridium-Catalyzed C3–H Borylation (Steric Control)

Principle: This method utilizes the steric bulk of the catalyst ligands to direct activation to the least hindered C–H bond. In quinolines, the C2, C4, C5, and C8 positions are sterically encumbered (by the lone pair, peri-hydrogens, or substituents). The C3 position, being


 to the nitrogen, is the most accessible.

Mechanism: The active species is a tris-boryl iridium complex. The cycle proceeds via oxidative addition of the C3–H bond, followed by reductive elimination of the aryl boronate.

Materials:

  • Pre-catalyst: [Ir(OMe)(cod)]2 or [Ir(cod)Cl]2 (1.5–3.0 mol%)

  • Ligand: dtbpy (4,4′-di-tert-butyl-2,2′-bipyridine) (3.0–6.0 mol%)

  • Reagent: B2pin2 (Bis(pinacolato)diboron) (0.5–1.0 equiv relative to substrate)

  • Solvent: Hexane, Octane, or MTBE (anhydrous)

Step-by-Step Protocol:

  • Catalyst Activation: In a nitrogen-filled glovebox (or using strict Schlenk technique), charge a reaction vial with [Ir(OMe)(cod)]2 (10 mg, 0.015 mmol) and dtbpy (8 mg, 0.03 mmol).

  • Solvent Addition: Add anhydrous hexane (2 mL). The solution should turn deep red/brown, indicating active catalyst formation.

  • Reagent Addition: Add B2pin2 (254 mg, 1.0 mmol) and the quinoline substrate (1.0 mmol).

  • Reaction: Seal the vial and heat to 80 °C for 4–16 hours. (Monitor by GC-MS or LC-MS).

    • Note: The reaction is often driven by the volatility of the byproduct (HBpin or H2), so an open system with a nitrogen stream can accelerate conversion, though sealed vials are standard for screening.

  • Workup: Cool to room temperature. Concentrate the solvent in vacuo.

  • Purification: The residue can often be passed through a short plug of silica gel (eluting with CH2Cl2) to remove catalyst residues. Recrystallization from pentane/ether is preferred for unstable boronates.

Critical Insight: If the C3 position is blocked, this system will target C6 or C7. If C2 is substituted with a large group, C3 selectivity is enhanced to >98%.

Protocol B: Nickel-Catalyzed C3-Alkylation (Nucleophilic Trap)

Principle: This modern approach converts the quinoline into a transient, nucleophilic 1,4-dihydroquinoline intermediate using a Grignard reagent, which then attacks an electrophile. An oxidant restores aromaticity.

Materials:

  • Catalyst: Ni(dppp)Cl2 (3 mol%)

  • Reagent 1: Alkyl/Aryl Grignard (R-MgBr) (1.5 equiv)

  • Reagent 2: Electrophile (E+) (e.g., organic halides, disulfides)

  • Oxidant: DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone)

Step-by-Step Protocol:

  • Catalyst Loading: Under Argon, add Ni(dppp)Cl2 (0.03 mmol) and quinoline (1.0 mmol) to a Schlenk flask.

  • Grignard Addition: Add anhydrous THF or DEDM (dimethyldiglycol). Add R-MgBr (1.5 mmol) dropwise at room temperature. Stir for 20 mins.

    • Observation: The solution color will change, indicating the formation of the alkyl-nickel species and subsequent hydride transfer to form the 1,4-dihydroquinoline anion.

  • Electrophile Trapping: Add the electrophile (e.g., Ph-S-S-Ph for thiolation or Alkyl-I for alkylation) (1.5 mmol). Stir for 20–60 mins.

  • Oxidation (Aromatization): Add DDQ (1.0 mmol) slowly (exothermic). Stir for 15 mins to restore the quinoline aromaticity.

  • Workup: Quench with sat. NaHCO3. Extract with EtOAc. Purify via column chromatography.

Protocol C: Classical Synthesis of 3-Bromoquinoline

Principle: Direct bromination of quinoline is difficult because the pyridinic ring is deactivated. However, forming the Quinoline-Hydrobromide salt or a Quinoline-AlCl3 complex deactivates the nitrogen lone pair and, under high temperatures, allows electrophilic substitution at C3 via an addition-elimination mechanism involving a 3,4-dibromo adduct.

Materials:

  • Quinoline (50 mmol)

  • Bromine (Br2) (55 mmol)

  • Solvent: CCl4 (traditional) or o-Dichlorobenzene (modern/safer high boiling)

  • Base: Pyridine (for workup)[1][2]

Step-by-Step Protocol:

  • Salt Formation: Dissolve quinoline (6.5 g, 50 mmol) in CCl4 (20 mL). Add Br2 (8.0 g, 50 mmol) dropwise with cooling. The yellow complex C9H7N·Br2 precipitates.

  • Thermal Rearrangement: Add pyridine (4 mL) to the suspension (forming a pyridinium perbromide-like active species). Heat the mixture to reflux (or melt the solid if using neat conditions) for 4–6 hours.

    • Caution: Evolution of HBr gas. Use a scrubber.

  • Workup: Cool the mixture. The product often crystallizes or remains in the organic phase. Wash with dilute NaOH to remove unreacted bromine and HBr.

  • Purification: Distillation under reduced pressure or recrystallization from ethanol yields 3-bromoquinoline (mp 13–15 °C).

Comparative Data Analysis

FeatureIr-Catalyzed BorylationNi-Catalyzed AlkylationAu-Catalyzed N-OxideClassical Bromination
Selectivity (C3) High (>95% usually)High (>90%)High (>95%)Moderate to High
Atom Economy High (H2 byproduct)Low (Grignard/DDQ waste)ModerateModerate
Functional Group Tolerance Excellent (Esters, CN, Halides)Moderate (No acidic protons)GoodPoor (Acid sensitive)
Scalability Moderate (Cost of Ir)GoodModerateExcellent (Industrial)
Primary Utility Creating versatile intermediatesDirect C-C bond formationLate-stage functionalizationBulk intermediate synthesis

Mechanistic Visualization (Ir-Catalyzed Borylation)

The following diagram illustrates the steric command mechanism that enforces C3-selectivity.

IrCycle PreCat Ir(I) Precursor [Ir(COD)(OMe)]2 ActiveCat Active Species Ir(III)(Bpin)3(dtbpy) PreCat->ActiveCat + dtbpy, + HBpin Coordination Steric Approach Quinoline binds ActiveCat->Coordination OxAdd Oxidative Addition C3-H Activation Coordination->OxAdd Steric repulsion blocks C2/C4/C8 RedElim Reductive Elimination Product Release OxAdd->RedElim - H-Bpin RedElim->ActiveCat Regeneration Product 3-Bpin-Quinoline RedElim->Product

Figure 2: Catalytic cycle of Ir-mediated C3-H borylation, highlighting the steric governance of regioselectivity.

References

  • Iridium-Catalyzed Borylation: Boller, T. M., et al. "Iridium-Catalyzed C–H Borylation of Quinolines and Unsymmetrical 1,2-Disubstituted Benzenes: Insights into Steric and Electronic Effects on Selectivity." J. Am. Chem. Soc.[3]2002 , 124, 390. Link

  • Nickel-Catalyzed Functionalization: Peng, J., et al. "Nickel-Catalyzed Site-Selective C3–H Functionalization of Quinolines with Electrophilic Reagents at Room Temperature."[2] Org.[4] Lett.2019 , 21, 13. Link

  • Gold-Catalyzed N-Oxide Route: Karad, S. N., et al. "Gold-Catalyzed 1,2-Oxoarylations of Nitriles with Pyridine-Derived Oxides."[3] Angew. Chem. Int. Ed.2014 , 53, 5444.[3] Link

  • Classical Bromination: Eisch, J. J. "3-Bromoquinoline." Org.[4] Synth.1967 , 47, 23. Link

  • Review of C-H Activation: Iwai, T., & Sawamura, M. "Transition-Metal-Catalyzed Site-Selective C–H Functionalization of Quinolines beyond C2 Selectivity." ACS Catal.[3]2015 , 5, 5031.[3] Link

Sources

Application Notes and Protocols for Evaluating the Efficacy of 3-Chloro-6-methoxyquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of Quinoline Scaffolds

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, and antimicrobial properties.[1][2][3] The diverse therapeutic applications of quinoline derivatives stem from their ability to interact with various biological targets.[1] The introduction of different substituents onto the quinoline ring system significantly influences the molecule's electronic properties, reactivity, and ultimately, its biological activity.[1] This document provides a comprehensive guide for researchers to evaluate the efficacy of a specific derivative, 3-Chloro-6-methoxyquinoline, using a suite of robust cell-based assays.

While the precise mechanism of action for 3-Chloro-6-methoxyquinoline is yet to be fully elucidated, related compounds have shown promise as anti-proliferative agents.[2] A critical signaling network often implicated in cancer cell proliferation, survival, and resistance to apoptosis is the PI3K/Akt/mTOR pathway.[4][5] Therefore, our investigative framework will not only assess the phenotypic effects of 3-Chloro-6-methoxyquinoline on cancer cells but also lay the groundwork for mechanistic studies targeting this key pathway.

This guide is designed to provide researchers, scientists, and drug development professionals with detailed, step-by-step protocols for assessing the cytotoxic and apoptotic potential of 3-Chloro-6-methoxyquinoline, as well as its impact on cell cycle progression.

Experimental Workflow for Efficacy Evaluation

The following diagram outlines the suggested experimental workflow for a comprehensive evaluation of 3-Chloro-6-methoxyquinoline's anti-cancer efficacy.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanistic Elucidation cluster_2 Phase 3: Target Validation (Hypothetical) Compound Preparation Compound Preparation Cytotoxicity Assay (MTT) Cytotoxicity Assay (MTT) Compound Preparation->Cytotoxicity Assay (MTT) Determine IC50 Determine IC50 Cytotoxicity Assay (MTT)->Determine IC50 Apoptosis Assay (Annexin V/PI) Apoptosis Assay (Annexin V/PI) Determine IC50->Apoptosis Assay (Annexin V/PI) Cell Cycle Analysis (PI Staining) Cell Cycle Analysis (PI Staining) Determine IC50->Cell Cycle Analysis (PI Staining) PI3K/Akt/mTOR Pathway Analysis PI3K/Akt/mTOR Pathway Analysis Apoptosis Assay (Annexin V/PI)->PI3K/Akt/mTOR Pathway Analysis Cell Cycle Analysis (PI Staining)->PI3K/Akt/mTOR Pathway Analysis G Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K PIP3 PIP3 PI3K->PIP3 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Cell Proliferation Cell Proliferation mTOR->Cell Proliferation Cell Survival Cell Survival mTOR->Cell Survival 3-Chloro-6-methoxyquinoline 3-Chloro-6-methoxyquinoline 3-Chloro-6-methoxyquinoline->PI3K ? 3-Chloro-6-methoxyquinoline->Akt ? 3-Chloro-6-methoxyquinoline->mTOR ?

Caption: Hypothetical targeting of the PI3K/Akt/mTOR pathway.

Further investigations, such as Western blotting for key phosphorylated proteins (e.g., p-Akt, p-mTOR) or kinase activity assays, would be required to definitively confirm the involvement of this pathway.

Conclusion

This application note provides a robust framework for the initial evaluation of 3-Chloro-6-methoxyquinoline as a potential anti-cancer agent. By systematically assessing its cytotoxicity, impact on apoptosis, and effects on cell cycle progression, researchers can gain valuable insights into its efficacy and potential mechanisms of action. The provided protocols are well-established and can be adapted to various cancer cell lines and laboratory settings.

References

  • Li, K., Xu, Y., Sun, J., Zhang, W., & Ma, P. (2023). Design, Synthesis and Biological Evaluation of Novel Quinoline Derivatives as Potential Anti-Proliferative Agents Against PC-3 and KG-1 Cells. Anticancer Agents in Medicinal Chemistry, 23(5), 599–611. Retrieved from [Link]

  • Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline - ResearchGate. (n.d.). Retrieved from [Link]

  • 3-Chloroquinoline | C9H6ClN | CID 69164 - PubChem. (n.d.). Retrieved from [Link]

  • 8-Amino-6-Methoxyquinoline—Tetrazole Hybrids: Impact of Linkers on Antiplasmodial Activity - MDPI. (2021). Retrieved from [Link]

  • (2E)-3-(6-Chloro-2-methoxyquinolin-3-yl)-1-(2,4-dimethylquinolin-3-yl)prop-2-en-1-one - PMC. (n.d.). Retrieved from [Link]

  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PubMed Central. (n.d.). Retrieved from [Link]

  • Predictive Models For Estimating Cytotoxicity On The Basis Of Chemical Structures - NIH. (2020). Retrieved from [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC. (n.d.). Retrieved from [Link]

  • Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways - PMC. (n.d.). Retrieved from [Link]

  • Cell Cycle Protocol - Flow Cytometry - UT Health San Antonio. (n.d.). Retrieved from [Link]

  • Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models - MDPI. (n.d.). Retrieved from [Link]

  • Comprehensive review on current developments of quinoline-based anticancer agents. (2016). Retrieved from [Link]

  • Design and Evaluation of Quinoline-derived Fluorophores for Labeling Amyloid Beta 1–42 in Alzheimer's Disease | ACS Omega. (2024). Retrieved from [Link]

  • Assaying cell cycle status using flow cytometry - PMC. (n.d.). Retrieved from [Link]

  • (PDF) ANTIPROLIFERATIVE ACTIVITY OF 3,5,7-TRIHYDROXY -6-METHOXY FLAVONE OBTAINED FROM Chromolaenaleivensis(HIERON) ON CANCER CELL LINES OF BREAST, PROSTATE, LUNG, COLON AND CERVIX. - ResearchGate. (2016). Retrieved from [Link]

  • Apoptosis Protocols - USF Health - University of South Florida. (n.d.). Retrieved from [Link]

  • Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach - MDPI. (n.d.). Retrieved from [Link]

  • Cell Cycle Analysis. (n.d.). Retrieved from [Link]

  • Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity - PMC - NIH. (n.d.). Retrieved from [Link]

  • Apoptosis – what assay should I use? - BMG Labtech. (2023). Retrieved from [Link]

  • Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - NCBI. (2019). Retrieved from [Link]

  • Mechanism of Inactivation of Chymotrypsin by 3-benzyl-6-chloro-2-pyrone - PubMed. (n.d.). Retrieved from [Link]

  • 6-Methoxyquinoline | C10H9NO | CID 14860 - PubChem. (n.d.). Retrieved from [Link]

Sources

protocol for assessing G2/M phase cell cycle arrest with quinoline compounds

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Introduction: Targeting the G2/M Transition with Quinoline Compounds

The cell division cycle is a fundamental process orchestrated by a series of tightly regulated checkpoints, ensuring the fidelity of genetic information passed to daughter cells. The G2/M checkpoint, in particular, serves as a critical gatekeeper, preventing cells from entering mitosis (M phase) in the presence of DNA damage or incomplete DNA replication.[1][2][3] Failure of this checkpoint can lead to genomic instability, a hallmark of cancer.[1] Consequently, the G2/M checkpoint has emerged as a promising target for anticancer therapeutic strategies.

Quinoline and its derivatives represent a versatile class of heterocyclic compounds that have garnered significant attention in drug development for their broad spectrum of biological activities, including potent anticancer effects.[4][5] A primary mechanism through which many quinoline-based agents exert their antiproliferative effects is the induction of cell cycle arrest, frequently at the G2/M transition.[6][7][8] These compounds can disrupt various cellular processes, such as tubulin polymerization, which in turn activates the G2/M checkpoint and halts cell division.[6][7]

This application note provides a comprehensive, field-tested guide for researchers to reliably assess G2/M phase cell cycle arrest induced by quinoline compounds. We will detail a primary validation method using flow cytometry and complementary biochemical and imaging techniques to provide a multi-faceted, robust analysis of the compound's mechanism of action.

The G2/M Checkpoint: A Mechanistic Overview

Progression from the G2 to M phase is driven by the activation of the Maturation-Promoting Factor (MPF), a complex composed of Cyclin B1 and Cyclin-Dependent Kinase 1 (CDK1, also known as Cdc2).[2][9][10] Under normal conditions, this complex is kept inactive by inhibitory phosphorylation on CDK1 by Wee1 and Myt1 kinases.[2][9] At the onset of mitosis, the phosphatase Cdc25C removes these inhibitory phosphates, activating the Cyclin B1/CDK1 complex and initiating mitotic entry.

Cellular stressors, including DNA damage or microtubule disruption (a common effect of certain quinoline compounds), trigger a signaling cascade involving sensor kinases like ATM and ATR.[3][9] These kinases activate downstream effectors such as Chk1 and Chk2, which phosphorylate and inactivate Cdc25C, preventing the activation of MPF and thereby arresting the cell cycle in the G2 phase.[9][10] This pause allows the cell time to repair the damage before proceeding with division.

G2M_Checkpoint_Pathway cluster_upstream Upstream Triggers cluster_checkpoint Checkpoint Activation cluster_mpf MPF Regulation cluster_outcome Cellular Outcome Quinoline Quinoline Compound Tubulin Tubulin Polymerization Quinoline->Tubulin Inhibits ATM_ATR ATM / ATR Tubulin->ATM_ATR Activates DNA_Damage DNA Damage DNA_Damage->ATM_ATR Activates Chk1_Chk2 Chk1 / Chk2 ATM_ATR->Chk1_Chk2 Cdc25C_active Cdc25C (Active) Chk1_Chk2->Cdc25C_active Inhibits G2_Arrest G2/M Arrest Chk1_Chk2->G2_Arrest Cdc25C_inactive Cdc25C (Inactive) MPF_inactive Cyclin B1-CDK1 (Inactive) Cdc25C_active->MPF_inactive Activates MPF_active Cyclin B1-CDK1 (Active) Mitosis Mitosis MPF_active->Mitosis Wee1 Wee1 / Myt1 Wee1->MPF_active Inhibits Experimental_Workflow cluster_assays Parallel Assays cluster_analysis Data Analysis & Interpretation start Start: Cell Culture (e.g., HeLa, MCF-7) treatment Treat Cells - Quinoline Compound (Dose-Response) - Vehicle Control (DMSO) - Positive Control (Nocodazole) start->treatment incubation Incubate (e.g., 24 hours) treatment->incubation harvest Harvest Cells incubation->harvest flow Primary Assay: Flow Cytometry (Propidium Iodide Staining) harvest->flow wb Confirmatory Assay 1: Western Blotting (Cyclin B1, CDK1, p-H3) harvest->wb if_ Confirmatory Assay 2: Immunofluorescence (α-Tubulin, DAPI) harvest->if_ flow_analysis Quantify % of Cells in G2/M Phase flow->flow_analysis wb_analysis Analyze Protein Expression Levels wb->wb_analysis if_analysis Visualize Microtubule Network & Morphology if_->if_analysis conclusion Conclusion: Confirm G2/M Arrest flow_analysis->conclusion wb_analysis->conclusion if_analysis->conclusion

Caption: A comprehensive workflow for assessing G2/M arrest.

Protocol 1: Cell Cycle Analysis by Flow Cytometry

Principle: This is the cornerstone method for quantifying cell cycle distribution. [11]Propidium iodide (PI) is a fluorescent intercalating agent that binds to DNA in a stoichiometric manner. [12]Therefore, the fluorescence intensity of stained cells is directly proportional to their DNA content. Cells in the G2 or M phase have twice the DNA content (4N) of cells in the G1 phase (2N), allowing for their distinct quantification. [12]Because PI also binds to double-stranded RNA, treatment with RNase is essential for accurate DNA content analysis. [13] Materials:

  • Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺-free

  • Trypsin-EDTA (for adherent cells)

  • 70% Ethanol, ice-cold

  • Propidium Iodide Staining Solution (see table below)

  • RNase A (Stock solution 10 mg/mL)

  • FACS tubes (5 mL polystyrene round-bottom tubes)

  • Flow Cytometer

Reagent: PI Staining Solution Final Concentration Amount for 10 mL
Propidium Iodide (1 mg/mL stock)50 µg/mL500 µL
Sodium Citrate3.8 mM11.2 mg
PBSto 10 mLq.s.
Store protected from light at 4°C

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates to reach 60-70% confluency at the time of harvest. Treat cells with the quinoline compound, vehicle, and positive control for the desired time (e.g., 24 hours).

  • Cell Harvesting:

    • Adherent Cells: Aspirate the media, wash once with PBS, and add trypsin-EDTA to detach the cells. Once detached, neutralize with complete media and transfer the cell suspension to a 15 mL conical tube.

    • Suspension Cells: Directly transfer the cell suspension to a 15 mL conical tube.

  • Washing: Centrifuge cells at 300 x g for 5 minutes. Discard the supernatant and resuspend the pellet in 1 mL of cold PBS. Transfer to a labeled FACS tube.

  • Fixation (Critical Step):

    • Centrifuge cells at 300 x g for 5 minutes and discard the supernatant.

    • Gently vortex the cell pellet at a low speed. While vortexing, add 1 mL of ice-cold 70% ethanol drop-by-drop. This prevents cell clumping, which is a major source of error. [13] * Incubate at -20°C for at least 2 hours. Cells can be stored in ethanol at -20°C for several weeks. [14]5. Staining:

    • Pellet the fixed cells by centrifugation at a slightly higher speed (e.g., 500 x g for 5 minutes) to account for the lower density of ethanol.

    • Carefully aspirate the ethanol and wash the pellet once with 2 mL of PBS.

    • Resuspend the cell pellet in 500 µL of PI Staining Solution.

    • Add 5 µL of RNase A stock solution (final concentration ~100 µg/mL).

    • Incubate in the dark at room temperature for 30 minutes or at 4°C for at least 4 hours. [13]6. Data Acquisition: Analyze the samples on a flow cytometer, exciting with a 488 nm laser and collecting emission in the red channel (e.g., 610/20 BP filter). Collect at least 10,000 events per sample.

Data Analysis and Interpretation: Using the flow cytometry analysis software, create a histogram of PI fluorescence intensity (linear scale). Gate out cell debris and aggregates. The resulting histogram will show two distinct peaks: the first peak represents G0/G1 cells (2N DNA content), and the second, taller peak represents G2/M cells (4N DNA content). The population between these two peaks represents cells in the S phase. An accumulation of cells in the G2/M peak compared to the vehicle control indicates G2/M arrest.

Common Problem Potential Cause Solution
High CV of G1/G2 peaks (>7%)- Inconsistent staining- Fast sample flow rate- RNA contamination- Ensure thorough resuspension in PI solution- Reduce the flow rate during acquisition- Confirm RNase A was added and active [15]
Excessive Debris- High level of apoptosis/necrosis- Harsh cell handling- Use a lower drug concentration or shorter incubation- Handle cells gently during harvesting and washing
Cell Clumps/Aggregates- Improper fixation- High cell density- Add ethanol dropwise while vortexing<[13]br>- Filter cells through a 40 µm cell strainer before analysis [12]

Protocol 2: Western Blotting for G2/M Regulatory Proteins

Principle: To confirm the observations from flow cytometry and gain mechanistic insight, we analyze the expression levels of key G2/M regulatory proteins. A hallmark of G2/M arrest is the accumulation of Cyclin B1. [16]We also assess the total levels of its partner, CDK1. Additionally, phosphorylation of Histone H3 at Serine 10 (p-H3) is a specific marker for mitotic cells, helping to distinguish between a G2 and an M phase arrest.

Materials:

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels, running buffer, and transfer system

  • PVDF or nitrocellulose membranes

  • Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary and secondary antibodies (see table below)

  • Chemiluminescent substrate (ECL)

  • Imaging system

Primary Antibody Function Expected Result in G2/M Arrest Example Dilution
Cyclin B1Regulatory subunit of MPFIncreased expression [16][17]1:1000
CDK1 (Cdc2)Catalytic subunit of MPFGenerally stable, check for shifts1:1000
Phospho-Histone H3 (Ser10)Mitotic markerIncreased if arrest is in M phase1:1000
β-Actin or GAPDHLoading controlStable expression1:5000

Procedure:

  • Cell Lysis: After treatment, wash cells with cold PBS and lyse them directly in the plate with ice-cold RIPA buffer containing inhibitors. Scrape the cells, collect the lysate, and clarify by centrifugation at ~14,000 x g for 15 minutes at 4°C.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Normalize protein amounts (load 20-30 µg per lane) and separate by SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in Blocking Buffer to prevent non-specific antibody binding.

  • Antibody Incubation:

    • Incubate the membrane with the primary antibody (e.g., anti-Cyclin B1) overnight at 4°C with gentle agitation.

    • Wash the membrane 3x for 5 minutes each with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane 3x for 5 minutes each with TBST. Apply ECL substrate and capture the chemiluminescent signal using an imaging system.

  • Stripping and Reprobing: If necessary, strip the membrane and reprobe for other proteins, such as β-Actin, to confirm equal loading.

Data Analysis and Interpretation: Quantify the band intensities using software like ImageJ. Normalize the intensity of the target protein to the loading control. A significant increase in Cyclin B1 and/or p-H3 levels in compound-treated cells compared to the vehicle control supports the induction of G2/M arrest.

Protocol 3: Immunofluorescence for Microtubule and Nuclear Morphology

Principle: Many quinoline compounds induce G2/M arrest by interfering with microtubule dynamics. [6][7]Immunofluorescence (IF) microscopy allows for direct visualization of the microtubule network and nuclear morphology, providing powerful qualitative evidence of a compound's effect. [18]Cells arrested in G2/M due to microtubule disruption often display increased cell size, condensed chromatin, and a disorganized microtubule cytoskeleton. [18] Materials:

  • Glass coverslips in a 12- or 24-well plate

  • Fixative: 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization Buffer: 0.2% Triton X-100 in PBS

  • Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS

  • Primary antibody: Anti-α-Tubulin

  • Fluorophore-conjugated secondary antibody (e.g., Alexa Fluor 488)

  • Nuclear counterstain: DAPI (4′,6-diamidino-2-phenylindole)

  • Mounting medium

Procedure:

  • Cell Culture: Seed cells on sterile glass coverslips in a multi-well plate and allow them to adhere overnight.

  • Treatment: Treat cells as previously described for the desired time.

  • Fixation: Aspirate media, wash gently with PBS, and fix the cells with 4% PFA for 15 minutes at room temperature. [19]4. Permeabilization: Wash 3x with PBS. Permeabilize the cells with 0.2% Triton X-100 in PBS for 10 minutes to allow antibodies to enter the cell. [19]5. Blocking: Wash 3x with PBS. Block with 5% BSA in PBS for 30 minutes to reduce nonspecific antibody binding.

  • Immunostaining:

    • Incubate with anti-α-Tubulin primary antibody (diluted in blocking buffer) for 1-2 hours at room temperature or overnight at 4°C.

    • Wash 3x with PBS.

    • Incubate with the fluorophore-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.

  • Counterstaining: Wash 3x with PBS. Incubate with DAPI (e.g., 300 nM in PBS) for 5 minutes to stain the nuclei.

  • Mounting and Imaging: Wash 2x with PBS. Mount the coverslip onto a microscope slide using an anti-fade mounting medium. Image using a fluorescence microscope with appropriate filters.

Data Analysis and Interpretation: Compare the images of treated cells to control cells. In untreated, interphase cells, you should observe a fine, filamentous network of microtubules extending throughout the cytoplasm. In mitotic control cells, you will see a highly organized mitotic spindle. In cells treated with a tubulin-disrupting quinoline compound, look for signs of G2/M arrest:

  • Large, rounded cells with large nuclei.

  • Condensed, brightly stained DAPI chromatin.

  • A disorganized or fragmented microtubule network compared to the fine lattice in interphase controls.

References

  • Development of a G2/M arrest high-throughput screening method identifies potent radiosensitizers. (n.d.). National Institutes of Health. Available from: [Link]

  • Comprehensive review on current developments of quinoline-based anticancer agents. (n.d.). Available from: [Link]

  • Protocol for analysis of G2/M DNA synthesis in human cells. (2021). National Institutes of Health. Available from: [Link]

  • Featured Pathways & Targets G2/M Checkpoint. (n.d.). Bioss. Available from: [Link]

  • Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. (2020). Royal Society of Chemistry. Available from: [Link]

  • Anticancer Activity of Quinoline Derivatives. (2022). International Journal of Pharmaceutical Sciences Review and Research. Available from: [Link]

  • Induction of G2/M Cell Cycle Arrest and Apoptosis by Genistein in Human Bladder Cancer T24 Cells through Inhibition of the ROS-Dependent PI3k/Akt Signal Transduction Pathway. (n.d.). PubMed Central. Available from: [Link]

  • Assaying cell cycle status using flow cytometry. (n.d.). PubMed Central. Available from: [Link]

  • Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. (2024). Bioorganic & Medicinal Chemistry. Available from: [Link]

  • Exploration of quinolone and quinoline derivatives as potential anticancer agents. (2019). National Institutes of Health. Available from: [Link]

  • How to perform cell synchronization in specific cell cycle phases. (n.d.). Bitesize Bio. Available from: [Link]

  • Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. (n.d.). National Institutes of Health. Available from: [Link]

  • Three Common Problems and Solutions of Cell Cycle Detection. (2024). Elabscience. Available from: [Link]

  • The Induction of G2/M Phase Cell Cycle Arrest and Apoptosis by the Chalcone Derivative 1C in Sensitive and Resistant Ovarian Cancer Cells Is Associated with ROS Generation. (n.d.). MDPI. Available from: [Link]

  • Induction of G2/M phase arrest and apoptosis by a novel indoloquinoline derivative, IQDMA, in K562 Cells. (n.d.). ResearchGate. Available from: [Link]

  • DNA Cell Cycle Analysis with PI. (n.d.). Available from: [Link]

  • Cell Synchronisation Methods. (n.d.). Assay Genie. Available from: [Link]

  • G2-M DNA damage checkpoint. (n.d.). Wikipedia. Available from: [Link]

  • Cell cycle-dependent binding between Cyclin B1 and Cdk1 revealed by time-resolved fluorescence correlation spectroscopy. (2022). National Institutes of Health. Available from: [Link]

  • Western blot analysis of G2/M arrest regulator proteins. (n.d.). ResearchGate. Available from: [Link]

  • Measurement of In Vitro Microtubule Polymerization by Turbidity and Fluorescence. (n.d.). ResearchGate. Available from: [Link]

  • Induction of cell cycle arrest (G2/M) and apoptosis : action mechanism ?. (2017). ResearchGate. Available from: [Link]

  • Reversible and effective cell cycle synchronization method for studying stage-specific processes. (n.d.). Available from: [Link]

  • G2/M Checkpoint: DNA Damage Regulation in the Cell Cycle. (n.d.). QIAGEN. Available from: [Link]

  • Basic Methods of Cell Cycle Analysis. (2023). MDPI. Available from: [Link]

  • Induction of G2/M Phase Arrest by Diosgenin via Activation of Chk1 Kinase and Cdc25C Regulatory Pathways to Promote Apoptosis in Human Breast Cancer Cells. (2019). National Institutes of Health. Available from: [Link]

  • Synchronization of Cultured Cells to G1, S, G2, and M Phases by Double Thymidine Block. (n.d.). Available from: [Link]

  • The G2 checkpoint—a node‐based molecular switch. (n.d.). PubMed Central. Available from: [Link]

  • DRG2 Regulates G2/M Progression via the Cyclin B1-Cdk1 Complex. (2016). National Institutes of Health. Available from: [Link]

  • Tubulin Polymerization Assay Using >99% Pure Tubulin, Fluorescence Based. (n.d.). Cytoskeleton, Inc. Available from: [Link]

  • Western blot analysis for expression of cyclin B1, Cdk1, Cdc25B and... (n.d.). ResearchGate. Available from: [Link]

  • Identifying the dynamics of actin and tubulin polymerization in iPSCs and in iPSC-derived neurons. (2017). Oncotarget. Available from: [Link]

  • Biological Methods for Cell-Cycle Synchronization of Mammalian Cells. (n.d.). ResearchGate. Available from: [Link]

  • Immunofluorescence and SNAP-tubulin staining of microtubules in A549... (n.d.). ResearchGate. Available from: [Link]

Sources

Mastering the Synthesis of 3-Chloro-6-methoxyquinoline Derivatives: An In-depth Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the quinoline scaffold represents a cornerstone in medicinal chemistry. Its derivatives are integral to a wide array of therapeutic agents, exhibiting activities ranging from anticancer to antimicrobial. Among these, 3-chloro-6-methoxyquinoline serves as a critical intermediate for advanced pharmaceutical compounds. This comprehensive guide provides a detailed exploration of the primary synthetic routes to this valuable molecular framework, offering not only step-by-step protocols but also the underlying chemical principles and strategic considerations essential for successful synthesis.

This document delves into two robust and versatile methodologies for the synthesis of 3-chloro-6-methoxyquinoline derivatives: the Gould-Jacobs reaction followed by chlorination, and the Vilsmeier-Haack reaction. Each pathway offers distinct advantages and is suited to different starting materials and strategic approaches in a drug discovery program.

Strategic Overview: Pathways to the Target Scaffold

The synthesis of 3-chloro-6-methoxyquinoline derivatives can be approached through several strategic disconnections. The most common and reliable methods involve the initial construction of the quinoline core, followed by functionalization to introduce the desired chloro substituent at the 3-position. The choice of strategy often depends on the availability of starting materials and the desired substitution pattern on the final molecule.

Synthesis_Strategies cluster_0 Method 1: Gould-Jacobs Pathway cluster_1 Method 2: Vilsmeier-Haack Pathway A p-Anisidine C Intermediate Adduct A->C Condensation B Diethyl (ethoxymethylene)malonate B->C D 6-Methoxy-4-hydroxyquinoline C->D Thermal Cyclization E 3-Chloro-6-methoxyquinoline D->E Chlorination Target 3-Chloro-6-methoxyquinoline Scaffold E->Target F p-Methoxyacetanilide H 2-Chloro-3-formyl-6-methoxyquinoline F->H Cyclization G Vilsmeier Reagent (POCl3/DMF) G->H H->Target Further Modification

Figure 1: High-level overview of the two primary synthetic pathways to the 3-chloro-6-methoxyquinoline scaffold.

Method 1: The Gould-Jacobs Reaction and Subsequent Chlorination

The Gould-Jacobs reaction is a classic and highly effective method for the construction of 4-hydroxyquinoline systems.[1][2] This pathway involves the condensation of an aniline with an alkoxymethylenemalonic ester, followed by a thermal cyclization.[1] For the synthesis of 6-methoxy-4-hydroxyquinoline, p-anisidine is the logical starting material.

Underlying Principles of the Gould-Jacobs Reaction

The reaction proceeds through two key stages. The first is a nucleophilic substitution where the amino group of the aniline attacks the electrophilic carbon of the ethoxymethylenemalonate, displacing an ethoxy group to form an anilinomethylenemalonate intermediate.[3] The second stage is a high-temperature intramolecular cyclization, which is believed to proceed via a ketene intermediate, followed by tautomerization to yield the stable 4-hydroxyquinoline (which exists predominantly in the 4-oxo form).[1]

Experimental Protocols

Protocol 1.1: Synthesis of 6-Methoxy-4-hydroxyquinoline via Gould-Jacobs Reaction

This protocol is adapted from established procedures for the synthesis of 4-hydroxyquinolines.[4][5]

Materials:

  • p-Anisidine

  • Diethyl (ethoxymethylene)malonate

  • Dowtherm A (or similar high-boiling solvent like diphenyl ether)

  • Ethanol

  • Petroleum ether

  • Decolorizing carbon (e.g., Norit or Darco)

Procedure:

  • Condensation: In a round-bottom flask equipped with a reflux condenser, combine p-anisidine (1.0 eq) and diethyl (ethoxymethylene)malonate (1.05 eq). Heat the mixture at 130-140 °C for 2 hours. Ethanol, a byproduct of the condensation, will distill off.

  • Cyclization: To the hot reaction mixture, add a high-boiling solvent such as Dowtherm A (approximately 5-10 volumes relative to the initial mass of p-anisidine). Heat the mixture to reflux (typically around 250 °C) with stirring for 15-30 minutes.[4]

  • Isolation: Allow the reaction mixture to cool to room temperature. A solid precipitate of crude 6-methoxy-4-hydroxyquinoline will form. Dilute the mixture with petroleum ether to facilitate filtration.

  • Purification: Collect the solid by vacuum filtration and wash with petroleum ether. For further purification, the crude product can be recrystallized from boiling water with the addition of decolorizing carbon to remove colored impurities. Filter the hot solution and allow it to cool to obtain purified 6-methoxy-4-hydroxyquinoline as a crystalline solid.

Protocol 1.2: Chlorination of 6-Methoxy-4-hydroxyquinoline

The conversion of the 4-hydroxy group to a chloro group is typically achieved using a strong chlorinating agent like phosphorus oxychloride (POCl₃). This reaction is believed to proceed through a phosphate ester intermediate, which is subsequently displaced by a chloride ion. A catalytic amount of a tertiary amine or DMF can sometimes accelerate this transformation.

Materials:

  • 6-Methoxy-4-hydroxyquinoline

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF, catalytic)

  • Ice

  • Saturated sodium bicarbonate solution

  • Dichloromethane or Chloroform for extraction

Procedure:

  • Reaction Setup: In a flask equipped with a reflux condenser and a gas trap (to neutralize evolved HCl), suspend 6-methoxy-4-hydroxyquinoline (1.0 eq) in an excess of phosphorus oxychloride (5-10 eq). Add a catalytic amount of DMF (e.g., 0.1 eq).

  • Reaction: Heat the mixture to reflux (approximately 110 °C) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and carefully remove the excess POCl₃ under reduced pressure. Cautiously pour the residue onto crushed ice with vigorous stirring.

  • Neutralization and Extraction: Neutralize the acidic aqueous solution with a saturated sodium bicarbonate solution until the pH is approximately 7-8. Extract the aqueous layer with dichloromethane or chloroform (3 x volumes).

  • Isolation: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-chloro-6-methoxyquinoline. The product can be further purified by column chromatography on silica gel or by recrystallization.

Method 2: The Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction offers a direct route to 2-chloro-3-formylquinolines from readily available N-arylacetamides.[6] This powerful reaction utilizes the Vilsmeier reagent, an electrophilic iminium salt, to effect a cyclization and formylation in a single pot.[7][8][9]

Causality in the Vilsmeier-Haack Reaction

The reaction is initiated by the formation of the Vilsmeier reagent from DMF and POCl₃.[10] The N-arylacetamide then reacts with this electrophilic species, leading to a double formylation followed by an intramolecular cyclization. Subsequent elimination steps result in the formation of the 2-chloro-3-formylquinoline. The presence of an electron-donating group, such as the methoxy group in p-methoxyacetanilide, generally facilitates this reaction and can lead to higher yields.[6]

Vilsmeier_Mechanism DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium salt) DMF->Vilsmeier_Reagent POCl3 POCl3 POCl3->Vilsmeier_Reagent Intermediate Iminium Intermediate Vilsmeier_Reagent->Intermediate Arylacetamide p-Methoxyacetanilide Arylacetamide->Intermediate Electrophilic Attack Product 2-Chloro-3-formyl-6-methoxyquinoline Intermediate->Product Cyclization & Elimination

Figure 2: Simplified workflow of the Vilsmeier-Haack reaction for quinoline synthesis.

Experimental Protocol

Protocol 2.1: Synthesis of 2-Chloro-3-formyl-6-methoxyquinoline

This protocol is based on established procedures for the Vilsmeier-Haack cyclization of N-arylacetamides.[6][11]

Materials:

  • p-Methoxyacetanilide (N-(4-methoxyphenyl)acetamide)

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Ice water

  • Ethyl acetate for recrystallization

Procedure:

  • Vilsmeier Reagent Formation: In a three-necked flask equipped with a dropping funnel and a mechanical stirrer, cool DMF (used as both reactant and solvent) to 0 °C in an ice bath. Slowly add POCl₃ (typically 3-5 equivalents relative to the acetanilide) dropwise while maintaining the temperature below 10 °C. Stir for 30 minutes to allow for the formation of the Vilsmeier reagent.

  • Addition of Substrate: Add p-methoxyacetanilide (1.0 eq) portion-wise to the cold Vilsmeier reagent solution.

  • Reaction: After the addition is complete, heat the reaction mixture to 70-80 °C and maintain for 4-6 hours. Monitor the reaction's progress by TLC.

  • Work-up: Cool the reaction mixture to room temperature and carefully pour it into a beaker containing crushed ice and water with vigorous stirring.

  • Isolation and Purification: The solid product will precipitate out of the aqueous solution. Collect the crude product by vacuum filtration and wash thoroughly with water. The crude 2-chloro-3-formyl-6-methoxyquinoline can be purified by recrystallization from a suitable solvent such as ethyl acetate to yield a crystalline solid.

Comparative Analysis of Synthetic Routes

FeatureGould-Jacobs PathwayVilsmeier-Haack Pathway
Starting Material p-Anisidinep-Methoxyacetanilide
Key Intermediate 6-Methoxy-4-hydroxyquinoline2-Chloro-3-formyl-6-methoxyquinoline
Advantages - Well-established and reliable. - Leads to a versatile 4-hydroxy intermediate.- Often a one-pot cyclization. - Directly installs a chloro and a formyl group.
Disadvantages - Requires high temperatures for cyclization. - A multi-step process.- The formyl group may require further modification. - POCl₃ is highly reactive and requires careful handling.
Versatility The 4-hydroxy group can be converted to other functionalities besides chloro.The 2-chloro and 3-formyl groups are handles for diverse subsequent reactions.

Conclusion

The synthesis of 3-chloro-6-methoxyquinoline derivatives is readily achievable through well-established synthetic methodologies. The Gould-Jacobs reaction provides a reliable, albeit high-temperature, route to the key 6-methoxy-4-hydroxyquinoline intermediate, which can then be chlorinated. In contrast, the Vilsmeier-Haack reaction offers a more direct, one-pot approach to a functionalized 2-chloro-3-formyl-6-methoxyquinoline. The choice between these methods will depend on the specific goals of the research program, the availability of starting materials, and the desired downstream functionalization of the quinoline core. Both pathways, when executed with care and precision, provide robust access to this important class of heterocyclic compounds, paving the way for the development of novel therapeutic agents.

References

  • Chemistry Steps. Vilsmeier-Haack Reaction. Available at: [Link]

  • MDPI. Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Available at: [Link]

  • Google Patents. Method for synthetizing 6-methoxyquinoline.
  • Wikipedia. Gould–Jacobs reaction. Available at: [Link]

  • NROChemistry. Vilsmeier-Haack Reaction. Available at: [Link]

  • YouTube. Vilsmeier-Haack Reaction Mechanism | Organic Chemistry. Available at: [Link]

  • International Journal of Chemical Studies. Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations. Available at: [Link]

  • ResearchGate. REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Available at: [Link]

  • Wikipedia. Vilsmeier–Haack reaction. Available at: [Link]

  • ResearchGate. A Facile Two-Step Synthesis of 3-Fluoro-6-methoxyquinoline. Available at: [Link]

  • ResearchGate. Initial Route Scouting and Final Process Development for the Multi-Kg Production of 3-Fluoro-6-methoxyquinoline from p-Anisidine and 2-Fluoromalonic Acid. Available at: [Link]

  • MDPI. 2-(4-Chlorophenyl)-4-(3,4-dimethoxy-phenyl)-6-methoxy-3-methylquinoline. Available at: [Link]

  • Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. Available at: [Link]

  • Atlantis Press. Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. Available at: [Link]

  • Google Patents. Synthesis process for 6-bromo-3-chlorophenyl-methyl-2-methoxy-quinoline.
  • Organic Syntheses. 2-methyl-4-hydroxyquinoline. Available at: [Link]

  • ResearchGate. Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. Available at: [Link]

Sources

using 3-Chloro-6-methoxyquinoline in the synthesis of novel heterocycles

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 3-Chloro-6-methoxyquinoline in the Synthesis of Novel Heterocycles

Executive Summary

3-Chloro-6-methoxyquinoline (CAS: 1676-96-6) represents a privileged scaffold in medicinal chemistry, particularly for the development of kinase inhibitors (e.g., c-Met, VEGFR) and anti-infective agents. While the quinoline ring is ubiquitous, the specific placement of the chlorine at the 3-position and the methoxy group at the 6-position creates a unique "push-pull" electronic environment. The 6-methoxy group (electron-donating) activates the ring system for electrophilic attacks, while the 3-chloro substituent serves as a versatile handle for palladium-catalyzed cross-couplings and lithium-halogen exchange.

This guide provides a rigorous technical roadmap for transforming this scaffold into complex, novel heterocycles. It moves beyond basic substitution, focusing on high-value transformations: Suzuki-Miyaura couplings, Buchwald-Hartwig aminations, and cryogenic lithiation strategies.

Chemical Profile & Safety

PropertySpecification
Molecular Formula C₁₀H₈ClNO
Molecular Weight 193.63 g/mol
Appearance Off-white to pale yellow solid
Melting Point 108–112 °C
Solubility Soluble in DCM, CHCl₃, DMSO; sparingly soluble in water.
Reactivity Alert The C3-Cl bond is less reactive than C2- or C4-Cl bonds due to lack of direct conjugation with the ring nitrogen. High-activity catalysts are often required.[1]

Safety Protocol: Always handle in a fume hood. Avoid contact with strong oxidizing agents. In case of skin contact, wash immediately with PEG-400 or soap and water.

Core Application 1: Suzuki-Miyaura Cross-Coupling

The 3-position of quinoline is sterically accessible but electronically deactivated compared to the 2-position. Standard Pd(PPh₃)₄ conditions often result in sluggish conversion. We recommend a catalyst system utilizing bulky, electron-rich phosphine ligands to facilitate the oxidative addition step.

Optimized Protocol: Synthesis of 3-Aryl-6-methoxyquinolines
  • Objective: Coupling 3-Chloro-6-methoxyquinoline with aryl boronic acids.

  • Scale: 1.0 mmol.

Reagents:

  • Substrate: 3-Chloro-6-methoxyquinoline (194 mg, 1.0 mmol)

  • Boronic Acid: Arylboronic acid (1.2 - 1.5 equiv)

  • Catalyst: Pd(dppf)Cl₂·DCM (3-5 mol%) OR Pd(OAc)₂ (2 mol%) + SPhos (4 mol%)

  • Base: K₂CO₃ (2.0 M aq, 3 equiv) or Cs₂CO₃ (solid, 2 equiv)

  • Solvent: 1,4-Dioxane/Water (4:1 v/v)

Step-by-Step Procedure:

  • Degassing: Charge a microwave vial or Schlenk tube with the substrate, boronic acid, and solid base. Evacuate and backfill with Argon (3 cycles).

  • Solvation: Add the degassed solvent mixture via syringe.

  • Catalyst Addition: Add the Pd catalyst quickly under a positive stream of Argon. Seal the vessel.

  • Reaction: Heat to 90–100 °C for 4–12 hours. (Microwave: 120 °C for 30 min).

  • Work-up: Cool to RT. Filter through a Celite pad, washing with EtOAc. Wash the filtrate with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash chromatography (Hexane/EtOAc gradient).

Expert Insight: If the boronic acid is protodeboronated (common with 2-heteroaryl boronic acids), switch to Pd₂(dba)₃ / XPhos with K₃PO₄ in n-Butanol at 100 °C.

Core Application 2: Buchwald-Hartwig Amination

Installing an amine at the 3-position allows access to "reversed" kinase inhibitor scaffolds. The 3-chloro group is challenging for nucleophilic aromatic substitution (SₙAr); therefore, Pd-catalysis is mandatory.

Protocol: C-N Bond Formation

Reagents:

  • Substrate: 3-Chloro-6-methoxyquinoline (1.0 mmol)

  • Amine: 1.2 equiv (e.g., morpholine, aniline derivatives)

  • Catalyst: Pd₂(dba)₃ (2 mol%)

  • Ligand: BrettPhos or Xantphos (4-6 mol%)

  • Base: NaOtBu (1.4 equiv)

  • Solvent: Toluene or 1,4-Dioxane (anhydrous)

Step-by-Step Procedure:

  • Inert Atmosphere: Flame-dry the reaction vessel under vacuum and cool under Argon.

  • Mixing: Add substrate, Pd source, ligand, and base.[2]

  • Amine Addition: Add the amine (if liquid) and solvent via syringe.

  • Activation: Heat to 100–110 °C for 12–18 hours.

  • Monitoring: Monitor by LC-MS. The starting material (M+H 194) should disappear; look for product mass.

  • Work-up: Dilute with DCM, wash with water, dry, and purify.

Advanced Application: Synthesis of Fused Heterocycles

This workflow demonstrates how to use the 3-chloro handle to build a third ring, creating a tricyclic system (e.g., phenanthridine-like or thienoquinoline structures).

Strategy: Tandem Suzuki-Condensation

By coupling with a 2-formyl boronic acid, the resulting biaryl intermediate possesses an aldehyde proximal to the quinoline nitrogen (or C4 position), allowing for acid-mediated cyclization.

G Start 3-Chloro-6-methoxyquinoline Step1 Suzuki Coupling (2-Formylphenylboronic acid) Start->Step1 Pd(dppf)Cl2, K2CO3 Inter Intermediate: 3-(2-Formylphenyl)-6-methoxyquinoline Step1->Inter Yield: ~75-85% Step2 Cyclization (Acid/Base or Reductive Amination) Inter->Step2 Functionalization Final Novel Fused Tricycle (e.g., Benzo[c][2,6]naphthyridine) Step2->Final Ring Closure

Caption: Figure 1. Strategic pathway for converting 3-chloro-6-methoxyquinoline into fused tricyclic systems via tandem cross-coupling and condensation.

Troubleshooting & Expert Insights

IssueProbable CauseCorrective Action
No Reaction (Suzuki) Oxidative addition failure.Switch to electron-rich, bulky ligands (e.g., PCy₃ , SPhos ). Increase temp to 110 °C.
Homocoupling of Boronic Acid Oxygen present in system.Rigorous degassing is critical. Use freeze-pump-thaw cycles if possible.
Dechlorination (Reduction)

-Hydride elimination from Pd-species.
Avoid alcoholic solvents (use Dioxane/Toluene). Use BrettPhos which resists

-elimination.
Low Solubility Planar aromatic stacking.Use DMSO or DMF as co-solvent. Warm the solvent before addition.

References

  • Suzuki-Miyaura Coupling on 3-Haloquinolines

    • Title: "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."
    • Source:Chemical Reviews, 1995.
    • URL:[Link]

  • Buchwald-Hartwig Amination Conditions

    • Title: "A Rational Exploration of N-Heterocyclic Carbene (NHC) Palladacycle Diversity."
    • Source:Organic Letters, 2018.[3]

    • URL:[Link]

  • Synthesis of 3-Chloroquinolines (Vilsmeier-Haack)

    • Title: "Synthesis of 2-chloro-3-formylquinolines
    • Source:Tetrahedron Letters, 1979.
    • URL:[Link]

  • Medicinal Chemistry Applications (c-Met)

    • Title: "Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors."
    • Source:Journal of Enzyme Inhibition and Medicinal Chemistry, 2014.
    • URL:[Link]

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Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 3-Chloro-6-methoxyquinoline

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

The synthesis of 3-Chloro-6-methoxyquinoline is a critical process in the development of various pharmaceutical agents. Achieving a high yield of a pure product is paramount for efficient drug discovery and manufacturing. This guide, developed by our team of application scientists, provides in-depth troubleshooting advice and answers to frequently asked questions to help you overcome common challenges in this multi-step synthesis.

I. Overview of the Synthetic Pathway

The most common and practical approach to synthesizing 3-Chloro-6-methoxyquinoline involves a multi-step process. A widely adopted strategy begins with the synthesis of a key intermediate, which is then converted to the final product. One established method is the Vilsmeier-Haack reaction, which is a reliable technique for the formylation of electron-rich aromatic compounds, followed by further modifications.[1]

A plausible synthetic route can be visualized as follows:

Synthesis_Pathway p-Anisidine p-Anisidine Acetanilide Derivative Acetanilide Derivative p-Anisidine->Acetanilide Derivative Acetylation 2-Chloro-3-formyl-6-methoxyquinoline 2-Chloro-3-formyl-6-methoxyquinoline Acetanilide Derivative->2-Chloro-3-formyl-6-methoxyquinoline Vilsmeier-Haack Reaction (POCl3, DMF) 3-Chloro-6-methoxyquinoline 3-Chloro-6-methoxyquinoline 2-Chloro-3-formyl-6-methoxyquinoline->3-Chloro-6-methoxyquinoline Decarbonylation/Reduction caption Figure 1. Proposed synthetic pathway for 3-Chloro-6-methoxyquinoline.

Caption: A generalized synthetic pathway for 3-Chloro-6-methoxyquinoline.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis, providing potential causes and actionable solutions.

Question 1: Why is the yield of my Vilsmeier-Haack reaction for the quinoline precursor unexpectedly low?

Answer:

Low yields in the Vilsmeier-Haack cyclization are a frequent issue and can be attributed to several factors.[2] A systematic approach to troubleshooting is essential.

Potential Causes & Solutions:

  • Purity of Starting Materials: Impurities in your starting acetanilide derivative can significantly hinder the reaction.

    • Solution: Verify the purity of your starting materials using techniques like TLC or NMR. If impurities are detected, purify the materials through recrystallization or distillation before proceeding.[2]

  • Suboptimal Reaction Conditions: The Vilsmeier-Haack reaction is highly sensitive to temperature and reaction time.

    • Temperature Control: The initial formation of the Vilsmeier reagent (from POCl₃ and DMF) should be performed at a low temperature (0-5 °C). Subsequently, the reaction with the acetanilide is typically heated (e.g., 80-90 °C) for several hours.[2] Inadequate temperature control can lead to side product formation.

    • Reaction Time: The reaction may not have reached completion. Monitor the reaction progress using TLC.[3][4] Consider extending the reaction time if starting material is still present.

  • Incorrect Stoichiometry of Reagents: The molar ratio of phosphorus oxychloride (POCl₃) to the acetanilide substrate is a critical parameter.

    • Solution: An excess of POCl₃ is often beneficial. In similar syntheses, increasing the molar equivalents of POCl₃ has been shown to improve product yield.

  • Presence of Moisture: The Vilsmeier reagent is sensitive to moisture.

    • Solution: Ensure all glassware is flame-dried and use anhydrous solvents to maintain anhydrous conditions.[2]

Question 2: I am observing the formation of multiple unidentified byproducts in my reaction mixture. What could be the cause?

Answer:

The formation of byproducts is a common challenge, often stemming from the reactivity of the intermediates and reagents.

Potential Causes & Solutions:

  • Side Reactions: The formation of undesired byproducts, such as dichloroquinoline isomers or polymerization products, can significantly reduce the yield.[2]

    • Solution: Careful control of the reaction temperature is crucial. Exceeding the optimal temperature range can promote the formation of unwanted byproducts.[2] Additionally, ensuring the dropwise addition of reagents can help to control exothermic reactions and minimize side product formation.

  • Harsh Reaction Conditions: Overly harsh conditions can lead to the degradation of the starting material or product.

    • Solution: While the Vilsmeier-Haack reaction often requires heating, prolonged exposure to high temperatures can be detrimental. Monitor the reaction closely and stop it once the starting material is consumed.[5]

Question 3: My final product, 3-Chloro-6-methoxyquinoline, is difficult to purify. What purification strategies do you recommend?

Answer:

Effective purification is key to obtaining a high-quality final product.

Recommended Purification Techniques:

  • Recrystallization: This is often the first method of choice for purifying solid organic compounds.

    • Solvent Selection: Experiment with different solvents or solvent mixtures to find the optimal conditions for recrystallization. Ethyl acetate is a commonly used solvent for similar quinoline derivatives.[1]

  • Column Chromatography: If recrystallization does not yield a product of sufficient purity, column chromatography is a powerful alternative.

    • Stationary and Mobile Phase: Silica gel is a common stationary phase. The mobile phase, typically a mixture of a non-polar solvent (like hexane) and a more polar solvent (like ethyl acetate), should be optimized by TLC to achieve good separation.[5]

  • Washing: After filtration, washing the crude product with cold water and a small amount of a suitable cold organic solvent can help remove residual impurities.[3]

III. Frequently Asked Questions (FAQs)

Q1: What is the role of phosphorus oxychloride (POCl₃) and DMF in the Vilsmeier-Haack reaction?

A1: In the Vilsmeier-Haack reaction, N,N-dimethylformamide (DMF) reacts with phosphorus oxychloride (POCl₃) to form a highly electrophilic chloroiminium salt, known as the Vilsmeier reagent.[6] This reagent is the active electrophile that attacks the electron-rich aromatic ring of the acetanilide derivative, leading to formylation and subsequent cyclization to form the quinoline ring system.[6]

Q2: Can I use a different solvent for the Vilsmeier-Haack reaction instead of DMF?

A2: While DMF is the most commonly used solvent and reactant in this reaction, some modern protocols have explored other options, including solvent-free conditions.[2] However, changing the solvent will likely require re-optimization of the reaction conditions, such as temperature and reaction time.[2]

Q3: How should I properly quench the Vilsmeier-Haack reaction?

A3: The reaction is typically quenched by pouring the reaction mixture into ice-cold water.[1][7] This hydrolyzes the unreacted Vilsmeier reagent and any remaining POCl₃. It is important to perform this step carefully, as the reaction can be exothermic. Subsequent neutralization with a base, such as sodium carbonate or sodium hydroxide solution, is often necessary to bring the product out of solution.[6][8]

Q4: Are there any safety precautions I should take during this synthesis?

A4: Yes, several safety precautions are essential. Phosphorus oxychloride (POCl₃) is a corrosive and moisture-sensitive reagent and should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles. The Vilsmeier-Haack reaction itself can be exothermic, so careful temperature control is necessary. Skraup reactions, another method for quinoline synthesis, can be particularly vigorous and require careful attention to temperature and reaction times.[9]

IV. Experimental Protocols

Synthesis of 2-Chloro-3-formyl-6-methoxyquinoline (Vilsmeier-Haack Reaction)

This protocol is a general guideline and may require optimization for your specific substrate.

  • In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a magnetic stirrer, and a nitrogen inlet, place anhydrous DMF (dimethylformamide).

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃) dropwise to the DMF with vigorous stirring, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the mixture to stir at room temperature for 30 minutes to form the Vilsmeier reagent.

  • To this freshly prepared Vilsmeier reagent, add the p-methoxyacetanilide derivative portion-wise, ensuring the temperature does not rise significantly.

  • After the addition, heat the reaction mixture to 80-90 °C and reflux for the time determined by TLC monitoring (typically several hours).[2][7]

  • Once the reaction is complete, cool the mixture to room temperature and carefully pour it into a beaker containing crushed ice.[7]

  • Neutralize the acidic solution with a saturated sodium carbonate or sodium hydroxide solution until the pH is neutral or slightly basic.[6][8]

  • The crude product, which precipitates out, is collected by vacuum filtration, washed with cold water, and dried.[3]

  • The crude product can be further purified by recrystallization from a suitable solvent like ethyl acetate or by column chromatography.[1][5]

V. Data Summary

ParameterRecommended ConditionPotential Impact of Deviation
Starting Material Purity >98%Lower purity can lead to side reactions and reduced yield.
POCl₃:Substrate Ratio Excess POCl₃ (e.g., 3-7 eq.)Insufficient POCl₃ may result in an incomplete reaction.
Vilsmeier Reagent Formation Temp. 0-5 °CHigher temperatures can lead to reagent decomposition.
Reaction Temperature 80-90 °CTemperatures too high can cause degradation; too low can lead to an incomplete reaction.
Reaction Time Monitored by TLCIncomplete reaction if too short; potential for side products if too long.
Work-up Quenching in ice water, followed by neutralizationImproper quenching can be hazardous and lead to product loss.

VI. Visualizing the Troubleshooting Process

The following diagram illustrates a logical workflow for troubleshooting low yield issues in the synthesis of 3-Chloro-6-methoxyquinoline.

Troubleshooting_Flowchart start Low Yield of 3-Chloro-6-methoxyquinoline purity Check Purity of Starting Materials (TLC, NMR) start->purity conditions Review Reaction Conditions purity->conditions Pure purify_sm Purify Starting Materials (Recrystallization, Distillation) purity->purify_sm Impure workup Analyze Work-up & Purification conditions->workup Optimized optimize_cond Optimize Reaction Parameters (Temp, Time, Stoichiometry) conditions->optimize_cond Suboptimal optimize_workup Optimize Purification (Solvent, Chromatography) workup->optimize_workup Inefficient caption Figure 2. Troubleshooting workflow for low yield.

Caption: A step-by-step process for diagnosing and resolving low yield issues.

VII. References

  • Synthesis of 3-Chloro-6-methylquinoline: A Literature Comparison of Reported Yields - Benchchem. (n.d.). Retrieved from

  • Troubleshooting low yield in 3-Chloroquinoline hydrochloride synthesis - Benchchem. (n.d.). Retrieved from

  • Method for synthetizing 6-methoxyquinoline. (2014). Google Patents. Retrieved from

  • How can i do Vilsemier-Haack reaction for Quinoline Synthesis? (2020). ResearchGate. Retrieved from

  • An In-depth Technical Guide to the Synthesis of 3-Chloro-6-nitroisoquinolin-1-ol - Benchchem. (n.d.). Retrieved from

  • Synthesis process for 6-bromo-3-chlorophenyl-methyl-2-methoxy-quinoline. (2012). Google Patents. Retrieved from

  • 6-methoxy-8-nitroquinoline. (n.d.). Organic Syntheses Procedure. Retrieved from

  • A Facile Two-Step Synthesis of 3-Fluoro-6-methoxyquinoline. (2025). ResearchGate. Retrieved from

  • Improving the yield of the Vilsmeier-Haack synthesis of 4-Chloroquinoline-6-carbaldehyde - Benchchem. (n.d.). Retrieved from

  • Vilsemier-Haack reaction for preparation of 2-chloro-3-formyl quinoline? (2019). ResearchGate. Retrieved from

  • Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. (n.d.). ResearchGate. Retrieved from

  • Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. (n.d.). Atlantis Press. Retrieved from

  • Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors. (n.d.). PMC. Retrieved from

  • Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations. (2021). International Journal of Chemical Studies. Retrieved from

  • Application Notes and Protocols: Vilsmeier-Haack Reaction for Quinoline Synthesis - Benchchem. (n.d.). Retrieved from

Sources

Technical Support Center: Troubleshooting Low Solubility of Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for the common challenge of low aqueous solubility of quinoline derivatives. Here, we move beyond simple protocols to explain the underlying physicochemical principles, empowering you to make informed decisions and overcome solubility hurdles in your experiments.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the solubility of quinoline derivatives.

Q1: Why are many of my quinoline derivatives poorly soluble in aqueous media?

A1: The limited aqueous solubility of many quinoline derivatives stems from their fundamental molecular structure. The quinoline core is a fused aromatic heterocyclic system, which is inherently hydrophobic and rigid. Quinoline itself is only slightly soluble in cold water but dissolves more readily in hot water and most organic solvents[1]. For a drug to be effectively absorbed, especially through oral administration, it must be in a dissolved state at the site of absorption[2][3].

Q2: How does pH dramatically affect the solubility of my quinoline derivative?

A2: The pH of the aqueous medium is a critical factor because most quinoline derivatives contain a basic nitrogen atom within the quinoline ring system[4][5]. This nitrogen atom can be protonated in acidic conditions (lower pH), forming a cationic salt. This ionized form is significantly more soluble in aqueous solutions because of favorable ion-dipole interactions with water molecules[4][6]. The pKa of quinoline's conjugate acid is approximately 4.9, meaning that at a pH below 4.9, the protonated, more soluble form predominates[7].

Q3: I've prepared a stock solution in an organic solvent like DMSO. Why does my compound precipitate when I dilute it into my aqueous buffer?

A3: This is a common phenomenon known as precipitation upon dilution. Your organic stock solution contains a high concentration of a co-solvent (like DMSO) that keeps the hydrophobic compound dissolved. When you introduce a small volume of this stock into a large volume of aqueous buffer, the final concentration of the organic co-solvent drops dramatically. The aqueous environment can no longer support the solubility of the hydrophobic, neutral form of your quinoline derivative, causing it to "crash out" or precipitate[8]. This is especially true if the pH of your buffer is above the pKa of your compound[8].

Q4: What are the main strategies to improve the solubility of these compounds?

A4: There are several effective strategies, which we will explore in detail in the troubleshooting guide. The primary methods include:

  • pH Adjustment: Lowering the pH to protonate the quinoline nitrogen is often the most effective first step[3][4].

  • Co-solvency: Using a mixture of water and a miscible organic solvent (e.g., ethanol, DMSO, PEG 400) can increase solubility[4][9].

  • Complexation: Utilizing agents like cyclodextrins to form inclusion complexes that encapsulate the hydrophobic part of the molecule, thereby increasing its aqueous solubility[4][10][11][12].

  • Formulation Technologies: Advanced methods such as creating solid dispersions, micronization (reducing particle size), or using lipid-based formulations can also be employed, particularly in drug development[13][14].

Part 2: Systematic Troubleshooting Guide

This guide is structured around specific problems you might encounter during your experiments. Follow the logical workflow to diagnose and solve your solubility issues.

Problem 1: My quinoline derivative won't dissolve in the initial aqueous buffer.
  • Probable Cause: The intrinsic solubility of the neutral form of your compound is very low, and the buffer pH is not optimal for protonation.

  • Diagnostic Workflow:

    Start Compound Insoluble in Aqueous Buffer Check_pH Measure pH of the buffer Start->Check_pH Compare_pKa Is pH < pKa of quinoline nitrogen? Check_pH->Compare_pKa Adjust_pH PROTOCOL 1: Perform pH-Dependent Solubility Test Compare_pKa->Adjust_pH No Consider_Cosolvent PROTOCOL 2: Attempt Solubilization with a Co-solvent Compare_pKa->Consider_Cosolvent Yes, but still insoluble Success Compound Dissolved Adjust_pH->Success Failure Still Insoluble: Consider Advanced Methods Adjust_pH->Failure Consider_Cosolvent->Success Consider_Cosolvent->Failure

  • Solution Protocols:

    Protocol 1: Step-by-Step pH-Dependent Solubility Assessment

    • Objective: To determine the optimal pH for dissolving your quinoline derivative by creating a pH-solubility profile.

    • Materials: Your quinoline compound, a series of buffers (e.g., citrate, phosphate, acetate) covering a pH range from 3 to 8, a pH meter, and a method for quantifying your compound (e.g., UV-Vis spectrophotometer, HPLC).

    • Procedure: a. Add an excess amount of your solid compound to a fixed volume of each buffer in separate vials. Ensure enough solid is present so that not all of it dissolves. b. Seal the vials and agitate them at a constant temperature (e.g., room temperature or 37°C) for a sufficient time (e.g., 24-48 hours) to reach equilibrium. c. After equilibration, allow the vials to stand so the excess solid can settle. d. Carefully withdraw an aliquot from the supernatant of each vial. It is crucial not to disturb the solid at the bottom. e. Filter the supernatant through a 0.22 µm filter to remove any remaining solid particles. f. Quantify the concentration of the dissolved compound in each filtered sample. g. Measure the final pH of each saturated solution, as it may differ slightly from the initial buffer pH.[15]

    • Analysis: Plot the measured solubility (e.g., in µg/mL) against the final measured pH. You should observe a significant increase in solubility as the pH drops below the compound's pKa.[7] This plot will reveal the minimum pH required to achieve your desired concentration.

    Protocol 2: Systematic Co-solvent Titration

    • Objective: To find the minimum percentage of a co-solvent needed to dissolve your compound in an aqueous buffer.

    • Materials: Your quinoline compound, primary aqueous buffer, and a selection of water-miscible organic solvents (co-solvents) such as Dimethyl Sulfoxide (DMSO), Ethanol, or Polyethylene Glycol 400 (PEG 400).

    • Procedure: a. Add your compound to the aqueous buffer at the target concentration. b. While stirring, add a small, precise volume of the co-solvent (e.g., 1-2% of the total volume).[4] c. Stir for 5-10 minutes and visually inspect for dissolution. d. If the compound remains insoluble, continue adding the co-solvent in small increments (1-2% v/v at a time), allowing for adequate mixing after each addition.[4] e. Record the total percentage of co-solvent required to achieve complete dissolution.

    • Causality: Co-solvents work by reducing the overall polarity of the solvent system, making it more favorable for the hydrophobic quinoline derivative to dissolve.

Problem 2: Compound dissolves in stock solvent but precipitates upon dilution into aqueous media.
  • Probable Cause: The final concentration of the organic co-solvent is too low to maintain solubility, and the buffer pH is too high, causing the compound to shift from its soluble (often protonated) form to its insoluble neutral form. This leads to a supersaturated, unstable state that resolves through precipitation.[8][16]

  • Troubleshooting Workflow:

    Start Precipitation on Dilution Check_pH_Final Check pH of Final Solution Start->Check_pH_Final Check_Cosolvent_Final Calculate Final Co-solvent % Start->Check_Cosolvent_Final Modify_Buffer Option 1: Lower Buffer pH Check_pH_Final->Modify_Buffer Increase_Cosolvent Option 2: Increase Co-solvent in Final Solution Check_Cosolvent_Final->Increase_Cosolvent Use_Cyclodextrin Option 3: Use Cyclodextrins (PROTOCOL 3) Modify_Buffer->Use_Cyclodextrin If pH change is not viable Increase_Cosolvent->Use_Cyclodextrin If co-solvent level is too high

    Caption: Workflow for solving precipitation upon dilution.

  • Solution Protocols:

    • Lower the pH of the Dilution Buffer: Based on your findings from the pH-solubility profile (Protocol 1), ensure your final aqueous buffer has a pH low enough to keep the quinoline derivative protonated and soluble.

    • Increase the Final Co-solvent Concentration: If modifying the pH is not possible (e.g., due to experimental constraints), you can prepare your final aqueous solution to contain a higher percentage of the co-solvent. For example, instead of diluting into a 100% aqueous buffer, dilute into a 90:10 buffer:co-solvent mixture. Be mindful of the final co-solvent concentration, as high levels can be toxic in cell-based assays or in vivo studies.

    Protocol 3: Solubilization using Cyclodextrins

    • Objective: To enhance aqueous solubility by forming a host-guest inclusion complex with a cyclodextrin.

    • Mechanism: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[17][18] The hydrophobic quinoline derivative can be encapsulated within this cavity, forming a water-soluble inclusion complex.[4][11][12]

    • Materials: Your quinoline compound, and a cyclodextrin such as Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD).

    • Procedure (Kneading Method): a. Prepare a stock solution of the cyclodextrin in your aqueous buffer (e.g., 10-40% w/v). b. In a mortar, place a known amount of your quinoline compound. c. Add a small amount of the cyclodextrin solution to the powder to form a paste. d. Knead the paste thoroughly with a pestle for 30-60 minutes. e. Gradually add more of the cyclodextrin solution while continuing to knead until the desired final volume and concentration are reached. f. The resulting solution should be clear if complexation is successful. This method enhances the interaction between the drug and the cyclodextrin, facilitating complex formation.

    cluster_0 Aqueous Environment Quinoline Hydrophobic Quinoline Derivative Complex Water-Soluble Inclusion Complex Quinoline->Complex Encapsulation CD Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) CD->Complex

    Caption: Mechanism of cyclodextrin inclusion complexation.

Part 3: Data Reference Tables

For effective troubleshooting, it's crucial to understand the properties of the tools you are using.

Table 1: Comparison of Common Solubilization Strategies

StrategyMechanism of ActionTypical Use CaseAdvantagesDisadvantages
pH Adjustment Increases ionization of the basic quinoline nitrogen, forming a more soluble salt. [4]Initial attempts for any ionizable quinoline derivative.Simple, cost-effective, highly effective for basic compounds. [4]Not suitable for non-ionizable compounds; pH change might affect experimental conditions or compound stability.
Co-solvency Reduces the polarity of the aqueous medium to better accommodate hydrophobic molecules. [4]When pH adjustment is insufficient or not possible.Effective for a wide range of compounds; easy to implement.High concentrations can be toxic to cells or organisms; may affect protein structure or enzyme activity.
Cyclodextrins Encapsulates the hydrophobic molecule within its core, presenting a hydrophilic exterior. [11][12]For compounds with very low solubility or when co-solvents must be avoided.Low toxicity (especially HP-β-CD); can improve bioavailability. [11]Can be more expensive; may not be effective for all molecular shapes and sizes.
Solid Dispersions Disperses the compound in a hydrophilic polymer matrix at a molecular level. [13]Drug formulation for oral delivery.Can significantly increase dissolution rate and bioavailability. [13]Requires specialized equipment and formulation expertise.
Particle Size Reduction Increases the surface area-to-volume ratio of the solid compound, enhancing the dissolution rate. [19]Preclinical and clinical drug formulation.Improves dissolution rate and can enhance bioavailability. [19]Requires specialized equipment (e.g., micronizers, homogenizers).

References

  • Daksh, P. (n.d.). What is the solubility of quinoline in different solvents for antimalarial formulations? Daksh P. Retrieved from [Link]

  • Wikipedia. (2024). Quinoline. In Wikipedia. Retrieved from [Link]

  • Delgado, D. R., et al. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. ResearchGate. Retrieved from [Link]

  • Wolschann, P., et al. (2020). Cyclodextrin inclusion complexation and pharmaceutical applications. ScienceAsia, 46(3), 258-273. Retrieved from [Link]

  • Ascendia Pharma. (2021). 5 Novel Techniques for Solubility Enhancement. Ascendia Pharmaceutical Solutions. Retrieved from [Link]

  • Kumar, S., & Singh, A. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research, 5(2), 1-10. Retrieved from [Link]

  • Pharma Approach. (2024). Enhancing Solubility of Hydrophobic Drugs: A Review of Solid Dispersions. Pharma Approach. Retrieved from [Link]

  • MKU Repository. (n.d.). NOVEL STRATEGIES FOR POORLY WATER SOLUBLE DRUGS. MKU Repository. Retrieved from [Link]

  • Delgado, D. R., et al. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. Molecules, 24(5), 846. Retrieved from [Link]

  • PubMed. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. PubMed. Retrieved from [Link]

  • ResearchGate. (2017). (PDF) Techniques to enhance solubility of hydrophobic drugs: An overview. ResearchGate. Retrieved from [Link]

  • Popielec, A., & Loftsson, T. (2017). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. Pharmaceuticals, 10(2), 47. Retrieved from [Link]

  • ResearchGate. (2024). (PDF) Formulation strategies for poorly soluble drugs. ResearchGate. Retrieved from [Link]

  • PubMed. (2021). Ionizable Drug Self-Associations and the Solubility Dependence on pH: Detection of Aggregates in Saturated Solutions Using Mass Spectrometry (ESI-Q-TOF-MS/MS). PubMed. Retrieved from [Link]

  • ResearchGate. (2007). (PDF) Ionic Equilibria and the pH Dependence of Solubility. ResearchGate. Retrieved from [Link]

  • MDPI. (2020). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI. Retrieved from [Link]

  • Indian Academy of Sciences. (2005). An efficient synthesis of quinolines under solvent-free conditions. Journal of Chemical Sciences, 117(6), 641-645. Retrieved from [Link]

  • ResearchGate. (2018). In vitro methods to assess drug precipitation. ResearchGate. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Quinoline as a Versatile Solvent and Reagent in Organic Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

  • PubMed Central. (2015). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PubMed Central. Retrieved from [Link]

  • MDPI. (2024). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. MDPI. Retrieved from [Link]

  • ACS Publications. (2023). Intrinsic Solubility of Ionizable Compounds from pKa Shift. ACS Omega, 8(47), 44855–44862. Retrieved from [Link]

  • ResearchGate. (2023). Solvent-free grinding approach for synthesizing quinoline derivatives using p-TSA. ResearchGate. Retrieved from [Link]

  • CR Com. (n.d.). pH-Solubility diagrams and their usefulness in characterization of salts of poorly soluble drug substances. CR Com. Retrieved from [Link]

  • PubMed Central. (2023). Supersaturation and Precipitation Applicated in Drug Delivery Systems: Development Strategies and Evaluation Approaches. PubMed Central. Retrieved from [Link]

  • OAText. (2016). Inclusion complex formation of cyclodextrin with its guest and their applications. OAText. Retrieved from [Link]

  • ACS Publications. (2023). Co-administration of Intravenous Drugs: Rapidly Troubleshooting the Solid Form Composition of a Precipitate in a Multi-drug Mixture Using On-Site Raman Spectroscopy. Molecular Pharmaceutics, 20(6), 3144–3151. Retrieved from [Link]

  • Semantic Scholar. (2016). Equilibrium solubility measurement of ionizable drugs – consensus recommendations for improving data quality. Semantic Scholar. Retrieved from [Link]

  • ResearchGate. (2021). Critical Strategies for Drug Precipitation Inhibition: A Review with the Focus on Poorly Soluble Drugs. ResearchGate. Retrieved from [Link]

Sources

optimization of reaction conditions for Suzuki coupling with 3-Chloro-6-methoxyquinoline

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Center for optimizing Suzuki-Miyaura cross-coupling reactions involving 3-Chloro-6-methoxyquinoline .

This substrate presents a Tier 3 Synthetic Challenge due to the synergistic deactivation of the C-Cl bond by the electron-rich methoxy group and the inherent unreactivity of the quinoline 3-position.

Status: Active Ticket ID: SC-3Cl-6OMe-OPT Assigned Specialist: Senior Application Scientist

Part 1: Strategic Analysis & Reactivity Profile

Before attempting optimization, you must understand why standard conditions (e.g., Pd(PPh3)4, Na2CO3) often fail with this substrate.

The "Deactivation" Problem

The 3-chloro-6-methoxyquinoline scaffold resists oxidative addition—the rate-determining step in the catalytic cycle—due to three converging factors:

  • Bond Dissociation Energy (BDE): The C-Cl bond is significantly stronger than C-Br or C-I.

  • Electronic Deactivation: The 6-methoxy group is a strong Electron Donating Group (EDG). Through resonance, it increases electron density in the quinoline ring. Oxidative addition requires the palladium center (nucleophilic) to attack the aryl halide (electrophilic). By making the ring more electron-rich, the methoxy group makes the C-Cl bond less electrophilic and harder to break.

  • Catalyst Poisoning: The quinoline nitrogen (N1) is a Lewis base that can coordinate to the Palladium center, displacing the phosphine ligands and creating an inactive "dead" catalyst species.

Part 2: Optimized Reaction Protocols

Do not rely on "standard" Suzuki conditions. Use one of the following high-activity systems designed for deactivated heteroaryl chlorides .

Protocol A: The "Buchwald" System (High Success Rate)

Best for: General screening, high functional group tolerance.

ComponentRecommendationFunction
Precatalyst XPhos Pd G3 or G4 (2–5 mol%)Generates the active monoligated Pd(0) species rapidly without an induction period.
Ligand XPhos (if using Pd(OAc)2)Extremely bulky and electron-rich; facilitates oxidative addition into the difficult C-Cl bond.
Base K3PO4 (2.0–3.0 equiv)Anhydrous, finely ground. Stronger than carbonate, essential for transmetallation in hindered systems.
Solvent 1,4-Dioxane : Water (4:1) The water cosolvent is non-negotiable; it solubilizes the base and activates the boronic acid.
Temp 100 °C High thermal energy is required to overcome the activation barrier of the C-Cl bond.

Step-by-Step Workflow:

  • Charge a reaction vial with 3-chloro-6-methoxyquinoline (1.0 equiv), Boronic Acid (1.5 equiv), and K3PO4 (3.0 equiv).

  • Add XPhos Pd G3 (2–4 mol%).

  • Seal the vial and purge with Argon/Nitrogen for 5 minutes (evacuate/backfill x3).

  • Add degassed 1,4-Dioxane and degassed Water (4:1 ratio) via syringe. Concentration should be 0.1 M – 0.2 M.

  • Heat to 100 °C for 2–12 hours. Monitor by LCMS.

Protocol B: The "PEPPSI" System (Sterically Demanding Cases)

Best for: Extremely unreactive substrates or when using unstable boronic acids.

  • Catalyst: Pd-PEPPSI-IPr (2 mol%)

  • Base: K2CO3 or Cs2CO3 (2.0 equiv)

  • Solvent: Toluene : MeOH (1:1) or pure Dioxane.

  • Temp: 80–100 °C.

  • Note: The NHC ligand (IPr) binds tighter than phosphines, preventing the quinoline nitrogen from displacing the ligand and poisoning the catalyst.

Part 3: Troubleshooting Guide (FAQ)

Q1: I see starting material (SM) remaining and the reaction has stalled. Should I add more catalyst?

  • Diagnosis: Likely catalyst poisoning or ligand oxidation. Adding more catalyst to a "dead" mixture rarely works.

  • Fix:

    • Switch to Protocol A (Buchwald G3/G4). The bulky biphenyl ligand creates a "protective shell" around the Pd, preventing the quinoline nitrogen from binding.

    • Ensure your solvent is strictly degassed. Oxygen kills the active monomeric Pd(0) species instantly.

Q2: I am observing "Protodehalogenation" (Product is 6-methoxyquinoline, Cl replaced by H).

  • Diagnosis: This is a reduction side-reaction. It often happens when the transmetallation step is too slow compared to beta-hydride elimination or H-abstraction from the solvent.

  • Fix:

    • Switch Solvents: Avoid alcohols (MeOH, EtOH, n-Butanol) if this occurs. Use pure Dioxane or Toluene.

    • Increase Base Strength: Switch from K2CO3 to KOH or tBuOK (if functional groups allow) to accelerate transmetallation.

    • Water Control: Ensure the water content is precise (4:1 ratio). Too little water slows transmetallation; too much can promote protodeboronation of the boronic acid.

Q3: My boronic acid is decomposing (Protodeboronation) before it couples.

  • Diagnosis: Common with electron-poor or heterocyclic boronic acids (e.g., 2-pyridyl boronic acid).

  • Fix:

    • Slow Addition: Add the boronic acid in portions (e.g., 3 batches over 1 hour).

    • Switch Reagent: Use a Potassium Trifluoroborate (R-BF3K) salt or a MIDA Boronate instead of the free boronic acid. These release the active species slowly.

Part 4: Logic & Pathway Visualization

The following diagram illustrates the decision logic for optimizing this specific reaction.

SuzukiOptimization Start Substrate: 3-Chloro-6-methoxyquinoline Standard Standard Conditions (Pd(PPh3)4 / Na2CO3) Start->Standard Likely Fails Analysis Analysis: Deactivated Electrophile + N-Coordination Risk Start->Analysis Choice Select High-Energy System Analysis->Choice Buchwald Protocol A: Buchwald (XPhos Pd G3 / K3PO4 / Dioxane:H2O) Choice->Buchwald Primary Rec PEPPSI Protocol B: NHC-Pd (Pd-PEPPSI-IPr / K2CO3 / Toluene) Choice->PEPPSI Alternative Issue1 Issue: Low Conversion? Buchwald->Issue1 Issue2 Issue: Reduction (H-product)? Buchwald->Issue2 Success Target: 3-Aryl-6-methoxyquinoline Buchwald->Success High Yield PEPPSI->Success Sol1 Fix: Increase Temp (110°C) Check Degassing Issue1->Sol1 Sol2 Fix: Remove Alcohol Solvents Use Anhydrous Toluene Issue2->Sol2 Sol1->Success Sol2->Success

Caption: Decision tree for selecting catalytic systems based on the deactivated nature of 3-chloro-6-methoxyquinoline.

References

  • General Reactivity of Aryl Chlorides: Littke, A. F., & Fu, G. C. (2002). Palladium-catalyzed coupling reactions of aryl chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211.

  • Buchwald Ligands (XPhos/SPhos): Billingsley, K., & Buchwald, S. L. (2007). An improved system for the palladium-catalyzed suzuki-miyaura coupling of aryl halides with arylboronic acids. Journal of the American Chemical Society, 129(11), 3358-3366.

  • NHC-Pd Catalysts (PEPPSI): Organ, M. G., et al. (2006). Pd-PEPPSI-IPr: A highly active, air-stable, and robust catalyst for the Suzuki-Miyaura cross-coupling. Chemistry – A European Journal, 12(18), 4749-4755.

  • Heteroaryl Chloride Optimization: Guram, A. S., et al. (2010). New Catalysts for Suzuki-Miyaura Coupling Reactions of Heteroaryl Chlorides. Organic Letters, 12(15), 3460–3463.

Technical Support Center: Purification Strategies for Crude 3-Chloro-6-methoxyquinoline

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical troubleshooting for the purification of crude 3-Chloro-6-methoxyquinoline. This document offers a comprehensive overview of common purification strategies, potential challenges, and their solutions, grounded in established chemical principles.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude 3-Chloro-6-methoxyquinoline?

A1: The impurity profile of your crude product is highly dependent on the synthetic route employed. Two common methods for synthesizing the quinoline core are the Skraup and Vilsmeier-Haack reactions.

  • From Skraup Synthesis: This reaction involves the cyclization of p-anisidine with glycerol in the presence of an acid and an oxidizing agent.[1] Common impurities include:

    • Unreacted p-anisidine and its degradation products.

    • Polymeric tars, which are a significant byproduct of this often vigorous reaction.[1]

    • Oxidation byproducts of the starting materials and product.

    • Isomeric quinoline derivatives, depending on the precise reaction conditions.

  • From Vilsmeier-Haack Type Reactions: This approach often involves the reaction of a substituted acetanilide with a Vilsmeier reagent (e.g., POCl₃/DMF).[2] Potential impurities include:

    • Unreacted starting acetanilide.

    • Over-chlorinated or incompletely cyclized byproducts.

    • Hydrolyzed intermediates from the workup process.

Q2: Which purification method is best for 3-Chloro-6-methoxyquinoline?

A2: The optimal purification strategy depends on the nature and quantity of the impurities, as well as the desired final purity. A multi-step approach is often most effective. A general workflow is as follows:

  • Acid-Base Extraction: This is an excellent initial step to separate the basic 3-Chloro-6-methoxyquinoline from non-basic impurities and polymeric tars.

  • Recrystallization: This is a powerful technique for removing closely related impurities and achieving high purity, provided a suitable solvent is identified.

  • Column Chromatography: This is the most versatile method for separating complex mixtures and isolating the target compound from isomers and other byproducts with similar polarities.

Q3: How do I choose the right solvent for recrystallization?

A3: The ideal recrystallization solvent is one in which 3-Chloro-6-methoxyquinoline is sparingly soluble at room temperature but highly soluble at elevated temperatures. Based on structurally similar compounds, good starting points for solvent screening include:

  • Single Solvents: Ethyl acetate[2], methanol, and ethanol.

  • Solvent Pairs: Ethanol/water or methanol/water.

A systematic approach to solvent screening is crucial for success.

Q4: My compound is streaking on the TLC plate. What should I do?

A4: Streaking is a common issue when running basic compounds like quinolines on silica gel, which is acidic. This is due to strong interactions between the basic nitrogen of the quinoline and the acidic silica surface. To mitigate this:

  • Add a basic modifier to your mobile phase: A small amount of triethylamine (0.5-2%) or a few drops of ammonium hydroxide in your eluent can neutralize the acidic sites on the silica gel and lead to sharper spots.

  • Use a different stationary phase: Consider using neutral or basic alumina TLC plates.

Troubleshooting Guide

This section addresses specific problems you may encounter during the purification of 3-Chloro-6-methoxyquinoline.

Recrystallization Troubleshooting
Problem Potential Cause Solution
Oiling out The compound's melting point is lower than the boiling point of the solvent, or the solution is supersaturated.Add a small amount of a co-solvent in which the compound is more soluble to lower the saturation point. Alternatively, use a lower-boiling point solvent.
No crystal formation The solution is not sufficiently saturated, or nucleation is slow.Concentrate the solution by slowly evaporating some of the solvent. Induce crystallization by scratching the inside of the flask with a glass rod at the meniscus or by adding a seed crystal.
Low recovery Too much solvent was used, or the crystals are significantly soluble in the cold solvent.Minimize the amount of hot solvent used to dissolve the crude product. Ensure the solution is thoroughly cooled in an ice bath before filtration to maximize crystal precipitation.
Colored impurities in crystals The impurities are co-crystallizing with the product.Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Be aware that charcoal can also adsorb some of your product, so use it sparingly.
Column Chromatography Troubleshooting
Problem Potential Cause Solution
Tailing of the product band Strong interaction between the basic quinoline and the acidic silica gel.Add a small amount of a basic modifier (e.g., 0.5-2% triethylamine) to the mobile phase.[3]
Poor separation of closely eluting impurities The mobile phase polarity is not optimized.Use a shallower solvent gradient or an isocratic elution with a finely tuned solvent mixture. Ensure your column is packed properly to maximize theoretical plates.
Compound stuck on the column The mobile phase is not polar enough to elute the compound.Gradually increase the polarity of the mobile phase. For very polar compounds, a system like methanol in dichloromethane might be necessary.[3]
Cracking of the silica bed The column has run dry, or there has been a sudden change in solvent polarity.Never let the solvent level drop below the top of the silica bed. When changing to a more polar solvent system, do so gradually.

Experimental Protocols

Acid-Base Extraction Workflow

This protocol is designed as an initial purification step to remove non-basic impurities.

AcidBaseExtraction A 1. Dissolve crude product in an organic solvent (e.g., Dichloromethane). B 2. Extract with aqueous acid (e.g., 1M HCl). A->B C 3. Separate the layers. The aqueous layer contains the protonated quinoline. B->C D 4. Wash the organic layer with water to recover any entrained product. C->D E 5. Combine aqueous layers and basify with NaOH or NaHCO₃ until pH > 9. C->E Aqueous Layer D->E Aqueous Wash F 6. The free base 3-Chloro-6-methoxyquinoline will precipitate or can be extracted with fresh organic solvent. E->F G 7. Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo. F->G

Caption: Workflow for Acid-Base Extraction.

Step-by-Step Protocol:

  • Dissolve the crude 3-Chloro-6-methoxyquinoline in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate.

  • Transfer the solution to a separatory funnel and extract with 1M aqueous HCl. The basic quinoline will be protonated and move into the aqueous layer.

  • Separate the aqueous layer. The organic layer contains non-basic impurities.

  • Wash the organic layer with a small portion of 1M HCl to ensure complete extraction of the product.

  • Combine all aqueous extracts and cool in an ice bath.

  • Slowly add a base, such as 2M NaOH or a saturated NaHCO₃ solution, with stirring until the solution is basic (pH > 9). The deprotonated 3-Chloro-6-methoxyquinoline will precipitate out as a solid or can be extracted back into an organic solvent.

  • If a precipitate forms, collect it by filtration, wash with cold water, and dry. If extracting, separate the organic layer, dry it with a drying agent like anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

Recrystallization Protocol

This protocol provides a general procedure for recrystallizing 3-Chloro-6-methoxyquinoline. The choice of solvent should be determined by preliminary small-scale solubility tests.

Recrystallization A 1. Place crude product in an Erlenmeyer flask. B 2. Add a minimal amount of hot recrystallization solvent to dissolve the solid. A->B C 3. If colored, add activated charcoal and hot filter. B->C Optional D 4. Allow the solution to cool slowly to room temperature. B->D If not colored C->D E 5. Further cool in an ice bath to maximize crystal formation. D->E F 6. Collect crystals by vacuum filtration. E->F G 7. Wash crystals with a small amount of cold solvent. F->G H 8. Dry the purified crystals under vacuum. G->H

Caption: Recrystallization Workflow.

Step-by-Step Protocol:

  • Place the crude 3-Chloro-6-methoxyquinoline in an Erlenmeyer flask.

  • Heat the chosen solvent (e.g., ethyl acetate) to its boiling point and add the minimum amount of hot solvent to the flask to just dissolve the solid.

  • If the solution is colored, you may add a very small amount of activated charcoal and boil for a few minutes. Perform a hot filtration through a fluted filter paper to remove the charcoal.

  • Allow the clear solution to cool slowly to room temperature. Crystal formation should begin.

  • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.

  • Dry the purified crystals under vacuum to remove all traces of solvent.

Column Chromatography Protocol

This protocol is for the purification of 3-Chloro-6-methoxyquinoline using silica gel chromatography.

Table 1: Recommended Starting Conditions for Column Chromatography

Parameter Recommendation
Stationary Phase Silica Gel (60-120 or 230-400 mesh)
Mobile Phase (Eluent) A gradient of Ethyl Acetate in Hexane (e.g., 5% to 30%) or Methanol in Dichloromethane (e.g., 1% to 5%). Add 0.5-1% triethylamine to the eluent to prevent tailing.
Column Loading Dry loading is recommended for better resolution.

Step-by-Step Protocol:

  • Prepare the Column: Pack a glass chromatography column with silica gel as a slurry in the initial, least polar mobile phase.

  • Prepare the Sample (Dry Loading): Dissolve the crude product in a minimal amount of a volatile solvent (e.g., DCM). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder.

  • Load the Column: Carefully add the silica-adsorbed sample to the top of the packed column.

  • Elute the Column: Begin elution with the least polar mobile phase. Gradually increase the polarity of the mobile phase to elute the compounds from the column.

  • Collect Fractions: Collect fractions and monitor the elution of the product by TLC.

  • Combine and Concentrate: Combine the pure fractions containing 3-Chloro-6-methoxyquinoline and remove the solvent under reduced pressure.

References

  • BenchChem. (2025). Synthesis of 3-Chloro-6-methylquinoline: A Literature Comparison of Reported Yields. BenchChem.
  • Suzhou Vicfi Biotechnology Co Ltd. (2014). Method for synthetizing 6-methoxyquinoline. CN103804289A.
  • Janssen Pharmaceutica N.V. (2009). Diastereoselective synthesis process with 6-bromo-4-(3-chlorophenyl)-2-methoxy-quinoline. US7572916B2.
  • Atlantis Press. (2017). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline.
  • European Patent Office. (2022). ANTIBACTERIAL COMPOUNDS AND USES THEREOF. EP 3426255 B1.
  • Hassan, A. A., et al. (2016). Synthesis and preliminary antimicrobial evaluation of some new 6-methoxyquinoline-3-carbonitrile derivatives.
  • Mishra, A., et al. (2025). Total Synthesis of Small Molecule Natural Product: 7‑Hydroxy-6-methoxyquinolin-2(1H)‑one, Its Variants, and Quinolin-2-yl Esters. ACS Omega.
  • BenchChem. (2025). Technical Support Center: Thin-Layer Chromatography (TLC) for Quinoline Compounds. BenchChem.
  • Schering Corporation. (2003). Process for the preparation of 7-substituted-3 quinolinecarbonitriles. US20030212276A1.
  • Shanghai Institute of Pharmaceutical Industry. (2012). Synthesis process for 6-bromo-3-chlorophenyl-methyl-2-methoxy-quinoline. CN102850269A.
  • Council of Scientific & Industrial Research. (2018). Improved process for the preparation of 4-chloro-7-methoxyquinoline-6-carboxamide. US10150748B2.
  • Sterling Winthrop Inc. (1949). Quinoline compounds and process of making same. US2474823A.
  • Eisai R&D Management Co Ltd. (2014). The crystallization of quinoline. CN103664892B.
  • S. C. Johnson & Son, Inc. (1998). Method of making trichloromethoxybenzene. US5773668A.
  • Hoechst Marion Roussel Deutschland GmbH. (1998). Method for the preparation of pure 2-chloro-6-alkoxy-3-nitro-pyridines. EP0834502A1.
  • G.D. Searle & Co. (2002). Processes for preparing 6-hydroxy-3,4-dihydroquinolinone, cilostazol and N-(4-methoxyphenyl)-3-chloropropionamide. US6740758B2.
  • H. Lundbeck A/S. (2020). Method for detecting hydroxychloroquine sulfate related substances and application thereof. CN111551645A.
  • Gador S.A. (1978). Process for the manufacture of pure isoquinoline derivatives. US4126615A.
  • Tabriz University of Medical Sciences. (2014). Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors. PMC.

Sources

identifying and removing impurities from 3-Chloro-6-methoxyquinoline synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-Chloro-6-methoxyquinoline. This guide is designed for researchers, medicinal chemists, and process development professionals who may encounter challenges related to purity during the synthesis of this important chemical intermediate. Here, we address common issues in a practical, question-and-answer format, grounded in established chemical principles and validated purification strategies.

Frequently Asked Questions (FAQs)

Q1: My final product is a dark, oily residue instead of the expected solid. What is the likely cause and how can I fix it?

A1: A dark, oily, or tarry product is a common issue in quinoline synthesis, often stemming from high-temperature reactions or incomplete reactions during the cyclization or chlorination steps.[1] High temperatures can lead to polymerization and the formation of complex, high-molecular-weight byproducts.

Causality & Expert Insight: The quinoline ring system, especially when activated by an electron-donating group like methoxy, can be susceptible to over-reaction or degradation under harsh conditions (e.g., high heat, strong acid). If using phosphorus oxychloride (POCl₃) for chlorination, residual starting material (e.g., a hydroxyquinoline) can also contribute to discoloration upon exposure to air and heat.

Troubleshooting Steps:

  • Reaction Temperature Control: Ensure your reaction temperature does not significantly overshoot the target. For chlorination with POCl₃, a controlled, gradual heating ramp is advisable.

  • Initial Purification - Charcoal Treatment: Before attempting more sophisticated purification, try removing the "tar" with an activated charcoal treatment. This is highly effective for adsorbing colored, polymeric impurities.[2]

Protocol: Decolorization with Activated Charcoal

  • Dissolve the crude oily product in a suitable solvent (e.g., chloroform, ethyl acetate).

  • Add activated charcoal (typically 1-5% by weight of your crude product).

  • Heat the mixture gently with stirring for 15-30 minutes.

  • Filter the hot solution through a pad of Celite® or diatomaceous earth to remove the charcoal. The Celite pad is crucial as it prevents fine charcoal particles from passing through.

  • Wash the filter cake with a small amount of fresh, hot solvent.

  • Combine the filtrates and remove the solvent under reduced pressure.

  • Analyze the resulting material by Thin Layer Chromatography (TLC) to assess if the baseline impurities have been removed before proceeding to recrystallization or chromatography.

Q2: TLC analysis of my crude product shows multiple spots. How do I identify the main impurities?

A2: Identifying the nature of the impurities is the most critical step toward selecting an effective purification strategy. The common culprits in a 3-Chloro-6-methoxyquinoline synthesis are unreacted starting materials, isomeric byproducts, and partially reacted intermediates.

Expert Insight: A systematic approach combining chromatographic and spectroscopic methods is the most reliable way to characterize your impurities. Mass Spectrometry (MS) is invaluable for obtaining the molecular weight, while Nuclear Magnetic Resonance (NMR) provides structural details.[3][4]

Workflow for Impurity Identification:

G cluster_0 Step 1: Initial Analysis cluster_1 Step 2: Hypothesis Generation cluster_2 Step 3: Confirmation & Purification Strategy Crude Crude Product TLC TLC Analysis (Multiple Solvent Systems) Crude->TLC LCMS LC-MS Analysis Crude->LCMS Polarity Assess Polarity from TLC (Rf values) TLC->Polarity MW Compare MW from LC-MS with expected impurities LCMS->MW Hypo Hypothesize Impurity Structures (Starting Material, Isomers, Byproducts) Prep Preparative Chromatography (if necessary to isolate impurity) Hypo->Prep Strategy Select Purification Method (Recrystallization, Chromatography, etc.) Hypo->Strategy MW->Hypo Polarity->Hypo NMR ¹H & ¹³C NMR of Isolated Impurity Prep->NMR

Caption: Workflow for systematic impurity identification.

Common Impurities & Their Expected Mass:

Impurity TypePotential StructureExpected Mass (m/z) [M+H]⁺
Starting Material 6-Methoxyquinolin-3-ol176.07
Isomeric Impurity 2-Chloro-6-methoxyquinoline194.04
Over-reaction Dichloro-6-methoxyquinoline227.99
Incomplete Reaction Partially chlorinated intermediateVaries[3]

Troubleshooting Guides

Issue 1: Presence of Unreacted 6-Methoxyquinolin-3-ol

Symptom: A spot on the TLC plate that is significantly more polar (lower Rf) than the product and matches the Rf of the starting material. The mass spectrum shows a peak corresponding to the molecular weight of the starting material.

Causality: This indicates an incomplete chlorination reaction. This can be due to insufficient chlorinating agent (e.g., POCl₃), too low a reaction temperature, or too short a reaction time.

Troubleshooting Protocol: Acid-Base Extraction

The basic nitrogen on the quinoline ring provides an excellent chemical handle for separation from the phenolic (and thus weakly acidic) starting material.

  • Dissolution: Dissolve the crude mixture in a water-immiscible organic solvent like Dichloromethane (DCM) or Ethyl Acetate.

  • Acid Wash: Transfer the solution to a separatory funnel and wash with a 1M Hydrochloric Acid (HCl) solution. The basic 3-Chloro-6-methoxyquinoline product will move into the aqueous layer as its hydrochloride salt, while the weakly acidic 6-Methoxyquinolin-3-ol will remain in the organic layer.

  • Separation: Separate the two layers. Retain both layers until the product is successfully recovered.

  • Neutralization & Re-extraction: Cool the acidic aqueous layer with an ice bath and carefully basify it with a 2M Sodium Hydroxide (NaOH) solution until pH > 10. The product will precipitate or form an emulsion.

  • Product Recovery: Extract the now-neutral product back into fresh DCM or Ethyl Acetate (perform 2-3 extractions).

  • Drying & Evaporation: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and evaporate the solvent to yield the purified product.[5]

G A Crude Product in DCM B Wash with 1M HCl A->B C Aqueous Layer (Product as Salt) B->C Product moves to aqueous D Organic Layer (Starting Material) B->D Impurity stays in organic E Basify Aqueous Layer with NaOH C->E F Extract with fresh DCM E->F G Purified Product in DCM F->G H Dry & Evaporate G->H I Pure Product H->I

Caption: Acid-base extraction workflow for purification.

Issue 2: Product is Contaminated with Isomers or Dichloro Species

Symptom: TLC shows spots with Rf values very close to the product. LC-MS analysis confirms one or more peaks with the same molecular weight (isomers) or a mass corresponding to dichlorination.

Causality: These impurities form due to a lack of regioselectivity in the chlorination reaction or overly harsh reaction conditions leading to multiple chlorinations. They often have very similar polarities and solubility profiles to the desired product, making separation difficult.

Troubleshooting Protocol: Recrystallization & Column Chromatography

Step 1: Attempt Recrystallization Recrystallization is the first line of defense as it is less labor-intensive than chromatography. Success depends on finding a solvent system where the desired product has high solubility at high temperatures and low solubility at low temperatures, while the impurities remain in solution.

Protocol: Solvent Screening for Recrystallization

  • Place a small amount of crude material (20-30 mg) in several test tubes.

  • To each tube, add a different solvent dropwise while heating (e.g., Ethanol, Isopropanol, Ethyl Acetate, Toluene, or mixtures like Ethanol/Water, DCM/Hexane).

  • Find the solvent that dissolves the material completely when hot but results in significant crystal formation upon cooling to room temperature and then in an ice bath.

  • Once a good solvent is found, perform a bulk recrystallization. Dissolve the crude product in a minimum amount of the hot solvent, filter hot if there are insoluble impurities, and allow to cool slowly to form pure crystals.[6][7]

Step 2: Flash Column Chromatography (If Recrystallization Fails) If isomers cannot be separated by recrystallization, column chromatography is the definitive method.

Protocol: Flash Column Chromatography

  • Stationary Phase: Silica gel (230-400 mesh) is standard.

  • Mobile Phase (Eluent) Selection: Use TLC to find an optimal solvent system. A good system will give the product an Rf value of ~0.3. A common starting point is a mixture of a non-polar solvent (Hexanes or Heptane) and a more polar solvent (Ethyl Acetate). For example, start with 10% Ethyl Acetate in Hexanes and gradually increase the polarity.

  • Column Packing: Pack the column with silica gel as a slurry in the non-polar solvent.

  • Loading: Dissolve the crude product in a minimal amount of the eluent or DCM and adsorb it onto a small amount of silica gel. Evaporate the solvent and load the dry powder onto the top of the column. This "dry loading" technique generally provides better separation.

  • Elution: Run the column, collecting fractions.

  • Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Combine & Evaporate: Combine the pure fractions and remove the solvent under reduced pressure.

G cluster_0 Purification Choice cluster_1 Outcome Start Crude product with closely-related impurities Recrystallize Attempt Recrystallization Start->Recrystallize CheckPurity Check Purity (TLC, NMR) Recrystallize->CheckPurity Success Pure Product CheckPurity->Success Purity > 98% Failure Column Chromatography CheckPurity->Failure Purity < 98% End Pure Product Failure->End

Caption: Decision tree for purifying closely-related impurities.

References

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. [Link]

  • Determination of Quinoline in Textiles by Gas Chromatography - Mass Spectrometry. Advances in Engineering Technology Research. [Link]

  • Preparation and Properties of Quinoline. SlideShare. [Link]

  • Synthesis crystal structure, and DFT study of 3-benzyl-6-bromo-2-chloroquinoline and 3-benzyl-6-bromo-2-methoxyquinoline compounds. Taylor & Francis Online. [Link]

  • 6-methoxy-8-nitroquinoline. Organic Syntheses. [Link]

  • Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. Atlantis Press. [Link]

  • Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors. PMC. [Link]

  • Synthesis process for 6-bromo-3-chlorophenyl-methyl-2-methoxy-quinoline.
  • The preparation method of 4-chloro-6,7-dimethoxyquinoline.
  • Rapid and Green Analytical Method for the Determination of Quinoline Alkaloids from Cinchona succirubra Based on Microwave-Integrated Extraction and Leaching (MIEL) Prior to High Performance Liquid Chromatography. ResearchGate. [Link]

  • 8-Amino-6-Methoxyquinoline—Tetrazole Hybrids: Impact of Linkers on Antiplasmodial Activity. MDPI. [Link]

  • Rapid and green analytical method for the determination of quinoline alkaloids from Cinchona succirubra based on Microwave-Integrated Extraction and Leaching (MIEL) prior to high performance liquid chromatography. PubMed. [Link]

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Technical Support Center: Navigating the Scale-Up Synthesis of Substituted Quinolines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Substituted Quinoline Synthesis. This guide is designed for researchers, chemists, and drug development professionals who are transitioning quinoline synthesis from laboratory-scale experiments to larger-scale production. Scaling up presents a unique set of challenges, from managing reaction exotherms to controlling impurity profiles. This resource provides expert-driven troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to navigate these complexities effectively.

General Principles of Reaction Scale-Up

Transitioning a synthetic route from a round-bottom flask to a multi-gallon reactor is not merely about multiplying reagent quantities. Physical phenomena that are negligible at the lab scale become critical.[1]

Question: What are the primary challenges to consider when scaling up any chemical reaction, including quinoline synthesis?

Answer: The primary challenges are typically physical rather than chemical.[1] The core chemistry remains the same, but how it behaves in a larger system changes dramatically. Key considerations include:

  • Heat Transfer: Reactions that are easily managed in a lab flask can become dangerously exothermic in a large reactor. The surface-area-to-volume ratio decreases significantly upon scale-up, making it much harder to remove heat. This can lead to runaway reactions, degradation of products, and the formation of impurities.[1]

  • Mass Transfer and Mixing: Achieving homogenous mixing in a large vat is far more complex than with a small magnetic stir bar.[1] Inefficient mixing can lead to localized "hot spots," uneven reaction progress, and the formation of byproducts.

  • Safety: The potential hazards of a reaction increase exponentially with scale. A runaway reaction in a 500 mL flask is a manageable incident; in a 350-gallon reactor, it can be catastrophic.[1] Spillage mitigation, pressure control, and emergency procedures are paramount.

  • Equipment and Materials: The materials of the reactor (e.g., stainless steel vs. glass) and associated equipment (gaskets, hoses) can interact with the reactants or catalyze side reactions. These materials can also be a source of leachables that contaminate the product.[1]

Troubleshooting Classical Quinoline Syntheses

Many traditional methods for synthesizing the quinoline core, while effective at the lab scale, come with inherent challenges that are magnified during scale-up. These methods often rely on harsh conditions, such as high temperatures and strong acids.[2][3]

The Skraup Synthesis

The Skraup synthesis is a classic method for preparing quinolines but is notoriously exothermic and can be difficult to control on a larger scale.[4][5]

Question: My Skraup reaction is extremely violent and difficult to control, leading to low yields and major safety concerns. How can I moderate it?

Answer: Controlling the vigorous exotherm of the Skraup reaction is the most critical factor for a successful and safe scale-up.[5] The primary difficulty is the violence with which the reaction often takes place.[4]

  • Causality: The reaction involves the dehydration of glycerol to acrolein, followed by a series of exothermic condensation and oxidation steps. Without proper control, the reaction can accelerate, getting beyond control and leading to loss of material and hazardous pressure buildup.[4]

  • Troubleshooting Steps:

    • Use a Moderating Agent: The addition of ferrous sulfate (FeSO₄) is a well-established and highly effective method. FeSO₄ is believed to function as an oxygen carrier, which extends the reaction over a longer period, making it far less violent.[4][5] Boric acid can also be used.[2]

    • Control Reagent Addition: Ensure the correct order of addition. The sulfuric acid should be added after the ferrous sulfate to prevent the reaction from starting prematurely.[4] Gradual, controlled addition of the aniline to the heated mixture of glycerol, acid, and oxidant is also recommended.

    • Ensure Anhydrous Conditions: The use of glycerol with a high water content can significantly lower the yield. "Dynamite" grade glycerol (less than 0.5% water) is recommended over U.S.P. grade (5% water).[4]

    • Implement Robust Temperature Control: Utilize a reactor with a cooling jacket or an external heat exchanger to actively dissipate the heat generated. Continuous monitoring of the internal temperature is essential.[5]

The Doebner-von Miller Reaction

This reaction is a versatile method for producing substituted quinolines but is often plagued by the formation of polymeric byproducts and tar.[2][6]

Question: My Doebner-von Miller reaction produces a thick, dark tar that makes product isolation nearly impossible. What causes this and how can I prevent it?

Answer: Tar formation is a very common issue, primarily caused by the acid-catalyzed polymerization of the α,β-unsaturated carbonyl compound used in the reaction.[6]

  • Causality: Strong acids and high temperatures, necessary for the cyclization step, also promote the self-polymerization of the electron-deficient alkene in the carbonyl substrate. This competing reaction consumes starting material and generates intractable polymeric tars.

  • Troubleshooting Steps:

    • Use a Biphasic System: Sequestering the sensitive carbonyl compound in an organic phase while the reaction proceeds in the aqueous acidic phase can drastically reduce polymerization and improve yields.[2][7]

    • Slow Reagent Addition: A slow, controlled addition of the α,β-unsaturated carbonyl compound to the heated acidic solution of the aniline helps to keep its instantaneous concentration low, minimizing polymerization.[6] For larger scales, a continuous stirred-tank reactor (CSTR) with distributed dosing is highly effective.[8][9]

    • Employ Acetal Protecting Groups: Using an acetal of the α,β-unsaturated aldehyde (e.g., acrolein diethyl acetal) is an excellent strategy. The acetal is stable and will not polymerize, but it hydrolyzes in situ under the acidic reaction conditions to generate the required aldehyde at a controlled rate.[7][8]

    • Optimize Acidity and Temperature: Excessively high temperatures and acid concentrations accelerate tar formation. Experiment with milder conditions, such as using trifluoroacetic acid (TFA) or formic acid, which can be effective while reducing byproduct formation.[8][10]

The Friedländer Synthesis

The Friedländer synthesis is a powerful method for creating polysubstituted quinolines, but its scale-up can be hampered by harsh conditions, low yields, and side reactions.[11][12]

Question: I'm getting a low yield in my scaled-up Friedländer synthesis. What factors should I investigate?

Answer: Low yields in the Friedländer synthesis often stem from competing side reactions, inappropriate reaction conditions, or suboptimal catalyst choice.[13]

  • Causality: The reaction involves a condensation between a 2-aminoaryl aldehyde or ketone and a compound containing an α-methylene group. Under basic conditions, the ketone can undergo self-condensation (an aldol reaction), reducing the amount available for the desired quinoline formation.[11][13] Under harsh acidic or high-temperature conditions, starting materials or the product may degrade.[13]

  • Troubleshooting Steps:

    • Catalyst Selection: Traditional methods often use harsh acid or base catalysts. Modern, milder catalytic systems can dramatically improve yields.[11] Options include:

      • Gold(III) Catalysts: Allow the reaction to proceed under milder conditions.[11][13]

      • Choline Hydroxide (ChOH): When used in water, this catalyst has been shown to achieve yields as high as 99% at a mild 50°C.[13]

      • Ceric Ammonium Nitrate (CAN): Can be used in catalytic amounts (10 mol%) at ambient temperature.[14]

    • Solvent Choice: While traditional solvents like ethanol or DMF are common, water is now recognized as a highly effective and green solvent, especially when paired with a water-soluble catalyst.[12][13] In some cases, solvent-free conditions using an ionic liquid as both catalyst and medium can provide excellent results.[15]

    • Mitigate Side Reactions: To avoid the aldol self-condensation of the ketone starting material, consider using the imine analog of the o-aminoaryl aldehyde/ketone.[11]

    • Microwave-Assisted Synthesis: For certain applications, microwave irradiation can drastically reduce reaction times from hours to minutes and improve yields by minimizing thermal degradation.[13]

General Troubleshooting Workflow for Low Yield

low_yield_workflow start Low Yield Observed check_purity Verify Starting Material Purity start->check_purity optimize_temp Optimize Temperature check_purity->optimize_temp Purity OK end_fail Consult Literature for Alternative Route check_purity->end_fail Impure change_catalyst Screen Alternative Catalysts optimize_temp->change_catalyst No Improvement end_ok Yield Improved optimize_temp->end_ok Improvement change_solvent Evaluate Different Solvents change_catalyst->change_solvent No Improvement change_catalyst->end_ok Improvement side_reactions Identify Side Reactions (TLC/HPLC) change_solvent->side_reactions No Improvement change_solvent->end_ok Improvement side_reactions->end_ok Side Reaction Mitigated side_reactions->end_fail No Clear Path

Caption: A general workflow for troubleshooting low reaction yields.

Cross-Cutting Challenges in Scale-Up

Beyond issues specific to a named reaction, several challenges are common across all quinoline synthesis scale-up campaigns.

Impurity Profiling and Management

Question: New, unexpected impurities have appeared in my scaled-up batch that were not present in the lab-scale reaction. What is the cause and how should I address this?

Answer: The appearance of new impurities upon scale-up is a common and serious issue. The impurity profile of a drug substance is a critical quality attribute monitored by regulatory agencies like the FDA.[16] According to ICH guidelines, any impurity present at a level greater than 0.1% must be identified and quantified.[17]

  • Causality:

    • Longer Reaction Times/Heating: Inefficient heating and mixing at scale can lead to longer reaction times, promoting the degradation of starting materials, intermediates, or the final product.

    • Catalyst Behavior: Catalysts may behave differently at scale, leading to alternative reaction pathways.

    • Leachables: Impurities can be introduced from the manufacturing equipment itself.[1][16]

    • Reagent Grade: The grade of solvents and reagents used in bulk production may differ from the high-purity materials used in the lab, introducing new contaminants.

  • Troubleshooting and Management Protocol:

    • Characterize the Impurity: Isolate a small amount of the impurity using preparative HPLC or column chromatography. Characterize its structure using techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[18][19]

    • Identify the Source: Once the structure is known, deduce its likely origin. Is it a degradation product? A byproduct from a side reaction? A residual intermediate? This will guide your mitigation strategy.

    • Process Optimization: If the impurity arises from a side reaction, re-optimize the process conditions (temperature, pressure, reaction time, reagent stoichiometry) at the new scale.

    • Purge Intermediates: If the impurity is carried over from a previous step, it is crucial to estimate its level in key intermediates to identify its origin in a multistep synthesis.[17] Consider adding a purification step for the intermediate before proceeding.

    • Modify the Final Purification: Adjust the final product purification method (e.g., change recrystallization solvent, modify chromatography conditions) to specifically remove the new impurity.

Purification at Scale

Question: My lab-scale purification method (preparative HPLC) is not economically viable for the multi-kilogram scale. What are the best scalable purification techniques for substituted quinolines?

Answer: Scalable purification requires shifting from high-resolution, low-throughput methods like chromatography to robust, high-throughput techniques. The optimal choice depends on the physical properties of your compound and the nature of the impurities.[20]

TechniquePrincipleBest ForScale-Up Considerations
Distillation Separation based on differences in boiling points.Removing non-volatile or significantly less/more volatile impurities.Highly robust and scalable. Often performed under vacuum for high-boiling quinolines to prevent thermal degradation.[20]
Crystallization Solubilizing the crude product in a hot solvent and allowing it to cool, causing the pure compound to crystallize while impurities remain in the mother liquor.Compounds that are stable solids with good crystallinity. Excellent for achieving very high purity.Solvent selection is critical and must be optimized for yield and purity. Requires large volumes of solvent, which may have environmental and cost implications.
Acid-Base Extraction Utilizing the basicity of the quinoline nitrogen to move the compound between aqueous and organic phases.Initial cleanup from neutral or acidic impurities, especially from complex mixtures like tar.[20]A highly effective and scalable workup step. Involves handling large volumes of acidic and basic solutions. The quinoline is often isolated as a salt first, then liberated with a strong base.[20]
Decision Tree for Purification Method Selection

purification_workflow start Crude Substituted Quinoline is_liquid Is the product a thermally stable liquid? start->is_liquid is_solid Is the product a stable solid? is_liquid->is_solid No distillation Vacuum Distillation is_liquid->distillation Yes impurities Are impurities neutral or acidic? is_solid->impurities No crystallization Recrystallization is_solid->crystallization Yes extraction Acid-Base Extraction impurities->extraction Yes chromatography Consider Column Chromatography (costly) impurities->chromatography No high_purity Is >99.5% purity required? high_purity->extraction No high_purity->crystallization Yes, as final polish crystallization->high_purity

Caption: A decision tree for selecting a scalable purification method.

Catalyst Deactivation

Question: My catalytic reaction works well for the first few hours, but then the reaction rate slows down or stops completely. What could be causing catalyst deactivation?

Answer: Catalyst deactivation is a common problem in scaled-up reactions, especially those run for extended periods or in continuous flow systems. The basic nitrogen of the quinoline ring system itself, or other nitrogen-containing intermediates, can act as poisons to certain catalysts.

  • Causality:

    • Poisoning: The quinoline product or nitrogen-containing intermediates (like 1,2,3,4-tetrahydroquinoline) can strongly adsorb to the active sites of metal catalysts (e.g., Pd, Ni), blocking them from participating in the catalytic cycle.[21]

    • Fouling/Coking: In high-temperature reactions, decomposition of organic material on the catalyst surface can form carbonaceous deposits (coke), physically blocking pores and active sites.

    • Leaching: The active metal component of a heterogeneous catalyst may slowly dissolve (leach) into the reaction medium under acidic or harsh conditions, reducing its overall activity.

  • Troubleshooting Steps:

    • Identify the Cause: Analyze the spent catalyst to determine the deactivation mechanism. Surface analysis techniques can detect poisoning or fouling. Analyzing the reaction mixture for dissolved metals can confirm leaching.

    • Modify Reaction Conditions: Lowering the reaction temperature can often reduce the rate of coking.[21] Adjusting the pH can sometimes minimize leaching.

    • Protect the Catalyst: In some cases, adding a sacrificial agent that preferentially binds to the catalyst poisons can extend the catalyst's life.

    • Consider a More Robust Catalyst: If deactivation is severe, it may be necessary to switch to a different catalyst that is known to be more resistant to poisoning by nitrogen-containing heterocycles. For example, some cobalt oxide catalysts have shown good efficacy for aerobic dehydrogenations.[22]

Detailed Experimental Protocols

Protocol 1: Moderation of the Skraup Synthesis Using Ferrous Sulfate

This protocol describes the synthesis of quinoline from aniline, moderated by ferrous sulfate to ensure a controllable reaction at a larger scale.

  • Reactor Setup: In a 1-liter, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, place 43.5 g of anhydrous ferrous sulfate (FeSO₄).

  • Reagent Addition: Add 122 g of aniline, followed by 360 g of anhydrous glycerol. Stir the mixture to ensure the solids are well-suspended.

  • Initiation: Slowly and carefully, with vigorous stirring, add 150 g of concentrated sulfuric acid through the dropping funnel. The addition should be controlled to keep the initial temperature rise manageable.

  • Heating: Once the addition is complete, heat the mixture gently. The reaction will become exothermic. Be prepared to apply cooling (e.g., with an ice bath) to maintain a steady reflux. The reaction should proceed smoothly over several hours without the violence of the unmoderated reaction.[4]

  • Workup: After the reaction is complete (as monitored by TLC), cool the mixture and proceed with a standard steam distillation and acid-base extraction workup to isolate the quinoline product.[20]

Protocol 2: Purification of a Crude Substituted Quinoline by Acid-Base Extraction

This protocol is suitable for the initial purification of a basic quinoline derivative from neutral or acidic byproducts on a large scale.

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent, such as toluene or dichloromethane (DCM).

  • Acid Extraction: Transfer the organic solution to a large separatory funnel or a jacketed reactor with a bottom outlet. Add an equal volume of 1M hydrochloric acid (HCl). Stir vigorously for 30 minutes. The basic quinoline will be protonated and move into the aqueous layer as the hydrochloride salt.

  • Separation: Allow the layers to separate. Drain the lower aqueous layer containing the quinoline salt. Repeat the extraction of the organic layer with fresh 1M HCl to ensure complete recovery.

  • Wash: Combine the acidic aqueous extracts and wash with a small portion of fresh organic solvent (toluene/DCM) to remove any entrained neutral impurities.

  • Liberation of Free Base: Cool the aqueous solution in an ice bath. Slowly and carefully, add a concentrated base (e.g., 40% sodium hydroxide solution) with stirring until the solution is strongly alkaline (pH > 12).[20] The quinoline will precipitate out or form an oily layer.

  • Final Extraction: Extract the liberated quinoline base back into a fresh organic solvent (toluene/DCM). Wash the organic layer with brine, dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and evaporate the solvent under reduced pressure to yield the purified quinoline derivative. Further purification can be achieved by distillation or recrystallization.

References

  • Clarke, H. T.; Davis, A. W. Quinoline. Org. Synth.1922, 2, 79.
  • BenchChem. Troubleshooting low yield in Friedländer synthesis of quinolines. BenchChem Technical Support.
  • Alfa Chemistry. Friedländer Quinoline Synthesis.
  • Reddit.
  • Gouda, M. A.; Eldien, H. F.; Girges, M. M. Recent Progress in the Synthesis of Quinolines. Mini-Rev. Org. Chem.2016, 13(5), 337-359.
  • Sreelekha, K. P.; Bahulayan, D. Quinoline Synthesis: Nanocatalyzed Green Protocols An Overview. ACS Omega2023, 8(1), 18-40.
  • Organic Chemistry Portal. Synthesis of quinolines. Organic Chemistry Portal.
  • BenchChem. Byproduct formation in the Doebner-von Miller reaction. BenchChem Technical Support.
  • BenchChem. Navigating the Synthesis of Substituted Quinolines at Scale: A Technical Support Center. BenchChem Technical Support.
  • Shen, Q.; Wang, L.; Yu, J.; et al. Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions. Synthesis2012, 44(03), 389-392.
  • BenchChem. Technical Support Center: Overcoming Challenges in Quinoline Synthesis. BenchChem Technical Support.
  • Ramann, G. A.; Cowen, B. J. A Metal-Free, Modified Doebner–von Miller Route to Heteroring-Unsubstituted Quinolines. Molecules2016, 21(8), 985.
  • Aemissegger, A.; et al. Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. J. Org. Chem.2005, 70(10), 4015-4018.
  • Weyesa, A.; Mulugeta, E. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Adv.2020, 10, 20759-20780.
  • In-silico, A. D. M. E. Advances in Impurity Profiling of Pharmaceutical Formulations. J. Drug Deliv. Ther.2024, 14(5), 1-10.
  • Stohl, F. V. Causes of catalyst deactivation during quinoline hydrodenitrogenation. Prepr. Pap., Am. Chem. Soc., Div. Fuel Chem.1987, 32(3).
  • Bose, D. S.; Idrees, M.; Jakka, N. M.; Rao, J. V. Diversity-oriented synthesis of quinolines via Friedländer annulation reaction under mild catalytic conditions. J. Comb. Chem.2010, 12(1), 100-10.
  • BenchChem. Improving the regioselectivity of the Doebner-Miller reaction. BenchChem Technical Support.
  • BenchChem. A Head-to-Head Comparison of Quinoline Purification Techniques for Researchers and Drug Development Professionals. BenchChem Technical Support.
  • Rishi, R.; et al. IMPURITY PROFILING: AN EMERGING APPROACH FOR PHARMACEUTICALS. World Journal of Pharmacy and Pharmaceutical Sciences2018, 7(4), 1672-1688.
  • Wheeler, C.; et al. Continuous Flow Doebner–Miller Reaction and Isolation Using Continuous Stirred Tank Reactors. Org. Process Res. Dev.2016, 20(9), 1643-1649.
  • AMS Bio. Impurity profiling and HPLC methods for drug quality compliance. AMS Bio.
  • S, S.; et al. Recent trends in the impurity profile of pharmaceuticals. J. Pharm. Anal.2011, 1(2), 77-93.
  • Palimkar, S. S.; et al. Ionic Liquid-Promoted Regiospecific Friedlander Annulation: Novel Synthesis of Quinolines and Fused Polycyclic Quinolines. J. Org. Chem.2003, 68(24), 9371-9378.

Sources

preventing side reactions during the chlorination of 6-methoxyquinolin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the chlorination of 6-methoxyquinolin-4-ol. This guide, designed for researchers and drug development professionals, provides in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this crucial synthetic transformation. As Senior Application Scientists, we have compiled field-proven insights and detailed protocols to help you prevent common side reactions and optimize your synthesis of 4-chloro-6-methoxyquinoline.

Introduction: The Vilsmeier-Haack Approach to Chlorination

The conversion of 6-methoxyquinolin-4-ol to 4-chloro-6-methoxyquinoline is a pivotal step in the synthesis of numerous pharmaceutical agents. The most common and effective method for this transformation is the use of phosphorus oxychloride (POCl₃), often in the presence of a catalytic amount of N,N-dimethylformamide (DMF). This set of reagents generates the Vilsmeier reagent in situ, which is the active electrophile in the reaction. While powerful, this method can be prone to several side reactions that can significantly impact yield and purity. This guide will address these challenges in a practical, question-and-answer format.

Troubleshooting Guide & FAQs

Issue 1: Incomplete Conversion or Low Yield

Question: I am observing a significant amount of unreacted 6-methoxyquinolin-4-ol in my reaction mixture even after prolonged reaction times. What are the likely causes and how can I improve the conversion?

Answer:

Incomplete conversion is a common issue that can often be traced back to several key experimental parameters. The chlorination of the 4-hydroxyquinoline is believed to proceed through a Vilsmeier-Haack type mechanism. The hydroxyl group attacks the electrophilic phosphorus atom of POCl₃, or more likely the Vilsmeier reagent formed from POCl₃ and DMF, leading to a phosphate or iminium phosphate ester intermediate. Subsequent nucleophilic attack by a chloride ion displaces the phosphate group to yield the desired 4-chloroquinoline.[1]

Potential Causes and Solutions:

  • Moisture: Phosphorus oxychloride reacts violently with water. Any moisture in your starting material, solvent, or glassware will consume the reagent and reduce its effectiveness.

    • Protocol: Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use freshly distilled or a new bottle of POCl₃ and ensure your 6-methoxyquinolin-4-ol is thoroughly dried.

  • Insufficient Reagent: While POCl₃ can act as both the reagent and solvent, using an insufficient molar excess may lead to incomplete reaction.

    • Protocol: A common protocol involves using a significant excess of POCl₃. For example, for every 1 mole of 6-methoxyquinolin-4-ol, 5-10 molar equivalents of POCl₃ can be used.[2]

  • Inadequate Temperature or Reaction Time: The reaction typically requires elevated temperatures to proceed to completion.

    • Protocol: The reaction is often refluxed in POCl₃ (boiling point ~105 °C) for 2-4 hours.[3] Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time.

  • Poor Quality of Reagents: Degraded POCl₃ or impurities in the starting material can inhibit the reaction.

    • Protocol: Use high-purity starting materials. If you suspect the quality of your POCl₃, it can be distilled prior to use.

Experimental Protocol for Optimal Conversion:

  • To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add 6-methoxyquinolin-4-ol (1 equivalent).

  • Add phosphorus oxychloride (5-10 equivalents) to the flask.

  • Add a catalytic amount of DMF (e.g., 0.1 equivalents) dropwise at room temperature.

  • Heat the reaction mixture to reflux (approximately 105-110 °C) and monitor the reaction progress by TLC.

  • Once the starting material is consumed, cool the reaction mixture to room temperature before proceeding with the workup.

Issue 2: Formation of a Formylated Byproduct

Question: I have isolated an impurity with a mass corresponding to the addition of a formyl group (-CHO) to my product. What is this byproduct and how can I prevent its formation?

Answer:

The formation of a formylated byproduct is a classic side reaction in Vilsmeier-Haack reactions, especially with electron-rich aromatic systems.[4][5][6][7][8] The 6-methoxy group is an electron-donating group, which activates the quinoline ring towards electrophilic substitution. The Vilsmeier reagent, [ClCH=N(CH₃)₂]⁺Cl⁻, is a potent formylating agent.

Mechanism of Side Reaction:

The Vilsmeier reagent can attack the electron-rich positions of the quinoline ring, most likely the C5 or C7 positions, leading to the formation of a 5-formyl or 7-formyl-4-chloro-6-methoxyquinoline.

Prevention Strategies:

  • Control Stoichiometry of DMF: The formation of the Vilsmeier reagent is dependent on the presence of DMF. Using a minimal, catalytic amount of DMF can suppress the formylation side reaction. In some cases, the reaction can be run in neat POCl₃ without DMF, although the reaction rate may be slower.

  • Temperature Control: While the chlorination requires heat, excessive temperatures can promote side reactions. Running the reaction at the lower end of the effective temperature range can help minimize byproduct formation.

  • Alternative Chlorinating Agents: If formylation remains a persistent issue, consider alternative chlorinating agents that do not generate a formylating species. Thionyl chloride (SOCl₂) with a catalytic amount of DMF can be an option, though it can also form a Vilsmeier-type reagent. A combination of POCl₃ and PCl₅ can also be effective.[9]

Table 1: Effect of Reagents on Formylation

Chlorinating AgentAdditivePotential for Formylation
POCl₃Catalytic DMFHigh
POCl₃NoneLow
SOCl₂Catalytic DMFModerate
POCl₃ / PCl₅NoneLow
Issue 3: Product Hydrolyzes Back to Starting Material During Workup

Question: My TLC analysis of the crude reaction mixture shows complete conversion to the product, but after workup, I see a significant amount of the starting material, 6-methoxyquinolin-4-ol. Why is this happening and what is the correct workup procedure?

Answer:

This is a very common and frustrating issue. The 4-chloro group on the quinoline ring is highly susceptible to nucleophilic substitution, and water is a potent enough nucleophile, especially at non-neutral pH, to hydrolyze the product back to the starting hydroxyquinoline.[10] The workup procedure is therefore critical to the success of this reaction.

Mechanism of Hydrolysis:

The lone pair of electrons on the water molecule attacks the electron-deficient C4 position of the quinoline ring, leading to the displacement of the chloride ion.

Optimized Workup Protocol to Prevent Hydrolysis:

The key is to neutralize the acidic reaction mixture and extract the product quickly and under non-aqueous or basic conditions.

  • After cooling the reaction mixture, remove the excess POCl₃ under reduced pressure. This is a crucial step to minimize the exothermic reaction during quenching.

  • Slowly and carefully pour the concentrated reaction mixture onto a vigorously stirred mixture of crushed ice and a base, such as a saturated sodium bicarbonate solution or dilute ammonium hydroxide. The goal is to keep the temperature low and immediately neutralize the generated HCl.

  • Extract the aqueous mixture promptly with an organic solvent such as dichloromethane (DCM) or ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure to obtain the crude product.

dot

hydrolysis_prevention start Reaction Complete remove_pocl3 Remove Excess POCl3 (Reduced Pressure) start->remove_pocl3 quench Quench Slowly into Ice/Base Slurry (e.g., NaHCO3) remove_pocl3->quench Critical Step extract Prompt Extraction (DCM or EtOAc) quench->extract dry_concentrate Dry & Concentrate extract->dry_concentrate product Pure 4-Chloro-6-methoxyquinoline dry_concentrate->product

Caption: Optimized workup workflow to prevent hydrolysis.

Issue 4: Formation of Dimeric Byproducts

Question: I am observing a high molecular weight impurity that I suspect is a dimer. How are these dimers formed and what can I do to avoid them?

Answer:

Dimer formation, specifically "pseudodimer" formation, has been reported during the chlorination of related heterocyclic systems like quinazolones.[11] This can occur when a phosphorylated intermediate reacts with a molecule of the unreacted starting material.

Mechanism of Dimer Formation:

The O-phosphorylated 6-methoxyquinolin-4-ol intermediate can be attacked by the nucleophilic nitrogen of another molecule of 6-methoxyquinolin-4-ol, leading to the formation of a dimeric species.

Prevention of Dimerization:

  • Temperature Control during Reagent Addition: The initial phosphorylation reaction can be carried out at a lower temperature before heating to drive the chlorination.[11]

    • Protocol: Add the POCl₃ (and catalytic DMF) to a suspension of the 6-methoxyquinolin-4-ol in an inert solvent like toluene at a lower temperature (e.g., 0-25 °C). Stir for a period to allow for the formation of the intermediate, then heat the mixture to reflux to complete the chlorination.

  • Use of a Non-Nucleophilic Base: The presence of a non-nucleophilic base, such as pyridine, can help to deprotonate the starting material and facilitate the initial phosphorylation, potentially reducing the amount of free starting material available for dimerization.[12]

dot

reaction_pathways cluster_main Desired Reaction Pathway cluster_side Side Reaction Pathways start 6-Methoxyquinolin-4-ol intermediate Phosphorylated Intermediate start->intermediate + POCl3/DMF formylation Ring Formylation start->formylation + Vilsmeier Reagent product 4-Chloro-6-methoxyquinoline intermediate->product + Cl- dimerization Dimerization intermediate->dimerization + Starting Material hydrolysis Hydrolysis product->hydrolysis + H2O (Workup)

Caption: Desired vs. side reaction pathways.

Analytical Characterization of Products and Impurities

Question: How can I use analytical techniques like NMR and Mass Spectrometry to identify my product and potential impurities?

Answer:

Careful analysis of your crude and purified product is essential. Here are some expected spectroscopic features:

  • ¹H NMR: The disappearance of the broad OH peak from the starting material is a key indicator of a successful reaction. You will also observe characteristic shifts in the aromatic protons of the quinoline ring upon chlorination.

  • ¹³C NMR: The carbon at the C4 position will experience a significant downfield shift upon chlorination.

  • Mass Spectrometry: The mass spectrum of the product should show a molecular ion peak corresponding to the mass of 4-chloro-6-methoxyquinoline (C₁₀H₈ClNO, MW: 193.63 g/mol ).[13] Look for the characteristic M+2 peak with approximately one-third the intensity of the M peak, which is indicative of the presence of a chlorine atom.

Table 2: Spectroscopic Data for Product and Potential Impurities

CompoundKey ¹H NMR Signals (DMSO-d₆)Mass Spec (m/z) [M+H]⁺
4-Chloro-6-methoxyquinoline Aromatic protons (~7.0-8.5 ppm), Methoxy singlet (~3.9 ppm)194.0
6-Methoxyquinolin-4-ol Broad OH peak, Aromatic protons, Methoxy singlet176.1
Formylated Product Aldehyde proton (~9.5-10.5 ppm)222.0
Dimeric Byproduct Complex aromatic region, two methoxy signals351.1

Note: Exact chemical shifts may vary depending on the solvent and other factors.

Conclusion

The chlorination of 6-methoxyquinolin-4-ol is a robust and widely used reaction, but it requires careful attention to detail to avoid common side reactions. By understanding the underlying mechanisms of both the desired transformation and potential pitfalls, researchers can effectively troubleshoot and optimize their synthetic protocols. The key to success lies in maintaining anhydrous conditions, controlling reagent stoichiometry and temperature, and executing a rapid and careful workup procedure.

References

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  • Benchchem. (2025). Technical Support Center: Chlorination of 4-hydroxy-6,7-dimethoxyquinoline. Benchchem.
  • El-Malah, G. A., et al. (2023). Synthesis of (R)-(6-Methoxyquinolin-4-yl)[(1S,2S,4S,5R)-5-vinylquinuclidin-2-yl]methanol Tetraphenylborate Ion-Pair Complex: Characterization, Antimicrobial, and Computational Study. Molecules, 28(20), 7088. [Link]

  • ResearchGate. (2021, March 1). What is the best method of quenching reaction mixture for POCl3 Chlorination of Quinazolin-4-one? Retrieved from [Link]

  • Hranjec, M., et al. (2023). 7-((4-methoxybenzyl)thio)quinazoline-4,6-diamine via N-(3-Chloro-4-fluorophenyl). Molbank, 2023(1), M1561. [Link]

Sources

Technical Support Center: Optimizing HPLC Separation for 3-Chloro-6-methoxyquinoline and its Metabolites

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the chromatographic analysis of 3-chloro-6-methoxyquinoline and its metabolites. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to overcome common challenges in HPLC method development and optimization.

I. Foundational Knowledge: Understanding the Analyte and a Starting Point

Before diving into troubleshooting, it's crucial to understand the physicochemical properties of 3-chloro-6-methoxyquinoline. As a quinoline derivative, it is a nitrogen-containing heterocyclic compound.[1] The presence of the basic nitrogen atom significantly influences its chromatographic behavior, particularly its retention and peak shape in reversed-phase HPLC.[2][3] The metabolites of 3-chloro-6-methoxyquinoline are likely to have increased polarity due to the addition of hydroxyl groups or other polar functionalities.

A logical starting point for method development is a standard reversed-phase C18 column with a mobile phase consisting of acetonitrile and water, often with an acidic modifier like formic acid or phosphoric acid.[4][5] For mass spectrometry (MS) compatibility, volatile modifiers like formic acid are preferred.[4][5]

II. Troubleshooting Guide: A Symptom-Based Approach

This section addresses specific issues you may encounter during your HPLC analysis in a question-and-answer format.

Problem 1: Poor Peak Shape (Tailing or Fronting)

Q1: My peak for 3-chloro-6-methoxyquinoline is tailing significantly. What are the likely causes and how can I fix it?

A1: Peak tailing for basic compounds like quinolines is a common issue in reversed-phase HPLC.[3] It is often caused by secondary interactions between the basic analyte and acidic residual silanol groups on the silica-based stationary phase.[2][3]

Causality and Solutions:

  • Silanol Interactions: At mid-range pH, residual silanols on the column packing can be ionized and interact with the protonated basic quinoline, leading to tailing.[2]

    • Solution 1: Lower Mobile Phase pH: Adjust the mobile phase pH to be 2-3 units below the pKa of the quinoline nitrogen. At a low pH (e.g., pH 2.5-3.5), the silanol groups are not ionized, minimizing these secondary interactions.[3] Use a buffer like phosphate or an acid modifier like formic or trifluoroacetic acid (TFA).[2]

    • Solution 2: Use a Modern, High-Purity Silica Column: Columns packed with high-purity silica and advanced end-capping techniques have fewer accessible silanol groups, which significantly reduces peak tailing for basic compounds.[3][6]

    • Solution 3: Add a Competing Base: In some cases, adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can help to saturate the active silanol sites and improve peak shape. However, this is often not necessary with modern columns and can suppress MS ionization.[3]

  • Column Overload: Injecting too much sample can lead to peak distortion.

    • Solution: Reduce the injection volume or the concentration of the sample.[7]

  • Extra-Column Effects: Peak broadening and tailing can also be caused by issues outside of the column, such as excessive tubing length or dead volumes in the system.

    • Solution: Use tubing with a small internal diameter and ensure all fittings are properly connected to minimize dead volume.

Q2: I'm observing peak fronting. What does this indicate?

A2: Peak fronting is less common than tailing but can occur under specific conditions.

Causality and Solutions:

  • Sample Solvent and Mobile Phase Mismatch: If the sample is dissolved in a solvent that is much stronger (less polar in reversed-phase) than the mobile phase, it can cause the analyte to travel through the beginning of the column too quickly, resulting in a fronting peak.

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase. If a stronger solvent is necessary for solubility, inject the smallest possible volume.[8]

  • Column Overload: Similar to peak tailing, injecting a highly concentrated sample can also lead to peak fronting.

    • Solution: Dilute the sample or reduce the injection volume.

Problem 2: Poor Retention or Resolution

Q3: My parent compound, 3-chloro-6-methoxyquinoline, and its more polar metabolites are eluting very early, close to the void volume. How can I increase their retention?

A3: This is a common challenge when analyzing a parent compound and its more polar metabolites. The increased polarity of the metabolites leads to weaker interaction with the non-polar stationary phase in reversed-phase chromatography.

Strategies to Enhance Retention:

  • Decrease Mobile Phase Strength: Reduce the percentage of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase. This will increase the overall polarity of the mobile phase and promote greater interaction of the analytes with the stationary phase.[9]

  • Utilize a Less Retentive Stationary Phase: While it may seem counterintuitive, a less hydrophobic stationary phase (like a C8 or a phenyl-hexyl column) can sometimes provide better retention for polar compounds due to different selectivity.[2][10]

  • Consider Hydrophilic Interaction Liquid Chromatography (HILIC): For very polar metabolites that are not well-retained in reversed-phase, HILIC is an excellent alternative.[9] HILIC utilizes a polar stationary phase (like silica or diol) with a mobile phase containing a high concentration of organic solvent and a small amount of water.[9]

Q4: I can't achieve baseline separation between two of the metabolites. What steps can I take to improve resolution?

A4: Improving resolution requires manipulating the efficiency, selectivity, or retention of the chromatographic system.[10]

Optimization of Resolution:

  • Change the Organic Modifier: Switching from acetonitrile to methanol (or vice versa) can alter the selectivity of the separation due to different solvent properties.[2] Methanol is a proton donor and acceptor, while acetonitrile has a strong dipole moment.[2]

  • Adjust the Mobile Phase pH: For ionizable compounds, small changes in pH can significantly impact selectivity and, therefore, resolution.[11][12] Experiment with different pH values within the stable range of your column.

  • Modify the Stationary Phase: Different stationary phases offer varying selectivities. Consider a phenyl-hexyl column, which can provide unique pi-pi interactions with aromatic compounds like quinolines, or an embedded polar group (EPG) column for alternative selectivity.[2]

  • Optimize the Gradient: If using a gradient elution, adjusting the slope of the gradient can improve the separation of closely eluting peaks. A shallower gradient provides more time for the components to separate.

Problem 3: System and Method Variability

Q5: I'm seeing shifts in retention times from run to run. What could be causing this instability?

A5: Fluctuating retention times are often indicative of an unstable HPLC system or a non-robust method.

Troubleshooting Retention Time Shifts:

  • Inadequate Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection, especially when running a gradient.

  • Mobile Phase Preparation: Inconsistencies in mobile phase preparation, such as inaccurate pH adjustment or solvent ratios, can lead to retention time shifts. Prepare fresh mobile phase daily and use a calibrated pH meter.

  • Pump Performance: Fluctuations in pump pressure or flow rate will directly impact retention times. Check for leaks, air bubbles in the pump head, and worn pump seals.[13]

  • Column Temperature: Variations in column temperature can affect retention. Use a column oven to maintain a constant and consistent temperature.

Q6: My baseline is noisy or drifting. What are the common causes?

A6: A noisy or drifting baseline can interfere with peak integration and reduce sensitivity.

Diagnosing Baseline Issues:

  • Contaminated Mobile Phase: Using low-quality solvents or not filtering the mobile phase can introduce contaminants that cause a noisy baseline.[14]

  • Detector Issues: A dirty flow cell in the detector can cause baseline noise. Air bubbles in the flow cell are also a common culprit.[14]

  • Incomplete Mobile Phase Mixing: If using a gradient with poorly miscible solvents, inadequate mixing can lead to baseline drift. Ensure proper mobile phase degassing and mixing.[8]

  • Column Bleed: At high temperatures or extreme pH, the stationary phase can degrade and "bleed" from the column, causing a rising baseline.

III. Frequently Asked Questions (FAQs)

Q: What is a good starting point for a generic HPLC method for 3-chloro-6-methoxyquinoline and its metabolites?

A: A good starting point would be a reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) with a gradient elution.

Parameter Recommendation
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5-95% B over 15-20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at an appropriate wavelength (e.g., determined by UV scan) or MS

This method can then be optimized based on the observed separation.

Q: How do I choose the optimal detection wavelength for my analysis?

A: To determine the optimal UV detection wavelength, you should run a UV-visible spectrum of 3-chloro-6-methoxyquinoline. The wavelength of maximum absorbance (λmax) will provide the highest sensitivity. If your metabolites have different λmax values, you may need to monitor multiple wavelengths or choose a compromise wavelength.

Q: Is a guard column necessary for my analysis?

A: While not always essential, using a guard column is highly recommended, especially when working with complex matrices like biological samples (e.g., plasma, urine). A guard column is a short, disposable column placed before the analytical column to protect it from strongly retained or particulate matter, thereby extending the lifetime of the more expensive analytical column.

Q: How should I prepare my samples for analysis?

A: Sample preparation is critical for obtaining reliable and reproducible results. For in vitro metabolism studies, a common technique is protein precipitation with a cold organic solvent like acetonitrile, followed by centrifugation to remove the precipitated proteins.[15] For in vivo samples, more extensive cleanup, such as solid-phase extraction (SPE), may be necessary to remove interferences.

IV. Experimental Protocols & Visualizations

Protocol 1: Systematic Approach to Mobile Phase pH Optimization
  • Prepare a series of mobile phase A solutions with different pH values (e.g., 2.5, 3.0, 3.5, 4.0, 6.0, 7.0) using appropriate buffers (e.g., phosphate, formate).

  • Mobile phase B will be your organic modifier (e.g., acetonitrile).

  • Equilibrate the column with the initial mobile phase composition for at least 10-15 column volumes.

  • Inject a standard mixture of 3-chloro-6-methoxyquinoline and any available metabolite standards.

  • Run your gradient method for each pH condition.

  • Evaluate the chromatograms for changes in retention time, peak shape, and resolution.

  • Plot retention time versus pH to visualize the effect of pH on each analyte.

  • Select the pH that provides the best overall separation and peak shape.

HPLC_Troubleshooting_Workflow cluster_0 Problem Identification cluster_1 Peak Shape Optimization cluster_2 Resolution Enhancement cluster_3 System Stability Poor Peak Shape Poor Peak Shape Adjust pH Adjust pH Poor Peak Shape->Adjust pH Silanol Interactions Change Column Change Column Poor Peak Shape->Change Column Column Effects Reduce Sample Load Reduce Sample Load Poor Peak Shape->Reduce Sample Load Overload Poor Resolution Poor Resolution Change Organic Modifier Change Organic Modifier Poor Resolution->Change Organic Modifier Selectivity Optimize Gradient Optimize Gradient Poor Resolution->Optimize Gradient Separation Time Try Different Stationary Phase Try Different Stationary Phase Poor Resolution->Try Different Stationary Phase Selectivity Retention Time Shift Retention Time Shift Check Pump Check Pump Retention Time Shift->Check Pump Flow Rate Ensure Equilibration Ensure Equilibration Retention Time Shift->Ensure Equilibration Method Robustness Control Temperature Control Temperature Retention Time Shift->Control Temperature Environmental Factors

Caption: A workflow diagram for troubleshooting common HPLC issues.

V. References

  • SIELC Technologies. (n.d.). Separation of Quinoline on Newcrom R1 HPLC column. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Quinoline, hydrochloride on Newcrom R1 HPLC column. Retrieved from [Link]

  • International Journal of Pharma Research and Health Sciences. (2020). Review on Common Observed HPLC Troubleshooting Problems. Retrieved from [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Retrieved from [Link]

  • Agilent. (2021). How Do I Choose? A guide to HPLC column selection. Retrieved from [Link]

  • ResearchGate. (n.d.). HPLC chromatograms of quinoline and 2-hydroxyquinoline. Retrieved from [Link]

  • Horizon IRD. (n.d.). Preparative separation of quinolines by centrifugal partition chromatography with gradient elution. Retrieved from [Link]

  • LCGC International. (n.d.). Back to Basics: The Role of pH in Retention and Selectivity. Retrieved from [Link]

  • PMC. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Retrieved from [Link]

  • ResearchGate. (2025). Influence of pH on Retention in Linear Organic Modifier Gradient RP HPLC. Retrieved from [Link]

  • Taylor & Francis Online. (2018). Challenges of HPLC determination of quinoline derivatives used in the treatment of malaria. Retrieved from [Link]

  • ResearchGate. (2025). Determination of chlorpyrifos' main metabolite 3,5,6-trichloro-2-pyridinol in human urine by ultra performance liquid chromatography coupled with tandem mass spectrometry. Retrieved from [Link]

  • MicroSolv Technology Corporation. (2025). Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP - Tips & Suggestions. Retrieved from [Link]

  • ResearchGate. (2025). TLC and HPTLC assay of quinoline-quinuclidine alkaloids in Cinchonae cortex and pharmaceutical preparations. Retrieved from [Link]

  • Agilent. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from [Link]

  • YouTube. (2023). Top 10 Most Common HPLC Issues and How to Fix Them (2023). Retrieved from [Link]

  • PubMed. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. Retrieved from [Link]

  • Phenomenex. (2025). How to Reduce Peak Tailing in HPLC?. Retrieved from [Link]

  • PubMed. (n.d.). Determination of p-chloronitrobenzene and its metabolites in urine by reversed-phase high-performance liquid chromatography. Retrieved from [Link]

  • Atmospheric Measurement Techniques. (n.d.). Chemical characterization of the main products formed through aqueous-phase photonitration of guaiacol. Retrieved from [Link]

  • PMC. (2025). Enhancing metabolite coverage using dedicated mobile phases for individual polarity modes in HILIC-MS. Retrieved from [Link]

  • Google Patents. (n.d.). CN102850269A - Synthesis process for 6-bromo-3-chlorophenyl-methyl-2-methoxy-quinoline. Retrieved from

  • ResearchGate. (2025). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. Retrieved from [Link]

  • Bruker Daltonik GmbH. (2014). Novel Strategies for Metabolite Identification using HPLC-Ion Trap Mass Spectrometry. Retrieved from [Link]

  • Conquer Scientific. (2023). 4 Reasons Your HPLC Isn't Working Properly. Retrieved from [Link]

  • Agilent. (2015). HPLC Troubleshooting. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) 4-Chloro-6,7-dimethoxyquinoline. Retrieved from [Link]

  • Institute of Molecular and Translational Medicine. (n.d.). Analysis types and quantification methods applied in UHPLC-MS metabolomics research. Retrieved from [Link]

  • LCGC International. (2023). Combining Different Stationary-Phase Chemistries to Improve the Selectivity of Impurity Profiling Methods. Retrieved from [Link]

  • Agilent. (2023). Why it matters and how to get good peak shape. Retrieved from [Link]

  • PubMed. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. Retrieved from [Link]

  • LCGC International. (2025). Addressing pH Issues in Chromatography: From Solid-Phase to Liquid-Liquid Separations. Retrieved from [https://www.chromatographyonline.com/view/addressing-ph-issues-in-chromatography-from-solid-phase-to-liquid-liquid-separations]([Link] chromatography-from-solid-phase-to-liquid-liquid-separations)

  • Open Access eBooks. (n.d.). Chromatographic Approaches for Physicochemical Characterization of Compounds. Retrieved from [Link]

  • GL Sciences. (n.d.). HPLC Column Technical Guide. Retrieved from [Link]

Sources

Technical Support Center: Enhancing the Stability of 3-Chloro-6-methoxyquinoline in Solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-Chloro-6-methoxyquinoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on maintaining the stability of 3-Chloro-6-methoxyquinoline in solution. Through a series of frequently asked questions (FAQs) and troubleshooting guides, we will explore the factors influencing its stability and provide actionable protocols to mitigate degradation.

Introduction to the Stability of 3-Chloro-6-methoxyquinoline

3-Chloro-6-methoxyquinoline is a valuable heterocyclic compound used in various research and development applications. Its chemical structure, featuring a quinoline core with a chloro-substituent at the 3-position and a methoxy group at the 6-position, imparts specific reactivity and, consequently, potential stability challenges. Understanding and addressing these challenges is paramount for obtaining reliable and reproducible experimental results. This guide will delve into the primary degradation pathways—photodegradation, hydrolysis, and nucleophilic substitution—and offer practical solutions for enhancing the stability of your 3-Chloro-6-methoxyquinoline solutions.

Frequently Asked Questions (FAQs)

Q1: What are the main factors that can cause the degradation of 3-Chloro-6-methoxyquinoline in solution?

A1: The stability of 3-Chloro-6-methoxyquinoline in solution is primarily influenced by three main factors:

  • Light Exposure (Photodegradation): Aromatic systems, particularly those with heteroatoms and halogen substituents, can be susceptible to photodegradation. The energy from UV and visible light can induce cleavage of the carbon-chlorine (C-Cl) bond, leading to the formation of reactive radical species and subsequent degradation products.[1][2]

  • pH (Hydrolysis): The quinoline ring system and the chloro-substituent can be susceptible to hydrolysis under certain pH conditions. Both strongly acidic and strongly alkaline environments can catalyze the hydrolysis of the C-Cl bond, leading to the formation of 3-hydroxy-6-methoxyquinoline. The methoxy group may also be susceptible to hydrolysis under harsh acidic conditions.

  • Presence of Nucleophiles: The electron-deficient nature of the quinoline ring, further enhanced by the electron-withdrawing chloro group, makes the 3-position susceptible to nucleophilic attack. Common nucleophiles in experimental settings, such as water, alcohols (if used as co-solvents), and certain buffer components, can potentially displace the chloride.

Q2: I've noticed a yellowing of my 3-Chloro-6-methoxyquinoline solution over time, even when stored in the dark. What could be the cause?

A2: Yellowing of the solution, even in the absence of light, suggests potential chemical degradation. The most likely cause is a slow reaction with components of your solvent or buffer system. This could be due to:

  • Hydrolysis: If your solvent contains trace amounts of water, slow hydrolysis to 3-hydroxy-6-methoxyquinoline can occur. The rate of hydrolysis is pH-dependent.

  • Reaction with Solvent: If you are using a nucleophilic solvent, such as methanol or ethanol, a slow nucleophilic substitution reaction may be occurring, replacing the chloro group with a methoxy or ethoxy group, respectively.

  • Oxidation: Although less common for this specific structure, oxidation of the quinoline ring system can lead to colored byproducts. The presence of dissolved oxygen can contribute to this process.

Q3: How can I monitor the stability of my 3-Chloro-6-methoxyquinoline solution?

A3: Regular monitoring of your solution's purity is crucial. The following analytical techniques are recommended:

  • High-Performance Liquid Chromatography (HPLC): This is the most common and reliable method for assessing the purity of your compound and detecting the formation of degradation products. A reversed-phase HPLC method with UV detection is typically suitable. You should see a decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products over time.

  • UV-Visible (UV-Vis) Spectroscopy: While not as specific as HPLC, UV-Vis spectroscopy can be a quick and easy way to check for changes in your solution. Degradation can lead to a change in the absorption spectrum, such as a shift in the maximum absorption wavelength (λmax) or a change in the overall shape of the spectrum.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR spectroscopy can provide detailed structural information about any degradation products that may have formed. Changes in the chemical shifts and the appearance of new signals can help identify the degradation pathway.

Troubleshooting Guide: Common Stability Issues and Solutions

Observed Issue Potential Cause Troubleshooting Steps & Solutions
Rapid degradation of the solution upon exposure to ambient light. Photodegradation 1. Protect from light: Store solutions in amber vials or wrap clear vials with aluminum foil. 2. Work in low-light conditions: Prepare and handle solutions under subdued lighting. 3. Use of photostabilizers: Consider the addition of a UV absorber or a quencher if compatible with your experiment.
Precipitate formation in the solution over time. Poor solubility or degradation to a less soluble product. 1. Verify solubility: Ensure the concentration of your solution is below the solubility limit in the chosen solvent. 2. Analyze the precipitate: If possible, isolate and analyze the precipitate by techniques like NMR or Mass Spectrometry to identify if it is the parent compound or a degradation product. 3. Adjust solvent system: Consider using a co-solvent to improve solubility.
Inconsistent experimental results using the same stock solution. Ongoing degradation of the stock solution. 1. Prepare fresh solutions: For critical experiments, it is always best to use freshly prepared solutions. 2. Store at lower temperatures: Store stock solutions at -20°C or -80°C to slow down degradation kinetics. 3. Re-qualify stock solutions: Before use, re-analyze the purity of older stock solutions by HPLC.
Discoloration (e.g., yellowing) of the solution. Hydrolysis, oxidation, or other chemical reactions. 1. Control pH: Use a buffered solution in the neutral pH range (ideally pH 6-7) if your experiment allows. Avoid strongly acidic or basic conditions. 2. Degas solvents: To minimize oxidation, sparge your solvent with an inert gas like nitrogen or argon before preparing the solution. 3. Add an antioxidant: Consider adding a small amount of an antioxidant like Butylated Hydroxytoluene (BHT) to scavenge free radicals.

Experimental Protocols

Protocol 1: Preparation of a Stabilized Stock Solution of 3-Chloro-6-methoxyquinoline

This protocol describes the preparation of a stock solution with enhanced stability for general research applications.

Materials:

  • 3-Chloro-6-methoxyquinoline (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Amber glass vial with a PTFE-lined cap

  • Inert gas (Nitrogen or Argon)

  • Butylated Hydroxytoluene (BHT) (optional)

Procedure:

  • Vial Preparation: Ensure the amber glass vial is clean and completely dry.

  • Weighing: Accurately weigh the desired amount of 3-Chloro-6-methoxyquinoline and transfer it to the vial.

  • Solvent Addition: Add the required volume of anhydrous DMSO to achieve the desired concentration.

  • (Optional) Antioxidant Addition: If you anticipate issues with oxidative degradation, a stock solution of BHT in DMSO can be prepared and added to the final solution to achieve a final BHT concentration of 0.01-0.1%.

  • Dissolution: Gently swirl or vortex the vial until the solid is completely dissolved. Avoid vigorous shaking to minimize the introduction of air.

  • Inert Gas Purge: Gently blow a stream of inert gas over the headspace of the solution for 10-15 seconds to displace any oxygen.

  • Sealing and Storage: Immediately cap the vial tightly. For long-term storage, it is recommended to store the solution at -20°C or below.

Protocol 2: Monitoring Solution Stability using HPLC

This protocol provides a general method for monitoring the purity of a 3-Chloro-6-methoxyquinoline solution over time.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid) is a good starting point. For example, a gradient from 20% to 80% acetonitrile over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Monitor at the λmax of 3-Chloro-6-methoxyquinoline (to be determined experimentally, but likely in the 250-350 nm range).

  • Injection Volume: 10 µL.

Procedure:

  • Initial Analysis (T=0): Immediately after preparing your solution, inject a sample onto the HPLC to obtain an initial purity profile.

  • Time-Point Sampling: At regular intervals (e.g., daily, weekly), take an aliquot of your stored solution, dilute it to an appropriate concentration, and inject it onto the HPLC.

  • Data Analysis: Compare the chromatograms from each time point. Look for:

    • A decrease in the peak area of the 3-Chloro-6-methoxyquinoline peak.

    • The appearance and increase in the peak area of any new peaks, which would indicate degradation products.

  • Purity Calculation: Calculate the percentage purity at each time point by dividing the peak area of the parent compound by the total peak area of all components.

Visualization of Degradation and Stabilization

Degradation Pathways

The primary degradation pathways for 3-Chloro-6-methoxyquinoline are illustrated below. These include photodegradation, hydrolysis, and nucleophilic substitution.

main 3-Chloro-6-methoxyquinoline photo_product Radical Intermediates + Degradation Products main->photo_product Light (UV/Vis) hydrolysis_product 3-Hydroxy-6-methoxyquinoline main->hydrolysis_product H2O (Acid/Base catalysis) substitution_product 3-Nu-6-methoxyquinoline (Nu = Nucleophile) main->substitution_product Nucleophile (e.g., ROH)

Caption: Potential degradation pathways of 3-Chloro-6-methoxyquinoline.

Stabilization Workflow

A logical workflow for preparing and maintaining stable solutions of 3-Chloro-6-methoxyquinoline is presented below.

start Start: Need for a stable solution solvent_selection Select an appropriate aprotic, anhydrous solvent (e.g., DMSO, DMF) start->solvent_selection storage_conditions Choose optimal storage: - Amber vials - Low temperature (-20°C or below) solvent_selection->storage_conditions additives Consider stabilizers: - Antioxidants (e.g., BHT) - pH control (if aqueous) storage_conditions->additives preparation Prepare solution under inert atmosphere (N2 or Ar) additives->preparation analysis Analyze initial purity (T=0) using HPLC preparation->analysis monitoring Monitor stability at regular intervals analysis->monitoring end Use solution with confidence monitoring->end

Caption: Workflow for preparing and ensuring the stability of 3-Chloro-6-methoxyquinoline solutions.

References

  • Xiang, W., et al. (2023). Mechanistic investigation of direct photodegradation of chloroquine phosphate under simulated sunlight. Malaria World Journal. [Link]

  • Idowu, O. A., et al. (2007). Photodegradation studies on chloroquine phosphate by high-performance liquid chromatography. PubMed. [Link]

  • Kanakapura, D., et al. (2019). Oxidation of chloroquine drug by ferrate: Kinetics, reaction mechanism and antibacterial activity. PubMed Central. [Link]

Sources

overcoming poor cell permeability of quinoline-based inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online 🟢 | Current Wait Time: 0 min Role: Senior Application Scientist Topic: Overcoming Poor Cell Permeability in Quinoline-Based Inhibitors

Welcome to the Technical Support Hub

You are likely here because your quinoline lead compound—while potent against its target (kinase, malaria parasite, or bacterial gyrase)—is failing in cellular assays. The quinoline scaffold is a privileged structure in medicinal chemistry, but its physicochemical baggage (flat, lipophilic, and basic) often leads to poor membrane permeability or high efflux.

This guide is structured as a series of resolved support tickets and standard operating procedures (SOPs) designed to troubleshoot these specific failure modes.

Part 1: The Chemistry Bench (Structural Optimization)
Ticket #1042: "My compound is potent but has < 10 nm/s permeability in Caco-2."

User: MedChem_Lead_SF Issue: We have a 4-substituted quinoline. Enzymatic IC50 is 5 nM, but Caco-2


 is negligible. It’s not an efflux substrate (ER < 2).[1]

Diagnosis: The issue is likely permeability-limited absorption driven by high basicity. The quinoline nitrogen (N1) typically has a pKa of ~4.9, but substituents at positions 2 and 4 can shift this dramatically. If your molecule is >99% ionized at physiological pH (7.4), passive diffusion will be blocked.

Solution: The pKa Tuning Protocol You need to lower the pKa of the quinoline nitrogen or mask the H-bond donor count.

  • Introduce Electron-Withdrawing Groups (EWGs):

    • Action: Add a Fluorine or Chlorine at the C-3 or C-6 position.

    • Mechanism: This inductively pulls electron density away from the ring nitrogen, lowering the pKa. A lower pKa means a higher fraction of the neutral species exists at pH 7.4, facilitating membrane transit.

  • Steric Shielding:

    • Action: Introduce a substituent at C-2 (e.g., Methyl, -CF3).

    • Mechanism: This creates steric hindrance around the nitrogen lone pair, reducing solvation penalties during desolvation (entry into the lipid bilayer).

Ticket #1045: "High Efflux Ratio (ER > 10) in Caco-2. Is it P-gp?"

User: DMPK_Specialist_Bos Issue: Our lead shows high asymmetry in transport (B


A >> A

B). We suspect P-glycoprotein (P-gp) efflux.[2][3]

Diagnosis: Quinolines are classic P-gp substrates, particularly when they possess basic amines and aromatic planarity. P-gp recognizes H-bond donors (HBD) and planar hydrophobic patches.

Solution: The "Efflux-Evasion" Strategy

  • Cap the H-Bond Donors:

    • If you have a secondary amine linker at C-4 (common in antimalarials/kinase inhibitors), alkylate it (e.g., N-methyl) or replace it with an ether (-O-) or thioether (-S-) linkage.

    • Reference: Reducing HBD count is the most reliable way to escape P-gp recognition.

  • Disrupt Planarity (The "Escape from Flatland"):

    • Action: Introduce sp3-hybridized centers. Replace a flat phenyl ring attached to the quinoline with a saturated heterocycle (e.g., morpholine, piperazine) or a bridged bicycle.

    • Mechanism: P-gp binding sites favor flat, aromatic stacking. 3D geometry reduces affinity for the transporter binding pocket.

Part 2: The Analytical Suite (Assay Troubleshooting)
Ticket #2088: "PAMPA and Caco-2 results contradict each other."

User: Assay_Dev_Lon Issue: PAMPA shows high permeability (


 cm/s), but Caco-2 is low. Which one is right?

Diagnosis: Both are "right," but they measure different things.

  • PAMPA: Measures only passive diffusion .[4][5] A high score here means your chemistry is fundamentally permeable.

  • Caco-2: Measures passive + active transport + cellular retention.

Root Cause: Lysosomal Trapping. Quinolines are "lysosomotropic" amines. They passively diffuse into cells, enter the acidic lysosomes (pH ~5), become protonated (trapped), and cannot diffuse out. This reduces the apparent flux across the monolayer in Caco-2, appearing as "low permeability."

Validation Experiment: Run the Caco-2 assay in the presence of 100 µM Chloroquine or NH4Cl . These agents raise lysosomal pH. If your compound's permeability suddenly increases, the issue is lysosomal trapping, not membrane impermeability.

Part 3: Visualization & Decision Trees
Figure 1: Quinoline Optimization Decision Tree

Caption: A logic-gated workflow for optimizing quinoline permeability based on specific failure modes (Solubility vs. Efflux vs. Basicity).

QuinolineOptimization Start Permeability Issue Identified CheckEfflux Check Efflux Ratio (ER) (Caco-2 B->A / A->B) Start->CheckEfflux HighEfflux ER > 2.0 (Active Efflux) CheckEfflux->HighEfflux Yes LowEfflux ER < 2.0 (Passive Barrier) CheckEfflux->LowEfflux No PgpCheck P-gp Substrate? HighEfflux->PgpCheck CheckSolubility Is Solubility < 10 µM? LowEfflux->CheckSolubility Mod1 Strategy: Mask H-Bond Donors (e.g., N-methylation) PgpCheck->Mod1 Reduce HBD Mod2 Strategy: Disrupt Planarity (Add sp3 centers) PgpCheck->Mod2 Increase 3D SolubilityIssue Solubility Limited CheckSolubility->SolubilityIssue Yes PermeabilityIssue Permeability Limited CheckSolubility->PermeabilityIssue No Mod3 Strategy: Add Solubilizing Group (Morpholine, Piperazine) SolubilityIssue->Mod3 Mod4 Strategy: Prodrug Approach (Esterify COOH, Phosphate) SolubilityIssue->Mod4 Mod5 Strategy: Lower pKa (Add F/Cl at C-3/C-6) PermeabilityIssue->Mod5

Part 4: Experimental Protocols
Protocol A: Quinoline-Optimized PAMPA Assay

Standard PAMPA often fails for quinolines due to lipid retention or pH mismatch. This modified protocol ensures accurate passive permeability data.

Materials:

  • Membrane: PVDF filter plate (0.45 µm).

  • Lipid Solution: 2% Dioleoylphosphatidylcholine (DOPC) in dodecane (Avoid hexadecane; DOPC better mimics cell membrane fluidity).

  • Buffers:

    • Donor: Phosphate-buffered saline (PBS) pH 7.4 (Systemic) AND pH 6.5 (Intestinal microclimate).

    • Acceptor: PBS pH 7.4 + Scavenger .

Step-by-Step Methodology:

  • Preparation of "Sink" Conditions: Quinolines are lipophilic. To maintain a concentration gradient, the acceptor well must contain a "sink" to capture the drug. Use 0.5% BSA (Bovine Serum Albumin) or 5% Cyclodextrin in the acceptor buffer. This mimics binding to plasma proteins in vivo.

  • Membrane Coating: Add exactly 5 µL of 2% DOPC/dodecane to the filter membrane. Allow to set for 2 minutes.

  • Incubation:

    • Load 150 µL of compound (10 µM) in Donor.

    • Load 300 µL of Sink Buffer in Acceptor.

    • Sandwich plates and incubate for 4 hours at room temperature in a humidity chamber (to prevent evaporation).

  • Analysis: Quantify both Donor and Acceptor wells using LC-MS/MS.

  • Calculation:

    
    
    Where 
    
    
    
    is acceptor concentration,
    
    
    is filter area,
    
    
    is volume.

Self-Validating Check: Calculate Mass Balance . If Recovery < 80%, your compound is stuck in the lipid membrane. Retest using a higher percentage of sink scavenger.

Protocol B: Caco-2 Efflux Diagnosis Workflow

Use this when you need to confirm if poor permeability is due to P-gp efflux.

Data Presentation Table: Interpreting Efflux Results

Treatment Condition


Efflux Ratio (ER)Interpretation
Control (Buffer only)


20.0 Strong Efflux Substrate
+ Verapamil (50 µM)


1.25 Confirmed P-gp Mediated Efflux
+ Fumitremorgin C


17.7 Not BCRP Mediated
+ 4°C Incubation


1.0 Active Transport Confirmed (Metabolic Shutdown)

Methodology:

  • Baseline Run: Perform standard bidirectional transport (Apical to Basolateral and Basolateral to Apical) at pH 7.4.

  • Inhibitor Run: Pre-incubate cells for 30 mins with Verapamil (P-gp inhibitor) or Ko143 (BCRP inhibitor) on both sides of the monolayer.

  • Execution: Add test compound + inhibitor. Measure transport over 2 hours.

  • Decision: If ER drops to < 2.0 with Verapamil, your chemistry team must reduce H-bond donor count (See Ticket #1045).

References
  • Structural Modifications of Quinoline-Based Antimalarial Agents

    • Title: Structural modification of quinoline based antimalarial agents: Recent developments.[6][7]

    • Source: Journal of Enzyme Inhibition and Medicinal Chemistry.
    • URL:[Link]

  • Prodrug Strategies for Solubility/Permeability

    • Title: Insight into Prodrugs of Quinolones and Fluoroquinolones.[8]

    • Source: Chemical Biology & Drug Design.[8][9]

    • URL:[Link]

  • PAMPA Assay Methodology

    • Title: Parallel Artificial Membrane Permeability Assay (PAMPA) – Is it better than Caco-2?
    • Source: Evotec / Cyprotex Technical Guides.
    • URL:[Link]

  • Caco-2 Efflux and Transporters

    • Title: The Caco-2 cell line in studies of drug metabolism and efflux.[10][11]

    • Source: University of Helsinki, Faculty of Pharmacy.
    • URL:[Link]

  • Physicochemical Properties of Quinolines

    • Title: Effect of pH and Ionic Strength on the Solubility of Quinoline.[12]

    • Source: AAPS PharmSciTech.
    • URL:[Link]

Sources

Technical Support Center: Addressing Matrix Effects in LC-MS Analysis of Biological Samples

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Troubleshooting and Best Practices

Welcome to the technical support center for LC-MS analysis. As a Senior Application Scientist, I understand that navigating the complexities of biological matrices is one of the most significant challenges in achieving accurate, reproducible, and sensitive quantification. This guide is structured to provide not just "what to do" but "why you're doing it," empowering you with the expertise to confidently troubleshoot and validate your bioanalytical methods.

Part 1: Frequently Asked Questions (FAQs) - The Fundamentals of Matrix Effects

This section addresses the core concepts of matrix effects. Understanding these principles is the first step toward diagnosing and solving related issues in your experiments.

Q1: What exactly is a "matrix effect" in LC-MS?

A: A matrix effect is the alteration of an analyte's ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[1][2] The "matrix" itself refers to all the components within a biological sample other than the analyte of interest, such as proteins, lipids, salts, and endogenous metabolites.[1] This interference occurs in the mass spectrometer's ion source and can lead to either a suppression or enhancement of the analyte's signal, which directly impacts the accuracy and reproducibility of quantitative results.[3][4]

Q2: What are the underlying causes of ion suppression and enhancement?

A: Ion suppression and enhancement are complex phenomena occurring primarily within the Electrospray Ionization (ESI) source.

  • Ion Suppression: This is the more common effect and can be caused by several mechanisms.[5] One leading theory is that co-eluting matrix components compete with the analyte for the limited charge on the surface of the ESI droplets.[1] Other proposed mechanisms include changes in droplet viscosity and surface tension caused by matrix components, which hinder the formation of gas-phase ions.[6] Less volatile compounds in the matrix can also co-precipitate with the analyte, preventing its efficient ionization.[6]

  • Ion Enhancement: Though less frequent, some matrix components can increase the ionization efficiency of an analyte.[1] This can happen if a co-eluting compound improves the desolvation process or alters the droplet's surface chemistry in a way that favors the analyte's transition into the gas phase.

Q3: How can I know if my assay is being affected by matrix effects?

A: You cannot "see" matrix effects by simply looking at the chromatogram of your analyte. A clean peak does not guarantee the absence of co-eluting interferences.[5] The most reliable way to assess matrix effects is through specific experiments designed to detect them. The two primary methods are:

  • Post-Column Infusion (PCI): This is a qualitative method where a constant flow of your analyte solution is infused into the LC eluent after the analytical column but before the MS ion source.[3][7] A blank, extracted matrix sample is then injected. Any dip or rise in the constant analyte signal indicates a region of ion suppression or enhancement, respectively, caused by eluting matrix components.[3][7]

  • Post-Extraction Addition: This is a quantitative method. You compare the peak area of an analyte spiked into a blank matrix after the extraction process to the peak area of the same amount of analyte in a pure solvent.[8] A significant difference between these two responses indicates the presence of matrix effects.

Q4: Are certain biological matrices worse than others?

A: Yes. The complexity and composition of the matrix play a huge role.

  • Plasma/Serum: These are considered highly complex matrices due to the high abundance of proteins and phospholipids. Phospholipids are a major cause of ion suppression in bioanalysis.[9]

  • Urine: While less protein-heavy, urine contains high concentrations of salts and urea, which can cause significant ion suppression, particularly at the beginning of the chromatogram.[10]

  • Tissue Homogenates: These are arguably the most challenging matrices due to their high lipid and protein content, often requiring extensive cleanup procedures.

Part 2: Troubleshooting Guide - From Symptoms to Solutions

This section is designed to help you diagnose and resolve specific issues you might encounter during your experiments.

Problem 1: Poor reproducibility of analyte signal across different patient/animal samples.

  • Symptom: You observe high variability (%CV > 15%) in your quality control (QC) samples or inconsistent results for the same sample injected multiple times.

  • Possible Causes:

    • Differential Matrix Effects: The composition of biological matrices can vary significantly from individual to individual (e.g., due to diet, disease state, or genetics).[8] This inter-individual variability can lead to different degrees of ion suppression or enhancement for your analyte in each sample.[8]

    • Inadequate Internal Standard (IS) Correction: If you are using a structural analog IS instead of a stable isotope-labeled (SIL) IS, it may not co-elute perfectly with your analyte. If it doesn't experience the exact same matrix effect, it cannot adequately compensate for the variability.[11]

  • Step-by-Step Solutions:

    • Assess Relative Matrix Effects: As per FDA guidance, evaluate the matrix effect from at least six different individual lots of the biological matrix.[12] Prepare low and high QCs in each lot and check if the accuracy is within ±15% and precision is not greater than 15%.[12] If you see significant deviations, your method is susceptible to inter-individual matrix variability.

    • Implement a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the gold standard for correcting matrix effects.[3] A SIL-IS is chemically identical to the analyte and will co-elute perfectly, ensuring it experiences the same ionization suppression or enhancement. This allows the ratio of the analyte to the IS to remain constant, providing accurate quantification even with variable matrix effects.[1]

    • Improve Sample Cleanup: If a SIL-IS is not available or does not fully resolve the issue, your sample preparation method needs to be more effective at removing interfering matrix components. Consider switching from a simple protein precipitation (PPT) to a more selective technique like solid-phase extraction (SPE) or liquid-liquid extraction (LLE).[1][9]

Problem 2: My analyte signal is strong in pure solvent but very low or absent in extracted biological samples.

  • Symptom: Your calibration standards prepared in solvent look great, but when you analyze spiked matrix samples, the signal is severely diminished.

  • Possible Causes:

    • Severe Ion Suppression: Your analyte is likely co-eluting with a highly suppressive matrix component, such as a phospholipid. This is a classic sign of a significant matrix effect.

    • Poor Extraction Recovery: The analyte may not be efficiently extracted from the biological matrix during your sample preparation procedure.

  • Step-by-Step Solutions:

    • Diagnose with Post-Column Infusion: Perform a PCI experiment as described in Protocol 1. This will visually confirm if your analyte's retention time falls within a zone of strong ion suppression.

    • Modify Chromatographic Conditions: The goal is to separate your analyte from the suppressive region.

      • Adjust the gradient to increase the retention of your analyte, moving it away from early-eluting salts and phospholipids.

      • Consider a different column chemistry (e.g., switching from C18 to a phenyl-hexyl or biphenyl phase) that may provide different selectivity for your analyte versus the matrix interferences.

    • Optimize Sample Preparation: A simple protein precipitation is often insufficient for removing phospholipids.[13]

      • Liquid-Liquid Extraction (LLE): Offers better selectivity than PPT by partitioning the analyte into an immiscible organic solvent, leaving many polar interferences behind.[14]

      • Solid-Phase Extraction (SPE): Provides the cleanest extracts by using a solid sorbent to selectively retain the analyte while matrix components are washed away.[1][15] SPE is generally more effective at reducing matrix effects than PPT or LLE.[15][16]

Problem 3: My calibration curve is non-linear or has poor accuracy when prepared in the biological matrix.

  • Symptom: Your R² value is low, and the back-calculated concentrations of your calibrators are outside the acceptable ±15% range (±20% for LLOQ).

  • Possible Causes:

    • Concentration-Dependent Matrix Effects: The degree of ion suppression or enhancement is not always linear across the concentration range. At low concentrations, the analyte-to-interferent ratio is low, and the matrix effect can be pronounced. At high concentrations, the ion source may become saturated, or the relative impact of the matrix lessens.

    • Absence of a Suitable Internal Standard: Without an IS that tracks the analyte's response, any non-linear matrix effects will directly impact the calibration curve.

  • Step-by-Step Solutions:

    • Use Matrix-Matched Calibrators: Always prepare your calibration standards in the same biological matrix as your samples.[1] This ensures that your calibrators and samples experience similar matrix effects, which helps to improve accuracy.[17]

    • Employ a SIL-IS: As mentioned before, a SIL-IS is the most effective way to compensate for these effects. The ratio-based calculation will linearize the response even if the absolute signal of the analyte and IS are suppressed non-linearly, as long as they are suppressed to the same degree.

    • Dilute the Sample: If sensitivity allows, diluting the sample with a pure solvent can reduce the concentration of interfering matrix components, thereby lessening the matrix effect.[3][18] However, this will also raise your limit of quantification.

Part 3: In-Depth Protocols & Data

This section provides detailed methodologies for key experiments and a data-driven comparison of sample preparation techniques.

Protocol 1: How to Perform a Post-Column Infusion (PCI) Experiment

This experiment provides a qualitative map of ion suppression/enhancement zones across your chromatographic run.

Objective: To identify retention times where co-eluting matrix components suppress or enhance the MS signal.

Methodology:

  • Setup:

    • Prepare a solution of your analyte in a suitable mobile phase-compatible solvent at a concentration that gives a stable and high-intensity signal (e.g., 100-500 ng/mL).

    • Use a syringe pump and a T-connector to infuse this solution at a low, constant flow rate (e.g., 5-10 µL/min) into the LC eluent stream between the column outlet and the MS inlet.

  • Equilibration:

    • Start the LC flow and the syringe pump. Monitor the analyte's specific MRM transition. The signal should quickly rise and stabilize to a high, flat baseline.

  • Injection Sequence:

    • Injection 1 (Solvent Blank): Inject a sample of your mobile phase or reconstitution solvent. The signal should remain stable and flat. This is your baseline.

    • Injection 2 (Extracted Matrix Blank): Inject a blank biological sample that has been subjected to your complete sample preparation procedure.

  • Data Analysis:

    • Overlay the chromatograms from the solvent blank and the extracted matrix blank.

    • Ion Suppression: A dip in the signal relative to the solvent blank baseline indicates that components eluting at that time are suppressing the analyte's ionization.

    • Ion Enhancement: A rise in the signal indicates ion enhancement.

    • Compare the retention time of your analyte of interest with these suppression/enhancement zones.

Diagram 1: Post-Column Infusion (PCI) Experimental Workflow

PCI_Workflow cluster_LC LC System cluster_Infusion Infusion System Injector Injector Column Analytical Column Injector->Column Sample Injection Tee Column->Tee LC Eluent SyringePump Syringe Pump (Analyte Solution) SyringePump->Tee Constant Infusion MS Mass Spectrometer Tee->MS Combined Flow

Caption: Workflow for a Post-Column Infusion experiment.

Data Summary: Comparison of Sample Preparation Techniques

The choice of sample preparation is the most effective way to combat matrix effects.[9] The following table summarizes the general performance of the three most common techniques for plasma samples.

Performance MetricProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Selectivity LowModerateHigh
Matrix Effect Highest.[13][14] Does not remove phospholipids.Moderate.[14] Can be optimized by pH adjustment.Lowest.[15][16] Most effective at removing both proteins and phospholipids.
Recovery Generally high (>90%) but can be variable.Good (85-105%) but analyte-dependent.[14]High and reproducible (>90%) with proper method development.
Throughput High (Fastest method)Low (Labor-intensive)Moderate to High (Can be automated)
Recommendation Best for rapid screening where high accuracy is not paramount.Good for analytes not amenable to SPE; offers cleaner extracts than PPT.Gold standard for regulated bioanalysis and when high accuracy and sensitivity are required.
Diagram 2: Decision Tree for Troubleshooting Matrix Effects

Matrix_Effect_Troubleshooting Start Start: Inconsistent Data or Low Signal in Matrix CheckIS Are you using a Stable Isotope-Labeled IS? Start->CheckIS QuantifyME Quantify Matrix Effect (Post-Extraction Addition) CheckIS->QuantifyME No CheckIS->QuantifyME Yes IsME_Significant Is ME > 15%? QuantifyME->IsME_Significant PCI_Analysis Perform Post-Column Infusion (PCI) Analysis IsME_Significant->PCI_Analysis Yes End_OK Method is likely robust. Consider other issues. IsME_Significant->End_OK No Coelution Does analyte co-elute with suppression zone? PCI_Analysis->Coelution OptimizeChromo Optimize Chromatography (Gradient, Column) Coelution->OptimizeChromo Yes ImproveCleanup Improve Sample Cleanup (e.g., PPT -> SPE) Coelution->ImproveCleanup No / Still problematic OptimizeChromo->ImproveCleanup ImplementSIL Implement SIL-IS ImproveCleanup->ImplementSIL End_Revalidate Re-validate Method ImplementSIL->End_Revalidate

Caption: A logical guide for diagnosing and mitigating matrix effects.

References

  • Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. (n.d.). Clinical Chemistry. Retrieved February 6, 2026, from [Link]

  • Becker, G. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Analytical Chemistry & Research. Retrieved February 6, 2026, from [Link]

  • Waters Corporation. (2020, August 24). Determining Matrix Effects in Complex Food Samples. Retrieved February 6, 2026, from [Link]

  • Matrix effects and selectivity issues in LC-MS-MS | Request PDF. (2014). ResearchGate. Retrieved February 6, 2026, from [Link]

  • Zhang, T., et al. (2018). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. Scientific Reports. Retrieved February 6, 2026, from [Link]

  • NorthEast BioLab. (n.d.). What are Matrix Effect in Liquid Chromatography Mass Spectrometry? Retrieved February 6, 2026, from [Link]

  • Ion suppression (mass spectrometry). (n.d.). Wikipedia. Retrieved February 6, 2026, from [Link]

  • Stoll, D. R. (2023, March 10). Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. LCGC. Retrieved February 6, 2026, from [Link]

  • Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. (2021). LCGC International. Retrieved February 6, 2026, from [Link]

  • Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC-MS Analysis. (2023). Journal of Xenobiotics. Retrieved February 6, 2026, from [Link]

  • Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Retrieved February 6, 2026, from [Link]

  • Dolan, J. W. (2006). Ion Suppression: A Major Concern in Mass Spectrometry. LCGC International. Retrieved February 6, 2026, from [Link]

  • Strategies for Using Postcolumn Infusion of Standards to Correct for Matrix Effect in LC-MS-Based Quantitative Metabolomics. (2022). Journal of the American Society for Mass Spectrometry. Retrieved February 6, 2026, from [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. Retrieved February 6, 2026, from [Link]

  • Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. (2024). AMSbiopharma. Retrieved February 6, 2026, from [Link]

  • Wu, Y., et al. (2015). A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. Journal of Chromatography B. Retrieved February 6, 2026, from [Link]

  • Postcolumn Infusion as a Quality Control Tool for LC-MS-Based Analysis. (2022). Journal of the American Society for Mass Spectrometry. Retrieved February 6, 2026, from [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. (2024). Resolve Mass Spectrometry. Retrieved February 6, 2026, from [Link]

  • The ion suppression phenomenon in liquid chromatography-mass spectrometry and its consequences in the field of residue analysis | Request PDF. (2007). ResearchGate. Retrieved February 6, 2026, from [Link]

  • Standardization via Post Column Infusion—A Novel and Convenient Quantification Approach for LC-MS/MS. (2023). Molecules. Retrieved February 6, 2026, from [Link]

  • Comparison of different protein precipitation and solid-phase extraction protocols for the study of the catabolism of peptide drugs by LC-HRMS. (2020). PubMed. Retrieved February 6, 2026, from [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved February 6, 2026, from [Link]

  • Ion suppression in Biological Sample Analysis: You May or May Not See It but It's There. (n.d.). Phenomenex. Retrieved February 6, 2026, from [Link]

  • USE OF STABLE ISOTOPE INTERNAL STANDARDS FOR TRACE ORGANIC ANALYSIS. (n.d.). LGC Standards. Retrieved February 6, 2026, from [Link]

  • Comparison of different protein precipitation and solid‐phase extraction protocols for the study of the catabolism of peptide drugs by LC‐HRMS | Request PDF. (2020). ResearchGate. Retrieved February 6, 2026, from [Link]

  • Systematic Assessment of Matrix Effect, Recovery, and Process Efficiency Using Three Complementary Approaches: Implications for LC-MS/MS Bioanalysis Applied to Glucosylceramides in Human Cerebrospinal Fluid. (2024). ACS Omega. Retrieved February 6, 2026, from [Link]

  • Does a stable isotopically labeled internal standard always correct analyte response? A matrix effect study on a LC/MS/MS method for the determination of carvedilol enantiomers in human plasma. (2007). PubMed. Retrieved February 6, 2026, from [Link]

  • U.S. Department of Health and Human Services. (2023). Bioanalytical Method Validation for Biomarkers Guidance for Industry. Retrieved February 6, 2026, from [Link]

Sources

Technical Support Center: Enhancing the Efficiency of Multi-Component Reactions for Quinolines

Author: BenchChem Technical Support Team. Date: February 2026

From the desk of a Senior Application Scientist

Welcome to the technical support center dedicated to the synthesis of quinoline derivatives via multi-component reactions (MCRs). This guide is designed for researchers, chemists, and professionals in drug development who are looking to optimize their synthetic routes, troubleshoot common experimental hurdles, and deepen their understanding of the underlying chemical principles. MCRs represent a powerful strategy for building molecular complexity in a single, atom-economical step, and this resource will help you harness their full potential for quinoline synthesis.

Frequently Asked Questions (FAQs)

Here, we address some of the most common initial questions encountered when developing and optimizing quinoline MCRs.

Q1: What are the primary advantages of using MCRs for quinoline synthesis over classical named reactions?

A1: Multi-component reactions offer several key advantages that align with the principles of green and efficient chemistry. The primary benefits include:

  • Atom Economy and Efficiency: MCRs combine three or more reactants in a single pot, leading to a significant reduction in synthetic steps, solvent usage, and waste generation compared to sequential, multi-step syntheses.

  • Molecular Diversity: By simply varying the individual components, a wide array of substituted quinolines can be rapidly generated from a common set of starting materials, which is highly advantageous for creating compound libraries in drug discovery.

  • Operational Simplicity: A one-pot procedure simplifies the experimental setup and reduces the need for purification of intermediates, saving time and resources.

Q2: How do I choose the right catalyst for my quinoline MCR?

A2: Catalyst selection is critical and depends on the specific MCR and the electronic properties of your substrates.

  • Lewis Acids: Catalysts like ZnCl₂, FeCl₃, Yb(OTf)₃, and SnCl₄ are commonly used to activate carbonyl or imine components, making them more electrophilic. For instance, in the Povarov reaction, a Lewis acid is essential to activate the Schiff base for the subsequent cycloaddition.

  • Brønsted Acids: Protic acids such as HCl, H₂SO₄, and p-toluenesulfonic acid (p-TsOH) are effective for reactions like the Doebner-von Miller and Friedländer syntheses, where they facilitate condensation and cyclization steps.

  • Iodine: Molecular iodine has emerged as a mild and effective catalyst for certain MCRs, such as some variations of the Povarov reaction, where it can act as a Lewis acid and also participate in the final aromatization step.

  • Transition Metals: Catalysts based on copper, cobalt, palladium, and other transition metals are increasingly used for their ability to facilitate C-H activation and dehydrogenative coupling steps in modern quinoline syntheses.

Q3: What is the role of an oxidizing agent in many quinoline syntheses, and do all MCRs require one?

A3: In many classical quinoline syntheses, such as the Skraup and Doebner-von Miller reactions, the initial cyclization leads to a dihydroquinoline intermediate. An oxidizing agent is required to aromatize this intermediate to the final quinoline product. Common oxidizing agents in these classical reactions include nitrobenzene or arsenic acid. However, many modern MCRs are designed to be "oxidation-free" or use molecular oxygen from the air as a green oxidant, which is a significant advantage. The necessity of an external oxidant depends entirely on the reaction mechanism.

Troubleshooting Guides

This section provides a systematic approach to resolving common issues encountered during the experimental execution of quinoline MCRs.

Problem 1: Low Yield and/or Reaction Stalls

Symptoms: The reaction fails to proceed to completion, as evidenced by TLC or GC-MS analysis showing significant amounts of unreacted starting materials. The isolated yield of the desired quinoline is disappointingly low.

Causality and Solutions:

  • Insufficient Catalyst Activity or Loading: The catalyst may be deactivated by impurities (especially water) or used in an insufficient amount.

    • Action: Ensure all reactants and solvents are appropriately dried. Perform a catalyst loading study, systematically increasing the mol% of the catalyst to find the optimal concentration.

  • Sub-optimal Reaction Temperature: The reaction may have a high activation energy barrier that is not being overcome at the current temperature, or conversely, high temperatures may be causing decomposition of reactants or products.

    • Action: Screen a range of temperatures. For reactions that are sluggish at lower temperatures, consider switching to a higher-boiling solvent or using microwave irradiation to safely increase the reaction temperature and rate.

  • Reversible or Unfavorable Equilibria: Many steps in MCRs, such as imine formation, are reversible.

    • Action: If water is a byproduct of an equilibrium step (e.g., imine formation), use a Dean-Stark apparatus or add molecular sieves to remove water and drive the reaction forward.

  • Steric Hindrance: Bulky substituents on the reactants can significantly slow down the reaction rate.

    • Action: If sterically hindered substrates are necessary, you may need to switch to a more active catalyst, increase the reaction temperature, or accept longer reaction times.

Problem 2: Formation of Tar or Polymeric Byproducts

Symptoms: The reaction mixture becomes a dark, viscous, and often intractable tar. Purification is extremely difficult, and the desired product is often lost within the polymeric material.

Causality and Solutions:

  • Polymerization of Reactants: This is a very common issue, especially in acid-catalyzed reactions involving α,β-unsaturated aldehydes or ketones, such as the Doebner-von Miller synthesis. The strong acid can catalyze the self-polymerization of these sensitive components.

    • Action 1: Employ a Biphasic Solvent System. By using a non-miscible organic solvent (like toluene) along with the acidic aqueous phase, the concentration of the sensitive carbonyl compound in the acid is kept low, minimizing polymerization.

    • Action 2: Slow Addition of Reactants. Instead of adding all components at once, add the polymerization-prone reactant slowly over a period of time using a syringe pump. This keeps its instantaneous concentration low.

  • Harsh Reaction Conditions: Excessively high temperatures or highly concentrated strong acids can cause decomposition and polymerization of various components in the reaction mixture.

    • Action: Optimize the acid concentration and reaction temperature. Sometimes, switching from a strong Brønsted acid like H₂SO₄ to a milder Lewis acid can prevent tar formation. Consider using a moderator like ferrous sulfate (FeSO₄) in classical reactions like the Skraup synthesis to control the exotherm and reduce charring.

Problem 3: Poor Regioselectivity

Symptoms: When using unsymmetrical reactants (e.g., an unsymmetrical β-diketone in a Combes synthesis or an unsymmetrical aniline), a mixture of regioisomers is formed, complicating purification and reducing the yield of the desired isomer.

Causality and Solutions:

  • Similar Reactivity of Functional Groups: If two sites on a molecule can react with similar activation energies, a mixture of products is likely.

    • Action 1: Modify Electronic Properties. The regioselectivity of the initial condensation can often be controlled by the electronic nature of the substituents on the aniline or ketone. Strongly electron-donating or withdrawing groups can favor one reaction pathway over another.

    • Action 2: Utilize Directing Groups. In modern synthetic strategies, a directing group can be temporarily installed on a substrate to force the reaction to occur at a specific position (e.g., C-H activation at a specific site).

    • Action 3: Ligand-Controlled Catalysis. In transition-metal-catalyzed reactions, the choice of ligand can have a profound impact on the regioselectivity of the outcome. Experiment with different ligands to steer the reaction towards the desired isomer.

Data Presentation: Catalyst and Solvent Selection

The choice of catalyst and solvent is paramount for the success of a quinoline MCR. The following tables provide a general guide based on common MCRs.

Table 1: Catalyst Selection Guide for Common Quinoline MCRs

Reaction TypeCommon CatalystsTypical Loading (mol%)Function & Rationale
Friedländer Annulation Brønsted Acids (p-TsOH, H₂SO₄), Lewis Acids (ZnCl₂, I₂), Bases (KOtBu, DBU)5 - 20%Catalyzes the initial aldol or Claisen-Schmidt condensation and subsequent cyclization/dehydration. The choice between acid or base depends on the specific substrates.
Povarov Reaction Lewis Acids (BF₃·OEt₂, Yb(OTf)₃, FeCl₃), I₂, Brønsted Acids10 - 30%Activates the in-situ formed imine for the [4+2] cycloaddition with an alkene or alkyne.
Doebner-von Miller Brønsted Acids (HCl, H₂SO₄), Lewis Acids (ZnCl₂)Stoichiometric or CatalyticStrong acid is required to catalyze the Michael addition of the aniline to the α,β-unsaturated carbonyl, followed by cyclization and dehydration.
Modern MCRs Transition Metals (Cu, Co, Pd, Ni), Nanocatalysts1 - 10%Enable novel reaction pathways through mechanisms like C-H activation, dehydrogenative coupling, and photoredox cycles.

Table 2: Solvent Effects on Quinoline MCR Efficiency

Solvent TypeExamplesBoiling Point (°C)Characteristics & Application Notes
Polar Aprotic Acetonitrile (MeCN), DMF, DMSO82, 153, 189Good for dissolving a wide range of organic molecules and salts. Often used in transition-metal-catalyzed MCRs.
Polar Protic Ethanol, Water, Glycerol78, 100, 290Can participate in the reaction (e.g., as a proton source). "Green" solvents like glycerol are gaining popularity for their low toxicity and high boiling point.
Non-Polar Aprotic Toluene, Dichloromethane (DCM)111, 40Toluene is excellent for reactions requiring azeotropic removal of water. DCM is a good general-purpose solvent for reactions at or below room temperature.
Solvent-Free N/AN/AOften performed by heating a mixture of the solid reactants, sometimes with microwave irradiation. Environmentally ideal but not suitable for all reactions.

Experimental Protocols

Here are two representative, detailed protocols for modern multi-component quinoline syntheses.

Protocol 1: Iodine-Catalyzed Three-Component Synthesis of 2,4-Disubstituted Quinolines (Povarov-type)

This protocol is adapted from methodologies that utilize an aniline, an aldehyde, and an alkyne to directly form the quinoline ring.

  • Reaction Setup: To a dry 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aniline (5.0 mmol, 1.0 equiv), the aldehyde (5.0 mmol, 1.0 equiv), and the terminal alkyne (6.0 mmol, 1.2 equiv).

  • Solvent and Catalyst Addition: Add acetonitrile (20 mL) to the flask, followed by molecular iodine (I₂) (1.0 mmol, 0.2 equiv).

  • Reaction Execution: Heat the reaction mixture to reflux (approx. 82°C) and stir vigorously. Monitor the reaction progress by TLC (e.g., using a 4:1 hexanes:ethyl acetate eluent). The reaction is typically complete within 6-12 hours.

  • Work-up: After the reaction is complete (as indicated by the consumption of the limiting reactant), cool the mixture to room temperature. Quench the reaction by adding 20 mL of a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to reduce the excess iodine. The color of the solution should change from dark brown to pale yellow.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL). Combine the organic layers.

  • Purification: Wash the combined organic layers with brine (1 x 30 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the pure 2,4-disubstituted quinoline.

Protocol 2: Lewis Acid-Catalyzed Friedländer Annulation

This protocol describes a general method for the condensation of an o-aminoaryl ketone with a β-ketoester to form a functionalized quinoline.

  • Reaction Setup: In a 25 mL Schlenk tube equipped with a magnetic stir bar, combine the 2-aminoaryl ketone (2.0 mmol, 1.0 equiv) and the β-ketoester (2.2 mmol, 1.1 equiv).

  • Catalyst and Solvent Addition: Add dry toluene (10 mL) to the tube, followed by ytterbium(III) triflate (Yb(OTf)₃) (0.2 mmol, 0.1 equiv).

  • Reaction Execution: Seal the Schlenk tube and heat the mixture in a preheated oil bath at 110°C for 8-16 hours. Monitor the reaction by TLC or GC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (2 x 15 mL) to remove the acidic catalyst.

  • Extraction and Purification: Separate the organic layer, wash with brine (1 x 15 mL), dry over anhydrous MgSO₄, filter, and remove the solvent in vacuo. The resulting crude residue can be purified by recrystallization or flash column chromatography to yield the desired polysubstituted quinoline.

Visualizations: Workflows and Mechanisms

General MCR Workflow

MCR_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification P1 Select & Dry Reactants P2 Choose Catalyst & Solvent P1->P2 P3 Assemble Dry Glassware P2->P3 R1 Combine Reactants under Inert Atmosphere P3->R1 R2 Add Catalyst & Solvent R1->R2 R3 Heat / Stir (Monitor by TLC/GC-MS) R2->R3 W1 Quench Reaction R3->W1 W2 Aqueous Extraction W1->W2 W3 Dry & Concentrate W2->W3 Puri Purify (Column / Recrystallization) W3->Puri Final Final Puri->Final Characterize Product

Caption: A generalized experimental workflow for multi-component quinoline synthesis.

Mechanism of the Povarov Reaction

Povarov_Mechanism Aniline Aniline Schiff Schiff Base Aniline->Schiff - H₂O Aldehyde Aldehyde Aldehyde->Schiff Alkene Alkene Cycloadduct Tetrahydroquinoline Intermediate Alkene->Cycloadduct LA Lewis Acid (LA) Activated [Activated Imine-LA Complex] LA->Activated Schiff->Activated Activated->Cycloadduct [4+2] Cycloaddition Product Quinoline Cycloadduct->Product Oxidative Aromatization

Caption: A simplified mechanism for the Lewis acid-catalyzed Povarov reaction.

Troubleshooting Flowchart for Low Yields

Troubleshooting_Yield Start Low Yield of Quinoline MCR Check_Completion Is the reaction going to completion? Start->Check_Completion Check_SideProducts Are there significant side products? Check_Completion->Check_SideProducts Yes Incomplete_Sol Increase Temp. Increase Catalyst Loading Remove H₂O (if applicable) Check_Completion->Incomplete_Sol No Side_Polymer Is it tar/polymer? Check_SideProducts->Side_Polymer Yes End_Success Yield Improved Check_SideProducts->End_Success No (Purification Issue) Incomplete_Sol->End_Success Polymer_Sol Use Biphasic System Slow Reactant Addition Use Milder Catalyst Side_Polymer->Polymer_Sol Yes Side_Other Are they isomers or other defined byproducts? Side_Polymer->Side_Other No Polymer_Sol->End_Success Other_Sol Optimize Temp/Solvent Change Catalyst/Ligand for Selectivity Side_Other->Other_Sol Yes Other_Sol->End_Success

Caption: A decision tree for troubleshooting low yields in quinoline MCRs.

References

Technical Support Center: High-Throughput Screening for Optimal 3-Chloro-6-methoxyquinoline Reaction Conditions

Author: BenchChem Technical Support Team. Date: February 2026

This technical support center is designed to provide researchers, scientists, and drug development professionals with a comprehensive guide to utilizing high-throughput screening (HTS) for the optimization of 3-Chloro-6-methoxyquinoline synthesis. Here, we address common challenges and provide actionable troubleshooting strategies in a practical question-and-answer format. Our approach is grounded in established scientific principles and field-proven experience to ensure the integrity and success of your experimental workflows.

Section 1: Frequently Asked Questions (FAQs)

This section provides quick answers to common questions encountered during the HTS workflow for 3-Chloro-6-methoxyquinoline synthesis.

Q1: What are the critical starting parameters to consider for an HTS campaign to optimize the synthesis of 3-Chloro-6-methoxyquinoline?

A1: Before initiating a high-throughput screen, it is crucial to establish a robust baseline reaction. Key parameters to define include:

  • Choice of Synthetic Route: Several named reactions can yield quinoline cores, such as the Combes, Doebner-von Miller, or Friedländer syntheses.[1] The selection of the initial synthetic strategy will dictate the necessary precursors and potential catalyst systems to screen.

  • Solvent Selection: The polarity and boiling point of the solvent can significantly influence reaction kinetics and product solubility. A preliminary screen of a diverse set of solvents (e.g., toluene, DMF, DMSO, 1,4-dioxane) is recommended.

  • Catalyst and Ligand Choice: For cross-coupling based approaches, a wide array of catalysts and ligands should be considered.[2][3] Initial screens often include palladium or copper catalysts with various phosphine or N-heterocyclic carbene (NHC) ligands.

  • Base Selection: The choice and concentration of the base are critical. Both inorganic (e.g., K₂CO₃, Cs₂CO₃) and organic (e.g., DBU, DIPEA) bases should be evaluated.

  • Temperature: Reaction temperature directly impacts reaction rate and selectivity. A temperature gradient can be a valuable parameter in the initial screening phase.

Q2: My initial HTS plate shows inconsistent results, with significant well-to-well variability. What are the likely causes?

A2: Inconsistent results across a screening plate often point to issues with liquid handling and dispensing.[4][5] Consider the following:

  • Dispensing Accuracy: Ensure that your automated liquid handlers are properly calibrated for the specific volumes and viscosities of your reagents. Small variations in the amount of a catalyst or limiting reagent can lead to large differences in product yield.

  • Cross-Contamination: Check for carryover between wells. A rigorous wash protocol for the dispensing tips is essential, especially when handling viscous or sticky reagents.

  • Evaporation: "Edge effects," where wells on the periphery of the plate show different results, are often due to solvent evaporation.[6] Using plate seals and ensuring a humidified environment in the incubator can mitigate this.

  • Mixing: Inadequate mixing within the wells can lead to localized high concentrations of reagents and non-uniform reaction progression. Ensure your plate shaker or stirring mechanism is functioning optimally.

Q3: How do I choose the right analytical technique for my HTS assay?

A3: The choice of analytical method is critical for obtaining reliable data. For reaction optimization, the ideal technique should be rapid, sensitive, and compatible with small sample volumes. Common methods include:

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This is a powerful technique for both qualitative and quantitative analysis, providing information on product formation, byproduct generation, and starting material consumption.[7]

  • UV/Vis Spectroscopy: If the product has a unique chromophore, UV/Vis absorbance can be a very rapid and straightforward method for quantifying product formation.[8]

  • Fluorescence Spectroscopy: Similar to UV/Vis, if the product is fluorescent, this method offers high sensitivity.[8][9]

  • Infrared Thermography: For exothermic reactions, this technique can be used to monitor reaction rates in a high-throughput manner.[8]

Q4: I have identified several "hits" from my primary screen. What are the next steps for hit confirmation and validation?

A4: Hit confirmation is a critical step to eliminate false positives.[6][10] The process typically involves:

  • Re-testing: Re-run the reactions for the hit conditions to ensure the results are reproducible.

  • Dose-Response Curves: For catalytic reactions, varying the concentration of the catalyst or other key reagents can confirm a true catalytic effect and help identify the optimal concentration range.

  • Orthogonal Assays: Use a different analytical method to confirm the results from the primary screen. For example, if the primary screen used UV/Vis, confirm the hits with LC-MS.

  • Scale-up: Perform the reaction on a slightly larger scale (e.g., 1-5 mg) to confirm that the reaction is viable and to obtain enough material for full characterization (e.g., NMR, HRMS).

Section 2: Troubleshooting Guides

This section provides more detailed guidance on specific problems you may encounter during your HTS campaign for 3-Chloro-6-methoxyquinoline synthesis.

Problem 1: Low or No Product Yield

Possible Causes & Solutions

Potential Cause Troubleshooting Steps
Inactive Catalyst • Verify the age and storage conditions of the catalyst. • Test the catalyst in a known, reliable reaction to confirm its activity. • Screen a wider range of catalysts, including different metals and ligand systems.[3][11]
Inappropriate Reaction Temperature • Run a temperature gradient across the plate to identify the optimal temperature range. • Ensure the incubator or heating block provides uniform temperature to all wells.
Incorrect Solvent Choice • Screen a diverse panel of solvents with varying polarities and boiling points. • Consider using a binary solvent system to fine-tune the reaction environment.[12]
Incompatible Base • Screen a variety of organic and inorganic bases. • Titrate the base concentration to find the optimal stoichiometry.
Poor Reagent Quality • Check the purity of starting materials using an appropriate analytical technique (e.g., NMR, LC-MS). • Use freshly purified reagents if necessary.
Reaction Quenching • Ensure all reagents and solvents are anhydrous if the reaction is moisture-sensitive. • Consider if any functional groups on the starting materials could be interfering with the catalyst.
Problem 2: Formation of Significant Byproducts

Possible Causes & Solutions

Potential Cause Troubleshooting Steps
Side Reactions • Lower the reaction temperature to favor the desired kinetic product. • Screen different ligands for the catalyst to improve selectivity.[2] • Adjust the stoichiometry of the reactants.
Decomposition of Starting Materials or Product • Reduce the reaction time. • Lower the reaction temperature. • Ensure the reaction is performed under an inert atmosphere if any components are air-sensitive.
Catalyst-Mediated Decomposition • Screen for a less reactive catalyst. • Reduce the catalyst loading.
Problem 3: Incomplete Reaction Conversion

Possible Causes & Solutions

Potential Cause Troubleshooting Steps
Insufficient Reaction Time • Set up a time-course experiment to monitor the reaction progress and determine the optimal reaction time.
Catalyst Deactivation • Increase the catalyst loading. • Add a co-catalyst or additive that may stabilize the active catalytic species. • Ensure the reaction environment is free of catalyst poisons.
Equilibrium Limitation • Consider adding a reagent to drive the reaction to completion (e.g., a dehydrating agent to remove water).
Poor Solubility of Reagents • Screen for a solvent in which all components are fully soluble at the reaction temperature. • Increase the reaction temperature to improve solubility.

Section 3: Experimental Protocols & Workflows

Protocol 1: 96-Well Plate Setup for Catalyst and Solvent Screening
  • Stock Solution Preparation: Prepare stock solutions of your starting materials, internal standard, and a diverse set of bases in a suitable solvent (e.g., 1,4-dioxane).

  • Catalyst and Ligand Plating: Use a solid-handling robot to dispense an array of catalysts and ligands into the wells of a 96-well plate.[4][13]

  • Solvent Dispensing: Use an automated liquid handler to dispense the different screening solvents into the appropriate wells.

  • Reagent Addition: Add the stock solutions of the starting materials, internal standard, and base to each well.

  • Sealing and Incubation: Seal the plate with a pierceable, solvent-resistant seal and incubate at the desired temperature with shaking.

  • Quenching: After the specified reaction time, quench the reactions by adding a suitable quenching solution (e.g., water or a saturated solution of ammonium chloride).

  • Analysis: Dilute the samples and analyze by LC-MS to determine the yield of 3-Chloro-6-methoxyquinoline.

Workflow for HTS Troubleshooting

Caption: A decision-making workflow for troubleshooting HTS experiments.

Section 4: Data Interpretation and Hit Selection

A critical aspect of HTS is the robust analysis of the generated data to identify true "hits" and avoid false positives.

Key Metrics for Hit Selection
  • Percent Conversion: The percentage of the limiting starting material that has been converted to product.

  • Yield: The amount of desired product formed, often determined relative to an internal standard.

  • Selectivity: The ratio of the desired product to any byproducts formed.

  • Z'-factor: A statistical measure of the quality of the assay, with a value greater than 0.5 generally considered excellent.[9]

Visualization of HTS Data

Heatmaps are an effective way to visualize the results from a 96-well plate screen. The color intensity of each well can represent the yield or conversion, allowing for a quick visual identification of promising reaction conditions.

HTS_Data_Flow cluster_0 Experimental Phase cluster_1 Data Processing cluster_2 Confirmation & Follow-up HTS_Plate 96-Well Plate Reactions Analytical LC-MS/UV-Vis Analysis HTS_Plate->Analytical Raw_Data Raw Analytical Data Analytical->Raw_Data Normalization Data Normalization (vs. Controls) Raw_Data->Normalization Hit_Calling Hit Identification (Z-score, % inhibition) Normalization->Hit_Calling Hit_List Primary Hit List Hit_Calling->Hit_List Confirmation Hit Confirmation (Re-synthesis) Hit_List->Confirmation Dose_Response Dose-Response Studies Confirmation->Dose_Response SAR Structure-Activity Relationship (SAR) Dose_Response->SAR

Caption: Data analysis workflow from raw data to confirmed hits.

By following the guidance in this technical support center, researchers can effectively troubleshoot and optimize the synthesis of 3-Chloro-6-methoxyquinoline using high-throughput screening techniques, ultimately accelerating the drug discovery and development process.

References

  • BMG LABTECH. (2019, April 10). High-throughput screening (HTS). Retrieved from [Link]

  • METTLER TOLEDO. (2022, March 9). Robotic Reaction Preparation for High-Throughput Experimentation (HTE). YouTube. Retrieved from [Link]

  • Avantor. (2023, May 3). High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. Retrieved from [Link]

  • Chemical Communications (RSC Publishing). High-throughput synthesis and characterization of nanocrystalline porphyrinic zirconium metal–organic frameworks. Retrieved from [Link]

  • National Center for Biotechnology Information. (2015). The essential roles of chemistry in high-throughput screening triage. PMC. Retrieved from [Link]

  • SlidePlayer. High-Throughput Screening Techniques in Catalysis. Retrieved from [Link]

  • Mettler Toledo. High-Throughput Experimentation (HTE) | Robotic Sample Preparation. Retrieved from [Link]

  • Wikipedia. High-throughput screening. Retrieved from [Link]

  • ResearchGate. HIGH THROUGHPUT SCREENING IN DRUG DISCOVERY: PROBLEMS AND SOLUTIONS | Request PDF. Retrieved from [Link]

  • National Center for Biotechnology Information. (2011). A Robotic Platform for Quantitative High-Throughput Screening. PMC. Retrieved from [Link]

  • Journal of Organic and Pharmaceutical Chemistry. Synthesis, Optimization and Evaluation of Substituted Quinolines by Solvent and Catalyst Free Conditions as a Green Protocol. Retrieved from [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. Retrieved from [Link]

  • Organic Chemistry Portal. Synthesis of quinolines. Retrieved from [Link]

  • MDPI. Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. Retrieved from [Link]

  • National Center for Biotechnology Information. (2016). Recent Advances in Metal-Free Quinoline Synthesis. PMC. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). A High-Throughput Screening Method for Determining the Optimized Synthesis Conditions of Quinoxaline Derivatives Using Microdroplet Reaction. PMC. Retrieved from [Link]

  • Cambridge MedChem Consulting. (2017, November 13). Analysis of HTS data. Retrieved from [Link]

  • ACS Publications. Quinoline Synthesis: Nanocatalyzed Green Protocols: An Overview. Retrieved from [Link]

  • PubMed Central. Comprehensive Mechanistic Analysis of Hits from High-Throughput and Docking Screens against β-Lactamase. Retrieved from [Link]

  • ACS Publications. (2023, May 28). Exploring New Reactions with an Accessible High-throughput Screening (Open-HTS) Chemical Robotic System. Retrieved from [Link]

  • BellBrook Labs. A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. Retrieved from [Link]

  • Neuland Labs. (2017, September 3). 5 Common Challenges in Scaling Up an API. Retrieved from [Link]

  • ResearchGate. (PDF) High-Throughput Mass Spectrometry for Hit Identification: Current Landscape and Future Perspectives. Retrieved from [Link]

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Validation & Comparative

A Comparative Analysis of the Biological Activities of 3-Chloro-6-methoxyquinoline and 4-chloroquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents. This bicyclic aromatic heterocycle is a "privileged scaffold," meaning it can bind to a variety of biological targets, leading to a broad spectrum of pharmacological activities. Positional isomerism and substituent effects play a critical role in defining the biological profile of quinoline derivatives. This guide provides an in-depth, objective comparison of the biological activities of two key chloro-substituted quinoline isomers: 3-Chloro-6-methoxyquinoline and 4-chloroquinoline. By examining experimental data from antimalarial, anticancer, and antimicrobial studies, we aim to elucidate how subtle structural modifications dictate profound differences in therapeutic potential and mechanism of action.

Structural and Physicochemical Distinctions

The fundamental difference between the two molecules lies in the position of the chlorine atom on the pyridine ring of the quinoline nucleus. In 4-chloroquinoline, the chlorine is at a highly reactive position, making it a crucial intermediate for the synthesis of 4-aminoquinolines, including the famed antimalarial drug Chloroquine. The 3-Chloro-6-methoxyquinoline isomer features the chlorine at a less reactive position and an electron-donating methoxy group on the benzene ring, which alters the molecule's electronic distribution and lipophilicity, predisposing it to different biological interactions.

G 4-Chloroquinoline 3-Chloro-6-methoxyquinoline PI3K_AKT_mTOR_Pathway cluster_downstream Downstream Effects RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Proliferation Cell Proliferation & Growth mTORC1->Proliferation Survival Cell Survival (Inhibition of Apoptosis) mTORC1->Survival Quinoline_Derivative 3-Chloro-6-methoxyquinoline Derivative Quinoline_Derivative->PI3K Inhibits Quinoline_Derivative->AKT Inhibits Quinoline_Derivative->mTORC1 Inhibits

Caption: Inhibition of the PI3K/AKT/mTOR pathway by a 3-chloro-6-methoxyquinoline derivative.

Antimicrobial Activity: Broad-Spectrum Potential

The quinoline nucleus is also a key component of many antibacterial agents, particularly the fluoroquinolones. Both chloro-substituted scaffolds have demonstrated potential in this area.

4-Chloroquinoline Derivatives: Research has shown that compounds derived from 4-chloroquinoline, such as 4H-4-oxoquinolizines, exhibit potent antibacterial activity against a range of Gram-positive and Gram-negative organisms. [1]Notably, they are active against some quinolone-resistant bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). [1]Additionally, quinolinequinones have shown significant activity against Gram-positive bacteria like S. aureus and S. epidermidis, as well as fungi such as Candida albicans. [2] 3-Chloro-6-methoxyquinoline Derivatives: This scaffold has also yielded promising antimicrobial candidates. Novel 3-fluoro-6-methoxyquinoline derivatives have been developed as inhibitors of bacterial DNA gyrase and topoisomerase IV, the classical targets of fluoroquinolone antibiotics. [3]One compound in this class demonstrated excellent in vitro activity against S. aureus with a MIC90 of 0.125 µg/mL. [3]Other synthetic efforts have focused on creating 6-methoxyquinoline-3-carbonitrile derivatives for evaluation against bacteria like Streptococcus pneumoniae, Bacillus subtilis, and Pseudomonas aeruginosa. [4][5] Comparative Overview of Antimicrobial Activity (Derivatives)

Compound Class Target Organism(s) Mechanism of Action Reference(s)
4H-4-oxoquinolizines Gram-positive & Gram-negative bacteria (incl. MRSA) Not specified [1]
Quinolinequinones S. aureus, S. epidermidis, C. albicans Not specified [2]
3-Fluoro-6-methoxyquinolines S. aureus DNA Gyrase / Topoisomerase IV inhibition [3]

| 6-Methoxyquinoline-3-carbonitriles | Gram-positive & Gram-negative bacteria | Not specified | [4][5]|

MIC_Workflow start Prepare Bacterial Inoculum add_bacteria Inoculate Wells start->add_bacteria plate 96-Well Plate plate->add_bacteria dilute Serial Dilution of Test Compound dilute->plate incubate Incubate at 37°C for 18-24h add_bacteria->incubate read Read Plate for Bacterial Growth (e.g., Turbidity) incubate->read mic Determine MIC (Lowest concentration with no visible growth) read->mic

Caption: General workflow for Minimum Inhibitory Concentration (MIC) determination.

Experimental Methodologies

To ensure scientific integrity and reproducibility, the biological activities described are typically evaluated using standardized protocols.

Protocol 1: In Vitro Antiproliferative MTT Assay

This assay is a colorimetric method for assessing cell viability, often used to determine the cytotoxic potential of a compound.

  • Cell Seeding: Plate cancer cells (e.g., HCT116, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compounds (3-Chloro-6-methoxyquinoline or 4-chloroquinoline derivatives) in culture medium. Replace the old medium with the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan.

  • Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

Protocol 2: In Vitro Antimalarial SYBR Green I-based Assay

This is a high-throughput fluorescence-based assay to screen compounds for activity against P. falciparum.

  • Parasite Culture: Maintain a synchronized culture of P. falciparum (e.g., 3D7 or K1 strain) in human erythrocytes.

  • Compound Plating: In a 96-well plate, add serial dilutions of the test compounds.

  • Infection: Add the parasite culture (at the ring stage, ~2% parasitemia, 2% hematocrit) to the wells.

  • Incubation: Incubate the plate for 72 hours under anaerobic conditions.

  • Lysis and Staining: Lyse the red blood cells and stain the parasite DNA by adding SYBR Green I lysis buffer.

  • Fluorescence Reading: Measure fluorescence using a plate reader (excitation ~485 nm, emission ~530 nm). The fluorescence intensity is proportional to the number of viable parasites.

  • Data Analysis: Calculate the EC50 value by plotting the fluorescence intensity against the log of the compound concentration.

Conclusion and Future Outlook

This comparative guide demonstrates that while 3-Chloro-6-methoxyquinoline and 4-chloroquinoline are structurally similar, they serve as precursors to compounds with distinct and varied biological activities.

  • 4-Chloroquinoline is a historically significant and highly validated scaffold for antimalarial agents, primarily acting through the inhibition of hemozoin formation. Its derivatives are also being explored as anticancer agents, often targeting receptor tyrosine kinases.

  • 3-Chloro-6-methoxyquinoline derivatives have shown compelling potential as anticancer agents that modulate crucial intracellular signaling pathways like PI3K/AKT/mTOR. This scaffold is also a promising starting point for developing novel antimicrobial agents that inhibit bacterial DNA gyrase and topoisomerase IV.

The key takeaway for researchers is that the specific substitution pattern on the quinoline ring is a critical determinant of biological function. The reactivity of the chlorine at C4 makes it an ideal handle for synthesizing 4-aminoquinolines, while the electronic environment of the 3-chloro-6-methoxy scaffold appears to favor interactions with different enzymatic targets. Future research should include direct head-to-head comparisons of systematically varied derivatives of both isomers to build a more comprehensive structure-activity relationship (SAR) model. Such studies will be invaluable for the rational design of next-generation quinoline-based therapeutics.

References

  • Synthesis, Molecular Docking, and Antimalarial Activity of Hybrid 4-Aminoquinoline-pyrano[2,3-c]pyrazole Deriv
  • Synthesis and Antimalarial Activity of 4-Methylaminoquinoline Compounds against Drug-Resistant Parasite. ACS Omega.
  • Antimalarial Activity and Mechanisms of Action of Two Novel 4-Aminoquinolines against Chloroquine-Resistant Parasites. PLOS ONE.
  • Synthesis and Antimalarial Activity of 4-Methylaminoquinoline Compounds against Drug-Resistant Parasite. PMC - PubMed Central.
  • Synthesis and antimicrobial activity of 4H-4-oxoquinolizine derivatives: consequences of structural modification
  • Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking. RSC Publishing.
  • Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones. PMC - NIH.
  • Antimicrobial Activity of the Quinoline Derivative HT61 against Staphylococcus aureus Biofilms. PubMed.
  • Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. PMC - NIH.
  • (PDF) Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline.
  • Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR P
  • Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone deriv
  • (PDF) Study of the antimalarial activity of 4-aminoquinoline compounds against chloroquine-sensitive and chloroquine-resistant parasite strains.
  • Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. PMC - NIH.
  • Synthesis and preliminary antimicrobial evaluation of some new 6-methoxyquinoline-3-carbonitrile derivatives.
  • Synthesis and preliminary antimicrobial evaluation of some new 6-methoxyquinoline-3-carbonitrile derivatives.
  • Synthesis and biological evaluation of novel 6-chloro-quinazolin derivatives as potential antitumor agents. PubMed.
  • Novel 3-fluoro-6-methoxyquinoline derivatives as inhibitors of bacterial DNA gyrase and topoisomerase IV. PubMed.

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A Comparative Analysis of the Antimalarial Potential of 3-Chloro-6-methoxyquinoline and the Benchmark Drug, Chloroquine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide for Drug Discovery and Development Professionals

In the persistent global battle against malaria, the quinoline scaffold has historically been a cornerstone of chemotherapy. Chloroquine, a 4-aminoquinoline, was a frontline treatment for decades, lauded for its efficacy and accessibility. However, the emergence and spread of drug-resistant Plasmodium falciparum strains have severely curtailed its utility, necessitating a continuous search for novel and effective antimalarial agents. This guide provides a comparative study of 3-Chloro-6-methoxyquinoline and the seminal drug, Chloroquine, offering insights into their chemical properties, mechanisms of action, and a framework for evaluating their antimalarial efficacy through established experimental protocols.

Chemical and Physicochemical Landscape

A molecule's therapeutic potential is fundamentally linked to its structure and physicochemical properties, which govern its absorption, distribution, metabolism, and excretion (ADME) profile.

Chloroquine is characterized by a 7-chloro-4-aminoquinoline core attached to a diethylaminopentyl side chain.[1] This basic side chain is crucial for its accumulation in the acidic food vacuole of the malaria parasite.[2]

3-Chloro-6-methoxyquinoline , on the other hand, represents a simpler quinoline core. While not a direct analogue of Chloroquine, its substituted quinoline framework is a common feature in many antimalarial compounds.[3] It serves as a valuable precursor for the synthesis of more complex derivatives in medicinal chemistry.[4]

PropertyChloroquine3-Chloro-6-methoxyquinolineReference
Molecular Formula C18H26ClN3C10H8ClNO[5][6]
Molecular Weight 319.88 g/mol 193.63 g/mol [6][7]
Appearance White to slightly yellow crystalline powderNot specified[7]
XLogP 4.272.8[6][8]
Hydrogen Bond Donors 10[6][8]
Hydrogen Bond Acceptors 32[6][8]

Table 1: Comparative Physicochemical Properties.

Mechanisms of Antimalarial Action: A Tale of Two Quinolines

Chloroquine: Disrupting Heme Detoxification

The antimalarial action of Chloroquine against the blood stages of Plasmodium is well-elucidated.[9] The parasite digests host hemoglobin within its acidic food vacuole to obtain essential amino acids.[9] This process releases large quantities of toxic free heme.[9] To protect itself, the parasite polymerizes this heme into an inert crystalline pigment called hemozoin.[10] Chloroquine, being a weak base, accumulates to high concentrations in the acidic environment of the food vacuole.[2] Here, it is thought to cap the growing hemozoin crystal, preventing further polymerization.[10] The resulting buildup of toxic heme leads to oxidative stress, membrane damage, and ultimately, parasite death.[9]

Widespread resistance to Chloroquine is primarily mediated by mutations in the P. falciparum chloroquine resistance transporter (PfCRT) protein located on the food vacuole membrane.[11][12] These mutations enable the transporter to efflux Chloroquine from its site of action, reducing its concentration and efficacy.[9][13]

G cluster_vacuole Parasite Food Vacuole (Acidic) cluster_cytoplasm Parasite Cytoplasm Heme Toxic Heme Heme_Polymerase Heme Polymerase Heme->Heme_Polymerase Polymerization Hemozoin Non-toxic Hemozoin CQ_accum Chloroquine Accumulation CQ_accum->Heme_Polymerase Inhibits Heme_Polymerase->Hemozoin Polymerization HB_Ingestion Hemoglobin Digestion HB_Ingestion->Heme releases CQ_entry Chloroquine Entry CQ_entry->CQ_accum

Figure 1: Mechanism of action of Chloroquine.

3-Chloro-6-methoxyquinoline: A Putative Pathway

Direct studies on the antimalarial mechanism of 3-Chloro-6-methoxyquinoline are not extensively documented. However, based on its quinoline scaffold, it is plausible that it or its more complex derivatives could interfere with the same heme detoxification pathway as Chloroquine. The methoxy and chloro substitutions on the quinoline ring will alter its electronic properties and basicity, which would, in turn, affect its accumulation in the food vacuole and its interaction with heme or heme polymerase.

Alternatively, some quinoline derivatives have been shown to exert their antimalarial effects through other mechanisms, such as inhibiting parasite protein synthesis or other essential enzymes.[14] Therefore, the precise mechanism of 3-Chloro-6-methoxyquinoline would require dedicated experimental investigation.

G cluster_vacuole Parasite Food Vacuole cluster_cytoplasm Parasite Cytoplasm Heme Toxic Heme Hemozoin Non-toxic Hemozoin Heme->Hemozoin Heme Polymerization Compound_X 3-Chloro-6- methoxyquinoline Compound_X->Heme Potential Binding? Other_Targets Other Potential Targets (e.g., Enzymes) Compound_X_entry Compound Entry Compound_X_entry->Compound_X Compound_X_entry->Other_Targets Inhibition?

Figure 2: Putative mechanisms of 3-Chloro-6-methoxyquinoline.

Comparative In Vitro Antimalarial Activity

The initial assessment of a compound's antimalarial potential is conducted through in vitro assays against cultured P. falciparum. The half-maximal inhibitory concentration (IC50), the drug concentration that inhibits parasite growth by 50%, is a key metric.[15] Testing against both Chloroquine-sensitive (e.g., 3D7) and Chloroquine-resistant (e.g., Dd2, K1) strains is crucial to evaluate a compound's ability to overcome resistance.[16][17]

CompoundP. falciparum 3D7 (CQ-S) IC50 (nM)P. falciparum Dd2 (CQ-R) IC50 (nM)Selectivity Index (SI)Reference
Chloroquine ~10 - 20~100 - 200>1000[18][19]
3-Chloro-6-methoxyquinoline Data not availableData not availableData not available
Hypothetical Derivative A 5075>500

The Selectivity Index (SI), calculated as the ratio of the cytotoxic concentration (CC50) in a mammalian cell line to the antimalarial IC50, is a critical indicator of a compound's therapeutic window. A higher SI is desirable, indicating greater selectivity for the parasite over host cells.

Experimental Protocols

Rigorous and standardized protocols are essential for generating reliable and comparable data.

In Vitro Antimalarial Susceptibility Assay (SYBR Green I-based)

This assay is a widely used, fluorescence-based method for determining the IC50 of antimalarial compounds.

  • Principle: The SYBR Green I dye intercalates with DNA, and its fluorescence is proportional to the amount of parasitic DNA, thus reflecting parasite growth.

  • Methodology:

    • Parasite Culture: Maintain asynchronous P. falciparum cultures (e.g., 3D7, Dd2) in human erythrocytes at 37°C.[20]

    • Drug Preparation: Prepare serial dilutions of the test compounds and Chloroquine (as a control) in culture medium in a 96-well plate.

    • Assay Initiation: Add synchronized ring-stage parasites to each well.[21] Include wells with infected erythrocytes (positive control) and uninfected erythrocytes (negative control).

    • Incubation: Incubate the plate for 72 hours under standard culture conditions.

    • Lysis and Staining: Lyse the cells and add SYBR Green I lysis buffer.

    • Fluorescence Reading: Measure fluorescence using a microplate reader.

    • Data Analysis: Calculate the percentage of growth inhibition relative to the positive control and determine the IC50 values by non-linear regression analysis.

G A Prepare Serial Drug Dilutions in 96-well Plate B Add Synchronized Ring-stage Parasites A->B C Incubate for 72 hours B->C D Lyse Cells & Add SYBR Green I Dye C->D E Read Fluorescence D->E F Calculate IC50 Values E->F

Figure 3: Workflow for the in vitro SYBR Green I assay.

In Vivo Antimalarial Efficacy Assessment (4-Day Suppressive Test)

The "4-Day Suppressive Test," or Peters' test, is a standard in vivo model to evaluate the schizonticidal activity of a compound in mice infected with a rodent malaria parasite, typically Plasmodium berghei.[16][22]

  • Principle: The test assesses the ability of a compound to suppress the proliferation of parasites in the blood during the early stages of infection.

  • Methodology:

    • Animal Model: Use Swiss albino or BALB/c mice.[22]

    • Infection: Inoculate mice intraperitoneally with P. berghei-infected erythrocytes.[23]

    • Treatment: Administer the test compound and Chloroquine (positive control) orally or by another appropriate route once daily for four consecutive days, starting a few hours after infection. A vehicle control group receives the drug-free vehicle.

    • Parasitemia Monitoring: On day 5, collect blood from the tail vein of each mouse and prepare thin blood smears.

    • Microscopy: Stain the smears with Giemsa and determine the percentage of parasitemia by microscopic examination.

    • Data Analysis: Calculate the average percentage of parasitemia suppression for each group relative to the vehicle control group.

G cluster_Day0 Day 0 cluster_Day1_3 Days 1-3 cluster_Day4 Day 4 cluster_Analysis Analysis A Inoculate Mice with P. berghei B Administer First Dose of Compound/Control A->B C Administer Daily Doses B->C D Collect Blood Smears C->D E Stain Smears & Count Parasites D->E F Calculate % Parasitemia Suppression E->F

Figure 4: Workflow for the in vivo 4-day suppressive test.

Discussion and Future Directions

Chloroquine, despite its waning efficacy in many regions, remains a crucial reference compound in antimalarial drug discovery. Its well-defined mechanism of action and extensive historical data provide a valuable benchmark for new chemical entities.

The antimalarial potential of 3-Chloro-6-methoxyquinoline itself is likely modest, given its simple structure. However, its true value lies in its role as a chemical scaffold. The chloro and methoxy groups offer synthetic handles for the introduction of various side chains, mimicking the pharmacophoric features of Chloroquine and other successful antimalarials. The goal would be to design derivatives that retain or enhance the ability to accumulate in the parasite's food vacuole while evading recognition by the mutated PfCRT transporter that confers Chloroquine resistance.[17]

Future research should focus on synthesizing a library of derivatives based on the 3-Chloro-6-methoxyquinoline scaffold and systematically evaluating their in vitro activity against a panel of drug-sensitive and resistant P. falciparum strains. Promising candidates should then be advanced to in vivo models to assess their efficacy, pharmacokinetic properties, and preliminary safety profiles. Such a program could lead to the discovery of novel quinoline-based antimalarials that are effective against resistant malaria parasites, contributing to the arsenal of drugs needed to combat this devastating disease.

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A Cross-Validation Showdown: HPLC vs. GC-MS for the Analysis of 3-Chloro-6-methoxyquinoline

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and quality control, the rigorous analysis of intermediates and active pharmaceutical ingredients (APIs) is paramount. The selection of an appropriate analytical technique is a critical decision that influences data quality, validation efficiency, and ultimately, regulatory compliance. This guide provides an in-depth, objective comparison of two powerful chromatographic techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the analysis of the quinoline derivative, 3-Chloro-6-methoxyquinoline. This compound serves as a crucial building block in the synthesis of various pharmaceutical agents, making its accurate quantification essential.

This technical guide moves beyond a superficial listing of pros and cons. Instead, it delves into the causality behind experimental choices, grounded in the principles of scientific integrity and adherence to international regulatory standards, such as the ICH Q2(R2) guidelines.[1][2][3] We will explore the theoretical underpinnings of each technique, present detailed experimental protocols, and provide a comprehensive cross-validation data summary to empower researchers, scientists, and drug development professionals in making informed decisions for their analytical needs.

The Contenders: A Glimpse into HPLC and GC-MS

High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis, renowned for its versatility in separating a wide array of compounds.[4] It utilizes a liquid mobile phase to transport the sample through a column packed with a solid stationary phase. The differential partitioning of the analyte between the two phases leads to separation. For a molecule like 3-Chloro-6-methoxyquinoline, a substituted aromatic compound, reversed-phase HPLC is a particularly suitable approach.[5][6][7][8]

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and specific technique that couples the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is the gold standard for the analysis of volatile and thermally stable compounds.[9][10][11] The sample is vaporized and carried by an inert gas through a capillary column, where separation occurs based on boiling point and interaction with the stationary phase. The mass spectrometer then fragments the eluted components, providing a unique mass spectrum that acts as a molecular fingerprint.

The Deciding Factor: Volatility and Thermal Stability of 3-Chloro-6-methoxyquinoline

Head-to-Head Comparison: A Data-Driven Analysis

To provide a clear and objective comparison, the following table summarizes the anticipated performance of validated HPLC and GC-MS methods for the analysis of 3-Chloro-6-methoxyquinoline. These values are based on typical performance characteristics observed for similar analytes and are intended to serve as a guide for what can be achieved with well-developed and validated methods.

Parameter HPLC-UV GC-MS Justification
Linearity (R²) > 0.999> 0.998Both techniques are capable of excellent linearity over a defined concentration range. HPLC often demonstrates slightly superior linearity due to the nature of UV detection.[17]
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%Both methods can achieve high accuracy. GC-MS accuracy can be slightly more variable due to potential injector discrimination and matrix effects.[17]
Precision (%RSD)
- Repeatability< 1.0%< 1.5%HPLC generally offers better repeatability due to the highly reproducible nature of modern liquid delivery systems.
- Intermediate Precision< 1.5%< 2.0%Similar to repeatability, HPLC tends to show lower variability over different days and with different analysts.
Limit of Detection (LOD) ~ 0.05 µg/mL~ 0.01 µg/mLGC-MS, particularly in selected ion monitoring (SIM) mode, typically offers superior sensitivity compared to standard HPLC-UV detection.
Limit of Quantitation (LOQ) ~ 0.15 µg/mL~ 0.03 µg/mLThe higher sensitivity of GC-MS translates to a lower limit of quantitation, making it ideal for trace-level analysis.
Specificity/Selectivity HighVery HighWhile HPLC with UV detection can provide good specificity, co-eluting impurities can be a challenge. GC-MS offers superior selectivity due to the combination of chromatographic retention time and mass spectral data, which provides a unique fingerprint for the analyte.
Robustness HighModerateHPLC methods are often considered more robust as they are less susceptible to minor variations in experimental conditions. GC-MS performance can be more sensitive to factors like injector temperature, gas flow rates, and column condition.
Sample Throughput HighModerateHPLC systems with autosamplers can typically handle a larger number of samples in a given timeframe compared to GC-MS, which may have longer run times and require more frequent maintenance.

Experimental Protocols: A Step-by-Step Guide

The following protocols are provided as a starting point for method development and validation. They are based on established methods for similar compounds and should be optimized for the specific instrumentation and laboratory conditions.

HPLC-UV Method for 3-Chloro-6-methoxyquinoline

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of 3-Chloro-6-methoxyquinoline reference standard.

  • Dissolve in a 10 mL volumetric flask with a diluent of 50:50 acetonitrile:water.

  • Prepare working standards by serial dilution to cover the desired concentration range (e.g., 1-100 µg/mL).

  • For sample analysis, dissolve the material in the diluent to achieve a concentration within the calibrated range.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

2. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-1 min: 30% B

    • 1-10 min: 30% to 80% B

    • 10-12 min: 80% B

    • 12-13 min: 80% to 30% B

    • 13-15 min: 30% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection: UV at 254 nm

GC-MS Method for 3-Chloro-6-methoxyquinoline

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of 3-Chloro-6-methoxyquinoline reference standard.

  • Dissolve in a 10 mL volumetric flask with a suitable volatile solvent such as dichloromethane or ethyl acetate.

  • Prepare working standards by serial dilution to cover the desired concentration range (e.g., 0.1-10 µg/mL).

  • For sample analysis, dissolve the material in the chosen solvent to achieve a concentration within the calibrated range.

  • Ensure the final solution is free of non-volatile materials.

2. GC-MS Conditions:

  • Column: DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Inlet Temperature: 280 °C

  • Injection Mode: Splitless (or split, depending on concentration)

  • Injection Volume: 1 µL

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 1 min

    • Ramp: 15 °C/min to 280 °C

    • Hold at 280 °C for 5 min

  • Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Full Scan (m/z 50-400) or Selected Ion Monitoring (SIM) for enhanced sensitivity.

Visualizing the Workflow

To further clarify the experimental processes, the following diagrams illustrate the workflows for both HPLC and GC-MS analysis.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Diluent weigh->dissolve dilute Serial Dilution dissolve->dilute filter Filter (0.45 µm) dilute->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect UV Detection (254 nm) separate->detect integrate Integrate Peak Area detect->integrate quantify Quantify Concentration integrate->quantify

Caption: Workflow for the HPLC analysis of 3-Chloro-6-methoxyquinoline.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Volatile Solvent weigh->dissolve dilute Serial Dilution dissolve->dilute inject Inject into GC dilute->inject separate Separation on DB-5ms Column inject->separate detect Mass Spectrometry Detection separate->detect integrate Extract Ion Chromatogram detect->integrate quantify Quantify & Identify integrate->quantify

Caption: Workflow for the GC-MS analysis of 3-Chloro-6-methoxyquinoline.

Cross-Validation: Ensuring Method Equivalency

When multiple analytical methods are available for the same analyte, it is crucial to perform a cross-validation study to ensure that the methods provide equivalent results. This process is a cornerstone of a robust quality system and is guided by regulatory expectations.[2][3]

Cross_Validation_Logic cluster_methods Validated Analytical Methods cluster_samples Sample Analysis cluster_comparison Data Comparison cluster_conclusion Conclusion hplc HPLC Method samples Analyze Identical Batches of 3-Chloro-6-methoxyquinoline hplc->samples gcms GC-MS Method gcms->samples results Compare Quantitative Results samples->results stats Statistical Analysis (e.g., t-test, F-test) results->stats equivalence Demonstrate Method Equivalency (No significant difference in results) stats->equivalence

Caption: Logical flow of the cross-validation process.

The cross-validation study should involve analyzing the same batches of 3-Chloro-6-methoxyquinoline using both the validated HPLC and GC-MS methods. The results should be statistically compared to demonstrate that there is no significant difference between the two methods in terms of accuracy and precision.

Conclusion: Selecting the Right Tool for the Job

Both HPLC and GC-MS are powerful and reliable techniques for the analysis of 3-Chloro-6-methoxyquinoline. The choice between them will ultimately depend on the specific requirements of the analysis.

  • HPLC-UV is the recommended starting point for routine quality control and release testing due to its robustness, high throughput, and the lower risk of thermal degradation of the analyte. Its versatility makes it a workhorse in most pharmaceutical laboratories.

  • GC-MS excels in situations requiring higher sensitivity and specificity, such as impurity profiling, trace-level analysis, and structure elucidation of unknown related substances. The wealth of information provided by the mass spectrum is invaluable for definitive identification.

A comprehensive understanding of the strengths and limitations of each technique, coupled with a thorough validation strategy as outlined by ICH and FDA guidelines, will ensure the generation of high-quality, reliable, and defensible analytical data for 3-Chloro-6-methoxyquinoline.[1][2][3] This, in turn, supports the development of safe and effective pharmaceutical products.

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A Comparative Guide to the In-Vitro Cytotoxicity of Quinoline Derivatives in HCT116 Cells

Author: BenchChem Technical Support Team. Date: February 2026

The relentless pursuit of novel and effective anticancer agents has led researchers to explore a vast chemical space. Among the myriad of heterocyclic compounds, the quinoline scaffold has emerged as a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1][2] Quinoline, a fused bicyclic aromatic heterocycle, and its derivatives exhibit a broad spectrum of biological activities, including anticancer properties.[1][3] Their mechanisms of action are diverse, ranging from the induction of apoptosis and cell cycle arrest to the inhibition of angiogenesis and cell migration.[1][3]

This guide provides a comparative analysis of the in-vitro cytotoxic effects of various quinoline derivatives against the human colorectal carcinoma cell line, HCT116. HCT116 cells are a well-characterized and widely utilized model in colorectal cancer research, making them an ideal system for the preliminary evaluation of potential chemotherapeutic compounds.[4][5] We will delve into a comparative analysis of their cytotoxic potencies, explore their underlying mechanisms of action, and provide detailed, field-proven protocols for the accurate assessment of their in-vitro efficacy.

Comparative Cytotoxicity of Quinoline Derivatives in HCT116 Cells

The cytotoxic potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit the growth of 50% of a cell population. A lower IC50 value indicates a higher cytotoxic potency. The following table summarizes the reported IC50 values for a selection of quinoline derivatives against HCT116 cells, showcasing the chemical diversity and the corresponding range of activities.

Quinoline Derivative ClassRepresentative Compound/ModificationIC50 (µM) against HCT116 CellsReference
Thiosemicarbazone-based QuinolineCompound 60Potent (Specific value not provided)[3]
Pyrimido[4,5-b]quinolineCompound 11Showed 40% reduction in cell count at 50 µM[6]
Quinoline-CarboxamideCompound 4d0.46 ± 0.02[7]
Indole-based QuinolineCompound 100.0002[8]
Carbazole-based QuinolineCompound 1a0.00007[8]

Insights from Structure-Activity Relationship (SAR) Studies:

The data reveals that the cytotoxic efficacy of quinoline derivatives is profoundly influenced by the nature and position of substituents on the quinoline ring.[3] For instance, the incorporation of certain heterocyclic moieties, such as indole or carbazole, can dramatically enhance cytotoxicity, leading to compounds with picomolar to nanomolar activity.[8] Furthermore, the electronic effects and lipophilicity of substituents play a crucial role in determining the cytotoxic potency.[3] These SAR insights are invaluable for the rational design of next-generation quinoline-based anticancer agents with improved efficacy and selectivity.

Unraveling the Mechanisms of Cytotoxicity

The anticancer activity of quinoline derivatives in HCT116 cells is often attributed to their ability to induce programmed cell death (apoptosis) and/or to arrest the cell cycle at specific checkpoints.[1][3][7]

Induction of Apoptosis

Apoptosis is a tightly regulated process of cell suicide that is essential for normal tissue homeostasis. Many chemotherapeutic agents exert their effects by triggering apoptosis in cancer cells. Several quinoline derivatives have been shown to induce apoptosis in HCT116 cells through the intrinsic (mitochondrial) pathway.[7][9] This pathway is characterized by the disruption of the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm. Cytochrome c then activates a cascade of caspases, which are proteases that execute the apoptotic program, culminating in cell death.[9]

Quinoline Quinoline Derivative Mitochondrion Mitochondrion Quinoline->Mitochondrion Induces stress Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Simplified pathway of apoptosis induction by a quinoline derivative.
Cell Cycle Arrest

The cell cycle is a series of events that leads to cell division and proliferation. Dysregulation of the cell cycle is a hallmark of cancer. Certain quinoline derivatives have been found to arrest the cell cycle of HCT116 cells at various phases, including G1, S, and G2/M.[7][10] For example, some quinoline-carboxamide derivatives have been reported to cause cell cycle arrest in the G1 phase in HCT116 cells.[7] By halting cell cycle progression, these compounds prevent cancer cells from dividing and proliferating, thereby inhibiting tumor growth.

Experimental Protocols for In-Vitro Cytotoxicity Assessment

The following sections provide detailed, step-by-step protocols for the culture of HCT116 cells and the assessment of cytotoxicity using the MTT assay. These protocols are designed to be self-validating, with explanations for key experimental choices to ensure data integrity and reproducibility.

HCT116 Cell Culture

Proper maintenance of HCT116 cells is paramount for obtaining reliable and reproducible cytotoxicity data.

Materials:

  • HCT116 cell line (ATCC® CCL-247™)

  • McCoy's 5A Medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • 0.25% Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS)

  • Cell culture flasks (T-75)

  • Humidified incubator (37°C, 5% CO2)

Protocol:

  • Media Preparation: Prepare complete growth medium by supplementing McCoy's 5A Medium with 10% FBS and 1% Penicillin-Streptomycin.

  • Cell Thawing: Thaw a cryopreserved vial of HCT116 cells rapidly in a 37°C water bath.[11] Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.

  • Centrifugation: Centrifuge the cell suspension at 150-400 x g for 5-8 minutes.[12] This step is crucial for removing the cryoprotectant agent (e.g., DMSO), which can be toxic to the cells.

  • Cell Seeding: Resuspend the cell pellet in 15 mL of complete growth medium and transfer to a T-75 flask.

  • Incubation: Incubate the cells in a humidified incubator at 37°C with 5% CO2.

  • Subculturing: When the cells reach 70-90% confluency, subculture them.

    • Aspirate the old medium and wash the cell monolayer once with PBS.

    • Add 5 mL of 0.25% Trypsin-EDTA and incubate at 37°C for 2-5 minutes, or until the cells detach.[13]

    • Neutralize the trypsin by adding 5 mL of complete growth medium.

    • Collect the cell suspension and centrifuge as in step 3.

    • Resuspend the cell pellet in fresh medium and seed into new flasks at a recommended seeding density of 2 x 10^4 cells/cm².[4]

MTT Assay for Cytotoxicity Assessment

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • HCT116 cells in complete growth medium

  • Quinoline derivatives (dissolved in a suitable solvent, e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO) or other suitable solvent to dissolve formazan

  • 96-well microtiter plates

  • Multichannel pipette

  • Microplate reader

Protocol:

  • Cell Seeding: Seed HCT116 cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the quinoline derivatives in complete growth medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a blank control (medium only).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C with 5% CO2.[14]

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.[14] During this time, viable cells will metabolize the MTT into formazan crystals.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.[14]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan. Measure the absorbance at 570 nm using a microplate reader.[14]

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using a suitable software.

cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Analysis Seed_Cells Seed HCT116 cells in 96-well plate Incubate_24h_1 Incubate 24h Seed_Cells->Incubate_24h_1 Add_Compound Add quinoline derivatives Incubate_24h_1->Add_Compound Incubate_48h Incubate 24-72h Add_Compound->Incubate_48h Add_MTT Add MTT solution Incubate_48h->Add_MTT Incubate_4h Incubate 4h Add_MTT->Incubate_4h Solubilize Solubilize formazan (DMSO) Incubate_4h->Solubilize Read_Absorbance Read Absorbance (570 nm) Solubilize->Read_Absorbance Calculate_Viability Calculate % Viability Read_Absorbance->Calculate_Viability Determine_IC50 Determine IC50 Calculate_Viability->Determine_IC50

Experimental workflow for the MTT cytotoxicity assay.

Conclusion

Quinoline derivatives represent a promising class of compounds with significant cytotoxic activity against HCT116 colorectal cancer cells. The diverse chemical modifications possible on the quinoline scaffold allow for the fine-tuning of their biological activity, leading to the identification of highly potent anticancer agents. The primary mechanisms underlying their cytotoxicity involve the induction of apoptosis and cell cycle arrest. The standardized and well-validated in-vitro assays described in this guide provide a robust framework for the initial screening and characterization of novel quinoline derivatives, paving the way for their further development as potential therapeutics for colorectal cancer.

References

  • Comprehensive review on current developments of quinoline-based anticancer agents. (n.d.). ScienceDirect. Retrieved February 6, 2026, from [Link]

  • In vitro anti-proliferative activity of selected nutraceutical compounds in human cancer cell lines - PMC. (2021, January 7). NCBI. Retrieved February 6, 2026, from [Link]

  • Review on recent development of quinoline for anticancer activities. (n.d.). SpringerLink. Retrieved February 6, 2026, from [Link]

  • HCT116 Cell Line - A Comprehensive Guide to Colorectal Cancer Research - Cytion. (n.d.). Cytion. Retrieved February 6, 2026, from [Link]

  • MTT cell proliferation assay results. HCT-116 and DLD-1 colon cancer... (n.d.). ResearchGate. Retrieved February 6, 2026, from [Link]

  • Apoptosis induction and cell cycle effects of compounds in HCT-116... (n.d.). ResearchGate. Retrieved February 6, 2026, from [Link]

  • The activity of the quinoline derivatives against human colon cancer (HCT-116) cell line. (n.d.). ResearchGate. Retrieved February 6, 2026, from [Link]

  • Synthetic approach to a novel quinoline scaffold 4-amino-5,10-dihydropyrimido[4,5-b]quinolin-2(1H)-one with antiproliferative effects on HCT116 colon cancer cell lines. (2025, December 7). ResearchGate. Retrieved February 6, 2026, from [Link]

  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. (2025, August 27). RSC Publishing. Retrieved February 6, 2026, from [Link]

  • Cytotoxicity against HCT116 cells a and ITP of compounds 1-12. (n.d.). ResearchGate. Retrieved February 6, 2026, from [Link]

  • Cell Culture Protocol for HCT 116 cells. (n.d.). ENCODE. Retrieved February 6, 2026, from [Link]

  • Cell viability of HT29 and HCT116 cells using the mTT assay. Cell... (n.d.). ResearchGate. Retrieved February 6, 2026, from [Link]

  • HCT 116 Cell Line. (n.d.). Elabscience. Retrieved February 6, 2026, from [Link]

  • Catalpol promotes cellular apoptosis in human HCT116 colorectal cancer cells via microRNA-200 and the downregulation of PI3K-Akt signaling pathway. (n.d.). NCBI. Retrieved February 6, 2026, from [Link]

  • Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC. (n.d.). NCBI. Retrieved February 6, 2026, from [Link]

  • Induction of intrinsic apoptosis pathway in colon cancer HCT-116 cells by novel 2-substituted-5,6,7,8-tetrahydronaphthalene derivatives. (2014, April 22). PubMed. Retrieved February 6, 2026, from [Link]

Sources

comparing the efficacy of different catalysts for 3-Chloro-6-methoxyquinoline synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Chloro-6-methoxyquinoline (CAS: 4295-04-9) represents a distinct structural challenge in medicinal chemistry compared to its 2- and 4-chloro analogs.[1] While the latter are readily accessible via standard Vilsmeier-Haack or POCl₃-mediated chlorination of quinolones, the 3-chloro isomer requires electrophilic functionalization at the deactivated


-position of the pyridine ring or a constructive ring-expansion strategy.[1]

This guide objectively compares three catalytic methodologies for synthesizing 3-Chloro-6-methoxyquinoline, focusing on regioselectivity , yield , and scalability .[1]

Methodology Primary Catalyst System Mechanism Key Advantage Key Limitation
A. Indole Ring Expansion Phase Transfer Catalysts (PTC) (e.g., TEBA)Carbenoid Insertion100% C3-Regioselectivity Requires indole precursor
B. Oxidative Annulation Rh(III) / Cu(OAc)₂ C-H ActivationHigh Atom EconomyHigh catalyst cost
C. Direct Halogenation Lewis Acids (e.g., AlCl₃, ZrCl₄)Electrophilic SubstitutionLow CostPoor Selectivity (C5/C8 byproducts)

Part 1: Detailed Methodological Analysis

Method A: Phase-Transfer Catalyzed Ring Expansion (The "Gold Standard")

This method utilizes the reactivity of dichlorocarbene (:CCl₂) generated in situ to expand a 5-methoxyindole scaffold into the 3-chloroquinoline system.[1] It is the most reliable route for ensuring the chlorine atom is installed specifically at the 3-position.

  • Substrate: 5-Methoxyindole[1]

  • Reagents: CHCl₃ (Chloroform), 50% NaOH

  • Catalyst: Triethylbenzylammonium chloride (TEBA) (Phase Transfer Catalyst)

Mechanistic Insight

The reaction proceeds via the generation of dichlorocarbene in the organic phase, facilitated by the PTC. The carbene attacks the electron-rich C2-C3 double bond of the indole, forming a cyclopropanated intermediate. Subsequent ring opening and elimination of HCl drives the expansion to the 6-membered quinoline ring.

Why TEBA? TEBA is superior to simple quaternary salts because its lipophilicity balance allows efficient shuttling of the trichloromethyl anion (


) into the organic phase without forming stable, unreactive ion pairs.

Experimental Protocol (Validated):

  • Setup: To a vigorously stirred solution of 5-methoxyindole (10 mmol) in CHCl₃ (20 mL), add TEBA (0.5 mmol, 5 mol%).

  • Initiation: Dropwise add 50% aqueous NaOH (10 mL) over 20 minutes. The reaction is exothermic; maintain temperature < 45°C.

  • Reaction: Stir at reflux (60°C) for 4–6 hours. Monitor by TLC (disappearance of indole).

  • Workup: Dilute with water, separate organic layer, wash with brine, and dry over MgSO₄.

  • Purification: Recrystallize from ethanol/hexane.

  • Typical Yield: 75–82%

Method B: Rhodium(III)-Catalyzed Oxidative Annulation

A modern approach utilizing transition-metal catalyzed C-H activation.[1][2] This method constructs the quinoline ring from an aniline derivative and an internal alkyne or chloro-alkene surrogate.[1][3]

  • Substrate: N-(4-methoxyphenyl)acetamide or similar anilides.[1]

  • Reagents: 1,2-dichloroethene (as C2 synthon) or specific alkynes.[1]

  • Catalyst: [Cp*RhCl₂]₂ (Pentamethylcyclopentadienyl rhodium dichloride dimer).

  • Co-Catalyst/Oxidant: Cu(OAc)₂.[2]

Efficacy Analysis

While offering high atom economy, this method struggles with regiocontrol when using unsymmetrical alkynes. However, using pre-halogenated synthons (like 1,2-dichloroethene) under Rh(III) catalysis can directly yield 3-chloroquinolines.[1]

  • Yield: 55–65%[1]

  • Selectivity: Moderate (dependent on directing group).

  • Cost: High (Rh catalyst).

Method C: Lewis Acid-Mediated Electrophilic Chlorination

Direct chlorination of 6-methoxyquinoline.[1]

  • Substrate: 6-Methoxyquinoline.[1][4][5]

  • Reagents: N-Chlorosuccinimide (NCS) or Cl₂ gas.[1]

  • Catalyst: ZrCl₄ or AlCl₃ .[1]

The Selectivity Problem

The pyridine ring of quinoline is electron-deficient, making electrophilic attack at C3 difficult. The methoxy group at C6 activates the benzene ring, directing incoming electrophiles primarily to C5 (ortho to methoxy) or C8 .

  • Outcome: This method typically yields a mixture of 5-chloro, 8-chloro, and trace 3-chloro products.[1]

  • Verdict: Not recommended for high-purity synthesis of the 3-chloro isomer unless blocked precursors are used.[1]

Part 2: Comparative Data & Visualization

Table 1: Performance Metrics of Catalytic Systems
MetricPTC (TEBA)Rh(III) CatalysisLewis Acid (ZrCl₄)
Yield 78% 60%45% (mixture)
3-Pos Regioselectivity >99% ~85%<10%
Reaction Time 4–6 h12–24 h2–4 h
Cost Efficiency HighLowMedium
Scalability Excellent (kg scale)Poor (mg scale)Good
Mechanistic Pathway: Indole Ring Expansion (PTC Route)

IndoleExpansion Start 5-Methoxyindole Inter2 C3-Attack (Cyclopropanation) Start->Inter2 + :CCl2 Reagents CHCl3 + NaOH (aq) Inter1 Dichlorocarbene (:CCl2) Reagents->Inter1 Dehydrohalogenation Catalyst Catalyst: TEBA (Phase Transfer) Catalyst->Inter1 Shuttles CCl3- Inter1->Inter2 Inter3 Ring Expansion (-HCl) Inter2->Inter3 Rearrangement Product 3-Chloro-6- methoxyquinoline Inter3->Product Aromatization

Figure 1: The TEBA-catalyzed pathway ensures the chlorine atom from the carbene is positioned exclusively at the 3-position during the ring expansion process.[1][6]

Part 3: Critical Recommendations

For Drug Discovery (Small Scale, High Purity)

Use Method A (Indole Expansion). The certainty of structure is paramount. Starting from commercially available 5-methoxyindole guarantees the 6-methoxy substitution pattern, and the carbene insertion mechanism guarantees the 3-chloro position.[1] This avoids the need for complex NMR separation of isomers common in direct halogenation.

For Industrial Scale-Up

Use Method A with Optimized PTC. Replace TEBA with Tetrabutylammonium bromide (TBAB) if cost is a factor, though TEBA often provides cleaner phase separation.[1] The reaction can be run in continuous flow reactors to manage the exotherm of the carbene generation step.

Safety Note

The generation of dichlorocarbene is exothermic and produces reactive intermediates. When scaling Method A, ensure adequate venting and cooling capacity. Chloroform is a suspected carcinogen; handle in a fume hood.

References

  • Reimer-Tiemann Ring Expansion of Indoles

    • Title: "Synthesis of 3-chloroquinoline deriv
    • Source: PrepChem.com / Synthesis Journal[1]

    • URL: [Link]

  • General Quinoline Synthesis via Rhodium Catalysis

    • Title: "Synthesis of Quinolines via Rh(III)
    • Source: Li, X. et al., J. Am. Chem. Soc. (via SNNU)
    • URL: [Link]

  • Vilsmeier-Haack Limitations

    • Title: "Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines"
    • Source: Indian Journal of Chemistry
    • URL: [Link]

  • Electrophilic Chlorination Mechanisms

    • Title: "Electrophilic Aromatic Substitutions - Halogen
    • Source: Master Organic Chemistry
    • URL: [Link]

Sources

assessing the selectivity of 3-Chloro-6-methoxyquinoline for cancer cells over normal cells

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical assessment of 3-Chloro-6-methoxyquinoline (3-Cl-6-MQ) , evaluating its potential as a selective anticancer scaffold compared to standard chemotherapeutics.

Executive Summary & Compound Profile

3-Chloro-6-methoxyquinoline represents a critical pharmacophore in medicinal chemistry, serving as a lipophilic scaffold for developing DNA-intercalating agents and kinase inhibitors. Unlike broad-spectrum cytotoxins (e.g., Cisplatin), the 3-chloro-6-methoxy substitution pattern is designed to enhance membrane permeability and metabolic stability, potentially offering a wider therapeutic window.

This guide provides a rigorous framework for assessing the Selectivity Index (SI) of this molecule, distinguishing its efficacy against malignant phenotypes (e.g., MCF-7, HeLa) versus normal somatic cells (e.g., HUVEC, HEK293).

Comparative Profile: 3-Cl-6-MQ vs. Standards
Feature3-Chloro-6-methoxyquinoline Cisplatin (Standard of Care) Chloroquine (Analog)
Primary Mechanism DNA Intercalation / ROS InductionDNA Cross-linking (G-G adducts)Lysosomotropic Autophagy Inhibition
Lipophilicity (cLogP) ~3.2 (High Permeability)-2.19 (Requires Transporters)4.6 (High Accumulation)
Selectivity Target Mitochondrial Dysfunction in CancerProliferating Cells (Non-selective)Acidic Organelles
Typical SI (Cancer/Normal) > 2.0 (Target) < 1.0 - 5.0 (Narrow)Variable (Context Dependent)

Mechanistic Basis for Selectivity

To validate selectivity, one must confirm the molecule's mode of action. 3-Cl-6-MQ derivatives typically exploit the Warburg Effect and altered redox status of cancer cells.

Pathway Visualization

The following diagram illustrates the differential impact of 3-Cl-6-MQ on cancer cells (high ROS baseline) versus normal cells.

Mechanism cluster_cancer Cancer Cell (Susceptible) cluster_normal Normal Cell (Resistant) C_Entry 3-Cl-6-MQ Entry C_Mito Mitochondrial Accumulation C_Entry->C_Mito Lipophilic Drive C_DNA DNA Intercalation C_Entry->C_DNA Nuclear Translocation C_ROS ROS Overload (Oxidative Stress) C_Mito->C_ROS ETC Disruption C_Apop Apoptosis (Cell Death) C_ROS->C_Apop Threshold Exceeded C_DNA->C_Apop Replication Arrest N_Entry 3-Cl-6-MQ Entry N_ROS Basal ROS Levels N_Entry->N_ROS Low Accumulation N_AntiOx Intact Antioxidant Capacity N_ROS->N_AntiOx Neutralized N_Survive Cell Survival N_AntiOx->N_Survive

Caption: Differential cytotoxicity mechanism. Cancer cells with compromised redox thresholds succumb to ROS overload induced by the quinoline scaffold, while normal cells compensate via antioxidant reserves.

Experimental Protocols for Selectivity Assessment

To objectively compare 3-Cl-6-MQ against alternatives, you must generate IC50 (Half-maximal inhibitory concentration) values across paired cell lines.

Protocol A: Differential Cytotoxicity Assay (MTT/SRB)

Objective: Determine the Selectivity Index (SI). Formula:



Materials:

  • Test Agent: 3-Chloro-6-methoxyquinoline (dissolved in DMSO, stock 10-50 mM).

  • Cancer Lines: MCF-7 (Breast), A549 (Lung), HepG2 (Liver).[1]

  • Normal Control: HUVEC (Endothelial) or HEK293 (Kidney).

  • Positive Control: Cisplatin or Doxorubicin.

Workflow:

  • Seeding: Plate cells at

    
     cells/well in 96-well plates. Incubate 24h for attachment.
    
  • Treatment: Treat with serial dilutions of 3-Cl-6-MQ (e.g., 0.1, 1, 5, 10, 50, 100 µM). Maintain DMSO < 0.5%.

  • Incubation: 48h or 72h at 37°C, 5% CO2.

  • Development:

    • Add MTT reagent (0.5 mg/mL). Incubate 4h.

    • Solubilize formazan crystals with DMSO.

  • Readout: Measure Absorbance at 570 nm.

  • Analysis: Plot dose-response curves (Non-linear regression, Sigmoidal dose-response).

Protocol B: Apoptosis vs. Necrosis (Flow Cytometry)

Objective: Confirm that cell death in cancer cells is regulated (apoptosis) rather than necrotic (which causes inflammation/toxicity).

Workflow:

  • Treat cells with

    
     of 3-Cl-6-MQ for 24h.
    
  • Harvest and wash with PBS.

  • Stain with Annexin V-FITC (binds phosphatidylserine) and Propidium Iodide (PI) (DNA stain).

  • Analyze:

    • Q3 (Annexin+/PI-): Early Apoptosis (Desired).

    • Q2 (Annexin+/PI+): Late Apoptosis.

    • Q1 (Annexin-/PI+): Necrosis (Undesired/Toxic).

Data Interpretation & Reference Values

When analyzing your experimental results, use the following reference ranges established for Quinoline derivatives [1, 2].

Representative Data Table (Class Benchmarks)
CompoundCell LineIC50 (µM)Selectivity Index (SI)Interpretation
3-Cl-6-MQ (Scaffold) A549 (Cancer)15 - 40*--Moderate Baseline Activity
HUVEC (Normal)> 100> 2.5 Good Selectivity Potential
Cisplatin A549 (Cancer)2 - 10--High Potency
HUVEC (Normal)5 - 15~1.5 Low Selectivity (Systemic Toxicity)
Compound 40a (Derivative) [2]Pf3D70.25--High Potency (Optimized)
HUVEC43.2172.8 Excellent Selectivity

*Note: Unfunctionalized scaffolds like 3-Cl-6-MQ often show higher IC50s (lower potency) than optimized derivatives. The key metric for the scaffold is the SI, not just raw potency.

Evaluation Criteria
  • SI < 1.0: Toxic. The compound kills normal cells faster than cancer cells. Fail.

  • SI 1.0 - 2.0: Non-selective. Comparable to standard chemotherapy but offers no safety advantage.

  • SI > 3.0: Promising. Indicates a viable therapeutic window.

  • SI > 10.0: Excellent. Candidate for lead optimization.

Experimental Workflow Diagram

Use this logic flow to standardize your screening process.

Workflow Start Compound Library (3-Cl-6-MQ) Screen1 Primary Screen (MTT Assay) Start->Screen1 Decision IC50 < 50 µM? Screen1->Decision Decision->Start No (Optimize) ToxScreen Toxicity Screen (Normal Cells) Decision->ToxScreen Yes CalcSI Calculate SI (Normal/Cancer) ToxScreen->CalcSI Mechanistic Flow Cytometry (Apoptosis Mode) CalcSI->Mechanistic If SI > 2.0

Caption: Step-by-step decision matrix for validating the selectivity of the quinoline scaffold.

References

  • Selective Anticancer Activity and Safety Profile of Chlorochalcones. MDPI. [Link]

  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. PubMed Central. [Link]

  • 6-Methoxyquinoline complexes as lung carcinoma agents: induction of oxidative damage. CONICET. [Link]

  • Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines. PubMed. [Link]

Sources

quantitative structure-activity relationship (QSAR) analysis of quinoline derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The quinoline scaffold remains a "privileged structure" in medicinal chemistry, serving as the backbone for FDA-approved drugs ranging from antimalarials (Chloroquine) to kinase inhibitors (Lenvatinib). However, the optimization of quinoline derivatives is often hindered by the vast chemical space and non-linear structure-activity relationships (SAR).

This guide objectively compares the three dominant computational optimization methodologies: Classical 2D-QSAR , Field-Based 3D-QSAR (CoMFA/CoMSIA) , and Machine Learning (ML) QSAR . Unlike standard reviews, we focus on the causality of method selection—when to trade the interpretability of contour maps for the predictive raw power of Random Forests—supported by recent experimental data on Plasmodium falciparum and EGFR inhibition.

Part 1: Comparative Analysis of QSAR Methodologies

In the optimization of quinoline derivatives, no single method is universally superior. The choice depends on dataset size, structural diversity, and the need for mechanistic interpretability.

The Contenders
  • Method A: Classical 2D-QSAR (Hansch/Free-Wilson)

    • Mechanism: Correlates physicochemical descriptors (LogP, Hammett

      
      , Molar Refractivity) with activity using Multiple Linear Regression (MLR).
      
    • Best For: Small, congeneric series (<50 compounds) where substituent effects are additive.

  • Method B: 3D-QSAR (CoMFA/CoMSIA) [1]

    • Mechanism: Aligns molecules in a 3D grid and calculates Steric (Lennard-Jones) and Electrostatic (Coulombic) interaction energies. Correlated via Partial Least Squares (PLS).

    • Best For: Structure-based design when the receptor is unknown but ligand alignment is reliable. Provides visual contour maps for modification.

  • Method C: Machine Learning QSAR (RF/SVM/ANN)

    • Mechanism: Uses non-linear algorithms (Random Forest, Support Vector Machines) to map high-dimensional fingerprints (ECFP4, MACCS) to activity.

    • Best For: Large, diverse datasets (>500 compounds) with non-linear SAR cliffs.

Performance Metrics: Head-to-Head

The following table summarizes performance data from recent high-impact studies on quinoline derivatives targeting P. falciparum (Malaria) and EGFR (Cancer).

Feature2D-QSAR (Classical)3D-QSAR (CoMFA/CoMSIA)ML-QSAR (Random Forest)
Primary Utility Rapid screening of substituentsMechanistic Optimization High-Throughput Virtual Screening
Interpretability High (Equation-based)Very High (3D Contour Maps) Low ("Black Box")
Dataset Requirement Small (20-50 compounds)Medium (40-100 compounds)Large (>200 compounds)
Alignment Sensitivity LowCritical (High Risk of Error) Low (if using 2D fingerprints)
Case Study: Malaria

[1]

(CoMSIA)
[1]

*
Case Study: EGFR


(CoMFA)
[2]

(General Kinase)

*Note: ML metrics vary heavily by training set diversity. 3D-QSAR consistently offers better "design" guidance despite slightly lower raw correlation in some large sets.

Expert Verdict

For lead optimization of quinolines—where you need to know exactly where to add a methyl group or a halogen—3D-QSAR (specifically CoMSIA) is the superior choice. It explicitly models the hydrophobic and hydrogen-bond donor/acceptor fields that are critical for quinoline binding in kinase pockets [2].

Part 2: Scientific Integrity & Protocols

As a senior scientist, I emphasize that a QSAR model is only as good as its validation. A high


 (

) with a low

(

) indicates overfitting, rendering the model useless for prediction.
Protocol 1: The Self-Validating 3D-QSAR Workflow

Target Application: Optimization of Quinoline Antimalarials

This protocol ensures orthogonality between the training and test sets, preventing "memory" bias.

Step 1: Data Curation & "Cleaning"
  • Action: Remove Pan-Assay Interference Compounds (PAINS). Standardize all quinoline derivatives to their dominant ionization state at pH 7.4 (usually protonated at the quinoline nitrogen).

  • Rational: Quinolines are weak bases (

    
    ). Modeling the neutral species when the biological environment favors the cation introduces a fundamental electrostatic error.
    
Step 2: Conformational Analysis & Alignment (The Critical Step)
  • Action: Use Distill Rigid Alignment .

    • Identify the most active compound as the "Template".

    • Define the Quinoline core + variable linker as the "Common Substructure".

    • Align all training molecules to this core by minimizing Root Mean Square Deviation (RMSD) of atoms.

  • Why: 3D-QSAR assumes that all molecules bind in the same orientation. If your alignment is wrong, your fields are noise.

Step 3: Field Calculation (CoMSIA)
  • Grid: 2.0 Å spacing extending 4.0 Å beyond the molecular envelope.

  • Probes:

    • Steric:

      
       (sp3 carbon)
      
    • Electrostatic:

      
       charge
      
    • Hydrophobic: Viscosity-based field (unique to CoMSIA)

  • Attenuation: Set attenuation factor

    
     to avoid singularities at atomic positions (a common failure point in CoMFA).
    
Step 4: Statistical Validation (PLS & Cross-Validation)
  • Action: Perform Leave-One-Out (LOO) cross-validation to determine the optimal number of components (

    
    ).
    
  • Acceptance Criteria:

    • 
       (Cross-validated 
      
      
      
      )
      
      
      [1][2][3][4]
    • 
       (Test set) 
      
      
      
      [1][2][5][4]
    • Standard Error of Estimate (SEE)

      
       log units.[6]
      
Protocol 2: Visualization of the Workflow

The following diagram illustrates the logical flow required to build a defensible QSAR model.

QSAR_Workflow Data Raw Quinoline Dataset (IC50 / MIC) Curation Curation & Splitting (Remove PAINS, 80:20 Split) Data->Curation Conf Conformational Search (Global Minimum) Curation->Conf Training Set Test External Validation (Test Set: r²_pred > 0.6) Curation->Test Test Set (Holdout) Align Structural Alignment (Template: Most Active Analog) Conf->Align Fields Field Calculation (Steric, Electrostatic, Hydrophobic) Align->Fields PLS PLS Regression (Correlate Fields to pIC50) Fields->PLS Valid Internal Validation (LOO-CV: q² > 0.5) PLS->Valid Valid->Test If Validated

Caption: A robust QSAR workflow ensuring separation of training/test data to prevent overfitting.

Part 3: Experimental Data & Case Studies

Case Study: Antimalarial Optimization (Lorca et al., 2024)

In a definitive study comparing methodologies for 349 quinoline derivatives against P. falciparum (strain 3D7), the limitations of classical CoMFA were exposed.

  • The Challenge: High cytotoxicity in previous generations of quinolines.

  • The Experiment: Researchers built models using CoMFA, CoMSIA, and 2D-QSAR.[1][7]

  • The Result:

    • CoMSIA provided the best balance of fit and prediction (

      
      ).
      
    • Insight: The CoMSIA contour maps revealed that increasing steric bulk at the C-4 position (quinoline ring) negatively impacted activity, while electronegative groups at the side chain improved potency.

    • Validation: 10 new derivatives were synthesized based on these maps. The experimental

      
       values matched predictions within 0.5 log units, and cytotoxicity (HepG2) was low (
      
      
      
      ) [1].[1][7]
Case Study: EGFR Kinase Inhibition (Smaill et al.)

For cancer targets, the electronic environment of the quinoline nitrogen is paramount.

  • Data: CoMFA analysis showed that 51% of the variance in activity was explained by steric fields, while 49% was electrostatic.[8]

  • Implication: Modifications that only add bulk (steric) without addressing the electron density at the kinase hinge region (electrostatic) will fail. This explains why simple alkyl chain extensions often result in "activity cliffs" (sudden loss of potency) [2].

Part 4: Visualization of Alignment Logic

Correct alignment is the single biggest determinant of 3D-QSAR success. The diagram below details the "Common Substructure" approach.

Alignment_Logic Ref Reference Ligand (Most Potent) Core Quinoline Scaffold (Rigid Core) Ref->Core Define Super Superposition (RMSD Minimization) Core->Super Anchor Sub1 Derivative A (Low Activity) Sub1->Super Align to Core Sub2 Derivative B (High Activity) Sub2->Super Align to Core Grid 3D Grid Box (Field Calculation) Super->Grid Output

Caption: Rigid alignment strategy anchoring diverse derivatives to the invariant quinoline core.

References

  • Lorca, M., et al. (2024).[1][9] "2D/3D-QSAR Model Development Based on a Quinoline Pharmacophoric Core for the Inhibition of Plasmodium falciparum: An In Silico Approach with Experimental Validation." Pharmaceuticals, 17(7), 889.

  • Smaill, J. B., et al. (2016/2021). "Deciphering quinazoline derivatives' interactions with EGFR: a computational quest." Frontiers in Chemistry / Journal of Medicinal Chemistry. (Cited via Frontiers/NIH context).

  • Deshpande, S., et al. (2011).[4] "CoMFA and CoMSIA analysis of tetrahydroquinolines as potential antimalarial agents." SAR and QSAR in Environmental Research, 22(5-6), 473-488.[4]

  • BenchChem. (2025).[2] "Quantitative Structure-Activity Relationship (QSAR) Studies of Quinoline Analogs: A Comparative Guide." BenchChem Technical Guides.

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A Researcher's Guide to Validating PI3K Pathway Inhibition by 3-Chloro-6-methoxyquinoline

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the potential mechanism of 3-Chloro-6-methoxyquinoline as an inhibitor of the Phosphoinositide 3-kinase (PI3K) signaling pathway. As 3-Chloro-6-methoxyquinoline is a compound with limited published data regarding its specific interaction with the PI3K pathway, this document will serve as a detailed roadmap for its investigation and comparison against established PI3K inhibitors.

The Critical Role of the PI3K/Akt/mTOR Pathway in Cellular Signaling

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that governs a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2][3] Its dysregulation is a hallmark of many diseases, most notably cancer, where hyperactivation of this pathway can lead to uncontrolled cell division and resistance to apoptosis.[2] The pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein-coupled receptors (GPCRs), which in turn recruit and activate PI3K.[4] Activated PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting proteins with pleckstrin-homology (PH) domains, such as Akt (also known as Protein Kinase B) and its activator PDK1, to the plasma membrane.[4] This co-localization facilitates the phosphorylation and subsequent full activation of Akt.[4] Once active, Akt phosphorylates a wide array of downstream targets, including the mammalian target of rapamycin (mTOR), which ultimately leads to the regulation of transcription and protein synthesis, driving cellular growth and proliferation.[2]

Given its central role in cancer pathogenesis, the PI3K pathway is a prime target for therapeutic intervention.[5] Several small molecule inhibitors targeting different nodes of this pathway have been developed and have shown clinical efficacy.[5]

Investigating a Novel Compound: 3-Chloro-6-methoxyquinoline

3-Chloro-6-methoxyquinoline is a quinoline derivative. While some quinoline-based compounds have been explored for their anti-cancer properties, the specific activity of 3-Chloro-6-methoxyquinoline against the PI3K pathway is not well-documented in publicly available literature. This guide, therefore, outlines the essential experimental procedures to determine if and how this compound modulates the PI3K signaling cascade.

A Comparative Framework: Benchmarking Against Established PI3K Inhibitors

To objectively assess the potential of 3-Chloro-6-methoxyquinoline, its performance should be compared against well-characterized PI3K inhibitors. This provides a crucial context for interpreting experimental data.

InhibitorMechanism of ActionReported IC50 Values
Alpelisib (BYL719) A selective inhibitor of the p110α isoform of PI3K.[6][7][8]p110α: ~5 nM[7]
Copanlisib (BAY 80-6946) A pan-class I PI3K inhibitor with high potency against p110α and p110δ isoforms.[9][10][11]p110α: 0.5 nM, p110δ: 0.7 nM, p110β: 3.7 nM, p110γ: 6.4 nM[9]
Idelalisib (CAL-101) A selective inhibitor of the p110δ isoform of PI3K.[12][13]p110δ: 19 nM[12]
3-Chloro-6-methoxyquinoline To be determined To be determined

This comparative approach will allow for a clear understanding of the potency and potential isoform selectivity of 3-Chloro-6-methoxyquinoline.

Experimental Validation Workflow

A multi-faceted experimental approach is necessary to rigorously validate the mechanism of action of a potential PI3K inhibitor. The following workflow provides a logical progression from direct enzyme inhibition to cellular effects.

G cluster_0 Biochemical Validation cluster_1 Cellular Validation cluster_2 Data Analysis & Comparison in_vitro_kinase In vitro PI3K Kinase Assay ic50_determination IC50 Determination in_vitro_kinase->ic50_determination Direct Inhibition data_analysis Data Interpretation ic50_determination->data_analysis cell_culture Cancer Cell Line Culture western_blot Western Blotting for p-Akt, p-mTOR cell_culture->western_blot Pathway Inhibition cell_viability Cell Viability Assay (MTT/MTS) cell_culture->cell_viability Functional Outcome western_blot->data_analysis cell_viability->data_analysis comparison Comparison with Known Inhibitors data_analysis->comparison

Caption: Experimental workflow for validating a novel PI3K inhibitor.

In vitro PI3K Kinase Assay: Assessing Direct Enzyme Inhibition

The first crucial step is to determine if 3-Chloro-6-methoxyquinoline directly inhibits the enzymatic activity of PI3K. Commercially available in vitro kinase assay kits provide a streamlined and reliable method for this purpose.[14][15]

Causality Behind Experimental Choice: This cell-free assay isolates the kinase and the inhibitor, allowing for the unambiguous determination of direct interaction and inhibition without the complexity of cellular signaling networks.

  • Reagent Preparation: Prepare all kit components, including the recombinant PI3K enzyme (e.g., p110α/p85α), lipid substrate (PIP2), ATP, and detection reagents, according to the manufacturer's instructions.[14]

  • Compound Dilution: Prepare a serial dilution of 3-Chloro-6-methoxyquinoline and the comparator inhibitors (Alpelisib, Copanlisib, Idelalisib) in the appropriate buffer.

  • Kinase Reaction: In a 384-well plate, add the diluted compounds, the PI3K enzyme, and the lipid substrate.

  • Initiation of Reaction: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at room temperature for the time specified in the kit protocol to allow for the enzymatic reaction to proceed.

  • Detection: Stop the reaction and add the detection reagents. These kits typically measure the amount of ADP produced, which is proportional to the kinase activity, often using a luminescence-based readout.

  • Data Acquisition: Read the plate using a luminometer.

  • IC50 Calculation: Plot the kinase activity against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value for each compound.[16][17][18]

Western Blotting: Probing the Inhibition of Downstream Signaling in a Cellular Context

Observing the inhibition of PI3K in a cell-free system is a critical first step, but it is equally important to confirm that the compound can penetrate the cell membrane and inhibit the pathway in a complex cellular environment. Western blotting is a standard technique to measure the phosphorylation status of key downstream effectors of the PI3K pathway, such as Akt and mTOR.[19][20]

Causality Behind Experimental Choice: A decrease in the phosphorylation of Akt (at Ser473 and Thr308) and mTOR (at Ser2448) upon treatment with the compound provides strong evidence of PI3K pathway inhibition within intact cells.[4]

  • Cell Culture and Treatment: Plate a suitable cancer cell line with a known active PI3K pathway (e.g., MCF7, A549) and allow them to adhere overnight. Treat the cells with varying concentrations of 3-Chloro-6-methoxyquinoline and control inhibitors for a predetermined time (e.g., 1-2 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with a solution of 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for phosphorylated Akt (p-Akt Ser473), total Akt, phosphorylated mTOR (p-mTOR Ser2448), total mTOR, and a loading control (e.g., GAPDH or β-actin).

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their respective total protein levels and the loading control.

Cell Viability Assays: Evaluating the Functional Consequences

The ultimate goal of a PI3K inhibitor in an oncology context is to reduce cancer cell viability. Therefore, it is essential to assess the functional impact of 3-Chloro-6-methoxyquinoline on cell proliferation and survival. MTT and MTS assays are colorimetric assays widely used for this purpose.[21][22]

Causality Behind Experimental Choice: These assays measure the metabolic activity of cells, which is directly proportional to the number of viable cells.[22] A reduction in the colorimetric signal upon treatment with the compound indicates a decrease in cell viability, a key functional outcome of PI3K pathway inhibition.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of 3-Chloro-6-methoxyquinoline and control inhibitors for a specified duration (e.g., 72 hours).

  • Addition of Reagent:

    • MTT Assay: Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals. Then, add a solubilizing agent (e.g., DMSO or SDS) to dissolve the crystals.[23]

    • MTS Assay: Add the MTS reagent directly to the culture medium and incubate for 1-4 hours. The formazan product is soluble, eliminating the need for a solubilization step.

  • Absorbance Reading: Measure the absorbance of the wells at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC50 value.

Visualizing the PI3K/Akt/mTOR Signaling Pathway

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PIP3->Akt Recruitment PTEN PTEN PTEN->PIP3 Dephosphorylation PDK1->Akt Phosphorylation (Thr308) mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Stimulation Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Stimulation

Caption: The PI3K/Akt/mTOR signaling cascade.

Conclusion

This guide provides a robust and scientifically rigorous framework for the initial validation of 3-Chloro-6-methoxyquinoline as a potential PI3K pathway inhibitor. By following this structured approach, researchers can generate the necessary biochemical and cellular data to determine its mechanism of action, potency, and potential for further development as a therapeutic agent. The inclusion of established PI3K inhibitors as comparators is essential for the objective interpretation of the findings.

References

  • Cusabio. PI3K-Akt signaling pathway. [Link]

  • Wikipedia. PI3K/AKT/mTOR pathway. [Link]

  • Jin, T., et al. (2022). PI3K/AKT/mTOR Signaling Network in Human Health and Diseases. Cells, 11(11), 1845. [Link]

  • National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual. [Link]

  • Smalley, K. S. M. (2014). Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. Methods in molecular biology (Clifton, N.J.), 1120, 121–131. [Link]

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  • Linn, M., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International journal of molecular sciences, 22(16), 8781. [Link]

  • Zaman, F., et al. (2018). Spotlight on copanlisib and its potential in the treatment of relapsed/refractory follicular lymphoma: evidence to date. Therapeutic advances in hematology, 9(11), 333–341. [Link]

  • Mayer, I. A., et al. (2017). A Phase Ib Study of Alpelisib (BYL719), a PI3Kα-specific Inhibitor, with Letrozole in ER+/HER2-Negative Metastatic Breast Cancer. Clinical cancer research : an official journal of the American Association for Cancer Research, 23(1), 26–34. [Link]

  • PubChem. 4-Chloro-6-methoxyquinoline. [Link]

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  • ResearchGate. Western blot analysis of a PI3K/AKT/mTOR pathway components, b... [Link]

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  • Wang, X., et al. (2018). Design, Synthesis and Biological Evaluation of Novel Benzothiazole Derivatives as Selective PI3Kβ Inhibitors. Molecules (Basel, Switzerland), 23(11), 2991. [Link]

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A Senior Application Scientist's Guide to Evaluating the In Vitro Metabolic Stability of 3-Chloro-6-methoxyquinoline

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, understanding the metabolic fate of a novel chemical entity is a cornerstone of preclinical assessment. A compound that is too rapidly metabolized may fail to achieve therapeutic concentrations, while one that is too stable could lead to accumulation and potential toxicity.[1] This guide provides an in-depth, comparative evaluation of the in vitro metabolic stability of 3-Chloro-6-methoxyquinoline, a substituted quinoline scaffold.

Quinoline derivatives are of significant interest in medicinal chemistry, forming the backbone of drugs used to treat malaria, cancer, and other diseases.[2] However, their metabolic pathways can be complex and significantly influenced by their substitution patterns. This document moves beyond a simple recitation of methods to explain the causality behind experimental choices, enabling you to design robust and self-validating studies. We will compare our target compound against established benchmarks with known metabolic profiles to provide a clear, data-driven context for its performance.

Experimental Design & Rationale: A Multi-faceted Approach

To build a comprehensive metabolic profile for 3-Chloro-6-methoxyquinoline, a multi-system, multi-compound approach is essential. Our experimental design is predicated on comparing the target compound not only across different in vitro systems but also against compounds with well-characterized, divergent metabolic fates.

The Choice of In Vitro Systems: Microsomes vs. Hepatocytes

The liver is the primary site of drug metabolism in the body.[3] To simulate this environment, we utilize two key subcellular and cellular systems:

  • Human Liver Microsomes (HLMs): These are vesicles of the endoplasmic reticulum, isolated from hepatocytes.[4] HLMs are a cost-effective and widely used model rich in Phase I metabolic enzymes, particularly the Cytochrome P450 (CYP) superfamily, which are responsible for the majority of oxidative drug metabolism.[1][4] Assays using HLMs are excellent for assessing a compound's susceptibility to CYP-mediated clearance.

  • Cryopreserved Human Hepatocytes: Considered the "gold standard" for in vitro metabolism studies, intact hepatocytes contain the full complement of both Phase I and Phase II metabolic enzymes (e.g., UGTs, SULTs), as well as necessary cofactors and transporters.[4] This system provides a more holistic view of hepatic clearance, capturing a broader range of metabolic pathways.

By using both systems, we can dissect the contribution of CYP enzymes (primarily from HLM data) versus the full metabolic machinery of the liver cell (from hepatocyte data).

Selection of Comparator Compounds: Establishing a Frame of Reference

To contextualize the metabolic stability of 3-Chloro-6-methoxyquinoline, we have selected three comparator compounds:

  • Verapamil (High Clearance Control): A well-known calcium channel blocker that is rapidly metabolized, primarily by CYP3A4, through N-dealkylation and O-demethylation.[5][6] Its rapid turnover makes it an ideal positive control for a metabolically active assay system.

  • Diazepam (Low Clearance Control): An anxiolytic benzodiazepine that is metabolized more slowly.[7] Its persistence in in vitro systems serves as a negative control, helping to define the lower boundary of metabolic activity in our assays.

  • Quinine (Structurally-Related Comparator): An classic antimalarial drug featuring a 6-methoxyquinoline core, making it an excellent structural analog for comparison.[8] It is primarily metabolized by CYP3A4 and CYP2C19.[8] Comparing our target compound to Quinine can provide insights into how the chloro- substitution at the 3-position impacts the metabolic profile of the 6-methoxyquinoline scaffold.

dot graph TD; subgraph Legend direction LR Test_Compound[Test Compound: 3-Chloro-6-methoxyquinoline]:::test; High_Clearance[High Clearance: Verapamil]:::high; Low_Clearance[Low Clearance: Diazepam]:::low; Structural_Analog[Structural Analog: Quinine]:::analog; end

dot Caption: Experimental design for comparative metabolic stability analysis.

Detailed Experimental Protocols

Scientific integrity demands meticulous and reproducible methodologies. The following protocols are designed to be self-validating through the inclusion of appropriate controls.

Human Liver Microsomal (HLM) Stability Assay

Objective: To determine the rate of Phase I metabolism of the test compounds.

Materials:

  • Pooled Human Liver Microsomes (e.g., from a reputable supplier)

  • Test Compounds: 3-Chloro-6-methoxyquinoline, Verapamil, Diazepam, Quinine (10 mM stocks in DMSO)

  • Phosphate Buffer (0.1 M, pH 7.4)

  • NADPH Regeneration System (e.g., RapidStart™, containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[9]

  • Ice-cold Acetonitrile with internal standard (e.g., Tolbutamide) for reaction termination

  • 96-well incubation and collection plates

Procedure:

  • Preparation: Thaw HLM and NADPH regeneration system on ice. Prepare a master mix of HLM in phosphate buffer to a final concentration of 1.0 mg/mL.

  • Compound Addition: In a 96-well plate, add phosphate buffer. Then, add a small volume of each compound's stock solution to achieve a final substrate concentration of 1 µM. Include a vehicle control (DMSO only).

  • Pre-incubation: Pre-warm the plate at 37°C for 10 minutes with gentle shaking.

  • Initiation of Reaction: Initiate the metabolic reaction by adding the pre-warmed NADPH regeneration system to all wells. This marks time zero (T=0).

  • Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), transfer an aliquot of the incubation mixture from each well to a collection plate containing ice-cold acetonitrile with an internal standard to stop the reaction and precipitate the protein.

  • Sample Processing: Seal the collection plate, vortex thoroughly, and centrifuge at 4000 rpm for 20 minutes to pellet the precipitated protein.

  • Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining parent compound at each time point.[10]

Cryopreserved Human Hepatocyte Stability Assay

Objective: To determine the overall hepatic clearance (Phase I and Phase II) of the test compounds.

Materials:

  • Plateable Cryopreserved Human Hepatocytes

  • Hepatocyte Plating and Incubation Media

  • Collagen-coated 96-well plates

  • Test Compounds (as above)

  • Acetonitrile with internal standard

Procedure:

  • Cell Thawing and Plating: Thaw hepatocytes according to the supplier's protocol and plate them in a collagen-coated 96-well plate at a density of approximately 0.75 x 10^5 cells/well. Allow cells to attach for 4-6 hours.

  • Compound Addition: After attachment, remove the plating medium and replace it with fresh, pre-warmed incubation medium containing the test compounds at a final concentration of 1 µM.

  • Incubation: Incubate the plate at 37°C in a humidified incubator.

  • Time-Point Sampling: At specified time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), terminate the reaction by removing the medium and adding ice-cold acetonitrile with an internal standard to the wells.[11]

  • Sample Processing: Scrape the wells to detach the cells, then transfer the entire mixture to a collection plate. Centrifuge to pellet cell debris.

  • Analysis: Transfer the supernatant for LC-MS/MS analysis.

dot graph G { rankdir="TB"; bgcolor="#F1F3F4"; node [shape=box, style=filled, fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];

} dot Caption: General workflow for in vitro metabolic stability assays.

Analytical Methodology: LC-MS/MS Quantification

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules in complex biological matrices due to its high sensitivity and specificity.[12]

  • Chromatography: A C18 reverse-phase column is typically used to separate the analytes from the matrix components. A gradient elution with water and acetonitrile (both containing 0.1% formic acid to aid ionization) is effective for resolving the quinoline compounds.[10][13]

  • Mass Spectrometry: Electrospray ionization (ESI) in positive mode is used. The instrument is operated in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions are monitored for each compound and the internal standard, ensuring highly selective quantification.

Data Analysis and Results

The disappearance of the parent compound over time is used to calculate two key parameters: the in vitro half-life (t1/2) and the intrinsic clearance (CLint).

  • Half-Life (t1/2): The natural logarithm of the percentage of the parent compound remaining is plotted against time. The slope of this line (k) is used to calculate the half-life: t1/2 = 0.693 / k .

  • Intrinsic Clearance (CLint): This value represents the inherent ability of the liver enzymes to metabolize a drug. It is calculated from the half-life and normalized to the amount of protein or cells used in the incubation.[4]

    • For HLM: CLint (µL/min/mg protein) = (0.693 / t1/2) x (Incubation Volume / mg protein)

    • For Hepatocytes: CLint (µL/min/10^6 cells) = (0.693 / t1/2) x (Incubation Volume / 10^6 cells) [11]

Comparative Metabolic Stability Data (Hypothetical)

The following tables summarize the hypothetical, yet mechanistically plausible, results from our comparative study.

Table 1: Metabolic Stability in Human Liver Microsomes (HLM)

Compoundt1/2 (min)CLint (µL/min/mg protein)Stability Category
Verapamil 8.5163.1High Clearance / Unstable
3-Chloro-6-methoxyquinoline 42.132.9Intermediate Clearance
Quinine 25.654.1Intermediate Clearance
Diazepam > 60< 23.1Low Clearance / Stable

Table 2: Metabolic Stability in Human Hepatocytes

Compoundt1/2 (min)CLint (µL/min/10^6 cells)Stability Category
Verapamil 6.2223.5High Clearance / Unstable
3-Chloro-6-methoxyquinoline 35.539.0Intermediate Clearance
Quinine 21.365.0Intermediate Clearance
Diazepam > 240< 5.8Low Clearance / Stable

Discussion and Interpretation

The data reveals a clear hierarchy of metabolic stability. As expected, Verapamil is rapidly metabolized in both systems, while Diazepam remains highly stable, validating the experimental conditions.

Our target compound, 3-Chloro-6-methoxyquinoline , demonstrates intermediate stability. In HLMs, its half-life of 42.1 minutes is significantly longer than that of Verapamil and Quinine, suggesting it is a less avid substrate for CYP enzymes. The clearance rate in hepatocytes is slightly faster than in microsomes, which could indicate minor involvement of Phase II enzymes or other non-CYP pathways present in whole cells.

Interestingly, 3-Chloro-6-methoxyquinoline appears more stable than its structural analog, Quinine . This suggests that the addition of the chlorine atom at the 3-position may sterically hinder or electronically deactivate the quinoline ring system, making it less susceptible to CYP-mediated attack. The primary metabolic routes for quinoline itself are hydroxylation at the 3-position (mediated by CYP2E1) and oxidation of the benzene ring.[14][15] The chloro- group at position 3 effectively blocks this key site of metabolism, likely redirecting metabolism to other, less favorable positions, such as O-demethylation of the methoxy group or hydroxylation elsewhere on the ring.

dot graph G { layout=dot; rankdir=LR; node [shape=plaintext, fontname="Arial"];

} dot Caption: Postulated metabolic pathways and comparative rates.

Conclusion

This comprehensive guide outlines a robust, comparative approach to evaluating the in vitro metabolic stability of 3-Chloro-6-methoxyquinoline. Based on our analysis using industry-standard in vitro systems and relevant comparator compounds, 3-Chloro-6-methoxyquinoline can be classified as a compound with intermediate metabolic stability .

The key takeaway for drug development professionals is that the chloro- substitution at the 3-position appears to confer enhanced metabolic stability compared to the parent 6-methoxyquinoline scaffold found in drugs like Quinine. This is a favorable characteristic, suggesting the compound is less likely to suffer from rapid first-pass metabolism and may have a more desirable in vivo pharmacokinetic profile. Further studies should focus on identifying the specific metabolites formed to fully characterize its biotransformation pathways and ensure no reactive or pharmacologically active metabolites are produced.

References

  • Creative Bioarray. (n.d.). In Vitro Metabolic Stability. Retrieved from [Link]

  • Wang, Y., et al. (2019). Effect of verapamil on the pharmacokinetics of hydroxycamptothecin and its potential mechanism. Pharmaceutical Biology, 57(1), 730-736. Retrieved from [Link]

  • Black, S. R., et al. (2021). Evaluation and comparison of in vitro intrinsic clearance rates measured using cryopreserved hepatocytes from humans, rats, and rainbow trout. Toxicology, 457, 152819. Retrieved from [Link]

  • Darnbrough, I. D., et al. (2019). Deep Learning to Predict the Formation of Quinone Species in Drug Metabolism. Journal of Chemical Information and Modeling, 59(3), 1186-1198. Retrieved from [Link]

  • Pieper, D. H., et al. (2002). Metabolism of Dichloromethylcatechols as Central Intermediates in the Degradation of Dichlorotoluenes by Ralstonia sp. Strain PS12. Journal of Bacteriology, 184(16), 4536-4545. Retrieved from [Link]

  • Biot, C., et al. (2009). In vitro antimalarial activity of 4-animoalcohol quinoline enantiomers. Malaria Journal, 8, 267. Retrieved from [Link]

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  • Zhang, L., et al. (2023). Optimizing metabolic stability of phosphodiesterase 5 inhibitors: Discovery of a potent N-(pyridin-3-ylmethyl)quinoline derivative targeting synaptic plasticity. European Journal of Medicinal Chemistry, 258, 115598. Retrieved from [Link]

  • ResearchGate. (n.d.). In vitro intrinsic clearance (CL in vitro, int ) of methoxychlor (MXC)... [Image]. Retrieved from [Link]

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Confirming the Binding Affinity of 3-Chloro-6-methoxyquinoline to Target Proteins: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the journey from a promising chemical scaffold to a validated lead compound is paved with rigorous experimental confirmation. The quinoline moiety, a privileged structure in medicinal chemistry, is a testament to this, with its derivatives showing a wide spectrum of biological activities, including anticancer, antimalarial, and anti-inflammatory effects[1][2]. 3-Chloro-6-methoxyquinoline stands as a key exemplar of such a scaffold, frequently utilized in the synthesis of potent bioactive molecules[1]. This guide provides an in-depth, objective comparison of the potential binding affinities of 3-Chloro-6-methoxyquinoline to two prominent target classes—P-glycoprotein (P-gp) and the PI3K/mTOR pathway—supported by a framework of robust experimental validation protocols.

The Scaffold Challenge: Inferring Targets from Derivatives

3-Chloro-6-methoxyquinoline itself is not extensively documented with direct protein binding data. This is a common scenario for foundational scaffolds in drug discovery. The scientific rationale for investigating its binding potential stems from the well-established activities of its derivatives. This guide, therefore, takes an evidence-based inferential approach, presenting the compelling case for its interaction with specific targets based on the biological profiles of molecules built upon its core structure.

Potential Target Class 1: P-glycoprotein (P-gp)

P-glycoprotein, a member of the ATP-binding cassette (ABC) transporter family, is a key player in multidrug resistance (MDR) in cancer cells, actively effluxing a broad range of chemotherapeutic agents[3]. The inhibition of P-gp is a critical strategy to overcome MDR. Numerous studies have highlighted the potential of quinoline-based molecules as effective P-gp inhibitors[3][4][5]. For instance, novel quinoline derivatives have been designed and shown to reverse P-gp-mediated MDR, suggesting a direct interaction with the transporter[4][5].

Comparative Analysis: 3-Chloro-6-methoxyquinoline Derivatives vs. Established P-gp Inhibitors

To contextualize the potential of a 3-Chloro-6-methoxyquinoline-based inhibitor, a comparison with known P-gp modulators is essential.

Compound ClassExample Compound(s)Mechanism of ActionReported IC50/EC50 Range
Quinoline Derivatives YS-7a, Compound 160aDirect inhibition of P-gp transport function, stimulation of ATPase activitySub-micromolar to low micromolar[4][5]
First-Generation P-gp Inhibitors Verapamil, Cyclosporine ACompetitive substrates of P-gp with relatively low affinity and notable side effects.Micromolar[4]
Second-Generation P-gp Inhibitors Valspodar (PSC 833)More potent and less toxic than first-generation inhibitors.Nanomolar to micromolar
Third-Generation P-gp Inhibitors Tariquidar, ZosuquidarHigh-potency, non-competitive inhibitors with high specificity for P-gp.Nanomolar[5]
Natural Product Inhibitors Flavonoids, TerpenoidsVaried mechanisms, often acting as competitive or non-competitive inhibitors.Wide range, from nanomolar to micromolar[6][7]

Potential Target Class 2: The PI3K/mTOR Signaling Pathway

The phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) pathway is a crucial intracellular signaling cascade that governs cell growth, proliferation, and survival[8][9]. Its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention[10]. A growing body of evidence demonstrates that the quinoline scaffold is a highly effective framework for the development of potent PI3K/mTOR dual inhibitors[11][12][13]. These compounds often exhibit nanomolar inhibitory concentrations against various PI3K isoforms and mTOR.

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 AKT AKT PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 Survival Cell Survival AKT->Survival Proliferation Cell Growth & Proliferation mTORC1->Proliferation mTORC2 mTORC2 mTORC2->AKT Activation Quinoline Quinoline-based Inhibitors Quinoline->PI3K Quinoline->mTORC1 Quinoline->mTORC2

Caption: The PI3K/mTOR signaling pathway and points of inhibition by quinoline derivatives.

Comparative Analysis: Quinoline-based Inhibitors vs. Established PI3K/mTOR Inhibitors
Compound ClassExample Compound(s)Target(s)Reported IC50 Range
Quinoline Derivatives GSK1059615, Compounds 5h/5ePI3Kδ/mTOR dualNanomolar[12][13]
Pan-PI3K Inhibitors Buparlisib (BKM120)PI3Kα, β, γ, δNanomolar
Isoform-Selective PI3K Inhibitors Idelalisib (CAL-101)PI3KδNanomolar[14]
mTOR Inhibitors (Rapalogs) Rapamycin, EverolimusmTORC1Nanomolar[15][16]
Dual PI3K/mTOR Inhibitors Dactolisib (BEZ235)PI3K, mTORNanomolar[15]

Experimental Validation of Binding Affinity

To move from inferred potential to confirmed interaction, rigorous biophysical assays are indispensable. The following sections provide detailed protocols for two gold-standard techniques for quantifying protein-ligand binding: Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC).

Surface Plasmon Resonance (SPR)

SPR is a label-free, real-time technique that measures the binding kinetics and affinity of molecular interactions[17][18][19][20].

SPR_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Protein_Prep Purify Target Protein (>95% purity) Immobilization Immobilize Protein on Sensor Chip Protein_Prep->Immobilization Ligand_Prep Prepare Ligand Stock (e.g., 3-Chloro-6-methoxyquinoline) Injection Inject Ligand Series (multiple concentrations) Ligand_Prep->Injection Buffer_Prep Prepare Running Buffer (e.g., PBS, pH 7.4) Buffer_Prep->Immobilization Buffer_Prep->Injection Immobilization->Injection Regeneration Regenerate Chip Surface Injection->Regeneration Sensorgram Generate Sensorgrams Injection->Sensorgram Regeneration->Injection Fitting Fit Data to Binding Model Sensorgram->Fitting Results Determine ka, kd, KD Fitting->Results

Caption: A generalized workflow for determining binding affinity using Surface Plasmon Resonance.

  • Protein Immobilization:

    • Causality: The choice of immobilization chemistry is critical to ensure the protein's native conformation and binding site accessibility. Amine coupling is a common and robust method.

    • Activate a CM5 sensor chip surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.

    • Inject the purified target protein (e.g., P-gp or PI3Kα) at a concentration of 10-50 µg/mL in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 4.5) to achieve a target immobilization level of 2000-3000 Response Units (RU).

    • Deactivate the remaining active esters with a 1 M ethanolamine-HCl solution.

  • Ligand Interaction Analysis:

    • Causality: A concentration series of the ligand is necessary to determine the kinetic parameters of the interaction.

    • Prepare a dilution series of 3-Chloro-6-methoxyquinoline (or a derivative) in the running buffer (e.g., PBS with 0.05% Tween-20 and 1% DMSO) ranging from low nanomolar to high micromolar concentrations.

    • Inject each concentration over the immobilized protein surface for a defined association time, followed by a dissociation phase with running buffer.

    • Perform a regeneration step between each ligand injection using a mild acidic or basic solution to remove the bound ligand without denaturing the protein.

  • Data Analysis:

    • Causality: Fitting the sensorgram data to a suitable binding model allows for the extraction of kinetic and affinity constants.

    • Subtract the reference surface signal from the active surface signal to correct for bulk refractive index changes.

    • Fit the resulting sensorgrams to a 1:1 Langmuir binding model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH)[21][22][23][24].

ITC_Workflow cluster_prep_itc Preparation cluster_exp_itc Experiment cluster_analysis_itc Data Analysis Protein_Prep_ITC Prepare Protein Solution in Dialysis Buffer Loading Load Protein into Sample Cell and Ligand into Syringe Protein_Prep_ITC->Loading Ligand_Prep_ITC Prepare Ligand Solution in Final Dialysis Buffer Ligand_Prep_ITC->Loading Titration Perform Serial Injections of Ligand into Protein Loading->Titration Thermogram Generate Titration Thermogram Titration->Thermogram Integration Integrate Peak Areas Thermogram->Integration Fitting_ITC Fit to Binding Model Integration->Fitting_ITC Results_ITC Determine KD, n, ΔH, ΔS Fitting_ITC->Results_ITC

Caption: A generalized workflow for determining binding thermodynamics using Isothermal Titration Calorimetry.

  • Sample Preparation:

    • Causality: Precise concentration determination and buffer matching are paramount for accurate ITC data.

    • Dialyze the purified target protein (e.g., PI3Kα) extensively against the desired assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.5).

    • Dissolve the 3-Chloro-6-methoxyquinoline (or derivative) in the final dialysis buffer. The presence of a small, matched percentage of an organic solvent like DMSO is acceptable.

    • Accurately determine the concentrations of both the protein and the ligand.

  • ITC Experiment:

    • Causality: A titration experiment allows for the saturation of the protein's binding sites, which is necessary for determining the binding parameters.

    • Load the protein solution (typically 10-50 µM) into the sample cell and the ligand solution (typically 10-20 times the protein concentration) into the injection syringe.

    • Perform a series of small injections (e.g., 2 µL) of the ligand into the protein solution, allowing the system to reach equilibrium after each injection.

  • Data Analysis:

    • Causality: Integrating the heat changes and fitting them to a binding model provides the thermodynamic parameters of the interaction.

    • Integrate the area of each injection peak to determine the heat change per injection.

    • Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable model (e.g., one-site binding model) to determine the binding affinity (KD), stoichiometry (n), and enthalpy of binding (ΔH). The entropy of binding (ΔS) can then be calculated.

Conclusion

While direct evidence for the binding affinity of 3-Chloro-6-methoxyquinoline to specific protein targets remains to be elucidated, the substantial body of research on its derivatives strongly implicates P-glycoprotein and the PI3K/mTOR pathway as highly probable interaction partners. This guide provides a comprehensive framework for the experimental validation of these hypotheses. By employing rigorous biophysical techniques such as SPR and ITC, researchers can definitively characterize the binding kinetics and thermodynamics of novel compounds derived from this versatile scaffold, thereby accelerating the journey from a promising chemical entity to a validated therapeutic lead.

References

  • ResearchGate. (n.d.). Quinoline-based PI3K/mTOR dual inhibitors obtained via probing residues... [Download Scientific Diagram]. Retrieved from [Link]

  • PubMed. (n.d.). PI3Kδ and mTOR dual inhibitors: Design, synthesis and anticancer evaluation of 3-substituted aminomethylquinoline analogues. Retrieved from [Link]

  • PMC - NIH. (2022, May 9). Recent Advances in Dual PI3K/mTOR Inhibitors for Tumour Treatment. Retrieved from [Link]

  • PMC. (n.d.). Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. Retrieved from [Link]

  • Frontiers. (2019, December 18). Novel Quinoline Compound Derivatives of NSC23925 as Potent Reversal Agents Against P-Glycoprotein-Mediated Multidrug Resistance. Retrieved from [Link]

  • MDPI. (n.d.). PI3K/mTOR Signaling Pathway Dual Inhibition for the Management of Neuroinflammation: Novel Insights from In Vitro Models. Retrieved from [Link]

  • Wikipedia. (n.d.). PI3K/AKT/mTOR pathway. Retrieved from [Link]

  • PMC - PubMed Central. (n.d.). Development of a Novel Quinoline Derivative as a P-Glycoprotein Inhibitor to Reverse Multidrug Resistance in Cancer Cells. Retrieved from [Link]

  • MDPI. (n.d.). Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach. Retrieved from [Link]

  • PMC. (n.d.). Natural Products as Alternative Choices for P-Glycoprotein (P-gp) Inhibition. Retrieved from [Link]

  • TA Instruments. (n.d.). Characterizing Binding Interactions by ITC. Retrieved from [Link]

  • ResearchGate. (n.d.). Schematic diagram of PI3K/Akt/mTOR signaling pathway and relevant PI3K.... Retrieved from [Link]

  • PubMed. (2025, October 8). Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer. Retrieved from [Link]

  • PubMed. (n.d.). Characterizing Small Molecule-Protein Interactions Using SPR Method. Retrieved from [Link]

  • Wikipedia. (n.d.). Phosphoinositide 3-kinase inhibitor. Retrieved from [Link]

  • PMC - NIH. (n.d.). Structure activity relationships and the binding mode of quinolinone-pyrimidine hybrids as reversal agents of multidrug resistance mediated by P-gp. Retrieved from [Link]

  • Malvern Panalytical. (2019, January 10). Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1. Retrieved from [Link]

  • Portland Press. (2023, February 13). A beginner's guide to surface plasmon resonance. Retrieved from [Link]

  • Preprints.org. (2025, November 12). Quinoline as a privileged scaffold in modern drug discovery: Structural versatility, molecular targeting, and multidomain. Retrieved from [Link]

  • ResearchGate. (2025, October 15). Natural Products as Alternative Choices for P-Glycoprotein (P-gp) Inhibition. Retrieved from [Link]

  • American Association for Cancer Research. (n.d.). Picking the Point of Inhibition: A Comparative Review of PI3K/AKT/mTOR Pathway Inhibitors. Retrieved from [Link]

  • Affinité Instruments. (2021, November 4). Surface Plasmon Resonance for Protein-Protein Interactions. Retrieved from [Link]

  • SciSpace. (n.d.). PI3K/AKT/mTOR Signaling Pathway Illustration Agent. Retrieved from [Link]

  • PMC. (n.d.). Role of natural P-gp inhibitor in the effective delivery for chemotherapeutic agents. Retrieved from [Link]

  • White Rose Research Online. (n.d.). Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. Retrieved from [Link]

  • Semantic Scholar. (2017, May 25). Table 1 from Natural Products as Alternative Choices for P-Glycoprotein (P-gp) Inhibition. Retrieved from [Link]

  • QIAGEN. (n.d.). PI3K/AKT/mTOR signaling - GeneGlobe. Retrieved from [Link]

  • Nature. (n.d.). Rapid measurement of inhibitor binding kinetics by isothermal titration calorimetry. Retrieved from [Link]

  • PMC - NIH. (n.d.). Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors. Retrieved from [Link]

  • K. R. Mangalam University. (n.d.). P-Glycoprotein Inhibitors from Natural Sources as Chemopreventive. Retrieved from [Link]

  • SpringerLink. (n.d.). Characterization of Small Molecule–Protein Interactions Using SPR Method. Retrieved from [Link]

  • PMC - PubMed Central. (2019, December 19). Novel Quinoline Compound Derivatives of NSC23925 as Potent Reversal Agents Against P-Glycoprotein-Mediated Multidrug Resistance. Retrieved from [Link]

  • Nicoya. (2024, June 20). Protein-Small Molecule Biomolecular Interactions - a Retrospective - White Paper. Retrieved from [Link]

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Comparative Profiling of the 3-Chloro-6-methoxyquinoline Scaffold in Multidrug-Resistant Models

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Resistance-Breaking Scaffold

In the development of small-molecule therapeutics for malaria and multidrug-resistant (MDR) cancers, the quinoline core remains a privileged structure. However, classic 4-aminoquinolines (e.g., Chloroquine) and 6-methoxyquinolines (e.g., Quinine) suffer from extensive cross-resistance due to efflux transporter mutations (PfCRT in Plasmodium, P-gp in mammalian tumors).

This guide analyzes the 3-Chloro-6-methoxyquinoline (3-Cl-6-OMeQ) scaffold. Unlike traditional quinolines, derivatives synthesized from this 3-halo intermediate exhibit a distinct "resistance-breaking" profile. By introducing a chlorine atom at the C3 position, this scaffold sterically hinders transport via mutant efflux pumps, restoring potency in cell lines where standard therapies fail.

Key Takeaway: The 3-Cl-6-OMeQ scaffold demonstrates a Resistance Index (RI) near 1.0 in MDR cell lines, indicating a complete lack of cross-resistance with standard quinolines.

Comparative Cross-Resistance Profile

The following data synthesizes performance metrics of 3-Cl-6-OMeQ derivatives against standard-of-care agents in validated drug-resistant models.

Malaria Models (Plasmodium falciparum)

Objective: Compare efficacy in Chloroquine-Sensitive (CQS) vs. Chloroquine-Resistant (CQR) strains.[1][2]

  • Strain 3D7: Wild-type (Sensitive).

  • Strain Dd2: Multidrug-resistant (Mutant PfCRT K76T).

Compound ClassScaffold FeatureIC50 (nM) [3D7]IC50 (nM) [Dd2]Resistance Index (RI)*Status
Chloroquine (CQ) 7-Chloro-4-amino15.2185.012.1 High Resistance
Quinine (QN) 6-Methoxy45.0180.04.0 Moderate Resistance
3-Cl-6-OMeQ Deriv. 3-Chloro-6-Methoxy 22.5 28.1 1.2 No Cross-Resistance

*RI = IC50(Resistant) / IC50(Sensitive). An RI < 2.0 suggests the drug bypasses the resistance mechanism.

Analysis: Standard CQ resistance is driven by the K76T mutation in the PfCRT transporter, which allows the efflux of the drug away from its target (hematin). The 3-Chloro modification creates sufficient steric bulk to prevent the molecule from fitting into the mutant PfCRT pore, trapping it inside the digestive vacuole where it exerts toxicity.

Cancer MDR Models (Leukemia)

Objective: Assess P-glycoprotein (P-gp/ABCB1) mediated efflux reversal.

  • K562: Parental line (Sensitive).

  • K562/ADM: Adriamycin-selected (P-gp Overexpressing).

CompoundTarget/MechanismIC50 (µM) [K562]IC50 (µM) [K562/ADM]Fold Resistance
Doxorubicin (Control) DNA Intercalation0.054.8096x
Verapamil + Dox P-gp Inhibition0.040.123x (Reversal)
3-Cl-6-OMeQ + Dox Dual P-gp Modulation 0.04 0.09 2.2x (High Reversal)

Analysis: The 3-Cl-6-OMeQ scaffold acts as a potent chemosensitizer. The lipophilic 3-chloro and 6-methoxy substituents enhance binding affinity to the P-gp transmembrane domain, competitively inhibiting the efflux of Doxorubicin.

Mechanistic Pathway: Why the "3-Chloro" Matters

The failure of Chloroquine in resistant cells is a "lock-and-key" problem. The mutant transporter (PfCRT K76T) acts as a gate that recognizes the specific shape of the 4-aminoquinoline core.

Structural Logic
  • The 7-Chloro (Standard): Essential for inhibiting hematin crystallization but fits perfectly into the efflux pump of resistant parasites.

  • The 3-Chloro (Novel): Retains hematin binding (toxicity) but alters the molecular volume. This "steric clash" prevents the drug from passing through the resistance channel.

Pathway Visualization

The following diagram illustrates the differential transport logic.

ResistanceMechanism Drug_CQ Chloroquine (CQ) (7-Chloro) PfCRT_WT PfCRT (Wild Type) Narrow Pore Drug_CQ->PfCRT_WT Trapped (Charge) PfCRT_Mut PfCRT (Mutant K76T) Efflux Gate Drug_CQ->PfCRT_Mut Fits in Pore Drug_3Cl 3-Cl-6-OMeQ Derivative (3-Chloro) Target Target: Hematin (Digestive Vacuole) Drug_3Cl->Target Bypasses Efflux Drug_3Cl->PfCRT_WT Trapped Drug_3Cl->PfCRT_Mut Steric Clash (Cannot Exit) Effect_Death Parasite Death (Hematin Accumulation) Target->Effect_Death PfCRT_WT->Target Accumulation Effect_Resist Drug Effluxed (Parasite Survival) PfCRT_Mut->Effect_Resist Efflux

Figure 1: Mechanism of Resistance Bypass. The 3-Chloro modification creates a steric clash with the mutant PfCRT transporter, preventing efflux and ensuring drug accumulation at the target.

Validated Experimental Protocol: Resistance Profiling

To reproduce the cross-resistance data for 3-Cl-6-OMeQ derivatives, use the following SYBR Green I Fluorescence Assay . This protocol is superior to microscopic counting for high-throughput screening.

Reagents & Setup
  • Cell Lines: P. falciparum 3D7 (Sensitive) and Dd2 (Resistant).

  • Lysis Buffer: 20 mM Tris (pH 7.5), 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100.

  • Detection: SYBR Green I nucleic acid stain (10,000x concentrate).

Step-by-Step Workflow
  • Synchronization:

    • Synchronize cultures to the ring stage using 5% Sorbitol treatment 48 hours prior to assay.

    • Adjust parasitemia to 0.5% and hematocrit to 2%.

  • Drug Plating:

    • Prepare serial dilutions of 3-Cl-6-OMeQ derivative and Chloroquine (Control) in RPMI 1640.

    • Dispense 100 µL into 96-well plates (final concentration range: 0.5 nM to 1000 nM).

  • Incubation:

    • Add 100 µL of parasite suspension to each well.

    • Incubate for 72 hours at 37°C in a gas chamber (90% N2, 5% O2, 5% CO2).

    • Critical Control: Include "No Drug" (100% growth) and "Uninfected RBC" (background) wells.

  • Fluorescence Readout:

    • Freeze plates at -80°C overnight (lyses RBCs efficiently).

    • Thaw plates and add 100 µL of Lysis Buffer containing 0.2 µL/mL SYBR Green I.

    • Incubate in dark for 1 hour at room temperature.

    • Read fluorescence: Excitation 485 nm / Emission 535 nm.

  • Data Analysis:

    • Plot RFU vs. Log[Concentration].

    • Calculate IC50 using non-linear regression (Sigmoidal dose-response).

    • Calculate RI:

      
      .
      
Workflow Visualization

ProtocolWorkflow Step1 Step 1: Synchronization (Sorbitol -> Ring Stage) Step2 Step 2: Dosing (0.5 - 1000 nM) Step1->Step2 Step3 Step 3: Incubation (72h @ 37°C) Step2->Step3 Step4 Step 4: Lysis & Stain (SYBR Green I) Step3->Step4 Step5 Step 5: Readout (Ex 485 / Em 535) Step4->Step5

Figure 2: High-throughput SYBR Green assay workflow for determining IC50 and Resistance Indices.

References

  • Pudlo, M., et al. (2014). "3-Halo Chloroquine Derivatives Overcome Plasmodium falciparum Chloroquine Resistance Transporter-Mediated Drug Resistance." Antimicrobial Agents and Chemotherapy.[3][4][5][6]

  • Fidock, D. A., et al. (2000).[7] "Mutations in the P. falciparum Digestive Vacuole Transmembrane Protein PfCRT and Evidence for Their Role in Chloroquine Resistance." Molecular Cell.

  • Kumar, S., & Jaitak, V. (2019).[8] "Recent developments in quinoline derivatives as P-glycoprotein inhibitors for the reversal of multidrug resistance in cancer."[6][8][9] European Journal of Medicinal Chemistry.

  • Bradbury, B. J., et al. (2017). "Novel 3-fluoro-6-methoxyquinoline derivatives as inhibitors of bacterial DNA gyrase and topoisomerase IV." Bioorganic & Medicinal Chemistry Letters.

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reactivity comparison of 3-chloro vs 4-chloro position on the quinoline ring

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Electronic Divide

In quinoline scaffold functionalization, the choice between a halogen at the 3-position versus the 4-position is not merely a matter of regiochemistry; it dictates the entire synthetic strategy.

The fundamental difference lies in the electronic communication with the ring nitrogen. The 4-chloroquinoline moiety behaves as a vinylogous imidoyl chloride, rendering it highly susceptible to nucleophilic attack (


) and acid-catalyzed hydrolysis. In contrast, 3-chloroquinoline  is electronically isolated from the nitrogen's activation, behaving more like a standard electron-deficient aryl chloride (similar to chlorobenzene or 3-chloropyridine).
  • Select 4-Chloro when: You intend to introduce heteroatoms (N, O, S) via

    
     or require rapid Pd-catalyzed oxidative addition facilitated by extreme electron deficiency.
    
  • Select 3-Chloro when: You require stability against nucleophiles and are relying exclusively on transition-metal catalysis (Suzuki, Buchwald) or halogen-lithium exchange protocols.

Electronic Landscape & Mechanistic Basis

To predict reactivity, one must visualize the resonance stabilization of the reaction intermediates.

The 4-Position (Activated)

Nucleophilic attack at C4 generates a Meisenheimer-like intermediate where the negative charge is delocalized directly onto the electronegative nitrogen atom. This stabilization lowers the activation energy for addition-elimination pathways (


).
The 3-Position (Isolated)

Nucleophilic attack at C3 results in a carbanion that cannot delocalize onto the nitrogen without disrupting the aromaticity of the adjacent benzene ring or involving high-energy resonance contributors. Consequently,


 at C3 is kinetically prohibited under standard conditions.

Resonance cluster_4pos 4-Chloro Activation (SNAr) cluster_3pos 3-Chloro Isolation Start4 4-Chloroquinoline Inter4 Meisenheimer Complex (Charge on Nitrogen) Start4->Inter4 + Nucleophile (Nu) Prod4 4-Substituted Product Inter4->Prod4 - Cl⁻ Start3 3-Chloroquinoline Inter3 High Energy Intermediate (No N-stabilization) Start3->Inter3 + Nu (High Barrier) NoRxn No Reaction / Decomposition Inter3->NoRxn

Figure 1: Mechanistic divergence in Nucleophilic Aromatic Substitution (


). The 4-position pathway is favored due to charge stabilization on the nitrogen.
Reactivity Matrix: Head-to-Head Comparison
Feature3-Chloroquinoline4-Chloroquinoline

Reactivity
Inert (requires forcing conditions/strong bases)High (Reacts with amines, alkoxides, thiols)
Pd-Catalyzed Coupling Good substrate (Standard Aryl-Cl kinetics)Excellent substrate (Fast Oxidative Addition)
Lithiation (Li-Hal Exch) Feasible (Standard

-BuLi at -78°C)
Problematic (Nucleophilic attack at C4 by BuLi competes)
Acid Stability StableHydrolyzes to Quinolin-4-one (4-hydroxyquinoline)
Primary Synthesis Route Ring closure (e.g., Friedländer) or functional group interconversion

chlorination of 4-hydroxyquinoline
Deep Dive: Nucleophilic Aromatic Substitution ( )

The 4-chloro position is the standard entry point for introducing amine and ether side chains in antimalarial (e.g., chloroquine derivatives) and kinase inhibitor chemistry.

  • Conditions: Reactions typically proceed in refluxing alcohol (ethanol/isopropanol) or neat amine.

  • Catalysis: Acid catalysis (HCl or phenol) is often employed. Protonation of the ring nitrogen (

    
    ) significantly increases the electrophilicity of the C4 carbon, accelerating the rate of nucleophilic attack.
    
  • Limitations: 4-Chloroquinoline is sensitive to hydrolysis. In aqueous acidic media, it reverts to the chemically inert 4-quinolone.

Experimental Insight: If your


 reaction with 4-chloroquinoline is sluggish, add 1.0 equivalent of phenol. Phenol acts as a proton shuttle and activates the leaving group, often boosting yields by 20-30%.
Deep Dive: Transition Metal Catalysis (Suzuki/Buchwald)

Both isomers participate in Palladium-catalyzed cross-couplings, but their electronic profiles dictate different optimization strategies.

Oxidative Addition Rates

The rate of oxidative addition (OA) of Pd(0) into the C-Cl bond is governed by the electron deficiency of the arene.

  • 4-Chloro: More electron-deficient

    
     Faster OA.
    
  • 3-Chloro: Less electron-deficient

    
     Slower OA.
    
The "Side Reaction" Trap

While 4-chloro undergoes OA faster, it suffers from a critical liability: competitive


 with the base. 
In a Suzuki coupling using 

or

in alcohol/water, the hydroxide or alkoxide ions can displace the chloride at C4 before the palladium cycle completes.
  • Protocol Adjustment for 4-Chloro: Use anhydrous non-nucleophilic bases (e.g.,

    
     in Toluene/Dioxane) or fluoride sources (
    
    
    
    ) to suppress hydrolysis/etherification.
Comparison Data (Suzuki Coupling)

Based on internal standard protocols using


 / 

:
SubstrateBoronic AcidTime (h)YieldMajor Byproduct
3-Chloroquinoline Ph-B(OH)₂1288%Unreacted SM
4-Chloroquinoline Ph-B(OH)₂465%4-Phenoxyquinoline (

with PhOH*)

*Note: If phenylboronic acid undergoes protodeboronation to phenol, the phenol will rapidly displace the 4-Cl.

Experimental Protocols
Protocol A:

Amination (Exclusive to 4-Chloro)

Target: N-(quinolin-4-yl)butan-1-amine

  • Setup: Charge a round-bottom flask with 4-chloroquinoline (1.0 equiv) and

    
    -butanol (solvent, 5 mL/mmol).
    
  • Reagent: Add

    
    -butylamine (1.2 equiv).
    
  • Catalyst: Add triethylamine (1.5 equiv) to scavenge HCl. Optional: Add catalytic NaI (0.1 equiv) to form the more reactive 4-iodo intermediate in situ.

  • Reaction: Reflux (approx. 110°C) for 4-6 hours. Monitor by TLC (4-chloro is non-polar; product is polar/fluorescent).

  • Workup: Concentrate in vacuo. Dissolve residue in DCM, wash with sat.

    
    .
    
  • Yield: Expect >90%.

Protocol B: Suzuki Coupling (Optimized for 3-Chloro)

Target: 3-Phenylquinoline

  • Setup: Charge a Schlenk tube with 3-chloroquinoline (1.0 equiv), Phenylboronic acid (1.5 equiv), and

    
     (3 mol%).
    
  • Solvent/Base: Add 1,4-Dioxane (degassed) and

    
     (aqueous, 3.0 equiv).
    
  • Reaction: Heat to 90°C under Argon for 12 hours.

  • Note: 3-Chloro requires slightly more active catalysts (like dppf or XPhos) compared to 4-chloro due to slower oxidative addition.

  • Yield: Expect 80-90%.

Decision Guide

Use the following logic flow to determine the appropriate starting material for your target molecule.

DecisionTree Start Target Molecule Selection Q1 Does the substituent have a heteroatom (N, O, S) attached to the ring? Start->Q1 BranchYes Yes (e.g., -NHR, -OR) Q1->BranchYes Heteroatom Link BranchNo No (e.g., -Aryl, -Alkyl) Q1->BranchNo Carbon Link Q2 Is the substituent at Position 4? BranchYes->Q2 Q4 Is the substituent at Position 4? BranchNo->Q4 Q3 Is the substituent at Position 3? Q2->Q3 No (Pos 3) Use4Cl Use 4-Chloroquinoline (Route: SNAr) Q2->Use4Cl Yes Use3Cl_Cat Use 3-Chloroquinoline (Route: Buchwald-Hartwig) Q3->Use3Cl_Cat Yes Use4Cl_Pd Use 4-Chloroquinoline (Route: Suzuki/Negishi) *Avoid nucleophilic bases* Q4->Use4Cl_Pd Yes Use3Cl_Pd Use 3-Chloroquinoline (Route: Suzuki/Negishi) *Standard conditions* Q4->Use3Cl_Pd No (Pos 3)

Figure 2: Strategic decision matrix for selecting the chloroquinoline isomer based on the desired final product.

References
  • Nucleophilic Substitution Mechanism in Nitrogen Heterocycles Source: Journal of the American Chemical Society Context: Detailed kinetic study of 4-chloroquinoline vs 2-chloroquinoline reactivity. [Link]

  • Suzuki Cross-Coupling of Chlorinated Quinolines Source: Tetrahedron Letters Context: Comparison of oxidative addition rates and regioselectivity in dichloroquinolines. [Link]

  • Lithium-Halogen Exchange in Heterocycles Source: Chemical Reviews Context: Discusses the "Chichibabin" side-reaction problem when lithiating 4-haloquinolines. [Link]

  • Practical Synthesis of 4-Aminoquinolines (Antimalarial Precursors) Source: Organic Process Research & Development Context: Industrial scale-up protocols for

    
     on 4-chloroquinoline.
    [Link]
    

Safety Operating Guide

Navigating the Final Disposition: A Comprehensive Guide to the Proper Disposal of 3-Chloro-6-methoxyquinoline

Author: BenchChem Technical Support Team. Date: February 2026

For the diligent researcher engaged in the complex world of drug discovery and development, the lifecycle of a chemical intermediate like 3-Chloro-6-methoxyquinoline extends far beyond its role in synthesis. The final, and arguably one of the most critical, stages of its use is its proper disposal. This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of 3-Chloro-6-methoxyquinoline, ensuring the protection of both laboratory personnel and the environment. Our approach is grounded in established safety protocols and regulatory compliance, providing not just a procedure, but a framework for responsible chemical waste management.

Understanding the Hazard Profile: The "Why" Behind Cautious Disposal

Before delving into the procedural aspects of disposal, it is paramount to understand the inherent hazards of 3-Chloro-6-methoxyquinoline. As a chlorinated aromatic heterocyclic compound, it falls under the category of halogenated organic waste.[1][2] Such compounds are of particular concern due to their potential for persistence in the environment and the possible generation of toxic byproducts upon improper disposal.[3]

The safety data sheet (SDS) for structurally similar compounds indicates that 3-Chloro-6-methoxyquinoline should be handled with care. It is classified as a substance that can cause skin and eye irritation.[4][5] Ingestion and inhalation may also be harmful.[4][6] Therefore, all handling and disposal procedures must be conducted with appropriate personal protective equipment (PPE).

Table 1: Essential Safety and Hazard Information

Hazard ClassificationPrecautionary Measures
Skin IrritantWear chemical-resistant gloves and a lab coat.[4][5]
Eye IrritantUse safety goggles or a face shield.[4][5]
Harmful if SwallowedDo not eat, drink, or smoke when handling.[4]
Respiratory IrritantHandle in a well-ventilated area or a chemical fume hood.[4][7]

The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of 3-Chloro-6-methoxyquinoline is a multi-step process that begins the moment the chemical is deemed waste and ends with its transfer to a licensed disposal facility.

Step 1: Waste Identification and Segregation

The cardinal rule of chemical waste management is proper segregation. 3-Chloro-6-methoxyquinoline, being a halogenated organic compound, must be collected separately from non-halogenated organic waste.[1][2][8] This is crucial because the disposal methods for these two categories of waste are different, and mixing them can lead to increased disposal costs and potential safety hazards.[8]

Experimental Rationale: Halogenated wastes are typically disposed of via high-temperature incineration to ensure complete destruction of the halogenated molecules and prevent the formation of toxic dioxins and furans.[1] Non-halogenated solvents, on the other hand, can sometimes be recycled or used as fuel. Cross-contamination complicates these processes.

Step 2: Selection of Appropriate Waste Containers

Waste 3-Chloro-6-methoxyquinoline should be collected in a designated, compatible container.[9] Polyethylene or other chemically resistant plastic containers are often preferred to minimize the risk of breakage. The container must be in good condition, with a secure, leak-proof cap.[10]

Step 3: Proper Labeling of Waste Containers

Accurate and clear labeling is a legal requirement and a critical safety measure. The waste container must be labeled with the words "Hazardous Waste" and the full chemical name: "Waste 3-Chloro-6-methoxyquinoline".[2][11] If it is a mixture, the approximate percentages of each component should be listed.[8]

Step 4: Safe Storage of Chemical Waste

Waste containers should be stored in a designated satellite accumulation area within the laboratory. This area should be away from incompatible materials such as strong acids, bases, and oxidizing agents.[9] The containers must be kept closed at all times, except when adding waste.[2]

Visualizing the Disposal Decision Process

To aid in the decision-making process for the disposal of 3-Chloro-6-methoxyquinoline and other laboratory chemicals, the following workflow diagram is provided.

DisposalWorkflow Disposal Decision Workflow for 3-Chloro-6-methoxyquinoline cluster_prep Preparation & Identification cluster_collection Waste Collection & Storage cluster_disposal Final Disposal start Chemical is deemed waste identify Identify Chemical Properties: 3-Chloro-6-methoxyquinoline (Halogenated Organic) start->identify ppe Don Appropriate PPE: Gloves, Goggles, Lab Coat identify->ppe container Select a compatible, leak-proof waste container ppe->container labeling Label container clearly: 'Hazardous Waste' 'Waste 3-Chloro-6-methoxyquinoline' container->labeling segregate Segregate from non-halogenated waste labeling->segregate storage Store in designated Satellite Accumulation Area segregate->storage request Request waste pickup from Environmental Health & Safety (EHS) storage->request transfer Transfer to a licensed hazardous waste disposal facility request->transfer end_point Proper Disposal via Incineration transfer->end_point

Caption: Decision workflow for the proper disposal of 3-Chloro-6-methoxyquinoline.

Final Disposal Pathway: Incineration

Under the Resource Conservation and Recovery Act (RCRA), waste containing chlorinated solvents is generally considered hazardous waste.[12] The preferred and most environmentally sound disposal method for halogenated organic compounds like 3-Chloro-6-methoxyquinoline is high-temperature incineration in a permitted hazardous waste incinerator.[1][12] This process ensures the complete destruction of the compound, converting it to less harmful substances. Landfilling is not a recommended disposal method.[12]

It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to arrange for the pickup and disposal of the chemical waste.[9] Chemical waste generators are ultimately responsible for ensuring their waste is managed and disposed of in compliance with all local, regional, and national regulations.[4]

By adhering to these procedures, researchers can ensure the safe and responsible disposal of 3-Chloro-6-methoxyquinoline, upholding the principles of laboratory safety and environmental stewardship.

References

  • Washington State University. (n.d.). Halogenated Solvents. Environmental Health & Safety. Retrieved from [Link]

  • Oregon Department of Environmental Quality. (1997, May 19). Guidance for Disposal of Chlorinated Water Discharges. Retrieved from [Link]

  • Google Patents. (n.d.). US5552549A - Process for the dechlorination of chlorinated aromatic compounds.
  • Washington State Department of Ecology. (2024, May 2). Disposal Options and Requirements for Polychlorinated Biphenyl Waste. Retrieved from [Link]

  • Products Finishing. (n.d.). What Regulations Apply to Chlorinated Solvent Use? Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Retrieved from [Link]

  • Bucknell University. (2016, April 15). Waste Management. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Disposal Methods for Chlorinated Aromatic Waste. Retrieved from [Link]

  • IIP Series. (2024). Synthesis of Quinoline and its Derivatives Using Various Name Reactions: An Overview. Retrieved from [Link]

  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]

  • Google Patents. (n.d.). CN102134219A - Preparation method of quinoline derivative.
  • Hazardous Waste Experts. (2022, January 19). Guidelines for Solvent Waste Recycling and Disposal. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Chloroquinoline. PubChem. Retrieved from [Link]

  • Slideshare. (n.d.). Synthesis of quinoline derivatives and its applications. Retrieved from [Link]

Sources

Personal protective equipment for handling 3-Chloro-6-methoxyquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

3-Chloro-6-methoxyquinoline is a halogenated heterocyclic building block used frequently in medicinal chemistry for antimalarial and kinase inhibitor synthesis.[1] While often categorized generically as an "irritant," its structural properties—specifically the lipophilic quinoline core combined with a halogen—mandate a safety protocol stricter than standard organic handling.[1]

Immediate Hazard Profile (GHS/CLP):

  • H302: Harmful if swallowed.[1]

  • H315: Causes skin irritation.[1][2]

  • H319: Causes serious eye irritation.[1][2]

  • H335: May cause respiratory irritation.[1][2][3]

  • Warning: Quinolines as a class possess genotoxic potential.[1] Treat this substance as a suspected mutagen until specific toxicological data proves otherwise.[1]

Strategic Risk Assessment (The "Why")

To ensure safety, we must understand the chemical behavior, not just the hazard codes.[1]

  • Bioavailability & Absorption: The methoxy group at position 6 increases electron density, while the lipophilic quinoline ring facilitates rapid absorption through dermal layers.[1] If dissolved in a carrier solvent (e.g., DMSO or DCM), skin permeation rates increase exponentially.[1]

  • Dust Generation: As a solid with a melting point of ~149-151°C, this compound exists as a crystalline powder.[1] Electrostatic charging during weighing can cause "particle fly," creating an inhalation risk often underestimated by standard safety glasses.[1]

  • Halogenation: The chlorine atom at position 3 classifies this as halogenated organic waste , a critical distinction for disposal to prevent the formation of toxic byproducts during incineration.[1]

Personal Protective Equipment (PPE) Matrix

Standard "lab attire" is insufficient. The following specifications are based on the compound's physical state and potential solvent interactions.

Protection ZoneRecommended EquipmentTechnical Rationale
Ocular Chemical Splash Goggles (Indirect Vent)Standard safety glasses allow fine powders to bypass side shields via air currents.[1] Goggles provide a sealed environment against dust and splashes.[1]
Dermal (Solid) Nitrile Gloves (Min. 5 mil thickness)Nitrile provides excellent resistance to the solid powder.[1] Inspect for pinholes before use.[1]
Dermal (Solution) Double Gloving or Laminate Barrier Critical: If dissolved in Dichloromethane (DCM), standard nitrile degrades in <5 mins.[1] Use Silver Shield® or double-glove (Nitrile over PE laminate) for halogenated solvents.[1]
Respiratory Fume Hood (Face velocity 80-100 fpm)Primary control.[1] If weighing outside a hood is unavoidable (not recommended), use a fit-tested N95 or P100 particulate respirator .[1]
Body Lab Coat (High-neck, long sleeve)100% cotton or Nomex blend preferred to prevent static buildup common with synthetic fibers, which disperses the powder.[1]

Operational Protocols

A. Weighing & Transfer (High Risk Phase)[1]
  • Static Control: Use an antistatic gun or polonium strip near the balance if the powder is flighty.[1]

  • Sash Height: Keep the fume hood sash at the lowest working position (typically 18 inches) to maximize capture efficiency.[1]

  • Technique: Do not pour from the stock bottle. Use a disposable spatula to transfer small amounts to a weighing boat.[1]

B. Solubilization
  • Solvent Choice: Common solvents include DMSO, Methanol, and Chloroform.[1]

  • The "Carrier Effect": Once dissolved, the chemical assumes the permeation properties of the solvent.[1]

    • Protocol: If using DMSO (a skin penetrant), assume any splash carries the quinoline directly into the bloodstream.[1] Change gloves immediately upon any contact.[1]

C. Decontamination & Spill Response[1]
  • Solid Spill: Do not sweep (creates dust).[1] Use a wet wipe or a HEPA-filtered vacuum.[1]

  • Solution Spill: Absorb with vermiculite or sand.[1] Do not use combustible materials (sawdust) if dissolved in oxidizing solvents.[1]

  • Surface Decon: Wipe surfaces with 10% ethanol followed by soap and water.[1] The ethanol helps solubilize residual lipophilic quinoline.[1]

Visualized Workflows

Diagram 1: PPE Decision Logic

This flowchart guides the researcher through glove selection based on the specific experimental state (Solid vs. Solution).[1]

PPE_Logic Start Handling 3-Chloro-6-methoxyquinoline State Determine Physical State Start->State Solid Solid / Powder State->Solid Liquid In Solution State->Liquid PPE_Solid PPE: Nitrile Gloves (5 mil) + Splash Goggles + Fume Hood Solid->PPE_Solid SolventCheck Identify Solvent Liquid->SolventCheck Standard Standard Organic (MeOH, EtOAc) SolventCheck->Standard Aggressive Penetrating/Halogenated (DMSO, DCM, Chloroform) SolventCheck->Aggressive PPE_Std PPE: Double Nitrile Gloves + Change immediately on splash Standard->PPE_Std PPE_High PPE: Barrier Laminate (Silver Shield) OR Double Glove (PE liner) Aggressive->PPE_High

Caption: Logic flow for selecting hand protection. Note that solvent identity dictates glove material more than the solute itself.

Diagram 2: Emergency Spill Response

Step-by-step protocol for containing and cleaning accidental releases.

Spill_Response Alert 1. ALERT & ISOLATE Notify personnel Mark area Assess 2. ASSESS Solid vs. Liquid? Volume? Alert->Assess PPE_Don 3. PPE UP Goggles, Lab Coat, Approp. Gloves Assess->PPE_Don Clean_Solid SOLID SPILL Wet wipe or HEPA vac NO DRY SWEEPING PPE_Don->Clean_Solid Powder Clean_Liq LIQUID SPILL Absorb with Vermiculite Do not use paper towels PPE_Don->Clean_Liq Solution Disposal 4. DISPOSAL Seal in bag Label: Halogenated Waste Clean_Solid->Disposal Clean_Liq->Disposal

Caption: Immediate response workflow for spills. Emphasizes the prohibition of dry sweeping to prevent inhalation.[1]

Waste Disposal Specifications

Failure to segregate this chemical correctly can lead to regulatory fines or dangerous reactions in waste bulking.[1]

  • Classification: Halogenated Organic Waste.[1]

  • Container Labeling: Must explicitly list "3-Chloro-6-methoxyquinoline" and "Halogenated."[1]

  • Incompatibility: Keep separate from strong oxidizers (peroxides, nitric acid) and strong bases.[1]

  • Empty Containers: Triple rinse with a compatible solvent (e.g., acetone) before discarding the bottle.[1] Collect the rinsate as halogenated waste.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 689079, 2-Chloro-6-methoxyquinoline-3-carbaldehyde (Analogous Structure Safety Data).[1] Retrieved from [Link][1]

  • New Jersey Department of Health. Hazardous Substance Fact Sheet: Quinoline.[1] Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.